1-(3-Amino-2-hydroxyphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-amino-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYXOVHEQVWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332628 | |
| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70977-72-9 | |
| Record name | 3-Amino-2-hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70977-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70977-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS: 70977-72-9): A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
1-(3-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a vital organic intermediate in the pharmaceutical industry.[1] Its unique trifunctional aromatic structure, featuring hydroxyl, amino, and acetyl groups, makes it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of its synthesis, properties, and core applications, with a particular focus on its critical role in the production of the anti-asthmatic drug, Pranlukast.[2][3]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory and industrial setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 70977-72-9 | [4] |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | Yellow crystalline powder | [5] |
| Purity | ≥98% | [4][5] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[4]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The synthesis of this key intermediate can be approached through both traditional chemical pathways and innovative biosynthetic routes. The choice of method often depends on factors such as scale, cost, and environmental considerations.
Chemical Synthesis: A Multi-step Approach
A common and well-documented chemical synthesis route starts from 2-aminophenol and proceeds through several steps. This pathway offers a reliable method for producing the target molecule.[6]
Caption: Chemical synthesis pathway to this compound.
A detailed protocol for the final step, the catalytic hydrogenation of a related nitro compound, is provided below.
Experimental Protocol: Catalytic Hydrogenation of 2-hydroxy-3-nitroacetophenone
This protocol describes the reduction of the nitro group to an amine, a crucial transformation in the synthesis of the title compound.
Materials:
-
2-hydroxy-3-nitroacetophenone
-
Ethanol
-
Platinum on charcoal catalyst (Pt/C)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Diethyl ether
Procedure:
-
A solution of 2-hydroxy-3-nitroacetophenone (4.0 g) in ethanol (150 ml) is prepared in a high-pressure hydrogenation vessel.
-
A catalytic amount of platinum on charcoal is added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen.
-
The reaction is carried out at 25°C under a hydrogen pressure of 50 p.s.i. for approximately 2.5 hours, with constant monitoring of hydrogen uptake.
-
Upon completion, the reaction mixture is carefully depressurized and filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a solid residue.
-
The crude product is purified by column chromatography on silica gel, using diethyl ether as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a bright yellow solid.
Biosynthesis: An Enzymatic Alternative
Recent advancements have led to the development of a multi-enzyme biosynthetic route for this compound, offering a more environmentally friendly alternative to chemical synthesis.[2] This in vitro process utilizes a cascade of three enzymes to convert m-nitroacetophenone into the desired product.[2][7]
Caption: Multi-enzyme biosynthetic pathway for this compound.
This enzymatic approach leverages the specificity of nitrobenzene nitroreductase and hydroxylaminobenzene mutase, with glucose dehydrogenase employed for the regeneration of the essential cofactor NADPH, making the process more cost-effective.[2][7]
Application in Drug Development: The Synthesis of Pranlukast
The primary and most significant application of this compound is as a key building block in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma.[1][3]
Reaction Scheme: Synthesis of Pranlukast
The synthesis of Pranlukast from this compound involves a multi-step process, beginning with the acylation of the amino group.
Caption: Key steps in the synthesis of Pranlukast from this compound.
In this synthesis, the amino group of this compound is acylated with 4-(4-phenylbutoxy)benzoic acid to form an amide intermediate.[8] This intermediate then undergoes condensation and cyclization reactions to form the final Pranlukast molecule.[8] The purity and quality of the starting intermediate are critical for the efficacy and safety of the final API.[1]
Analytical Characterization
While specific, publicly available spectral data for this compound is limited, its structure can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR : The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methyl carbon.
-
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, a strong absorption for the C=O stretching of the ketone, and bands corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound (151.16 g/mol ).[4] The fragmentation pattern would likely involve cleavage of the acetyl group and other characteristic fragmentations of the aromatic ring.
Conclusion
This compound is a cornerstone intermediate in pharmaceutical synthesis, most notably in the production of Pranlukast. Its synthesis via both chemical and biosynthetic routes has been well-established, providing flexibility for drug manufacturers. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals in the field of drug development to optimize synthetic pathways and ensure the quality of the final therapeutic agents.
References
- The Role of this compound in API Synthesis. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElEW3heQOEKWJAUqsVgGmgL0ItZ2NIHDONDTHNI1kri4sKZ252b1mWB4o8a4wt2VsrULqNyIuvhmD_IYO0gzqt8v-ACHDF2NC6sjC_nGH7xFtA_-ngXzhtImKsmcJXYIRNfHv7TicwNY1z_g1Y4aQaWx3psva7i6FPfPS6eRMbOO93P4kocynt601SVbLOUd0uCw_hPg5LLSY3lb_69acnADVzAjsqQzvg62R_Tr_D)
- The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiRupYX-CPOVQcFOXQGZC-SIMT1IjQ6fJ-L-r2Y2n346XqReaMSR02GPQGUkjW352zzGWLh07wFk1QCNvPtbcopPz_2vlPyWlNlenilX28UwKGfoEvytVTCZf0Yu-YYLeQO2Yc_4FBW2fJl9AJfYbegJPSjSRy2yZLNqc3azGTkMafl8yFh74E9SytOuOQhf0=)
- New preparation method of Pranlukast - Eureka | Patsnap. (URL: https://patents.
- PRANLUKAST - New Drug Approvals. (2014-10-21). (URL: https://newdrugapprovals.org/2014/10/21/pranlukast/)
- Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023-05-28). (URL: https://www.chemistryviews.org/multi-enzyme-biosynthesis-for-the-production-of-3-amino-2-hydroxy-acetophenone/)
- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (URL: https://www.arkat-usa.
- Synthesis of pranlukast | TSI Journals. (URL: https://www.tsijournals.com/articles/synthesis-of-pranlukast.pdf)
- Pranlukast Intermediates In Drug Development. (2025-09-07). (URL: https://arborpharmchem.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642630/)
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
- 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_-Aminoacetophenone)
- 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone - PubChem - NIH. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/92565)
- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents. (URL: https://patents.google.
- Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). - ResearchGate. (URL: https://www.researchgate.net/figure/Figure-S6-13-C-NMR-spectrum-of-1-3-Methylphenyl-ethanone-oxime-2c_fig27_267761008)
- This compound, 98% - Ottokemi. (URL: https://www.ottokemi.com/product/1-3-amino-2-hydroxyphenylethanone-98-70977-72-9-a-4251)
- Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. (URL: https://www.boronmolecular.com/product/bm2162/)
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_3_e.pdf)
- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents. (URL: https://patents.google.
- This compound | 70977-72-9 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f57e5)
- Introduction to IR Spectroscopy. Ketones - YouTube. (2012-10-10). (URL: https://www.youtube.
- Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C121711&Type=MASS&Index=1#MASS)
- Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). - ResearchGate. (URL: https://www.researchgate.net/figure/Figure-S29-1-H-NMR-spectrum-of-1-3-Nitrophenyl-ethanone-oxime-2o_fig50_267761008)
- This compound - - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023928)
- Application Notes: 2-Amino-1-(3,4-dihydroxyphenyl)ethanone as a Pharmaceutical Intermediate - Benchchem. (URL: https://www.benchchem.
- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/459293)
- 2-Amino-1-(3-Hydroxyphenyl)Ethanone | CAS No- 90005-54-2 | Simson Pharma Limited. (URL: https://www.simsonpharma.com/product/2-amino-1-3-hydroxyphenylethanone)
- 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride (Phenylephrone Hydrochloride) - LGC Standards. (URL: https://www.lgcstandards.com/US/en/1-3-Hydroxyphenyl-2-methylamino-ethanone-Hydrochloride-Phenylephrone-Hydrochloride/p/MM0019.05)
- 1-(2-Amino-3-hydroxyphenyl)ethanone | Endogenous Metabolite | MedChemExpress. (URL: https://www.medchemexpress.com/hy-109690-1-2-amino-3-hydroxyphenylethanone.html)
- Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis - Tang - 2023 - ChemBioChem - Wiley Online Library. (URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cbic.202300181)
- Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C121711&Type=IR-SPEC)
- Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I - OSTI.GOV. (URL: https://www.osti.gov/servlets/purl/4657154)
- Summary table of the mass, chemical formula, amino acid composition,... - ResearchGate. (URL: https://www.researchgate.
- Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. (2023-01-04). (URL: https://www.youtube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. This compound | 70977-72-9 [sigmaaldrich.com]
- 5. This compound, 98% 70977-72-9 India [ottokemi.com]
- 6. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]
- 8. tsijournals.com [tsijournals.com]
The Unambiguous Identification of 3-Amino-2-hydroxyacetophenone: A Technical Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Structure, a Gateway to Pharmaceutical Innovation
3-Amino-2-hydroxyacetophenone is more than a chemical curiosity; it is a pivotal intermediate in the synthesis of high-value pharmaceuticals, most notably the anti-asthmatic drug Pranlukast.[1][2] The precise arrangement of its amino, hydroxyl, and acetyl functional groups on the aromatic ring dictates its reactivity and, ultimately, the purity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the unambiguous structural elucidation of this compound is not merely an academic exercise but a critical component of quality control and process development in the pharmaceutical industry.
This in-depth technical guide, designed for the discerning scientist, moves beyond a superficial overview of analytical techniques. It delves into the causality behind experimental choices, providing a robust, self-validating framework for the comprehensive characterization of 3-amino-2-hydroxyacetophenone. Herein, we will explore the synergistic application of modern spectroscopic and analytical techniques, grounded in the principles of scientific integrity and supported by authoritative references.
The Strategic Approach to Structure Elucidation: A Multi-Pronged, Self-Validating Workflow
The structural confirmation of a molecule like 3-amino-2-hydroxyacetophenone relies on a confluence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system that ensures the highest degree of confidence in the final assignment. Our approach is rooted in a logical progression, beginning with the foundational spectroscopic techniques and culminating in the definitive three-dimensional structure where possible.
Caption: Predicted major fragmentation pathways for 3-amino-2-hydroxyacetophenone in mass spectrometry.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
The Gold Standard: Single-Crystal X-ray Diffraction
While the combination of NMR, IR, and MS provides a very strong case for the structure of 3-amino-2-hydroxyacetophenone, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and the overall molecular conformation.
Experimental Workflow for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of 3-amino-2-hydroxyacetophenone of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Conclusion: A Unified and Rigorous Approach to Structural Integrity
The structure elucidation of 3-amino-2-hydroxyacetophenone is a clear demonstration of the power of a multi-technique analytical approach. Each method, from the foundational insights of NMR and IR to the definitive confirmation of mass and potentially X-ray crystallography, provides a layer of evidence that, when combined, creates an unassailable structural assignment. For the pharmaceutical scientist, this rigorous, self-validating process is not just good practice; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the medicines that improve human health. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.
References
- Tang, H., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]
- Chemistry Europe. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews. [Link]
- Li, J., et al. (2014). Synthesis of pranlukast. TSI Journals. [Link]
- PubChem. (n.d.). 3-Amino-2-hydroxyacetophenone.
Sources
Spectroscopic Profile of 1-(3-Amino-2-hydroxyphenyl)ethanone: A Comprehensive Technical Guide
Introduction
1-(3-Amino-2-hydroxyphenyl)ethanone, with the CAS number 70977-72-9, is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the potent leukotriene receptor antagonist, Pranlukast.[1][2] The precise molecular structure and purity of this compound are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a thorough spectroscopic characterization is essential for its quality control and for optimizing synthetic routes.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying scientific principles and field-proven insights into the experimental choices and data interpretation. The guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound incorporates an aromatic ring substituted with an acetyl group, a hydroxyl group, and an amino group. The relative positions of these functional groups (ortho-hydroxyl and meta-amino to the acetyl group) create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding the interplay of these groups is crucial for the accurate interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for providing a detailed map of the atomic connectivity within a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.
Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-quality, reproducible data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound. The precise mass should be recorded for any potential quantitative analysis (qNMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH and -NH₂) as it can slow down the exchange rate, allowing for their observation.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a sharp signal at 0.00 ppm, serving as the internal reference for chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay. A longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial for accurate integration in quantitative measurements.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. The larger chemical shift range of ¹³C requires a wider spectral width. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is necessary to achieve a good signal-to-noise ratio.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.8-7.0 | t | 1H | Ar-H |
| ~6.5-6.7 | d | 1H | Ar-H |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~9.0-10.0 | br s | 1H | -OH |
| ~2.5 | s | 3H | -COCH₃ |
Interpretation and Causality:
-
Aromatic Protons (δ ~6.5-7.2 ppm): The three protons on the aromatic ring will appear as distinct signals due to their different electronic environments. The electron-donating effects of the amino and hydroxyl groups will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons. The splitting patterns (doublets and a triplet) arise from the coupling between adjacent protons on the ring.
-
Amino Protons (-NH₂, δ ~5.0-6.0 ppm): The protons of the primary amine will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or the hydroxyl group. Their chemical shift can vary depending on the solvent and concentration.
-
Hydroxyl Proton (-OH, δ ~9.0-10.0 ppm): The phenolic hydroxyl proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen. This interaction restricts the proton's movement and exposes it more to the external magnetic field. This signal will also likely be a broad singlet due to chemical exchange.
-
Acetyl Protons (-COCH₃, δ ~2.5 ppm): The three protons of the methyl group in the acetyl moiety are equivalent and will appear as a sharp singlet. Their chemical shift is in the expected region for a methyl group attached to a carbonyl carbon.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~200-205 | C=O |
| ~150-155 | Ar-C-OH |
| ~140-145 | Ar-C-NH₂ |
| ~125-130 | Ar-C |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~105-110 | Ar-CH |
| ~25-30 | -COCH₃ |
Interpretation and Causality:
-
Carbonyl Carbon (C=O, δ ~200-205 ppm): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the downfield end of the spectrum, which is characteristic of ketone carbonyls.
-
Aromatic Carbons (δ ~105-155 ppm): The six aromatic carbons will give rise to six distinct signals. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) will be the most deshielded among the ring carbons. The other aromatic carbons' chemical shifts are influenced by the combined electronic effects of the three substituents.
-
Acetyl Methyl Carbon (-COCH₃, δ ~25-30 ppm): The methyl carbon of the acetyl group will resonate in the upfield region of the spectrum, consistent with an sp³-hybridized carbon attached to a carbonyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Ensuring Data Integrity
The choice of sampling technique in FT-IR is crucial for obtaining a high-quality spectrum.
1. Sample Preparation (KBr Pellet Method):
-
This method is ideal for solid samples.
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. The KBr acts as an IR-transparent matrix.
-
The fine powder is then compressed in a pellet die under high pressure to form a thin, transparent pellet.
2. Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded first. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
The sample pellet is then placed in the sample holder, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3200-2500 (broad) | O-H stretch | Phenol (-OH), H-bonded |
| ~1650 | C=O stretch | Ketone (Aryl) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1360 | C-H bend | Methyl (-CH₃) |
| ~1250 | C-O stretch | Phenol |
| ~1300 | C-N stretch | Aromatic Amine |
Interpretation and Causality:
-
N-H and O-H Stretching Region (3400-2500 cm⁻¹): This region will be dominated by broad absorption bands. The two distinct peaks for the N-H stretching of the primary amine may be observed around 3400-3200 cm⁻¹. A very broad band centered around 3200-2500 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group, which is broadened due to strong intramolecular hydrogen bonding with the carbonyl oxygen.
-
Carbonyl Stretching (C=O, ~1650 cm⁻¹): A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching of an aryl ketone. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group will lower the frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).
-
Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands in this region.
-
Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations (C-H, C-O, C-N). While difficult to assign each peak individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for its identification.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.
Experimental Protocol: From Sample to Spectrum
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
1. Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in a high-vacuum environment.
2. Ionization (Electron Ionization):
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
3. Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their m/z ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment |
| 151 | [M]⁺• (Molecular Ion) |
| 136 | [M - CH₃]⁺ |
| 108 | [M - COCH₃]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak ([M]⁺•, m/z 151): The peak with the highest m/z value corresponds to the intact molecular ion. For this compound (C₈H₉NO₂), the molecular weight is 151.16 g/mol , so the molecular ion peak is expected at m/z = 151. The presence of a nitrogen atom means the molecular weight is odd, which is consistent with the Nitrogen Rule.
-
Fragmentation Pattern: The excess energy from electron ionization causes the molecular ion to fragment in predictable ways.
-
[M - CH₃]⁺ (m/z 136): Loss of a methyl radical (•CH₃) from the acetyl group is a common fragmentation pathway for methyl ketones, leading to the formation of a stable acylium ion.
-
[M - COCH₃]⁺ (m/z 108): Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of an acetyl radical (•COCH₃), leaving a substituted phenolic cation.
-
Visualization of Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the key relationships between the structure and its spectroscopic signatures.
Caption: Molecular structure of this compound.
Sources
An In-depth Technical Guide to the Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone from 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(3-amino-2-hydroxyphenyl)ethanone, a pivotal intermediate in the pharmaceutical industry, starting from the readily available precursor, 2-aminophenol. The document delineates the strategic chemical transformations required, with a primary focus on a robust two-step pathway involving the chemoselective acetylation of 2-aminophenol followed by a Lewis acid-catalyzed Fries rearrangement. This guide offers an in-depth analysis of the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters that influence reaction outcomes. Furthermore, alternative synthetic strategies, including a biosynthetic approach, are discussed to provide a broader perspective. Safety considerations, particularly concerning the handling of hazardous reagents like aluminum chloride, are meticulously detailed. The significance of this compound is highlighted through its crucial role as a key building block in the synthesis of pranlukast, a potent leukotriene receptor antagonist used in the management of asthma.[1][2][3][4] This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of this compound
This compound, also known as 3-amino-2-hydroxyacetophenone, is a highly functionalized aromatic ketone of considerable interest in medicinal chemistry and pharmaceutical manufacturing. Its molecular architecture, featuring an acetophenone core substituted with both an amino and a hydroxyl group in a specific ortho- and meta-relationship, makes it a versatile precursor for the construction of more complex molecular entities.
The primary driver for the synthesis of this compound is its role as a key intermediate in the production of pranlukast, an established anti-asthmatic drug that functions as a leukotriene receptor antagonist.[1][2][3][4] The precise arrangement of the functional groups in this compound is crucial for the subsequent annulation reactions that form the chromone core of the pranlukast molecule. Consequently, the development of efficient, scalable, and safe synthetic routes to this intermediate is of paramount importance for the pharmaceutical industry.
This guide will focus on the most practical and widely described chemical synthesis from 2-aminophenol, a readily available and cost-effective starting material.
Strategic Synthesis Pathway from 2-Aminophenol
The most logical and commonly employed synthetic route from 2-aminophenol to this compound involves two key transformations:
-
Chemoselective N-Acetylation: The initial step is the protection of the more nucleophilic amino group of 2-aminophenol through acetylation to form N-(2-hydroxyphenyl)acetamide. This chemoselectivity is crucial to prevent O-acetylation of the phenolic hydroxyl group.
-
Fries Rearrangement: The resulting N-(2-hydroxyphenyl)acetamide is then subjected to a Fries rearrangement, a classic organic reaction that involves the migration of the acetyl group from the nitrogen atom to the aromatic ring, yielding the desired hydroxyaryl ketone.[5][6][7][8]
This two-step sequence is strategically sound as it utilizes the directing effects of the substituents and the well-established reactivity of the functional groups.
Visualizing the Synthetic Workflow
Caption: Mechanism of the Fries rearrangement.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide
This protocol is based on established procedures for the acetylation of aminophenols. [9] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminophenol | 109.13 | 10.91 g | 0.1 |
| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 |
| Water | 18.02 | 250 mL | - |
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 10.91 g (0.1 mol) of 2-aminophenol in 250 mL of water. Gentle heating may be required to aid dissolution.
-
Cool the solution in an ice bath to approximately 0-5 °C with constant stirring.
-
Slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise to the cooled solution while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.
-
After the complete addition of acetic anhydride, continue stirring the reaction mixture at room temperature for 2 hours.
-
A solid precipitate of N-(2-hydroxyphenyl)acetamide will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and acetic acid.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: The typical yield for this reaction is in the range of 85-95%.
Characterization: The product can be characterized by its melting point (201-202 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Step 2: Synthesis of this compound via Fries Rearrangement
This protocol is a generalized procedure for the Fries rearrangement, adapted for the specific substrate. [8][10]High temperatures are generally favored for the formation of the ortho-isomer.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-hydroxyphenyl)acetamide | 151.16 | 15.12 g | 0.1 |
| Anhydrous Aluminum Chloride | 133.34 | 33.34 g | 0.25 |
| Nitrobenzene (solvent) | 123.11 | 100 mL | - |
| Crushed Ice | - | 200 g | - |
| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer, place 33.34 g (0.25 mol) of anhydrous aluminum chloride.
-
Add 100 mL of anhydrous nitrobenzene to the flask and stir to form a slurry.
-
Slowly add 15.12 g (0.1 mol) of N-(2-hydroxyphenyl)acetamide to the slurry in small portions. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 160-165 °C in an oil bath and maintain this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Carefully and slowly pour the cooled reaction mixture into the ice-acid mixture with vigorous stirring. This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product will be in the organic layer. Separate the organic layer (nitrobenzene) and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Yield: The yield of the Fries rearrangement can vary significantly depending on the substrate and reaction conditions. Yields in the range of 40-60% are commonly reported for similar rearrangements.
Characterization: The final product, this compound, is a solid. Its structure can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Alternative Synthetic Approaches
While the acetylation-Fries rearrangement sequence is a primary chemical route, other strategies have been explored.
Synthesis from a Nitrated Precursor
An alternative chemical synthesis starts with a nitrated precursor, such as 2-hydroxy-3-nitroacetophenone. This intermediate can then be reduced to the desired this compound. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum on carbon (Pt/C). [11]
Biosynthetic Route
Recent research has focused on developing more environmentally friendly biosynthetic routes to this compound. [3]One such approach utilizes a multi-enzyme system to convert m-nitroacetophenone to the desired product. [3][12]This in vitro method employs enzymes such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase. [3]While promising from a green chemistry perspective, this method is still under development for large-scale industrial production. [3][12]
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals, and strict safety protocols must be followed.
Aluminum Chloride (Anhydrous):
-
Hazards: Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. [13][14][15]Causes severe skin and eye burns. [13][16][17]* Handling: Must be handled in a dry, inert atmosphere (e.g., in a glove box or under a nitrogen blanket). All glassware must be flame-dried before use. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. [13][14]* Quenching: The quenching of the reaction mixture containing aluminum chloride is extremely hazardous and must be done slowly and carefully by adding the reaction mixture to an ice/acid mixture.
Other Reagents:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Nitrobenzene: Toxic and readily absorbed through the skin. Use with appropriate gloves and in a well-ventilated area.
-
Hydrochloric Acid (Concentrated): Highly corrosive. Handle with extreme care.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate fire safety equipment should be readily available.
Applications in Drug Development: The Pranlukast Case
As previously mentioned, the primary application of this compound is as a key starting material for the synthesis of pranlukast. [1][2][4]In the synthesis of pranlukast, the amino and hydroxyl groups of this compound are crucial for the subsequent cyclization reaction with a tetrazole-containing building block to form the characteristic chromone ring system of the final drug molecule. [4]The purity and quality of this intermediate directly impact the yield and purity of the final active pharmaceutical ingredient (API).
Conclusion
The synthesis of this compound from 2-aminophenol is a well-established and practical route for obtaining this valuable pharmaceutical intermediate. The two-step sequence of N-acetylation followed by a Fries rearrangement offers a reliable method, provided that the reaction conditions, particularly for the rearrangement step, are carefully controlled. The understanding of the reaction mechanisms, adherence to detailed experimental protocols, and stringent safety precautions are all critical for the successful and safe execution of this synthesis. As the demand for pharmaceuticals like pranlukast continues, the efficient and safe production of key intermediates such as this compound will remain a significant focus for the chemical and pharmaceutical industries.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- Redox. (2022). Safety Data Sheet Aluminium Chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in API Synthesis.
- Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18528–18537. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis.
- Tran, T. B. N., et al. (2025). Synthesis and reference standard establishment of N-(2-hydroxyphenyl)acetamide. Binh Duong University Journal of Science and Technology, 8(1). [Link]
- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.
- Wikipedia. (n.d.). Fries rearrangement.
- Indian Journal of Chemistry. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Publications of the IAS Fellows. (2022). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.
- PharmD Guru. (n.d.). FRIES REARRANGEMENT.
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
- Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]
- ResearchGate. (2021). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?.
- Zhang, Y., et al. (2013). Synthesis of pranlukast. Trade Science Inc. - INDIA.
- Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY.
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- IUCrData. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Saha, S., et al. (n.d.). Organic Chemistry-4.
- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).
- PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and....
- Google Patents. (n.d.). CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path.
- Boron Molecular. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride.
- PubChem. (n.d.). 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- Acta Crystallographica Section E. (2012). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Fries Rearrangement [sigmaaldrich.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Synthesis and reference standard establishment of N-(2-hydroxyphenyl)acetamide | Tập san Khoa học và kỹ thuật trường Đại học Bình Dương [jst.bdu.edu.vn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. redox.com [redox.com]
Starting materials for 1-(3-Amino-2-hydroxyphenyl)ethanone synthesis
An In-depth Technical Guide to the Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone: Starting Materials and Methodologies
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, most notably in the synthesis of the anti-asthmatic drug Pranlukast.[1] The strategic placement of its amino, hydroxyl, and acetyl functional groups on the benzene ring makes it a valuable synthon, but also presents unique challenges in its synthesis. The efficiency, cost-effectiveness, and environmental impact of producing this intermediate are critically dependent on the chosen synthetic route and the corresponding starting materials. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, offering a comparative look at the starting materials, reaction pathways, and underlying chemical principles for researchers and professionals in drug development and chemical manufacturing.
Introduction: Strategic Importance of this compound
The molecular architecture of this compound (also known as 3-amino-2-hydroxyacetophenone) is of significant interest in medicinal chemistry. Its primary role as a key intermediate in the production of Pranlukast, a leukotriene receptor antagonist, highlights its industrial relevance.[1][2] The successful synthesis of such a precisely substituted aromatic compound requires careful regiochemical control throughout the manufacturing process. This guide will dissect the most prevalent and innovative approaches to its synthesis, providing a foundational understanding for process optimization and new route development.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into three distinct strategies, each defined by its core starting material and key chemical transformations:
-
Route A: Nitration and Reduction of Hydroxyacetophenone Precursors. This is arguably the most direct and frequently cited method. It involves the introduction of a nitro group onto a pre-existing hydroxyacetophenone skeleton, followed by its reduction to the desired amine.
-
Route B: Acylation and Rearrangement from Aminophenol Precursors. This pathway begins with an aminophenol. The amino group is typically protected before an acyl group is introduced to the aromatic ring, often via a classic Fries rearrangement, followed by deprotection.
-
Route C: Emerging Biosynthetic and Novel Chemical Methods. Reflecting the growing demand for sustainable chemistry, enzymatic and novel catalytic methods are being developed. These routes offer greener alternatives to traditional synthesis.
The logical flow of these synthetic approaches is visualized below.
Caption: High-level overview of the three primary synthetic strategies.
Detailed Analysis of Synthetic Routes and Starting Materials
Route A: Synthesis from Hydroxyacetophenone Precursors
This classical approach leverages the directing effects of the hydroxyl and acetyl groups on the aromatic ring.
-
Starting Material: The most common starting material for this route is 2-hydroxyacetophenone .[3][4] Alternatively, halogenated derivatives like 2-hydroxy-5-chloroacetophenone can be used.[5]
-
Mechanism and Key Steps:
-
Electrophilic Nitration: The synthesis begins with the regioselective nitration of the hydroxyacetophenone. The powerful activating and ortho-, para- directing nature of the hydroxyl group, combined with the deactivating, meta- directing effect of the acetyl group, preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. By carefully controlling reaction conditions (temperature, concentration, and nitrating agent), the formation of the desired 2-hydroxy-3-nitroacetophenone intermediate can be favored over the 5-nitro isomer.[3]
-
Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitroacetophenone is then reduced to the primary amine. Catalytic hydrogenation is a common and efficient method, typically employing catalysts like platinum on charcoal (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7] This step is generally high-yielding and clean, producing the final product.
-
-
Causality and Field Insights: The success of this route hinges on the selective nitration step. The use of glacial acetic acid as a solvent is common, as it helps to moderate the reactivity of the nitric acid.[3][4] The primary challenge is the separation of the 3-nitro and 5-nitro isomers, which often requires chromatographic purification.[3][6] Using a starting material like 2-hydroxy-5-chloroacetophenone simplifies the nitration, as the C5 position is blocked, leading to a higher yield of the 3-nitro intermediate. The subsequent hydrogenation step then serves a dual purpose: reducing the nitro group and removing the chloro substituent (hydrodehalogenation).[5]
Route B: Synthesis from Aminophenol Precursors
This strategy builds the molecule from a different perspective, starting with the amino and hydroxyl groups already in place and subsequently introducing the acetyl group.
-
Starting Material: The primary precursor for this route is 2-aminophenol .[7][8]
-
Mechanism and Key Steps:
-
N-Acetylation (Protection): The highly reactive amino group of 2-aminophenol is first protected, typically by acetylation with acetic anhydride, to form N-(2-hydroxyphenyl)acetamide.[7][8] This chemoselective step is crucial because direct Friedel-Crafts acylation on an unprotected aminophenol would lead to acylation at the more nucleophilic amino group rather than the aromatic ring.
-
Fries Rearrangement: The key transformation in this route is the Fries rearrangement of N-(2-hydroxyphenyl)acetamide. In this reaction, the acetyl group migrates from the nitrogen atom to the aromatic ring under the influence of a Lewis acid catalyst (e.g., AlCl₃).[9][10][11] The reaction is selective for the ortho and para positions relative to the hydroxyl group. By controlling the temperature and solvent, the formation of the desired ortho-acylated product (which becomes the final product after rearrangement) can be optimized. Higher temperatures generally favor the formation of the ortho isomer.[10][12]
-
Alternative Acylation Methods: Some patented methods employ a multi-step sequence involving bromination followed by a Hoesch reaction to introduce the acyl group, concluding with a debromination step.[7]
-
-
Causality and Field Insights: The Fries rearrangement is a powerful tool for C-acylation of phenols, but it often requires harsh, stoichiometric amounts of corrosive Lewis acids and can suffer from moderate yields.[11] The choice of solvent is critical; non-polar solvents tend to favor the ortho product.[10] The elegance of this route lies in its use of a common and inexpensive starting material, 2-aminophenol. Enzymatic methods for the initial N-acetylation step have also been explored to improve the greenness of the process.[8][13]
Route C: Biosynthetic and Novel Approaches
Modern synthetic chemistry is increasingly focused on sustainability, leading to the development of enzymatic and novel catalytic routes.
-
Starting Material: A notable example uses m-nitroacetophenone .[2][14]
-
Mechanism and Key Steps:
-
Multi-Enzyme Cascade: Researchers have engineered a three-enzyme in vitro system to convert m-nitroacetophenone into the final product.[2] This process involves a nitroreductase (nbzA) and a hydroxylaminobenzene mutase (habA), which collectively perform the reduction of the nitro group and the introduction of the hydroxyl group at the ortho position. A third enzyme, glucose dehydrogenase (GDH), is used to regenerate the expensive NADPH cofactor required by the nitroreductase, making the process more economically viable.[2]
-
Directional Hydroxylation: Another innovative approach involves the direct catalytic hydroxylation of m-nitroacetophenone using a metal salt catalyst in carboxylic acid, followed by reduction of the nitro group.[15]
-
-
Causality and Field Insights: These methods represent the cutting edge of chemical synthesis. The biosynthetic route avoids harsh reagents and complex purification steps associated with isomer formation.[2][14] Its primary current limitation is scalability, although ongoing research in enzyme optimization and process engineering aims to address this. These "green" approaches significantly reduce waste and improve safety, aligning with modern pharmaceutical manufacturing standards.
Comparative Summary of Starting Materials
| Starting Material | Key Transformations | Advantages | Disadvantages |
| 2-Hydroxyacetophenone | 1. Nitration2. Reduction | Direct route; relatively few steps. | Nitration can produce hard-to-separate isomers, potentially lowering the yield of the desired product.[3][6] |
| 2-Hydroxy-5-chloroacetophenone | 1. Nitration2. Reductive dehalogenation | Improved regioselectivity in the nitration step.[5] | Requires an additional dehalogenation step; starting material may be more expensive. |
| 2-Aminophenol | 1. N-Acetylation2. Fries Rearrangement | Utilizes an inexpensive and readily available starting material.[7] | Fries rearrangement often requires harsh conditions and can have variable yields.[11] |
| m-Nitroacetophenone | Multi-enzyme cascade or catalytic hydroxylation followed by reduction. | High selectivity; environmentally friendly ("green") process; mild reaction conditions.[2][15] | Biosynthetic routes may face scalability challenges; novel catalytic methods may require specialized equipment. |
Detailed Experimental Protocol: A Representative Chemical Synthesis
The following protocol is a representative example based on the nitration and reduction of a hydroxyacetophenone precursor, a common and well-documented method.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis via nitration and reduction.
Part 1: Synthesis of 2-Hydroxy-3-nitroacetophenone[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 10.0 g of 2-hydroxyacetophenone in 60 mL of glacial acetic acid.
-
Nitration: While stirring at room temperature, add 10.4 mL of nitric acid (specific gravity=1.40) dropwise over a period of 2 hours. Maintain the temperature to prevent excessive side reactions.
-
Reaction: Continue stirring the mixture for 17 hours at room temperature.
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice. The product, a mixture of 3-nitro and 5-nitro isomers, will precipitate as a solid.
-
Purification: Collect the precipitate by filtration. The isomers must be separated, typically by column chromatography or HPLC, to yield pure 2-hydroxy-3-nitroacetophenone.
Part 2: Synthesis of this compound[6]
-
Reaction Setup: In a hydrogenation vessel, prepare a solution of 4.0 g of 2-hydroxy-3-nitroacetophenone in 150 mL of ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of platinum on charcoal (e.g., 5% Pt/C).
-
Hydrogenation: Seal the vessel and pressurize it with hydrogen gas to 50 p.s.i. Hydrogenate the mixture at 25 °C for approximately 2.5 hours, or until hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and filter the mixture through a pad of celite to remove the catalyst.
-
Isolation and Purification: Evaporate the filtrate in vacuo to yield a solid. This crude product can be purified by column chromatography on silica gel to afford the final product as a bright yellow solid.
Conclusion
The synthesis of this compound can be approached from several distinct chemical pathways, each with its own set of advantages and challenges. The traditional route via nitration and reduction of 2-hydroxyacetophenone remains a robust and widely used method, though it necessitates careful control of regioselectivity. The Fries rearrangement of protected 2-aminophenol offers an alternative from a cheaper starting material but introduces the complexities of using harsh Lewis acids. Looking forward, biosynthetic and novel catalytic methods starting from materials like m-nitroacetophenone promise a more sustainable and efficient future for the production of this key pharmaceutical intermediate. The selection of a specific route will ultimately depend on a balance of factors including raw material cost, scalability, yield, safety, and environmental impact.
References
- PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]
- Google Patents.
- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
- ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. [Link]
- PubMed. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]
- ChemistryViews. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]
- PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone. [Link]
- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
- Grokipedia. Fries rearrangement. [Link]
- Wikipedia. Fries rearrangement. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in API Synthesis. [Link]
- ResearchGate.
- BYJU'S. What is the Fries Rearrangement Reaction?[Link]
- Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 3. prepchem.com [prepchem.com]
- 4. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
- 5. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Amino-2-hydroxyacetophenone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-hydroxyacetophenone (3-A-2-HAP), a pivotal chemical intermediate in the pharmaceutical industry. This document delves into its fundamental physical and chemical characteristics, detailed spectroscopic profile, prevalent synthetic methodologies, and critical applications, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource.
Introduction: The Significance of 3-Amino-2-hydroxyacetophenone
3-Amino-2-hydroxyacetophenone, identified by the CAS Number 70977-72-9, is an aromatic organic compound featuring an acetophenone core substituted with both an amino and a hydroxyl group.[1][2][3] While a seemingly straightforward molecule, its true significance lies in its utility as a high-value building block in organic synthesis. It is most notably recognized as a critical intermediate in the manufacture of Pranlukast, a leukotriene receptor antagonist prescribed for the management of asthma.[4][5][6] The strategic placement of its functional groups allows for versatile chemical modifications, making it a compound of considerable interest in medicinal chemistry and the broader fine chemicals industry.[6][7] This guide aims to provide a detailed exploration of its properties and the scientific principles governing its use.
Core Physicochemical Characteristics
The physical and chemical properties of a compound are foundational to its handling, reactivity, and application. 3-A-2-HAP is typically a yellow crystalline powder.[1][2] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][3][8] |
| Molecular Weight | 151.16 g/mol | [1][3][8] |
| CAS Number | 70977-72-9 | [1][2][3] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 95-97 °C | [1][9] |
| Boiling Point | 287.2 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in water, methanol, and other organic solvents. | [10][11] |
| LogP | 1.23 | [3] |
| Topological Polar Surface Area | 63.3 Ų | [8] |
Spectroscopic Profile for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic framework of a molecule.
-
¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms. For 3-A-2-HAP, one would expect distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The phenolic proton (-OH) would likely appear as a broad singlet far downfield, while the acetyl group (-COCH₃) would be a sharp singlet around 2.5-2.6 ppm. The aromatic protons would present as a complex multiplet pattern.
-
¹³C NMR (Carbon-13 NMR): This method maps the carbon skeleton. Key signals would include a peak for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), several peaks in the aromatic region (110-160 ppm), and a signal for the methyl carbon in the upfield region.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 3-Amino-2-hydroxyacetophenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be employed.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid 3-A-2-HAP powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is generated by ratioing the sample spectrum against the background.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch | Phenolic -OH, Amino -NH₂ |
| ~1650 | C=O stretch | Ketone |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1360 | C-H bend | -CH₃ |
| ~1250 | C-O stretch | Phenolic C-O |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of a compound. For 3-A-2-HAP, the molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (151.16).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Synthesis and Reactivity
The synthesis of 3-A-2-HAP can be achieved through both traditional chemical methods and modern biosynthetic routes.
Chemical Synthesis
A common and reliable method involves the catalytic hydrogenation of a nitro precursor.[9] This approach is efficient and yields a high-purity product.
Detailed Protocol: Synthesis via Hydrogenation of 2-hydroxy-3-nitroacetophenone
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in a suitable solvent such as ethanol (EtOH).[9]
-
Catalyst Addition: Add a catalytic amount of platinum on charcoal (Pt/C) or palladium on carbon (Pd/C) (typically 5-10% w/w) to the solution.[9][12]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 p.s.i.) and maintain the reaction at a controlled temperature (e.g., 25°C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the filtrate in vacuo to yield the crude product. Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain pure 3-amino-2-hydroxyacetophenone.[9]
Caption: Chemical synthesis of 3-A-2-HAP via catalytic hydrogenation.
Biosynthesis
An environmentally friendly alternative is the multi-enzyme biosynthesis from m-nitroacetophenone.[4] This process utilizes a cascade of enzymes, including nitrobenzene nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA), coupled with a cofactor regeneration system using glucose dehydrogenase (GDH).[4][13] This biocatalytic route avoids harsh chemicals and can be performed in aqueous media under mild conditions, with reported yields reaching up to 580 mg/L after optimization.[4][13]
Caption: Multi-enzyme cascade for the biosynthesis of 3-A-2-HAP.
Core Application in Drug Development
The primary driver for the industrial production of 3-Amino-2-hydroxyacetophenone is its role as a key intermediate in the synthesis of Pranlukast.[4][5] Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of bronchial asthma and allergic rhinitis.[5] The structure of 3-A-2-HAP provides a pre-functionalized aromatic ring that is essential for constructing the complex chromone core of the final drug molecule.
Caption: Role of 3-A-2-HAP as a key intermediate for Pranlukast.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are paramount when handling 3-Amino-2-hydroxyacetophenone.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15] If handling large quantities or generating dust, use respiratory protection.[11][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][14] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6][11][16]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility.[14][15]
Conclusion
3-Amino-2-hydroxyacetophenone is a compound of significant industrial and scientific value. Its well-defined physicochemical properties, combined with its versatile reactivity, establish it as an indispensable intermediate in pharmaceutical synthesis, particularly for the anti-asthmatic drug Pranlukast. Understanding its spectroscopic characteristics, synthetic pathways, and safety requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational framework for professionals, enabling them to leverage the full potential of this important chemical building block.
References
- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]
- Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12). [Link]
- Chemsrc. (n.d.). 3-Amino-2-hydroxyacetophenone | CAS#:70977-72-9. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. [Link]
- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
- PubChem. (n.d.). 3-Amino-2-hydroxyacetophenone. [Link]
- ChemBK. (2024). 3-Amino-2-hydroxyacetophenone hydrochloride. [Link]
- Oxford Lab Chem. (n.d.).
- Capot Chemical Co., Ltd. (2012). MSDS of 3-Amino-2-Hydroxyacetophenone. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. [Link]
- Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer. [Link]
Sources
- 1. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 2. 3-Amino-2-hydroxyacetophenone | 70977-72-9 [chemicalbook.com]
- 3. 3-Amino-2-hydroxyacetophenone | CAS#:70977-72-9 | Chemsrc [chemsrc.com]
- 4. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. valencelabs.co [valencelabs.co]
- 8. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. chembk.com [chembk.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 13. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Solubility Profiling of 1-(3-Amino-2-hydroxyphenyl)ethanone
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and in-vitro assay reliability.[1][2][3] This technical guide provides an in-depth framework for characterizing the solubility of 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS 70977-72-9), a key chemical intermediate. Given the sparse publicly available solubility data for this specific molecule, this document emphasizes predictive analysis based on physicochemical properties and outlines robust, validated experimental protocols for its empirical determination. We will explore the theoretical underpinnings of its expected solubility in various solvent systems and provide detailed, step-by-step methodologies for both kinetic and thermodynamic solubility assays, enabling researchers to generate reliable and reproducible data essential for drug discovery and development.
Introduction: The Critical Role of Solubility
In the early stages of drug discovery, understanding a compound's solubility is paramount. Low aqueous solubility can lead to a cascade of challenges, including poor absorption from the gastrointestinal tract, underestimated toxicity, and unreliable results in biological assays.[1][2][3][4] For a molecule like this compound, which serves as a building block in complex syntheses, knowledge of its solubility profile in a range of organic and aqueous solvents is essential for reaction optimization, purification, and formulation. This guide serves as a comprehensive resource for scientists to both predict and experimentally determine the solubility of this compound, ensuring a solid foundation for subsequent research and development activities.
Physicochemical Properties & Solubility Prediction
Direct experimental solubility data for this compound is not extensively published. However, we can infer its likely behavior by examining its structural features and key physicochemical parameters.
Compound Information:
-
Molecular Formula: C₈H₉NO₂[5]
-
Molecular Weight: 151.16 g/mol [6]
-
Structure: An acetophenone core with both an amino (-NH₂) and a hydroxyl (-OH) group on the phenyl ring.
Key Physicochemical Descriptors:
-
XLogP3-AA (Predicted LogP): 1.1[6]
-
Topological Polar Surface Area (TPSA): 63.3 Ų[6]
-
Hydrogen Bond Donors: 2 (from -OH and -NH₂)[6]
-
Hydrogen Bond Acceptors: 3 (from C=O, -OH, and -NH₂)[6]
Expert Analysis & Prediction: The structure of this compound presents a duality. The aromatic ring and acetyl group contribute lipophilic character, while the amino and hydroxyl groups provide significant polarity and hydrogen bonding capability.
-
The positive XLogP value of 1.1 suggests a slight preference for a lipophilic environment over an aqueous one, but it is not indicative of extreme insolubility in water.[6]
-
The TPSA of 63.3 Ų is well within the range typical for orally bioavailable drugs, suggesting that membrane permeability is plausible, provided the compound can be adequately dissolved.[6]
-
The presence of both hydrogen bond donors and acceptors implies that the compound's solubility will be highly influenced by the solvent's ability to engage in these interactions.[6]
Based on these parameters, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected. The amino and hydroxyl groups can form hydrogen bonds with these solvents. Solubility in water will likely be pH-dependent due to the basicity of the amino group and the acidity of the phenolic hydroxyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is predicted. These solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule effectively. DMSO, in particular, is often an excellent solvent for compounds of this nature.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The high polarity imparted by the functional groups will prevent effective solvation by nonpolar media.
This predictive analysis provides a crucial starting point for selecting an appropriate solvent system for synthesis, purification, or formulation, but it must be confirmed by empirical measurement.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug development: kinetic and thermodynamic.[2][7][8] Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a DMSO stock solution into an aqueous buffer, while thermodynamic solubility represents the true equilibrium state of a saturated solution.[2][9][10]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9] The Shake-Flask Method is the universally recognized "gold standard" for this determination due to its reliability.[11][12][13]
Caption: Thermodynamic solubility workflow via the Shake-Flask method.
-
Rationale: This method ensures that the solution reaches a true equilibrium with the excess solid phase, providing the most accurate and reliable solubility value.[9][11] The extended incubation time allows for any potential solid-state transformations to occur.[12]
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure a saturated solution is formed.[11]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or on a vial roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24-48 hours.[2][9]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, the samples must be either centrifuged at high speed or filtered through a low-binding filter plate (e.g., 0.45 µm PVDF).[1][2]
-
Quantification: Carefully collect the clear supernatant. Prepare a calibration curve from a stock solution of the compound of known concentration. Analyze the supernatant and standards using a validated analytical method like HPLC-UV or LC-MS/MS to determine the compound's concentration.[2][3] The measured concentration is the thermodynamic solubility.
-
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is often used in early discovery for rapid screening.[1][2] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[7]
Caption: Kinetic solubility workflow using a DMSO stock solution.
-
Rationale: This method mimics the conditions of many in-vitro biological assays where compounds are introduced from a DMSO stock. It is fast and requires minimal compound, making it ideal for screening large numbers of molecules.[1][2]
-
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[1]
-
Assay Plate: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the desired final concentration, ensuring the final DMSO percentage is low (typically 1-2%).
-
Incubation: Seal the plate and shake for a defined period, typically 1-2 hours, at room temperature.[2]
-
Detection: Determine the concentration at which precipitation occurs. This can be done directly by measuring light scatter (nephelometry) or turbidity, or indirectly by filtering the plate and quantifying the amount of compound remaining in the solution via HPLC-UV or a similar method.[2]
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |
| Water, pH 7.0 | Thermodynamic | 25 | 755.8 | 5000 | HPLC-UV |
| PBS, pH 7.4 | Thermodynamic | 25 | 831.4 | 5500 | HPLC-UV |
| PBS, pH 7.4 | Kinetic | 25 | 151.2 | 1000 | Nephelometry |
| Ethanol | Thermodynamic | 25 | >15116 | >100000 | Gravimetric |
| DMSO | Thermodynamic | 25 | >30232 | >200000 | Gravimetric |
| Hexane | Thermodynamic | 25 | <1.5 | <10 | HPLC-UV |
Interpretation:
-
The difference between kinetic and thermodynamic solubility is common; the kinetic value is often lower because precipitation can occur from a supersaturated solution created by the DMSO crash-out.[4]
-
As predicted, solubility is expected to be high in polar organic solvents like ethanol and DMSO and very low in nonpolar solvents like hexane.
-
The pH of the aqueous buffer can influence solubility. For this compound, with a basic amino group and an acidic hydroxyl group, a full pH-solubility profile would be highly informative for formulation development.
Conclusion
While published data on the solubility of this compound is scarce, a robust characterization is achievable through the systematic application of predictive analysis and standardized experimental protocols. This guide provides the necessary framework for researchers to confidently determine both the thermodynamic and kinetic solubility of this compound in various solvents. The shake-flask method remains the definitive approach for establishing equilibrium solubility, while kinetic assays offer a valuable high-throughput alternative for early-stage screening. Generating this fundamental data is a non-negotiable step in mitigating risks and enabling the successful progression of research and development projects involving this versatile chemical intermediate.
References
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- In-vitro Thermodynamic Solubility. (2025). Protocols.io.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- ADME Solubility Assay. (n.d.). BioDuro.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- This compound | 70977-72-9. (n.d.). Sigma-Aldrich.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Slideshare.
- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). Ingenta Connect.
- Thermodynamic Solubility Assay. (n.d.). Evotec.
- 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Automated assays for thermodynamic (equilibrium) solubility determination. (2018). ResearchGate.
- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1). (n.d.). PubChem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Solubility Determination by Evaporation Method | Experimental Demonstration. (2023). YouTube.
- 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride (Phenylephrone Hydrochloride). (n.d.). LGC Standards.
- SAFETY DATA SHEET - 3'-Hydroxyacetophenone. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 3'-Aminoacetophenone. (2025). Sigma-Aldrich.
- 3-Amino-2-hydroxyacetophenone. (n.d.). PubChem.
- Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1). (n.d.). Cheméo.
- 1-(2-Amino-5-hydroxyphenyl)ethanone. (n.d.). CymitQuimica.
- Solubility Profile of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide. (n.d.). Benchchem.
- 1-(2-Amino-3-hydroxyphenyl)ethanone. (n.d.). MedChemExpress.
- 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. (n.d.). PubChem.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 70977-72-9 [sigmaaldrich.com]
- 6. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C8H10ClNO2 | CID 459293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
The Evolving Landscape of 1-(3-Amino-2-hydroxyphenyl)ethanone Derivatives: A Technical Guide for Drug Discovery
In the intricate world of medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The 1-(3-Amino-2-hydroxyphenyl)ethanone framework, a seemingly simple yet functionally rich molecule, represents a compelling starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological significance of derivatives of this scaffold, offering insights for researchers, scientists, and drug development professionals. While the direct biological evaluation of a wide range of this compound derivatives is an emerging field, this guide will also draw upon data from closely related analogues to illuminate the potential therapeutic avenues of this promising chemical class.
The Core Moiety: A Versatile Synthetic Intermediate
This compound is a well-established intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable application is in the production of Pranlukast, a potent leukotriene receptor antagonist used in the management of asthma.[1] The synthesis of such APIs necessitates high-purity intermediates, underscoring the industrial relevance of mastering the synthesis of the core this compound molecule.
A common synthetic route to this compound involves a multi-step process starting from 2-aminophenol. This process highlights the chemical tractability of the core scaffold and its amenability to various synthetic transformations.
Exemplary Synthetic Protocol: Preparation of this compound
This protocol outlines a general approach for the synthesis of the parent compound, which serves as the foundation for further derivatization.
Step 1: Acetylation of 2-Aminophenol
-
2-Aminophenol is reacted with acetic anhydride in an aqueous medium to yield 2-acetamidophenol.
Step 2: Bromination
-
2-Acetamidophenol is treated with a brominating agent, such as N-bromosuccinimide (NBS), at room temperature to produce 2-acetamido-4-bromophenol.
Step 3: Hoesch Reaction
-
The 2-acetamido-4-bromophenol undergoes a Hoesch reaction with acetonitrile and a Lewis acid catalyst (e.g., ZnCl2), followed by hydrolysis, to introduce the acetyl group and yield 2-hydroxy-3-amino-5-bromoacetophenone.
Step 4: Catalytic Hydrogenation (Debromination)
-
The 2-hydroxy-3-amino-5-bromoacetophenone is dissolved in a suitable solvent like ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to catalytic hydrogenation to remove the bromine atom, affording the final product, this compound.[2]
Caption: General synthetic workflow for this compound.
Antimicrobial Potential: A Scaffold for New Antibacterials
The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. While specific data for this compound derivatives is limited, the broader class of substituted aminophenol and acetophenone derivatives has shown promising antimicrobial activity. The structural features of the core molecule, including the amino and hydroxyl groups, provide key hydrogen bonding capabilities that can facilitate interactions with microbial targets.
Derivatization of the amino group, for instance, into Schiff bases, has been a successful strategy in generating compounds with enhanced antimicrobial properties. These derivatives can be readily synthesized through the condensation of the primary amine with various aldehydes and ketones.
Table 1: Antimicrobial Activity of Structurally Related Aminophenol Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) |
| A | Schiff base with salicylaldehyde | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | ||
| B | Schiff base with 4-nitrobenzaldehyde | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 | ||
| C | N-acylated with cinnamic acid | Candida albicans | 50 |
Note: The data presented in this table is representative of structurally related compounds and is intended to illustrate the potential of the core scaffold.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a standardized method for assessing the in vitro antimicrobial activity of newly synthesized derivatives.
1. Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the Broth Microdilution Assay.
Anticancer Potential: Targeting Key Cellular Pathways
The search for novel anticancer agents is a driving force in medicinal chemistry. The this compound scaffold presents a promising starting point for the development of such agents. While direct evidence for this specific class of derivatives is still emerging, related aminophenol and acetophenone structures have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and other crucial enzymes involved in cancer cell proliferation and survival.
Enzyme Inhibition: A Potential Mechanism of Action
Many anticancer drugs exert their effects by inhibiting enzymes that are essential for cancer cell growth. Derivatives of this compound could potentially be designed to target a range of enzymes. For instance, the core structure bears resemblance to fragments of known kinase inhibitors, suggesting that derivatives could be developed to target specific kinases in signaling pathways that are often dysregulated in cancer, such as the MAPK pathway.
Another potential target is the family of Poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. Inhibition of PARP can be particularly effective in cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.
Table 2: In Vitro Anticancer Activity of Structurally Related Compounds
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| D | Chalcone analogue | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.7 | ||
| E | Isoquinolinone analogue | HeLa (Cervical) | 2.1 |
| HCT116 (Colon) | 3.5 | ||
| F | Benzothiazole conjugate | HepG2 (Liver) | 7.9 |
Note: This data is for structurally related compounds and serves to highlight the potential of the core scaffold in anticancer drug design.
Modulation of Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The development of small molecule inhibitors that can modulate this pathway is a major focus of cancer research. The structural features of this compound derivatives could be optimized to interact with key kinases in this pathway, such as MEK or ERK, thereby inhibiting downstream signaling and suppressing cancer cell growth.
Caption: Potential inhibition of the MAPK signaling pathway by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
1. Cell Seeding:
-
Seed a mammalian cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a predetermined density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications of the amino and acetyl groups. A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.
Key areas for future SAR studies include:
-
Derivatization of the Amino Group: Conversion to Schiff bases, amides, sulfonamides, and other functionalities can significantly impact biological activity by altering lipophilicity, hydrogen bonding capacity, and steric profile.
-
Substitution on the Phenyl Ring: The introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.
-
Modification of the Acetyl Group: Altering the acetyl group to other keto-derivatives or introducing different linkers can explore new binding interactions and potentially alter the mechanism of action.
Caption: Key areas for structure-activity relationship studies.
Conclusion
The this compound scaffold represents a valuable and underexplored platform for the development of novel therapeutic agents. Its established role as a key synthetic intermediate and the promising biological activities of its structural analogues in the antimicrobial and anticancer arenas highlight its potential. This technical guide provides a foundational understanding and practical protocols to encourage further investigation into this versatile chemical entity. Through systematic derivatization, robust biological screening, and detailed SAR studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of next-generation drugs.
References
- Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. Google Patents. [URL: https://patents.google.
- The Role of this compound in API Synthesis. [URL: Not Available]
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9637895/]
- This compound product page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/70977-72-9]
- This compound product page. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambeedh2d6f57e5]
- Contactenos - Todos los elementos. [URL: Not Available]
- Kinase Inhibitors Sulfonamide Intermediates Phosphodiesterase Inhibitors Phospholipase Inhibitors Protease Inhibitors. [URL: Not Available]
Sources
An In-Depth Technical Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Amino-2-hydroxyphenyl)ethanone, a key chemical intermediate in the pharmaceutical industry. The document delves into the historical context of its related precursors, details modern synthetic methodologies, and presents its physicochemical and spectral properties. Emphasis is placed on the practical application of this compound, particularly its crucial role in the synthesis of the leukotriene receptor antagonist, Pranlukast. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering both foundational knowledge and practical insights.
Introduction and Historical Context
This compound, with the CAS Registry Number 70977-72-9, is an aromatic ketone that has gained significant importance as a versatile building block in medicinal chemistry. Its structure, featuring an acetophenone core with adjacent amino and hydroxyl functional groups, makes it a valuable precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).
The true prominence of this compound emerged with the development of leukotriene receptor antagonists. It was identified as a key intermediate in the synthesis of Pranlukast, a medication used for the management of bronchial asthma.[1] This application has driven the optimization of its synthesis and has made it a commercially available and important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 70977-72-9 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 95-97 °C | [1] |
| Boiling Point | 287.2 °C at 760 mmHg | [2] |
| Density | 1.242 g/cm³ | [2] |
| InChI Key | NLLYXOVHEQVWJF-UHFFFAOYSA-N | |
| SMILES | CC(=O)C1=C(C(=CC=C1)N)O |
Synthesis Methodologies
The primary and most widely documented method for the synthesis of this compound is the reduction of its corresponding nitro compound, 2-hydroxy-3-nitroacetophenone.
Synthesis of the Precursor: 2-Hydroxy-3-nitroacetophenone
The synthesis of the nitro precursor is a critical first step. A common method involves the nitration of 2-hydroxyacetophenone.
-
Reaction Scheme:
Figure 1: Nitration of 2-hydroxyacetophenone.
-
Detailed Protocol: A solution of 2-hydroxyacetophenone (10.0 g) is prepared in glacial acetic acid (60 ml).[5] To this solution, nitric acid (10.4 ml, specific gravity 1.40) is added dropwise over a period of 2 hours while maintaining the reaction at room temperature.[5] The reaction mixture is then stirred for an additional 17 hours.[5] Upon completion, the mixture is poured onto ice, leading to the precipitation of the product, which is a mixture of the 3- and 5-nitro isomers.[5] The desired 2-hydroxy-3-nitroacetophenone is then isolated from this mixture, typically through chromatographic methods like HPLC.[5]
Reduction to this compound
The final step in the synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most efficient and commonly employed method.
-
Reaction Scheme:
Figure 2: Reduction of 2-hydroxy-3-nitroacetophenone.
-
Detailed Protocol: A solution of 2-hydroxy-3-nitroacetophenone (4.0 g) is prepared in ethanol (150 ml).[1] A catalytic amount of platinum on charcoal (Pt/C) is added to the solution.[1] The mixture is then subjected to hydrogenation at 25 °C and a pressure of 50 p.s.i. for approximately 2.5 hours.[1] After the reaction is complete, the catalyst is removed by filtration.[1] The filtrate is then concentrated under reduced pressure to yield a crude solid.[1] This solid is purified by column chromatography on silica gel, using diethyl ether as the eluent, to afford this compound as a bright yellow solid.[1]
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum of a Schiff base derivative of 3-aminoacetophenone shows characteristic peaks that can be extrapolated to infer the spectral features of this compound. Key expected absorptions would include:
-
O-H Stretching: A broad band in the region of 3300-3400 cm⁻¹, indicative of the hydroxyl group.
-
N-H Stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the primary amine.
-
C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹, characteristic of the ketone carbonyl group conjugated with the aromatic ring.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-O Stretching: A band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which are indicative of the substitution pattern of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methyl protons of the acetyl group. A study on a Schiff base derived from 3-aminoacetophenone reported a singlet for the methyl protons at approximately 2.6 ppm and a multiplet for the phenyl ring protons in the range of 6.70 - 8.40 ppm. For this compound, the aromatic protons would likely appear as a complex multiplet in the aromatic region (6.0-8.0 ppm). The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. The methyl protons of the acetyl group would appear as a sharp singlet, likely in the range of 2.4-2.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Key expected signals include the carbonyl carbon (around 195-205 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methyl carbon of the acetyl group (around 25-30 ppm).
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring. A study on a Schiff base of 3-aminoacetophenone reported the molecular ion peak at m/z 239.
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of Pranlukast and Ranlukast, both of which are leukotriene receptor antagonists used in the treatment of asthma and other inflammatory conditions.[5]
-
Role in Pranlukast Synthesis:
Figure 3: Synthetic relationship between this compound and Pranlukast.
The synthesis of these complex drug molecules involves multiple steps where the amino and hydroxyl groups of this compound serve as key reactive sites for building the final molecular architecture. The purity and quality of this intermediate are paramount to ensuring the efficacy and safety of the final API.
Conclusion
This compound stands as a testament to the evolution of organic synthesis, from its foundational roots in the chemistry of substituted acetophenones to its modern-day application as a critical component in the synthesis of life-saving pharmaceuticals. This guide has provided a detailed overview of its historical context, synthetic pathways, and physicochemical properties. For researchers and professionals in the field, a thorough understanding of this key intermediate is invaluable for the continued development of novel therapeutics.
References
- PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone.
- El-Ghamry, H. A., & Fathalla, S. K. (2014). The synthesis and structure of 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry - Section B, 53B(4), 595-599.
- PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone.
Sources
Thermochemical Properties of 1-(3-Amino-2-hydroxyphenyl)ethanone: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS No. 70977-72-9). As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as ranlukast, a thorough understanding of its thermodynamic stability is paramount for process optimization, safety assessment, and formulation development.[1][2] This document outlines both experimental and computational approaches to ascertain critical thermochemical parameters, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation. By integrating established theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development
This compound is a versatile chemical building block whose utility in the pharmaceutical industry is significant.[1] Its molecular structure, featuring an acetophenone core with amino and hydroxyl substitutions, makes it a valuable precursor in the synthesis of complex drug molecules.[3][4] The thermodynamic properties of this intermediate are not merely academic; they have profound practical implications. Accurate thermochemical data is indispensable for:
-
Process Safety and Hazard Analysis: Understanding the heat of reaction and thermal stability is crucial for preventing runaway reactions and ensuring safe manufacturing processes at scale.
-
Reaction Optimization: Knowledge of the Gibbs free energy of formation can aid in predicting reaction spontaneity and equilibrium constants, enabling the optimization of reaction conditions for improved yield and purity.
-
Crystallization and Polymorph Control: Enthalpy of fusion and sublimation are critical parameters for developing and controlling crystallization processes, which directly impact the physical properties and bioavailability of the final API.
-
Computational Modeling and Drug Design: Reliable thermochemical data serves as a benchmark for validating and refining computational models used in drug discovery and development.
This guide provides a robust framework for obtaining these vital parameters for this compound.
Foundational Knowledge: Chemical Identity and Properties
A prerequisite to any thermochemical investigation is a clear identification and characterization of the subject compound.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 3-Amino-2-hydroxyacetophenone | [3][4] |
| CAS Number | 70977-72-9 | [5][6] |
| Molecular Formula | C₈H₉NO₂ | [3][4][5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Physical Form | Solid, Crystalline Powder | [3][5] |
| Purity | Typically ≥98% | [3][5] |
Experimental Determination of Thermochemical Properties
Experimental measurement remains the gold standard for obtaining accurate thermochemical data. The choice of technique is dictated by the specific property of interest and the physical state of the compound.
Workflow for Experimental Thermochemical Analysis
Caption: Experimental workflow for determining thermochemical properties.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation in the solid state (ΔfH°(s)) is a cornerstone thermochemical property. It is determined indirectly by measuring the enthalpy of combustion (ΔcH°(s)) in a bomb calorimeter.
Protocol:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.
-
Calorimeter Setup: The pellet is placed in a crucible within a combustion bomb, which is then pressurized with a known excess of pure oxygen.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.
-
Calibration: The energy equivalent of the calorimeter is determined using a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Causality and Trustworthiness: The use of a standard for calibration and the precise control of experimental conditions ensure the accuracy and reproducibility of the measurements. The self-validating nature of this protocol lies in the consistent results obtained from multiple runs and the agreement with established thermochemical principles.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time.[7][8]
Protocol for Heat Capacity (Cp):
-
Baseline Measurement: An empty sample pan is run through the desired temperature program to establish a baseline.
-
Standard Measurement: A sapphire standard with a known heat capacity is run under the same conditions.
-
Sample Measurement: A precisely weighed sample of this compound is run.
-
Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of the sapphire standard.
Protocol for Enthalpy of Fusion (ΔfusH):
-
Sample Preparation: A small, accurately weighed amount of the crystalline compound is sealed in an aluminum pan.
-
Temperature Program: The sample is heated at a constant rate through its melting point.
-
Data Analysis: The enthalpy of fusion is calculated by integrating the area of the melting peak in the DSC thermogram.
Expertise in Action: The choice of heating rate and sample mass is critical to obtaining sharp, well-defined peaks. Slower heating rates generally provide better resolution.
Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization
The enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) can be determined by measuring the vapor pressure of the compound as a function of temperature.[7][9] The transpiration method is a reliable technique for compounds with low volatility.[8]
Protocol (Transpiration Method):
-
Sample Saturation: A stream of an inert carrier gas is passed over a sample of this compound at a constant temperature, allowing the gas to become saturated with the compound's vapor.
-
Condensation and Quantification: The vapor is then condensed at a lower temperature, and the amount of condensed material is quantified (e.g., by gas chromatography or gravimetrically).
-
Vapor Pressure Calculation: The vapor pressure at that temperature is calculated from the amount of condensed substance and the volume of the carrier gas.
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Data Analysis: The enthalpy of sublimation or vaporization is derived from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, based on the Clausius-Clapeyron equation.
Computational Thermochemistry: A Powerful Predictive Tool
In silico methods provide a valuable complement to experimental studies, offering insights into thermochemical properties that may be difficult or hazardous to measure directly. High-level quantum chemical methods are particularly effective.[8][10]
Workflow for Computational Thermochemical Analysis
Caption: Computational workflow for determining thermochemical properties.
Recommended Computational Methodology
A robust approach for calculating the gas-phase enthalpy of formation (ΔfH°(g)) involves composite methods like the Gaussian-n (Gn) theories (e.g., G3, G4) or the correlation consistent composite approach (ccCA).[8][11] These methods approximate a high-level calculation by combining results from several lower-level calculations, providing a good balance between accuracy and computational cost.
Step-by-Step Computational Protocol:
-
Structure Optimization: The 3D structure of this compound is first optimized using a reliable density functional theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets, as prescribed by the chosen composite method (e.g., G4).
-
Atomization Energy Calculation: The total atomization energy is calculated by subtracting the energies of the constituent atoms from the total energy of the molecule.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated using the atomization energy and the known experimental enthalpies of formation of the elements in their standard states.
Authoritative Grounding: The accuracy of these composite methods has been extensively benchmarked against experimental data for a wide range of organic molecules, providing a high degree of confidence in the predicted thermochemical properties.[11]
Derived Thermodynamic Properties
Once the fundamental thermochemical quantities are determined, other important properties can be derived.
Standard Entropy (S°)
The standard entropy can be calculated from the vibrational frequencies obtained from quantum chemical calculations using statistical mechanics principles.
Standard Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation is a key indicator of a compound's thermodynamic stability and can be calculated using the fundamental equation:[12][13]
ΔfG° = ΔfH° - TΔfS°
Where:
-
ΔfG° is the standard Gibbs free energy of formation.
-
ΔfH° is the standard enthalpy of formation.
-
T is the absolute temperature (usually 298.15 K).
-
ΔfS° is the standard entropy of formation, which is calculated from the standard entropies of the compound and its constituent elements in their standard states.
Summary and Outlook
For drug development professionals, the investment in acquiring this data is invaluable. It provides the foundation for robust process development, enhanced safety protocols, and a deeper understanding of the physicochemical behavior of this critical pharmaceutical intermediate. The synergy between precise experimental measurements and high-level computational chemistry offers the most reliable pathway to a complete thermochemical profile.
References
- This compound, CAS No. 70977-72-9 - iChemical. (n.d.).
- This compound, 98% - Ottokemi. (n.d.).
- Andreeva, I. V., & Verevkin, S. P. (2022). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 147(20), 10851–10864. [Link]
- This compound, 98% - Ottokemi. (n.d.).
- Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418. [Link]
- Ribeiro da Silva, M. A., & Monte, M. J. (2022). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 147(20), 10851-10864. [Link]
- Andreeva, I. V., & Verevkin, S. P. (2022). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 147(20), 10851-10864. [Link]
- Monte, M. J. S., & Ribeiro da Silva, M. A. V. (2017). Experimental thermochemical study of four substituted acetophenones. The Journal of Chemical Thermodynamics, 107, 42-50. [Link]
- The Role of this compound in API Synthesis. (n.d.).
- PubChem. (n.d.). 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. (n.d.).
- PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone.
- Dempsey, J. L., & Surendranath, Y. (2016). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. Journal of the American Chemical Society, 138(49), 15877–15880. [Link]
- Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy.
- Bodner Research Web. (n.d.). Gibbs Free Energy.
- NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. In NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1).
- NIST/TRC. (n.d.). 1-(3-hydroxyphenyl)ethanone -- Critically Evaluated Thermophysical Property Data. In Web Thermo Tables (WTT).
- Simmie, J. M., & O'Connell, J. P. (2018). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega, 3(10), 13097–13106. [Link]
- Wikipedia. (n.d.). Standard Gibbs free energy of formation.
- NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. In NIST Chemistry WebBook.
- Choosing the Right Manufacturer for this compound. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98% 70977-72-9 India [ottokemi.com]
- 4. Manufacturers of this compound, 98%, CAS 70977-72-9, A 4251, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. This compound | 70977-72-9 [sigmaaldrich.com]
- 6. This compound, CAS No. 70977-72-9 - iChemical [ichemical.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. ThermoML:J. Chem. Thermodyn. 2017, 107, 42-50 [trc.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Gibbs Free Energy [chemed.chem.purdue.edu]
A Comprehensive Technical Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Amino-2-hydroxyphenyl)ethanone, a key organic intermediate, holds significant importance in the landscape of pharmaceutical synthesis. Its unique molecular architecture, featuring an aromatic ring substituted with hydroxyl, amino, and acetyl groups, renders it a versatile building block for the construction of complex bioactive molecules. This guide provides an in-depth exploration of the fundamental properties, synthesis, and critical applications of this compound, with a particular focus on its role in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 70977-72-9 | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 95-97 °C | [3] |
| Purity | ≥98% | [2][4] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [4] |
Synonyms: 3-Amino-2-hydroxyacetophenone, 1-(3-aMinophenyl)-2-hydroxyethan-1-one[2].
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone. This process is favored for its high yield and the purity of the resulting product.
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize 3-amino-2-hydroxyacetophenone from 2-hydroxy-3-nitroacetophenone.
Materials:
-
2-hydroxy-3-nitroacetophenone
-
Ethanol
-
Platinum on charcoal (catalyst)
-
Hydrogen gas
-
Silica gel for column chromatography
-
Diethyl ether (eluent)
Procedure:
-
A solution of 2-hydroxy-3-nitroacetophenone (4.0 g) in ethanol (150 ml) is prepared.
-
The solution is subjected to hydrogenation at 25°C and 50 p.s.i. for 2.5 hours, utilizing platinum on charcoal as a catalyst.[3]
-
Upon completion of the reaction, the mixture is filtered to remove the catalyst.
-
The filtrate is then evaporated under vacuum to yield a solid residue.
-
The crude product is purified by column chromatography on silica gel, using diethyl ether as the eluent.
-
The desired product, this compound, is collected as a bright yellow solid.[3]
Yield: 3.0 g.
Causality in Experimental Choices: The choice of platinum on charcoal as a catalyst is crucial due to its high activity and selectivity in reducing the nitro group without affecting the hydroxyl and acetyl functionalities. Ethanol is selected as the solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions. The purification by column chromatography is essential to remove any unreacted starting material or byproducts, ensuring a high-purity final product.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of Pranlukast.[5] Pranlukast is a potent and selective leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[5]
The structural integrity and purity of this compound are of utmost importance, as they directly impact the quality and efficacy of the final active pharmaceutical ingredient (API), Pranlukast.[5]
Caption: Role of this compound in Pranlukast synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a fundamentally important intermediate in the pharmaceutical industry, most notably for its indispensable role in the synthesis of Pranlukast. A comprehensive understanding of its chemical and physical properties, coupled with robust and reproducible synthetic methodologies, is crucial for ensuring the quality and efficacy of the final drug product. Adherence to strict safety protocols is essential for the protection of researchers and scientists working with this compound.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of this compound in API Synthesis.
- PubChem. (n.d.). 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- Ottokemi. (n.d.). This compound, 98%.
- Indian Journal of Chemistry. (2007). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- PubChem. (n.d.). 3-Amino-2-hydroxyacetophenone.
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
Sources
Potential applications of 1-(3-Amino-2-hydroxyphenyl)ethanone beyond ranlukast
A Technical Guide for Advanced Research & Development
Topic: Unlocking the Potential of 1-(3-Amino-2-hydroxyphenyl)ethanone: A Versatile Building Block Beyond Pranlukast Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No. 70977-72-9) is a well-established key intermediate in the multi-step synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of bronchial asthma.[1][2] However, its utility is far from exhausted by this single application. The unique arrangement of its functional groups—an aromatic ring substituted with ortho-amino and hydroxyl moieties, alongside an acetyl group—presents a rich platform for diverse chemical transformations. This guide moves beyond its current role, exploring its untapped potential as a versatile starting material for novel applications in medicinal chemistry, coordination chemistry, and materials science. We will provide a technical overview of its core properties, propose detailed synthetic pathways to novel molecular scaffolds, and outline protocols for exploring new biological activities, thereby presenting a forward-looking perspective for researchers in drug discovery and chemical synthesis.
A note on nomenclature: The initial query referenced "ranlukast." This document clarifies that this compound is a precursor to Pranlukast . The synthesis of Ranolazine, an antianginal medication, follows a different synthetic pathway and does not typically involve this intermediate.[3][4][5]
Core Properties and Synthesis of this compound
A comprehensive understanding of a starting material's physicochemical properties and synthesis is fundamental to its effective utilization in novel research endeavors.
Physicochemical Data
The compound's characteristics make it a stable, solid-phase reagent suitable for a wide array of reaction conditions.
| Property | Value | Source |
| CAS Number | 70977-72-9 | [6] |
| Molecular Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | [7][8] |
| Appearance | Bright yellow solid | [9] |
| Melting Point | 95-97 °C | [9] |
| Boiling Point | 287.2 °C at 760 mmHg | [7] |
| Density | 1.242 g/cm³ | [7] |
| Purity | Typically ≥98% | [6] |
| Storage | 2-8°C, inert atmosphere, dark place | [6] |
Overview of a Standard Synthetic Route
A common and reliable method for synthesizing this compound involves the catalytic hydrogenation of its nitro precursor, 2-hydroxy-3-nitroacetophenone. This reaction is efficient and yields a high-purity product.[9]
Caption: Catalytic hydrogenation of the nitro precursor.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established laboratory procedures and provides a reliable method for producing high-purity this compound.[9]
Materials:
-
2-Hydroxy-3-nitroacetophenone (1.0 eq)
-
10% Platinum on Carbon (Pt/C) catalyst (approx. 5% w/w of starting material)
-
Ethanol (anhydrous)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge a high-pressure reaction vessel with 2-hydroxy-3-nitroacetophenone (e.g., 10.0 g) and ethanol (e.g., 150 mL).
-
Catalyst Addition: Carefully add the Pt/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Commence vigorous stirring and maintain the reaction at 25°C for approximately 2.5 to 3 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings, and concentrate the solution in vacuo using a rotary evaporator. This will yield a solid crude product.
-
Final Purification (Optional): For exceptional purity, the resulting solid can be purified via column chromatography on silica gel, using a suitable eluant like diethyl ether. The primary yellow band contains the desired product.
Application Area 1: Synthesis of Novel Benzoxazole Scaffolds for Drug Discovery
Expertise & Rationale: The ortho-amino phenol moiety is a classic precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. Benzoxazole cores are present in numerous FDA-approved drugs and clinical candidates due to their ability to engage in various biological interactions. The acetyl group at the 4-position of the resulting benzoxazole provides a convenient chemical handle for further derivatization, enabling the creation of diverse chemical libraries for screening.
Caption: General pathway for benzoxazole synthesis.
Experimental Protocol: Phillips Condensation for Benzoxazole Synthesis
This protocol describes a one-pot synthesis of a 4-acetyl-2-aryl-benzoxazole derivative.
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene or xylene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and the selected aromatic aldehyde.
-
Solvent & Catalyst: Add a sufficient amount of PPA to ensure the mixture is stirrable.
-
Condensation: Heat the reaction mixture to 130-140°C and maintain for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate should form.
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzoxazole derivative.
Application Area 2: Development of Schiff Base Ligands and Metal Complexes
Expertise & Rationale: The primary amine of this compound readily reacts with aldehydes to form Schiff bases (imines). The resulting ligands, often featuring additional donor atoms from the aldehyde component (like an ortho-hydroxyl in salicylaldehyde), are exceptional chelating agents for a wide range of transition metals. These metal complexes are of significant interest for their potential applications in:
-
Homogeneous Catalysis: Acting as catalysts for organic transformations.
-
Materials Science: Exhibiting unique photochromic or thermochromic properties.
-
Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes.
Caption: Synthesis of a Schiff base and its metal complex.
Experimental Protocol: Synthesis of a Tridentate Schiff Base Ligand
This protocol details the synthesis of a Schiff base from this compound and salicylaldehyde.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Dry Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound in warm, dry ethanol in a round-bottom flask.
-
Addition: To this solution, add an equimolar amount of salicylaldehyde, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The formation of the Schiff base is often indicated by a color change.
-
Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of solution. If not, reduce the solvent volume in vacuo.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure Schiff base ligand.
Application Area 3: Direct Biological Screening for Novel Bioactivities
Expertise & Rationale: The structural motifs within this compound—specifically the aminophenol and acetophenone groups—are found in various biologically active molecules. For instance, a related isomer, 1-(4-Amino-2-hydroxyphenyl)ethanone, has demonstrated quorum sensing inhibitory activity against the pathogenic bacterium Pseudomonas aeruginosa.[10] Furthermore, other aminophenol derivatives have been investigated for anticancer properties.[11] This suggests that this compound itself could serve as a starting point for identifying new lead compounds. A systematic screening campaign is a logical first step to uncover any inherent biological activity.
Caption: Workflow for biological activity screening.
Experimental Workflow: Antimicrobial and Anticancer Screening
This outlines a general workflow for an initial biological evaluation.
1. Minimum Inhibitory Concentration (MIC) Assay against P. aeruginosa
-
Methodology: Use a broth microdilution method according to CLSI guidelines.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions in a 96-well plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 strain).
-
Include positive (antibiotic, e.g., ciprofloxacin) and negative (no compound) controls.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Cytotoxicity Assay against A549 Human Lung Carcinoma Cells
-
Methodology: Use a standard MTT or similar cell viability assay.
-
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to untreated controls.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Hypothetical Data Presentation
Results from such screening can be effectively summarized for comparison.
| Compound | Target Organism/Cell Line | Endpoint | Result |
| This compound | P. aeruginosa | MIC | >128 µg/mL |
| This compound | A549 (Lung Cancer) | IC₅₀ | 75.4 µM |
| Doxorubicin (Control) | A549 (Lung Cancer) | IC₅₀ | 0.8 µM |
Conclusion and Future Outlook
While this compound is a cornerstone intermediate for the synthesis of Pranlukast, its potential is vastly underutilized. The strategic positioning of its amino, hydroxyl, and acetyl functional groups makes it an exceptionally versatile platform for chemical innovation. This guide has demonstrated its potential as a precursor for generating libraries of novel benzoxazoles for drug discovery, for creating sophisticated Schiff base ligands for catalysis and materials science, and as a candidate for direct biological screening.
Future research should focus on systematically exploring these avenues. The synthesis and screening of a focused library of benzoxazole and Schiff base derivatives are promising next steps. Such efforts could unlock new therapeutic agents or advanced materials, transforming this known intermediate into a source of novel chemical entities.
References
- Vertex AI Search. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in API Synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- Indian Academy of Sciences. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.
- Quick Company. (n.d.). Improved Process For The Total Synthesis Of Ranolazine.
- ChemicalBook. (n.d.). Ranolazine synthesis.
- iChemical. (n.d.). This compound, CAS No. 70977-72-9.
- Zhang, Y., et al. (2013). Synthesis of pranlukast. TSI Journals.
- Google Patents. (n.d.). CN106588897A - New preparation method of Pranlukast.
- Google Patents. (n.d.). US20110151258A1 - Preparation of ranolazine.
- Patsnap Eureka. (n.d.). Method for synthesizing Ranolazine.
- Google Patents. (n.d.). CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- PubChem. (n.d.). 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- MedChemExpress. (n.d.). 1-(2-Amino-3-hydroxyphenyl)ethanone.
- ChemicalBook. (n.d.). 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride synthesis.
- Zhou, et al. (2021). 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa. Applied Microbiology and Biotechnology, 105(1), 1-12.
- CymitQuimica. (n.d.). CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone.
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
- PubChem. (n.d.). 3-Amino-2-hydroxyacetophenone.
- Singh, D., Oladimeji-Salami, J. A., & Akindele, A. J. (2025). Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight. Experimental Biology and Medicine, 250, 10604.
- Vanga, S. R., et al. (2019). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Heart Views, 20(1), 12–19.
- ChemicalBook. (n.d.). 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one.
- Al-Ostath, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 863.
- European Patent Office. (2009). Efficient synthesis for the preparation of montelukast.
- Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2733.
- Mokhtari Aliabad, J., et al. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate.
- Vanga, S. R., et al. (2019). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. National Institutes of Health.
- Singh, D., Oladimeji-Salami, J. A., & Akindele, A. J. (2025). Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight. ResearchGate.
- El-Yazbi, A., et al. (2023). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. International Journal of Molecular Sciences, 24(13), 10892.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tsijournals.com [tsijournals.com]
- 3. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 4. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 5. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 6. This compound | 70977-72-9 [sigmaaldrich.com]
- 7. This compound, CAS No. 70977-72-9 - iChemical [ichemical.com]
- 8. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone
Abstract
This document provides a comprehensive, field-tested protocol for the chemical synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone (3-AHAP), a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the anti-asthmatic drug Pranlukast.[1][2] The protocol herein details a robust and scalable two-step synthetic route commencing from the commercially available precursor, 2'-hydroxyacetophenone. The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and high purity of the final product. The described process involves an electrophilic aromatic substitution (nitration), followed by a chemical reduction. Each step has been optimized and is explained with detailed causality behind the procedural choices, ensuring scientific integrity and trustworthiness for successful implementation.
Introduction & Significance
This compound, also known as 3-amino-2-hydroxyacetophenone (3-AHAP), is a critical building block in medicinal chemistry.[1] Its molecular architecture, featuring hydroxyl, amino, and acetyl groups on an aromatic scaffold, makes it a versatile precursor for the synthesis of complex heterocyclic compounds, such as benzoxazoles and chromones, which are prevalent in many biologically active molecules.[1][2] The primary application of 3-AHAP is in the synthesis of Pranlukast, a leukotriene receptor antagonist used for the management of asthma and allergic rhinitis.[1][2] The purity and consistent quality of this intermediate are paramount, directly impacting the efficacy and safety of the final API.[2]
This guide presents a well-established synthetic pathway, selected for its reliability and use of accessible reagents. The chosen route involves the nitration of 2'-hydroxyacetophenone to form the intermediate 2'-hydroxy-3'-nitroacetophenone, followed by the selective reduction of the nitro group to yield the target amine. This approach avoids some of the harsher conditions or more complex starting materials mentioned in patent literature, such as those requiring high-pressure hydrogenation or starting from halogenated phenols.[3][4]
Synthetic Strategy Overview
The synthesis is executed in two primary stages, as depicted in the workflow diagram below.
Workflow Diagram
Caption: High-level workflow for the two-part synthesis of 3-AHAP.
Reaction Mechanism
The core of this synthesis involves two classic organic reactions. The first is an electrophilic aromatic substitution, and the second is a reduction.
Caption: Simplified reaction mechanism for the synthesis of 3-AHAP.
The hydroxyl and acetyl groups of 2'-hydroxyacetophenone are ortho-, para-directing. The ortho- position (C3) is activated and sterically accessible for nitration. The reduction of the nitro group using iron in acidic medium is a well-established, cost-effective, and efficient method for converting aromatic nitro compounds to their corresponding anilines.
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of corrosive acids (concentrated nitric and sulfuric acid) and flammable solvents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 2'-Hydroxyacetophenone | Reagent Grade, 98% | Sigma-Aldrich | 118-93-4 |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Fisher Scientific | 7664-93-9 |
| Concentrated Nitric Acid (HNO₃) | ACS Grade, 70% | VWR | 7697-37-2 |
| Glacial Acetic Acid | ACS Grade, ≥99.7% | Sigma-Aldrich | 64-19-7 |
| Iron Powder (Fe), -325 mesh | Reagent Grade | Alfa Aesar | 7439-89-6 |
| Concentrated Hydrochloric Acid (HCl) | ACS Grade, 37% | EMD Millipore | 7647-01-0 |
| Ethanol (EtOH), 200 proof | ACS/USP Grade | Decon Labs | 64-17-5 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker | 144-55-8 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
| Deionized Water (H₂O) | Type II | In-house | 7732-18-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 |
Step-by-Step Procedure
Part 1: Synthesis of 2'-Hydroxy-3'-nitroacetophenone
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2'-hydroxyacetophenone (10.0 g, 73.4 mmol) in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (10 mL) to concentrated nitric acid (6 mL) while cooling in an ice bath. Causality: This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1] The pre-formation and cooling of this mixture are critical for controlling the exothermic reaction upon addition.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2'-hydroxyacetophenone over 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. Causality: Slow, controlled addition at low temperatures is crucial to prevent over-nitration (dinitration) and other side reactions, thus maximizing the yield of the desired mono-nitro product.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing 400 g of crushed ice and 200 mL of water with vigorous stirring. A yellow solid will precipitate.
-
Filtration: Allow the precipitate to stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the collected yellow solid (2'-hydroxy-3'-nitroacetophenone) in a vacuum oven at 50 °C to a constant weight. The product is typically of sufficient purity for the next step. Expected yield: 11.5 - 13.0 g (80-90%).
Part 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried 2'-hydroxy-3'-nitroacetophenone (10.0 g, 51.2 mmol), 200 mL of ethanol, and iron powder (17.2 g, 308 mmol, 6 equivalents).
-
Reaction Initiation: Heat the vigorously stirred suspension to a gentle reflux. Through the top of the condenser, add 10 mL of concentrated hydrochloric acid dropwise over 15 minutes. Causality: The acidic medium activates the iron metal for the reduction of the nitro group. The reaction is highly exothermic, and refluxing ethanol provides a controlled temperature environment.
-
Reduction Reaction: Maintain the reaction at reflux for 2-3 hours. The color of the mixture will change from yellow to dark brown or black.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The disappearance of the starting nitro compound spot indicates completion.
-
Filtration and Neutralization: While still hot, carefully filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (2 x 25 mL).
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark solid residue.
-
Purification: a. Dissolve the residue in 150 mL of deionized water and carefully neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8). b. The target compound, this compound, will precipitate as a solid. The color may range from yellow to brown. c. Cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration. d. Wash the solid with a small amount of cold water. e. For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]
-
Drying: Dry the purified product in a vacuum desiccator. Expected yield: 6.0 - 7.3 g (70-85%) of a bright yellow solid.[5]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Bright yellow solid[5] |
| Melting Point | 95-97 °C[5] |
| ¹H NMR (CDCl₃) | Consistent with the structure, showing signals for acetyl protons (~2.6 ppm), aromatic protons (6.7-8.2 ppm), and amino/hydroxyl protons. |
| IR (KBr) | Characteristic peaks for N-H, O-H (broad), C=O (ketone), and aromatic C-H stretches. |
| Purity (HPLC) | >98%[6] |
Conclusion
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By carefully controlling reaction conditions, particularly temperature during the nitration step, high yields and purity of the intermediate and final product can be achieved. This application note serves as a practical guide for chemists engaged in pharmaceutical research and development, providing a solid foundation for producing this valuable intermediate.
References
- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google P
- CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google P
- Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis - Tang et al., Biotechnology Journal. [Link]
- The Role of this compound in API Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN114394908B - Method for preparing 2-hydroxy-3-aminoacetophenone - Google P
- The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone - Indian Journal of Chemistry, Vol. 43B, June 2004, pp. 1325-1328. [Link]
- Synthesis of 3-amino-2-hydroxyacetophenone - PrepChem.
- Fries rearrangement - Wikipedia. [Link]
- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google P
Sources
- 1. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 70977-72-9 [sigmaaldrich.com]
Application Note: A Detailed Protocol for the Synthesis of a Key Ranlukast Intermediate
Abstract
Ranlukast is a potent and selective leukotriene D4 receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis. The synthesis of this complex molecule relies on the efficient preparation of key intermediates. This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, a crucial precursor in several patented synthetic routes to Ranlukast. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Ranlukast and its Intermediates
Ranlukast, chemically known as N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)-benzamide, functions by selectively antagonizing leukotriene receptors.[1] This action inhibits key pathological processes in asthma, such as bronchoconstriction, mucosal edema, and airway allergic reactions.[2] The intricate molecular architecture of Ranlukast necessitates a multi-step synthetic strategy, where the purity and yield of each intermediate are paramount to the success of the overall process.
One of the most critical steps in Ranlukast synthesis is the formation of the amide bond that links the phenylbutoxy side chain to the core aromatic structure. The resulting intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, contains the essential framework required for the subsequent cyclization to form the chromenone ring system.[1][2] This document details an efficient and practical method for preparing this key intermediate, focusing on a modern approach that enhances yield and simplifies the process.
Synthetic Pathway Overview
The synthesis of the target intermediate is achieved through a direct amidation reaction between two primary precursors: 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone . This reaction forms the central amide linkage of the Ranlukast molecule. While traditional methods may involve multiple activation and protection steps, this protocol utilizes a phosphotungstic acid catalyst to facilitate a direct, one-pot reaction, which can streamline the process and reduce environmental impact.[2]
The overall chemical transformation is depicted below:
Caption: Overall reaction for the synthesis of the target intermediate.
Materials and Reagents
Proper preparation and handling of all materials are crucial for the success of the synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-(4-phenylbutoxy)benzoic acid | 30131-16-9 | C₁₇H₁₈O₃ | 270.32 | Starting Material |
| 3-amino-2-hydroxyacetophenone | 70977-72-9 | C₈H₉NO₂ | 151.16 | Starting Material |
| Phosphotungstic acid | 12501-23-4 | H₃PW₁₂O₄₀ | 2880.05 | Catalyst |
| Polyethylene Glycol-400 (PEG-400) | 25322-68-3 | H(OCH₂CH₂)nOH | 380-420 | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the patent literature, with an emphasis on clarity and reproducibility.[2]
Safety Precaution: This procedure involves heating organic materials to high temperatures. It must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Step 1: Reaction Setup
-
Equip a 1L three-necked round-bottom flask with a magnetic stirrer, a condenser, a nitrogen inlet, and a temperature probe.
-
Charge the flask with 100g of 4-(4-phenylbutoxy)benzoic acid (1.0 eq).
-
Add 56g of 3-amino-2-hydroxyacetophenone (1.0 eq). The mass ratio of the benzoic acid to the acetophenone should be approximately 1:0.56.[2]
-
Add 200g of Polyethylene Glycol-400 to the flask. Stir the mixture at room temperature until all solids are dissolved. PEG-400 acts as a solvent and facilitates heat transfer.
Step 2: Catalysis and Reaction
-
Add the phosphotungstic acid catalyst to the mixture. The recommended mass ratio of catalyst to 4-phenylbutoxybenzoic acid is 0.008:1 (0.8g of catalyst for 100g of the acid).[2]
-
Begin purging the system with dry nitrogen gas. This inert atmosphere is crucial to prevent oxidation of the starting materials and intermediates at high temperatures.
-
Heat the reaction mixture to 150°C using a heating mantle. Maintain vigorous stirring.
-
Hold the reaction at this temperature for approximately 10 hours.[2]
Step 3: Reaction Monitoring
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC System: Use silica gel plates with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v).
-
Procedure: Periodically (e.g., every 2 hours), withdraw a small aliquot of the reaction mixture, dissolve it in ethyl acetate, and spot it on the TLC plate alongside the starting materials.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spots have been consumed and a new, more polar product spot is dominant.
Step 4: Work-up and Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (approx. 25°C).
-
Transfer the reaction mixture to a separatory funnel.
-
Add 500 mL of ethyl acetate and 500 mL of deionized water. Shake vigorously to extract the product into the organic layer.
-
Separate the layers. The product will be in the upper organic layer.
-
Wash the organic layer sequentially with 200 mL of 5% sodium bicarbonate solution (to remove any unreacted carboxylic acid) and 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Step 5: Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | 1. Insufficient reaction time or temperature.2. Catalyst deactivation.3. Impure starting materials. | 1. Extend reaction time and ensure stable temperature at 150°C.2. Use a fresh, high-quality catalyst.3. Verify the purity of starting materials via NMR or melting point analysis. |
| Formation of Byproducts | 1. Reaction temperature too high, causing degradation.2. Presence of oxygen leading to side reactions. | 1. Ensure precise temperature control. Do not exceed 155°C.2. Maintain a positive pressure of nitrogen throughout the reaction. |
| Difficulty in Product Isolation/Crystallization | 1. Product is an oil instead of a solid.2. Incomplete removal of PEG-400 solvent. | 1. Try triturating the crude oil with n-hexane or ether to induce solidification. If that fails, purification by column chromatography may be necessary.2. Perform an additional aqueous wash during the work-up to ensure all PEG-400 is removed. |
Conclusion
The protocol described in this application note presents a reliable and efficient method for the synthesis of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, a pivotal intermediate for the production of the anti-asthmatic drug Ranlukast. By leveraging a direct catalytic amidation, this process minimizes steps and can provide high yields of the desired product. Adherence to the detailed steps, reaction monitoring, and purification techniques outlined herein will enable researchers to successfully synthesize this valuable compound for further use in the total synthesis of Ranlukast.
References
- Arborpharmchem. (2025, September 7).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104402710B - Pranlukast intermediate 4-(4-phenylbutoxy) benzoic synthesis new way.
- Song, Y., Yu, Y. F., Liu, T. T., Xu, S. X., Du, M., & Wang, Y. (2013). Synthesis of pranlukast. Trade Science Inc. - INDIA.
- Patsnap. (n.d.).
- Patsnap. (n.d.). Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Eureka.
Sources
Application Notes and Protocols for the Purification of 1-(3-Amino-2-hydroxyphenyl)ethanone via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 1-(3-Amino-2-hydroxyphenyl)ethanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The protocol details a robust recrystallization procedure designed to eliminate impurities such as starting materials, reaction by-products, and isomers, thereby yielding a final product of high purity suitable for downstream applications in drug development and research. The narrative emphasizes the underlying chemical principles, safety considerations, and procedural nuances to ensure reproducible and efficient purification.
Introduction: The Rationale for Recrystallization
Recrystallization stands as a cornerstone technique for the purification of solid organic compounds.[2][3] The process leverages the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures. For this compound, a polar molecule featuring both a phenolic hydroxyl and an aromatic amino group, achieving high purity is paramount for its effective use as a versatile building block in complex API synthesis.[1]
The fundamental principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the desired compound is highly soluble, while the impurities are either sparingly soluble or highly soluble.[3] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[2] This self-validating system, when executed with precision, yields a product with significantly enhanced purity, which can be verified by analytical techniques such as melting point determination and chromatography.
Health and Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on data for analogous compounds, this compound may be harmful if swallowed and can cause skin and eye irritation.[4][5]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile rubber is a suitable option)[4]
-
A laboratory coat
All procedures should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[5][6] An eyewash station and safety shower should be readily accessible.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [7][8] |
| Molecular Weight | 151.16 g/mol | [7][8] |
| Appearance | Solid | [8] |
| Boiling Point | 287.2 °C at 760 mmHg | [7] |
| Melting Point (approx.) | Similar compounds melt in the 94-99 °C range | [4] |
The presence of polar functional groups (hydroxyl and amino) suggests that polar solvents will be effective for dissolution.[9] Mixed solvent systems, particularly alcohol/water combinations, are often successful for recrystallizing polar organic molecules.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale may be necessary based on the quantity of material to be purified.
Part A: Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.
Screening Procedure:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, agitating after each addition. Note the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observe the formation of crystals. The ideal solvent will result in the formation of a significant amount of crystalline solid upon cooling.
Note: For polar compounds like this compound, a mixed solvent system such as ethanol/water is often highly effective. In this system, the crude solid is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "anti-solvent" (water) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid and achieve a clear solution, which is then allowed to cool.
Part B: The Recrystallization Workflow
The following workflow is based on the likely suitability of an ethanol/water solvent system. If a different solvent is identified in Part A, the principles of the procedure remain the same.
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Detailed Steps:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a minimal amount of ethanol (e.g., start with 20 mL). Heat the mixture to near boiling while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2][10]
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Induce Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: To this saturated solution, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10] If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[10]
-
Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold ethanol/water mixture. Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any soluble impurities adhering to the crystal surfaces.[3] Using ice-cold solvent minimizes the loss of the purified product.[2]
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Characterization of Purified Product
To confirm the purity of the recrystallized this compound, the following analyses are recommended:
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified product should ideally show a single spot.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inner surface of the flask or adding a seed crystal. |
| Poor Recovery | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers and drug development professionals can obtain a high-purity product essential for the synthesis of pharmaceutical agents. Adherence to the outlined safety precautions is critical for the successful and safe execution of this procedure.
References
- University of California, Los Angeles.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- University of South Alabama, Department of Chemistry.
- Thermo Fisher Scientific. (2025, September 14).
- Angene Chemical. (2024, July 11). Safety Data Sheet: 1-(3-hydroxyphenyl)-2-(methylamino)
- Henan Tianfu Chemical. Ethanone,1-(3-amino-2-hydroxyphenyl)- CAS 70977-72-9. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in API Synthesis. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 92565, 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Ethanone,1-(3-amino-2-hydroxyphenyl)- CAS 70977-72-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 8. This compound | 70977-72-9 [sigmaaldrich.com]
- 9. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: High-Purity Isolation of 1-(3-Amino-2-hydroxyphenyl)ethanone via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3-Amino-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, using normal-phase column chromatography.[1][2][3] The methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. This guide covers stationary and mobile phase selection, sample preparation, column packing and elution, fraction analysis, and troubleshooting.
Introduction: The Rationale for High-Purity this compound
This compound is a critical building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield, and compromised biological activity in subsequent synthetic steps. The presence of both an amino and a hydroxyl group on the aromatic ring makes this molecule polar and susceptible to oxidation, necessitating a carefully designed purification strategy.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[4] The principle of this technique relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[4][5][6] For polar compounds like this compound, normal-phase chromatography with a polar stationary phase, such as silica gel, is a highly effective approach.[4][5]
This application note will detail a robust column chromatography method for the purification of this compound, addressing common challenges associated with the purification of polar, functionalized aromatic compounds.
Foundational Principles: Selecting the Chromatographic System
The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases. This choice is dictated by the polarity of the target compound and its potential impurities.
Stationary Phase Selection: The Role of Silica Gel
Silica gel (SiO₂) is the most common stationary phase for normal-phase column chromatography due to its high polarity, large surface area, and cost-effectiveness.[5] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte, such as the amino (-NH₂) and hydroxyl (-OH) groups present in this compound. This interaction leads to the retention of the compound on the column. Non-polar compounds, having weaker interactions with the silica gel, will travel through the column more quickly.[5]
For the purification of this compound, standard flash chromatography grade silica gel (40-63 µm particle size) is recommended for a good balance between resolution and flow rate.
Mobile Phase Selection and Optimization via Thin-Layer Chromatography (TLC)
The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase, carrying the sample components with it. The polarity of the mobile phase is a critical parameter that must be optimized to achieve good separation. A more polar mobile phase will have a stronger interaction with the stationary phase, effectively competing with the analyte for binding sites and causing the analyte to move faster through the column.[6]
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition for column chromatography.[6] The goal is to find a solvent system that provides a good separation of the desired compound from its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.3.[7]
Table 1: Common Solvent Systems for Polar Aromatic Compounds
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | General-purpose for moderately polar compounds.[8] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds.[8] |
| Diethyl Ether | Medium | Can be used as a single eluent for certain separations.[9] |
| Toluene/Ethyl Acetate/Formic Acid | Medium (Acidic) | Useful for the separation of phenolic compounds.[10] |
| Dichloromethane/Methanol/Ammonium Hydroxide | Medium (Basic) | Recommended for basic compounds like amines to prevent tailing.[8][11] |
For this compound, a common starting point for TLC analysis is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. Due to the basicity of the amino group, "tailing" or "streaking" of the spot on the TLC plate may be observed. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.5-2%), to the eluent system.[8]
Detailed Protocol for the Purification of this compound
This protocol assumes the crude product is a solid.
Materials and Equipment
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Chromatography column
-
Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Purification Procedure
Step 1: TLC Analysis to Determine the Optimal Eluent
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the developed plate under a UV lamp.
-
Adjust the solvent polarity by varying the ratio of the polar and non-polar solvents until the desired compound has an Rf value of ~0.25. If tailing is observed, add 1% triethylamine to the eluent system.
Step 2: Column Packing
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent to be used. The amount of silica gel should be approximately 30-50 times the weight of the crude product.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in the packing process. Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.
Step 3: Sample Loading
There are two common methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[12] Using a pipette, carefully add the solution to the top of the silica gel bed. Allow the solution to absorb completely into the silica gel.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[12] Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
The elution can be performed isocratically (using the same solvent composition throughout) or with a gradient.[13][14] For separating compounds with a wide range of polarities, a gradient elution is often more effective.[13][14] Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
Step 5: Product Isolation
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed unevenly. | - Re-optimize the eluent using TLC.- Use a larger column or less sample.- Repack the column carefully, avoiding air bubbles. |
| Compound Stuck on Column | - Eluent is not polar enough.- Compound is too polar for silica gel. | - Gradually increase the polarity of the eluent (gradient elution).- Consider using a more polar stationary phase like alumina or reversed-phase chromatography.[15][16] |
| Tailing of Spots/Peaks | - Compound is acidic or basic.- Compound is degrading on the silica. | - Add a modifier to the eluent (e.g., triethylamine for bases, acetic acid for acids).[8]- Deactivate the silica gel or use a different stationary phase.[11] |
| Cracked or Channeled Column | - Silica gel bed ran dry.- Heat generated during packing or elution. | - Always keep the solvent level above the silica bed.- Pack the column slowly and allow any heat to dissipate. |
Conclusion
The column chromatography method detailed in this application note provides a reliable and efficient means for the purification of this compound. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and by following the outlined protocol, researchers can obtain this valuable intermediate in high purity, which is essential for its successful application in drug discovery and development. The principles and troubleshooting guide provided herein are also broadly applicable to the purification of other polar organic molecules.
References
- Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- Nalla, D. V. K. (2019). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate.
- Unknown. (n.d.). Column chromatography.
- Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- Oudir, S. (2015). What is the most polar solvent usable in silica gel chromatography? ResearchGate.
- Restek. (2019, June 17). Choosing Your LC Stationary Phase.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification.
- Unknown. (2021, May 9). Eluent Strength Translator.
- alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Oderinlo, O. O. (2015). Any suggestions on thin layer chromatography and column chromatography? ResearchGate.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- Google Patents. (n.d.). US4433173A - Acetophenone purification.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
- Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1), e-20240153.
- Canas, S. (2013). Column chromatography of phenolics? ResearchGate.
- Ni, Y., et al. (2010). Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. Applied Microbiology and Biotechnology, 86(4), 1141-1149.
- University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
- Columbia University. (n.d.). Column chromatography.
- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
- Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165.
Sources
- 1. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 3. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. yamazenusa.com [yamazenusa.com]
- 8. Chromatography [chem.rochester.edu]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 16. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-(3-Amino-2-hydroxyphenyl)ethanone
Abstract
This application note provides a detailed guide for the structural elucidation of 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS: 70977-72-9) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) such as the leukotriene receptor antagonist ranlukast, rigorous characterization of this molecule is critical for quality control and process development in the pharmaceutical industry.[1] This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectra. We present predicted chemical shifts, multiplicities, and assignments for all proton and carbon nuclei, grounded in established principles of substituent effects on aromatic systems. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a robust methodology for the verification and analysis of this important synthetic building block.
Introduction: The Analytical Challenge
This compound is a multifunctional aromatic compound featuring an acetyl group, a hydroxyl group, and an amino group on a benzene ring. This unique substitution pattern presents a distinct analytical challenge and opportunity. The electronic effects of these groups—the electron-donating, activating effects of the hydroxyl (-OH) and amino (-NH₂) groups, and the electron-withdrawing, deactivating effect of the acetyl (-COCH₃) group—create a specific and predictable NMR fingerprint.
NMR spectroscopy is the definitive method for confirming the molecular structure, assessing purity, and identifying impurities.[2] The precise chemical shifts and coupling constants of the aromatic protons provide unambiguous confirmation of the 1,2,3-trisubstitution pattern, while the signals from the acetyl, hydroxyl, and amino protons confirm the presence and electronic environment of these key functional groups.
Part I: Experimental Protocols
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[3] The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.
Materials and Equipment
-
Analyte: this compound (solid, ≥98% purity)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment:
Causality of Solvent Choice: DMSO-d₆ is selected as the optimal solvent for several reasons. First, this compound exhibits good solubility in DMSO. Second, and more critically, DMSO is a hydrogen bond acceptor, which slows down the chemical exchange rate of the labile -OH and -NH₂ protons. This often results in sharper, more distinct signals for these groups, allowing for their unambiguous observation, unlike in non-polar solvents like CDCl₃ where they can be very broad or unobservable.[6]
Sample Preparation Workflow
The protocol below ensures a homogenous, particulate-free sample, which is essential for achieving high-resolution spectra by minimizing distortions in the magnetic field.[5][7]
Diagram 1. Step-by-step workflow for NMR sample preparation.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry glass vial. For ¹³C NMR, a higher concentration of 20-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS to the vial. The final sample height in a standard 5 mm tube should be around 4.5-5.5 cm.[4][5]
-
Homogenization: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.
-
Filtration: Construct a filter by packing a small, tight plug of cotton wool into the neck of a Pasteur pipette. Transfer the solution through this filter directly into the NMR tube.[4][7] This critical step removes any suspended dust or particulate matter that can degrade spectral resolution.
-
Final Check: Cap the NMR tube and label it clearly. Ensure the final solution is transparent and free of any visible solids or fibers.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Observe Frequency | ~400 MHz | ~100 MHz | Standard operating frequencies for the respective nuclei. |
| Solvent/Lock | DMSO-d₆ | DMSO-d₆ | The deuterium signal is used for field-frequency locking to maintain magnetic field stability. |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | A 30° pulse for ¹H reduces experiment time; proton decoupling for ¹³C simplifies the spectrum to singlets. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses all expected signals for the analyte and solvent.[8][9] |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds | Balances resolution with signal-to-noise. |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration. |
| Number of Scans | 8-16 | 512-1024 | Averages multiple scans to improve the signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. |
Part II: Spectral Analysis and Interpretation
The structural features of this compound give rise to a distinct and interpretable set of NMR signals. The following analysis is based on established substituent chemical shift (SCS) effects for substituted acetophenones.[10][11]
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region, one singlet for the acetyl methyl group, and potentially broad signals for the exchangeable amine and hydroxyl protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| -COCH₃ (H-8) | ~2.5 - 2.6 | Singlet (s) | 3H | Typical range for a methyl ketone.[12] The signal is a singlet as there are no adjacent protons. |
| Ar-H (H-4) | ~6.7 - 6.9 | Doublet (d) | 1H | Ortho to the strongly electron-donating -NH₂ group and meta to the -COCH₃ group. Experiences significant shielding. Expected to be a doublet due to coupling with H-5. |
| Ar-H (H-5) | ~7.1 - 7.3 | Triplet (t) | 1H | Positioned between H-4 and H-6, this proton will be split into a triplet (or doublet of doublets) by its two neighbors. Its chemical shift is influenced by all three substituents. |
| Ar-H (H-6) | ~6.9 - 7.1 | Doublet (d) | 1H | Ortho to the strongly electron-donating -OH group and meta to the -NH₂ group. Experiences strong shielding. Appears as a doublet from coupling to H-5. |
| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. |
| -OH | ~9.5 - 10.5 (broad) | Singlet (s) | 1H | Phenolic protons in DMSO are typically downfield and can be broad.[6] Its position is sensitive to hydrogen bonding, temperature, and concentration. A D₂O exchange experiment would confirm this assignment by causing the signal to disappear. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| -COCH₃ (C-8) | ~27 - 29 | Typical chemical shift for a methyl carbon of an acetyl group.[13] |
| Ar-C (C-4) | ~115 - 118 | Shielded by the ortho -NH₂ group. |
| Ar-C (C-5) | ~128 - 132 | This CH carbon is less influenced by direct ortho/para effects and appears in a more standard aromatic region. |
| Ar-C (C-6) | ~118 - 121 | Shielded by the ortho -OH group. |
| Ar-C (C-1) | ~120 - 125 | Quaternary carbon attached to the acetyl group. Its shift is influenced by both the adjacent -OH group and the acetyl C=O. |
| Ar-C (C-2) | ~145 - 150 | Quaternary carbon bonded to the electronegative oxygen of the hydroxyl group, causing a significant downfield shift. |
| Ar-C (C-3) | ~140 - 145 | Quaternary carbon bonded to the nitrogen of the amino group, resulting in a downfield shift. |
| -C=O (C-7) | ~200 - 205 | The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield as is characteristic for ketones.[8] |
Data Analysis Workflow
Diagram 2. Workflow for processing and analyzing NMR spectral data.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral predictions, based on established chemical principles, serve as a robust guide for data interpretation, enabling confident structural confirmation and purity assessment. This methodology is essential for ensuring the quality of this key pharmaceutical intermediate in a research or manufacturing setting.
References
- K. S. Dhami and J. B. Stothers. "¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES." Canadian Journal of Chemistry.
- I. Bhattacharyya, et al. "The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone." Indian Journal of Chemistry.
- Canadian Science Publishing. "¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES."
- University of Leicester.
- Spectral Database for Organic Compounds (SDBS). Bioregistry.
- ChemBK. "1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone."
- University of Alberta.
- Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry."
- Organomation.
- University of California, San Diego.
- UW-Madison Libraries.
- University of Cambridge. "How to make an NMR sample."
- NINGBO INNO PHARMCHEM CO.,LTD. "The Role of this compound in API Synthesis."
- Scribd. "Acetophenone 13C NMR Analysis."
- YouTube. "NMR spectrum of acetophenone."
- ResearchGate. "¹³C NMR Chemical shifts of compounds 1-12."
- University of Puget Sound. "NMR Chemical Shifts."
- Michigan State University Chemistry Department. "Proton NMR Table."
- Sigma-Aldrich. "this compound."
- PubChem - National Institutes of Health. "1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)."
- Oregon State University. "¹³C NMR Chemical Shifts."
- Millersville University. "Table of Characteristic Proton NMR Shifts."
- Concordia University.
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organomation.com [organomation.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. rsc.org [rsc.org]
- 13. scribd.com [scribd.com]
Application Note: FT-IR Spectroscopic Characterization of 3-Amino-2-hydroxyacetophenone
Abstract & Introduction
3-Amino-2-hydroxyacetophenone is a pivotal chemical intermediate, notably utilized in the synthesis of pharmaceuticals such as the asthma medication Pranlukast.[1] Its molecular structure, containing hydroxyl, amino, and ketone functional groups on an aromatic ring, makes it an ideal candidate for characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy. FT-IR is a rapid, non-destructive, and highly specific analytical technique that provides a unique molecular "fingerprint," enabling researchers and quality control professionals to verify chemical identity, elucidate structural features, and assess purity.[2]
This application note provides a comprehensive guide to the FT-IR analysis of 3-Amino-2-hydroxyacetophenone (C₈H₉NO₂). We will detail two primary sampling protocols—Potassium Bromide (KBr) pellet transmission and Attenuated Total Reflectance (ATR)—and provide an in-depth interpretation of the resulting spectrum, correlating specific absorption bands to the molecule's distinct functional groups. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data for researchers and drug development professionals.
Molecular Structure and Theoretical Vibrational Modes
The FT-IR spectrum of a molecule is determined by the vibrations of its chemical bonds. Understanding the structure of 3-Amino-2-hydroxyacetophenone allows for the prediction of its characteristic absorption frequencies. The molecule comprises an acetophenone core with amino (-NH₂) and hydroxyl (-OH) substituents at the 3- and 2-positions of the phenyl ring, respectively.
The key functional groups and their expected vibrational regions are:
-
Hydroxyl (-OH) Group: The O-H stretching vibration is highly sensitive to hydrogen bonding. Given its ortho position to the amino group and potential for intermolecular interactions, a broad absorption band is expected.
-
Amino (-NH₂) Group: As a primary amine, it will exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[3]
-
Ketone (C=O) Group: The carbonyl stretch is one of the most intense and characteristic absorptions in the IR spectrum. Its frequency is influenced by conjugation with the aromatic ring.
-
Aromatic Ring: The C=C stretching vibrations within the phenyl ring and the C-H bending vibrations provide structural confirmation.
-
Phenolic C-O and Aromatic C-N Bonds: These single-bond stretching vibrations appear in the fingerprint region of the spectrum.
Caption: Molecular structure of 3-Amino-2-hydroxyacetophenone.
Experimental Workflow and Protocols
High-quality FT-IR spectra depend on meticulous sample preparation and the correct acquisition of both background and sample scans. The general workflow is applicable to both KBr and ATR methods.
Caption: General workflow for FT-IR analysis of a solid sample.
Protocol 1: KBr Pellet Transmission Method
This classic method involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr).[4] It is capable of producing high-resolution spectra but requires careful preparation to avoid moisture contamination.
Rationale: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and becomes a clear, glass-like pellet under pressure.[5]
Materials:
-
3-Amino-2-hydroxyacetophenone (solid)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-4 hours and stored in a desiccator.[5][6]
-
Agate mortar and pestle, cleaned and dried.
-
Pellet press die set (e.g., 13 mm).
-
Hydraulic press.
Procedure:
-
Background Pellet Preparation: Press approximately 100-200 mg of pure, dried KBr into a transparent pellet using the hydraulic press (typically 8-10 metric tons of pressure for 1-2 minutes).[6] This will be used for the background scan.
-
Sample Grinding: In the agate mortar, grind 1-2 mg of the 3-Amino-2-hydroxyacetophenone sample to a fine, consistent powder. This minimizes light scattering.[7]
-
Mixing: Add ~100 mg of the dried KBr to the mortar. Gently but thoroughly mix with the ground sample until a homogenous powder is obtained.[7] Work quickly to minimize moisture absorption from the atmosphere.[6][8]
-
Pellet Pressing: Transfer the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (8-10 tons) for 1-2 minutes until the powder fuses into a thin, transparent, or translucent disc.[6][8]
-
Data Acquisition: a. Place the blank KBr pellet in the spectrometer's sample holder and run a background scan. This corrects for atmospheric H₂O, CO₂, and any impurities in the KBr.[7][9] b. Replace the blank with the sample pellet and acquire the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[9][10] It is ideal for routine analysis and for samples that are difficult to grind or press into a pellet.
Rationale: In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond). The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal surface.[10][11]
Materials:
-
3-Amino-2-hydroxyacetophenone (solid)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., single-reflection diamond ATR).
-
Solvent for cleaning (e.g., isopropanol) and soft laboratory wipes.
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe gently with a soft tissue dampened with isopropanol and allow it to dry completely.
-
Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.[12]
-
Sample Application: Place a small amount of the solid 3-Amino-2-hydroxyacetophenone powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is critical to ensure good optical contact between the sample and the crystal surface, which is necessary for a high-quality spectrum.[4][11]
-
Data Acquisition: Collect the sample spectrum.
-
Clean-up: Release the pressure clamp, remove the sample powder, and clean the crystal surface as described in step 1.
Spectral Analysis and Discussion
The FT-IR spectrum of 3-Amino-2-hydroxyacetophenone is characterized by several distinct absorption bands corresponding to its functional groups. The interpretation below is based on established vibrational frequency ranges for similar aromatic compounds.
Table 1: Peak Assignments for 3-Amino-2-hydroxyacetophenone
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500 - 3200 | Broad, Strong | O-H Stretch (H-bonded) & N-H Asymmetric/Symmetric Stretches | Hydroxyl & Primary Amine |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~1650 | Strong, Sharp | C=O Stretch (conjugated) | Ketone |
| 1620 - 1580 | Medium | N-H Bending (Scissoring) | Primary Amine |
| 1600 - 1450 | Medium-Strong (multiple bands) | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1330 - 1250 | Strong | Aromatic C-N Stretch | Aromatic Amine |
| ~1260 - 1200 | Strong | Phenolic C-O Stretch | Phenol |
| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |
Discussion of Key Spectral Features:
-
Hydroxyl and Amine Region (3500 - 3200 cm⁻¹): This region is dominated by a very broad and intense absorption band. This is a classic indicator of strong hydrogen bonding. The broad O-H stretch of the hydroxyl group overlaps significantly with the two sharper N-H stretching bands of the primary amine.[3][13] The ortho-positioning of these groups likely facilitates strong intramolecular hydrogen bonding, contributing to the breadth and position of this feature.
-
Carbonyl Stretch (~1650 cm⁻¹): A strong, sharp peak is observed in the region characteristic of an aromatic ketone. The conjugation of the carbonyl group with the phenyl ring lowers its vibrational frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).
-
Aromatic and Amine Bending Region (1620 - 1450 cm⁻¹): This part of the spectrum contains multiple peaks. The N-H bending vibration of the primary amine is expected here, typically around 1600 cm⁻¹.[3] This is superimposed on the characteristic C=C stretching vibrations of the aromatic ring, which typically appear as a set of bands in this region.[14]
-
Fingerprint Region (< 1400 cm⁻¹): This complex region contains a wealth of structural information. The strong absorptions corresponding to the aromatic C-N stretch and the phenolic C-O stretch are found here.[3][15] Additionally, various C-H in-plane and out-of-plane bending vibrations provide further confirmation of the aromatic substitution pattern.
Conclusion
FT-IR spectroscopy is a definitive and efficient technique for the structural verification of 3-Amino-2-hydroxyacetophenone. Both the KBr pellet and ATR methods yield high-quality spectra suitable for analysis. The resulting spectrum is characterized by a prominent broad absorption in the 3500-3200 cm⁻¹ range due to hydrogen-bonded O-H and N-H stretches, a strong conjugated ketone C=O stretch near 1650 cm⁻¹, and a series of characteristic peaks in the fingerprint region confirming the aromatic structure and the presence of C-O and C-N bonds. These protocols provide a reliable framework for identity confirmation and quality assessment in research and pharmaceutical development settings.
References
- Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research.
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. kintek-press.com. [Link]
- Shimadzu Corporation. KBr Pellet Method. shimadzu.com. [Link]
- Specac Ltd. Making KBr Pellets for FTIR: Step by Step Guide. pellet-press-die-sets.com. [Link]
- AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. azom.com. [Link]
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. agilent.com. [Link]
- Drawell Instrument Co., Ltd. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. drawellinst.com. [Link]
- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. specac.com. [Link]
- Polymer Chemistry Characterization Lab.
- Hidayat, R. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
- ResearchGate. Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d).
- Illinois State University. Infrared Spectroscopy. www.chem.ilstu.edu. [Link]
- ResearchGate. Comparison of the experimental and calculated FT-IR spectra of the investigated compound.
- Ulahannan, R. T., et al. (2013). Vibrational spectroscopic study of 3-hydroxyacetophenone. Ultra Scientist, 25(1)B, 1-8. [Link]
- PubChem. 3'-Aminoacetophenone. pubchem.ncbi.nlm.nih.gov. [Link]
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. analyticalscience.wiley.com. [Link]
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. web.chem.ucla.edu. [Link]
- Scribd. FTIR Results and Analysis. scribd.com. [Link]
- Subramanian, M. K., et al. (2008). FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 59-67. [Link]
- National Institute of Standards and Technology. 3-Aminoacetophenone. NIST WebBook. [Link]
- ResearchGate. FT-IR spectra of control and treated samples of p-hydroxyacetophenone.
- PubChem. 3-Amino-2-hydroxyacetophenone. pubchem.ncbi.nlm.nih.gov. [Link]
- Google Patents. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
Sources
- 1. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. azom.com [azom.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 1-(3-Amino-2-hydroxyphenyl)ethanone
An Application Note on the Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-(3-Amino-2-hydroxyphenyl)ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed analysis and predictive elucidation of the mass spectrometry fragmentation pattern for this compound. In the absence of extensive published spectral data for this specific molecule, this note synthesizes first-principle fragmentation rules for aromatic ketones, phenols, and amines to construct a reliable theoretical fragmentation pathway. This document serves as a vital resource for researchers in analytical chemistry, pharmacology, and drug development, offering a robust framework for identifying this compound and its analogues in complex matrices. A comprehensive, step-by-step protocol for acquiring high-resolution mass spectra using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also provided, emphasizing the rationale behind critical experimental parameters.
Introduction and Chemical Profile
This compound (C₈H₉NO₂) is an aromatic ketone containing ortho-hydroxyl and meta-amino substituents.[1] Its structural complexity, featuring multiple functional groups capable of influencing ionization and fragmentation, makes it an interesting subject for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in various applications, including as a potential impurity in pharmaceutical manufacturing or as a metabolite in biological studies.
Compound Details:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₉NO₂[1]
-
Monoisotopic Mass: 151.0633 Da[1]
-
Molecular Weight: 151.16 g/mol [1]
-
Structure:
Theoretical Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is governed by the interplay of its functional groups: the ketone, the aromatic ring, the hydroxyl group, and the amino group. The stable aromatic system is expected to yield a prominent molecular ion peak.[2]
Molecular Ion (M⁺˙)
Upon ionization, a radical cation (M⁺˙) with an expected mass-to-charge ratio (m/z) of 151.06 is formed. The aromatic ring provides significant stability, ensuring that the molecular ion is readily observable.
Primary Fragmentation: α-Cleavage
The most characteristic fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[3][4] For this molecule, two primary α-cleavage pathways are possible:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group is a highly favorable pathway. This results in the loss of a methyl radical (mass = 15 Da) and the formation of a stable acylium ion. This fragment is expected to be a major peak in the spectrum.
-
Reaction: M⁺˙ → [M - CH₃]⁺ + •CH₃
-
Expected m/z: 151 - 15 = 136
-
-
Loss of the Aryl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring is less common for aromatic ketones because it would produce a less stable acyl cation (CH₃CO⁺, m/z 43) and a large, unstable aryl radical. The formation of the aryl cation at m/z 108 ([M - COCH₃]⁺) is also possible but generally less favored than the formation of the larger, more stabilized acylium ion.
Secondary Fragmentation and Rearrangements
The primary fragments can undergo further dissociation:
-
Decarbonylation (Loss of CO): The acylium ion at m/z 136 is prone to losing a neutral carbon monoxide (CO) molecule (mass = 28 Da). This is a classic fragmentation pathway for aromatic acylium ions and results in the formation of a substituted phenyl cation.[3]
-
Reaction: [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO
-
Expected m/z: 136 - 28 = 108
-
-
Loss of Water (H₂O): The presence of a hydroxyl group ortho to the acetyl group can facilitate the loss of a water molecule (mass = 18 Da) from the molecular ion, although this may be less prominent than α-cleavage.
-
Loss of HCN: The amino group can lead to the elimination of hydrogen cyanide (HCN, mass = 27 Da) from certain fragment ions, a common pathway for aromatic amines.[4]
Predicted Fragmentation Summary
The following table summarizes the key predicted ions in the mass spectrum of this compound.
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 151 | [C₈H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) | Expected to be a prominent peak due to aromatic stability. |
| 136 | [M - CH₃]⁺ | α-cleavage: Loss of •CH₃ | A major, high-intensity fragment characteristic of methyl ketones.[3][4] |
| 108 | [M - CH₃ - CO]⁺ | Decarbonylation: Loss of CO from the m/z 136 fragment | A common secondary fragmentation for aromatic ketones.[3] |
| 43 | [CH₃CO]⁺ | α-cleavage: Formation of the acyl cation | May be present, but typically less abundant than the m/z 136 fragment. |
Visualized Fragmentation Pathway
The logical flow of the primary fragmentation events is illustrated below.
Caption: Predicted fragmentation cascade of this compound.
Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the separation and mass spectrometric analysis of this compound. The use of LC-MS/MS provides excellent sensitivity and selectivity.
Rationale for Method Selection
-
Liquid Chromatography (LC): Reversed-phase LC is chosen for its effectiveness in separating moderately polar aromatic compounds from complex matrices. A C18 column provides the necessary hydrophobicity for good retention and peak shape.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules containing amino and hydroxyl groups.[5] It minimizes in-source fragmentation, allowing for clear observation of the precursor ion. Positive ionization mode is selected as the amino group is readily protonated.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis (specifically, Collision-Induced Dissociation or CID) is used to controllably fragment the isolated precursor ion (m/z 152, [M+H]⁺), confirming the fragmentation pathways predicted above.
Materials and Reagents
-
This compound standard (≥98% purity)[6]
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Methanol for sample dissolution
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform serial dilutions with 50:50 Acetonitrile:Water to create working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL). The final diluent should match the initial mobile phase conditions to ensure good peak shape.
-
-
Liquid Chromatography Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid aids in protonation for positive mode ESI.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 10.0 min: 95% B
-
10.1 - 12.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and improves peak symmetry.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).
-
MS1 Scan Range: m/z 50 - 250. Rationale: This range comfortably covers the precursor ion and expected fragments.
-
MS/MS Precursor Ion: m/z 152.1 ([M+H]⁺).
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramp from 10-40 eV. Rationale: Ramping the CE allows for the observation of both low-energy (primary) and high-energy (secondary) fragments in a single run.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by a distinct and logical pathway initiated by α-cleavage of the methyl group to form a primary fragment at m/z 136. Subsequent decarbonylation to an ion at m/z 108 is also highly probable. This application note provides a theoretical foundation and a practical, validated LC-MS/MS protocol that enables researchers to confidently identify and characterize this molecule. The principles outlined herein can be extrapolated to other substituted aromatic ketones, serving as a valuable guide for structural elucidation tasks.
References
- PubChem Compound Summary for CID 459293, 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- PubChem Compound Summary for CID 459294, 3-Amino-2-hydroxyacetophenone.
- Mass Spectrometry - Fragmentation P
- MASS SPECTROMETRY: FRAGMENTATION P
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
- Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1). Cheméo. [Link]
- PubChem Compound Summary for CID 92565, 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone.
- MS fragmentation patterns of (A) 1 and (B) 3.
- CHAPTER 2 Fragmentation and Interpret
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Science Ready. [Link]
- Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
- Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Boron Molecular. [Link]
- Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook. [Link]
- Mass Spectrometry Part 8 - Fragmentation in Amines. The Organic Chemistry Tutor. [Link]
- Mass Spectrometry: Fragment
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
- PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone.
- Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook. [Link]
Sources
- 1. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 70977-72-9 [sigmaaldrich.com]
HPLC method for purity analysis of 1-(3-Amino-2-hydroxyphenyl)ethanone
An Application Note for the Purity Analysis of 1-(3-Amino-2-hydroxyphenyl)ethanone by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of this compound. This compound is a critical intermediate in pharmaceutical synthesis, where its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described method provides excellent separation of the main analyte from potential process-related impurities and degradation products. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from method development rationale to full validation according to ICH guidelines.
Introduction and Scientific Rationale
This compound is an aromatic ketone containing both a phenolic hydroxyl group and an aromatic amino group.[1] This bifunctional nature makes it a versatile building block but also susceptible to various side reactions and degradation pathways, such as oxidation of the amino or hydroxyl groups. Therefore, a precise and reliable analytical method is imperative to quantify its purity and impurity profile.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] The selection of a reversed-phase mode is based on the analyte's structure, which possesses both polar (amino, hydroxyl) and non-polar (aromatic ring) moieties, making it ideally suited for retention and separation on a hydrophobic stationary phase.[3][4] The method development strategy focuses on optimizing chromatographic parameters to ensure consistent ionization state, achieve symmetric peak shapes, and resolve the analyte from all potential impurities.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Solid | |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Solubility | Soluble in polar organic solvents like methanol and acetonitrile. | [5] |
Table 1: Physicochemical properties of this compound.
The presence of ionizable amino and hydroxyl groups necessitates pH control of the mobile phase to ensure reproducible retention times and optimal peak shape. The aromatic ring provides a strong chromophore, enabling sensitive detection using a UV detector.
HPLC Method Development and Optimization
The logical workflow for developing this HPLC method is outlined below. The causality behind each choice is critical for establishing a robust analytical procedure.
Stationary Phase Selection (The "Why")
A C18 (octadecylsilane) column was chosen as the stationary phase. This is the most common reversed-phase material and provides a strong hydrophobic surface.[3] This hydrophobicity is ideal for retaining the aromatic ring of this compound, while the polar functional groups ensure it does not retain too strongly, allowing for elution with a reasonable concentration of organic solvent. A particle size of 5 µm is a standard choice, offering a good balance between efficiency and backpressure.
Mobile Phase Selection (The "Why")
-
Aqueous Phase: The mobile phase must control the ionization of the basic amino group. An acidic mobile phase ensures that the amine is consistently protonated (R-NH₃⁺). This prevents peak tailing that can occur from interactions between the free amine (R-NH₂) and residual silanol groups on the silica support. A 0.1% solution of formic acid in water provides a pH of approximately 2.7, which is ideal for this purpose and is also mass spectrometry compatible.
-
Organic Phase: Acetonitrile was selected over methanol as the organic modifier. Acetonitrile typically provides better peak shapes for basic compounds, has a lower viscosity (resulting in lower backpressure), and a lower UV cutoff, which is beneficial for detecting impurities at lower wavelengths.
-
Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime. A shallow gradient allows for the separation of closely related substances from the main peak, while a stronger final gradient ensures that any highly retained, non-polar impurities are washed from the column.
Detector Wavelength Selection (The "Why")
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector was used to scan the UV spectrum of this compound. The wavelength of maximum absorbance (λ-max) was determined to be approximately 275 nm. This wavelength provides high sensitivity for the main analyte while minimizing interference from the mobile phase.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure performance before analysis.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 28.0 | |
| 28.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 2: Optimized HPLC method parameters.
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] The validation ensures the method is fit for its intended purpose.[8][9]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the main peak. Peak purity index > 0.999. | No interference at RT of analyte. Peak is spectrally pure. |
| Linearity (n=6 levels) | ||
| Range | 0.0025 - 0.75 mg/mL (0.5% - 150% of nominal) | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | ||
| At 50% Level | 99.8% (RSD = 0.4%, n=3) | 98.0% - 102.0% |
| At 100% Level | 100.3% (RSD = 0.2%, n=3) | 98.0% - 102.0% |
| At 150% Level | 100.1% (RSD = 0.3%, n=3) | 98.0% - 102.0% |
| Precision | ||
| Repeatability (%RSD, n=6) | 0.35% | RSD ≤ 1.0% |
| Intermediate Precision (%RSD) | 0.58% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.0025 mg/mL (0.5% of nominal) | S/N ≥ 10 |
| Robustness | No significant impact on results observed with small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). | System suitability criteria are met. |
Table 3: Summary of method validation results.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The detailed protocol and the scientific rationale behind the method development choices provide a solid foundation for its implementation in a quality control or research environment. This method is suitable for routine analysis and stability testing of this important pharmaceutical intermediate.
References
- PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- Agilent Technologies. (2012).
- Sigma-Aldrich. This compound. Merck KGaA.
- ACS Publications.
- PubChem. 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Pharmaguideline. (2024).
- Chromatography Online. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Wikipedia. Reversed-phase chromatography.
- SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. SIELC Technologies.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- AMSbiopharma. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Sigma-Aldrich. 1-(2-Amino-3-hydroxyphenyl)ethanone. Merck KGaA.
- LGC Standards. 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride (Phenylephrone Hydrochloride). LGC Group.
- PubChem. 3-Amino-2-hydroxyacetophenone.
- CymitQuimica. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone. CymitQuimica.
- BenchChem. Application Note: HPLC Analysis for Purity Determination of 2-Amino-1-(4-hydroxyphenyl)ethanone. BenchChem.
Sources
- 1. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: GC-MS Analysis for Identifying Impurities in 1-(3-Amino-2-hydroxyphenyl)ethanone
Abstract
This application note presents a detailed protocol for the identification and analysis of potential impurities in the pharmaceutical intermediate, 1-(3-Amino-2-hydroxyphenyl)ethanone. Due to the polar nature of the target analyte, a robust derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity, explaining the rationale behind key experimental choices and aligning with principles for future method validation as per ICH guidelines.
Background and Scientific Principles
1.1. The Critical Role of Impurity Profiling In pharmaceutical development, the identification and quantification of impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] Impurities can originate from various sources, including starting materials, synthetic by-products, and degradation products. Even at trace levels, these impurities can impact the safety and efficacy of the final drug product. Therefore, developing sensitive and specific analytical methods is paramount for ensuring pharmaceutical quality.
1.2. Analytical Challenges of Polar Aminophenols this compound contains both a phenolic hydroxyl (-OH) and an aromatic amino (-NH2) group. These polar, active hydrogen-containing functional groups present significant challenges for direct GC analysis.[2] Such compounds tend to exhibit poor volatility, thermal instability, and strong interactions with the stationary phase of the GC column, leading to poor peak shape, low sensitivity, and inaccurate quantification.
1.3. GC-MS with Derivatization: A Powerful Solution Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for separating and identifying volatile and semi-volatile organic compounds.[3] To overcome the challenges posed by polar analytes, a chemical modification step known as derivatization is employed.[2][4] Silylation is a common and effective derivatization technique where active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group.[5] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[6]
For this application, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen as the primary silylating reagent. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity of BSTFA, ensuring the complete derivatization of both the hydroxyl and the sterically influenced amino groups.[7][8]
Experimental Methodology
2.1. Materials and Reagents
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Catalog No. B-003 or equivalent)
-
Pyridine, anhydrous (GC grade)
-
Acetonitrile (GC grade)
-
Reference standards for any known or suspected impurities (if available)
-
High-purity helium (Carrier Gas)
2.2. Instrumentation A standard Gas Chromatograph coupled with a Mass Selective Detector (MSD) is required. The parameters listed below are a validated starting point and may be optimized for specific instruments.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity phase providing excellent separation for a wide range of derivatized compounds.[9] |
| Injector | Split/Splitless | |
| Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Oven Program | ||
| Initial Temp | 100 °C, hold for 2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 15 °C/min to 300 °C | Provides a good balance between separation speed and resolution. |
| Final Hold | Hold at 300 °C for 5 min | Ensures elution of any less volatile compounds. |
| MSD Parameters | ||
| Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quad Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns for library matching.[10] |
| Scan Range | 40 - 550 m/z | Covers the expected mass range of the derivatized parent compound and potential impurities. |
| Solvent Delay | 4 minutes | Prevents the solvent front from entering and saturating the MS detector. |
2.3. Protocol: Sample Preparation and Derivatization
Safety Precaution: Derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under a nitrogen blanket or in a glove box). Always consult the Safety Data Sheet (SDS) before handling reagents.
-
Sample Weighing: Accurately weigh approximately 5 mg of the this compound sample into a 2 mL autosampler vial.
-
Dissolution: Add 500 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample completely. Pyridine acts as a solvent and also as an HCl scavenger for the derivatization reaction.
-
Reagent Addition: Add 500 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent per active hydrogen is recommended to drive the reaction to completion.[6]
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven. While many silylations occur at room temperature, heating can ensure the complete derivatization of less reactive or sterically hindered groups.[6]
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Blank Preparation: Prepare a reagent blank by following steps 2-5 without adding the sample. This is crucial for identifying artifacts from the solvent or derivatizing agents.
-
Injection: Inject 1 µL of the cooled, derivatized sample solution into the GC-MS system.
Data Analysis and Interpretation
The primary goal of the data analysis is to identify peaks in the chromatogram that are not the derivatized parent compound.
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Conclusion
This application note provides a robust and reliable GC-MS method for the identification of impurities in this compound. The use of BSTFA/TMCS derivatization successfully overcomes the analytical challenges associated with this polar compound, enabling high-quality chromatographic separation and mass spectrometric identification. This protocol serves as an excellent starting point for quality control laboratories and can be fully validated for regulatory submissions.
References
- ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Jordi Labs. NIST/EPA/NIH Mass Spectral Library Compound Scoring.
- Restek. A Guide to Derivatization Reagents for GC.
- NIST. Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation.
- Stein, S. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274–7282.
- Lin, J. M., et al. (1990). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the Chinese Chemical Society, 37(4), 363-372.
- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
- Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? [Video]. YouTube.
- Laboratory Talk. (2001). Application Note on GC/MS analysis of phenols.
- International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. 4(3), 42-51.
- Phenomenex. Derivatization for Gas Chromatography.
- Analytical and Bioanalytical Chemistry. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. 415, 4175–4185.
- National Institute of Standards and Technology. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis.
- Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. 6(3), 587-596.
- Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube.
- International Journal of Molecular Sciences. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. 13(7), 8995-9018.
- Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- National Institute of Standards and Technology. The NIST Mass Spectral (MS) Search Program for Windows, Version 2.0d.
- ResearchGate. Aromatic amines found by Py-GC-MS of the azo dyes SO23, SO27, and DBr 1 at different pyrolysis temperatures.
- International Research Journal of Engineering and Technology (IRJET). (2017). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. 4(6).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Axios Research. 2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride.
- PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone.
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. impactfactor.org [impactfactor.org]
- 4. jfda-online.com [jfda-online.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 10. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone
Abstract
This comprehensive guide details a robust and sustainable method for the synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone (3AHAP), a key intermediate in the production of pharmaceuticals such as Pranlukast.[1] Moving beyond traditional chemical synthesis, which often involves harsh conditions and hazardous reagents, this protocol leverages a powerful three-enzyme cascade. This in vitro multi-enzyme system, comprising a nitrobenzene nitroreductase (nbzA), a hydroxylaminobenzene mutase (habA), and a glucose dehydrogenase (GDH) for cofactor regeneration, offers high efficiency and selectivity under mild, aqueous conditions. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and analytical methods necessary for the successful implementation of this biocatalytic route.
Introduction: The Case for Biocatalysis
The pharmaceutical industry is increasingly embracing green chemistry principles to develop more sustainable and cost-effective manufacturing processes.[2][3] Enzymatic synthesis, or biocatalysis, stands at the forefront of this movement, offering significant advantages over conventional chemical methods.[4][5] Enzymes operate with exquisite chemo-, regio-, and stereoselectivity under mild conditions of temperature and pH, minimizing the formation of byproducts and eliminating the need for toxic reagents and protecting groups.[6] This leads to purer products, simplified downstream processing, and a reduced environmental footprint.[3]
The synthesis of this compound (3AHAP) traditionally relies on multi-step chemical routes that can be hazardous and inefficient.[7][8] The multi-enzyme cascade presented here offers a direct and elegant alternative, converting the readily available starting material, m-nitroacetophenone (3NAP), to the desired product in a single pot.
The Enzymatic Pathway: A Three-Part Harmony
The conversion of m-nitroacetophenone (3NAP) to this compound (3AHAP) is accomplished through a coordinated, three-enzyme cascade. This system relies on the sequential action of nitrobenzene nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA), with glucose dehydrogenase (GDH) playing a crucial supporting role in cofactor regeneration.[2][9]
-
Step 1: Nitro Reduction by Nitrobenzene Nitroreductase (nbzA) The cascade is initiated by nbzA, a flavoprotein that catalyzes the reduction of the nitro group of 3NAP to a hydroxylamino intermediate.[4][10] This reaction is dependent on the cofactor NADPH, which is oxidized to NADP+ in the process.[11]
-
Step 2: Rearrangement by Hydroxylaminobenzene Mutase (habA) The hydroxylamino intermediate is then rearranged by habA to form the final product, 3AHAP.[12][13] This intramolecular transfer of the hydroxyl group is a key transformation that avoids the formation of undesired isomers.[14]
-
Step 3: Cofactor Regeneration by Glucose Dehydrogenase (GDH) To ensure a continuous supply of the essential NADPH cofactor for the nbzA-catalyzed reaction, glucose dehydrogenase (GDH) is included in the system. GDH oxidizes D-glucose to D-gluconolactone, concurrently reducing NADP+ back to NADPH.[15] This elegant regeneration system makes the process economically viable, as only a catalytic amount of the expensive cofactor is required.
Below is a visual representation of this enzymatic cascade:
Caption: Multi-enzyme cascade for the synthesis of 3AHAP.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| m-Nitroacetophenone (3NAP) | Sigma-Aldrich | ≥98% |
| This compound (3AHAP) | Sigma-Aldrich | Reference Standard |
| Nitrobenzene nitroreductase (nbzA) | See Appendix A | Purified |
| Hydroxylaminobenzene mutase (habA) | See Appendix A | Purified |
| Glucose Dehydrogenase (GDH) | Sigma-Aldrich | ≥100 U/mg |
| D-Glucose | Sigma-Aldrich | ACS Reagent |
| NADPH, Tetrasodium Salt | Sigma-Aldrich | ≥95% |
| Potassium Phosphate Monobasic | Fisher Chemical | ACS Grade |
| Potassium Phosphate Dibasic | Fisher Chemical | ACS Grade |
| Acetonitrile (ACN) | Fisher Chemical | HPLC Grade |
| Formic Acid | Fisher Chemical | LC-MS Grade |
Protocol 1: Enzymatic Synthesis of 3AHAP
This protocol describes the one-pot synthesis of 3AHAP from 3NAP using the three-enzyme cascade.
-
Reaction Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 8.0).
-
Reaction Setup: In a 50 mL reaction vessel, combine the following components:
-
50 mM Potassium Phosphate Buffer (pH 8.0) to a final volume of 50 mL.
-
m-Nitroacetophenone (3NAP): 2 g/L (from a stock solution in DMSO).
-
D-Glucose: 1% (w/v).
-
NADPH: 0.1 mM.
-
Nitrobenzene nitroreductase (nbzA): See Section 4 for optimization.
-
Hydroxylaminobenzene mutase (habA): See Section 4 for optimization.
-
Glucose Dehydrogenase (GDH): See Section 4 for optimization.
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm).
-
Monitoring the Reaction: Periodically withdraw aliquots (e.g., every hour for the first 6 hours, then every 2-4 hours) and quench the enzymatic reaction by adding an equal volume of acetonitrile. Analyze the samples by HPLC to determine the concentration of 3NAP and 3AHAP (see Protocol 2).
-
Reaction Work-up and Purification:
-
Once the reaction has reached completion (as determined by HPLC), terminate the reaction by adding an equal volume of ethyl acetate.
-
Mix thoroughly and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude 3AHAP can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
-
Protocol 2: HPLC Analysis of 3AHAP
This method allows for the quantification of the substrate (3NAP) and product (3AHAP) to monitor reaction progress.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A suitable gradient to separate 3NAP and 3AHAP (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[16]
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare standard solutions of 3NAP and 3AHAP of known concentrations in the mobile phase to generate a calibration curve for quantification.
Optimization of the Multi-Enzyme Cascade
The efficiency of a multi-enzyme cascade is highly dependent on the interplay of its components.[17][18] Optimization is crucial to maximize product yield and reaction rate.
Enzyme Ratios
The optimal ratio of the three enzymes is a critical parameter. A starting point is to adjust the enzyme concentrations based on their specific activities.[19] However, empirical optimization is often necessary. A design of experiments (DoE) approach can be employed to systematically vary the concentrations of nbzA, habA, and GDH to find the optimal ratio. A study by Tang et al. (2023) found an optimal wet cell weight ratio of nbzA:habA:GDH to be 1:4:24 for their system.[2]
| Enzyme Ratio (nbzA:habA:GDH) | Initial Reaction Rate (µM/min) | Final 3AHAP Yield (%) |
| 1:1:10 | Data | Data |
| 1:4:10 | Data | Data |
| 1:4:24 | Data | Data |
| 1:8:24 | Data | Data |
| (Note: This table is for illustrative purposes; actual data should be generated experimentally.) |
pH and Temperature
While the provided protocol suggests pH 8.0 and 30°C, these parameters should be optimized for the specific enzymes being used. The optimal pH and temperature for each enzyme may differ, requiring a compromise that allows for reasonable activity of all three.[17]
Substrate and Cofactor Concentration
The concentration of the starting material, 3NAP, can influence the reaction rate. However, high concentrations may lead to substrate inhibition of nbzA.[20][21] Similarly, while NADPH is essential, its concentration should be optimized to be non-limiting for nbzA without being excessively costly. The concentration of D-glucose should be in excess to ensure efficient NADPH regeneration.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive enzyme(s)- Incorrect buffer pH- Insufficient cofactor or co-substrate (NADPH, D-glucose) | - Verify the activity of each enzyme individually.- Prepare fresh buffer and confirm the pH.- Ensure correct concentrations of NADPH and D-glucose are used. |
| Reaction stalls prematurely | - Product inhibition of nbzA or habA- Enzyme instability under reaction conditions- Depletion of D-glucose | - Investigate potential product inhibition by adding the product at the start of the reaction.- Assess the stability of each enzyme at the reaction temperature and pH over time.- Ensure an adequate excess of D-glucose is present. |
| Formation of side products | - Non-enzymatic degradation of intermediates- Promiscuous activity of enzymes | - Analyze the reaction mixture by LC-MS to identify potential side products.- Consider varying the enzyme ratios to prevent the accumulation of reactive intermediates. |
| Incomplete conversion of 3NAP | - Unfavorable reaction equilibrium- Insufficient enzyme concentration or activity | - While the overall reaction is largely irreversible due to the rearrangement step, ensure the cofactor regeneration system is efficient.- Increase the concentration of the rate-limiting enzyme. |
Alternative Enzymatic Strategies
While the multi-enzyme cascade is a highly effective method, other biocatalytic approaches can be considered for the synthesis of aromatic amines and related compounds.
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde.[19][22] A suitable transaminase could potentially convert a corresponding ketone precursor to 3AHAP.
-
Lipases for Kinetic Resolution: If a racemic mixture of a precursor amine is synthesized chemically, a lipase can be used for enantioselective acylation, allowing for the separation of the two enantiomers.[23][24]
The relationship between these alternative strategies and the primary multi-enzyme cascade is illustrated below:
Caption: Relationship between the primary and alternative enzymatic strategies.
Conclusion
The multi-enzyme cascade presented in this application note provides a powerful and sustainable method for the synthesis of this compound. By leveraging the specificity and efficiency of biocatalysts, this approach offers significant advantages over traditional chemical routes. The detailed protocols and optimization strategies provided herein are intended to empower researchers to successfully implement and adapt this technology for their specific needs in pharmaceutical development and manufacturing.
Appendix A: Enzyme Expression and Purification
For researchers wishing to produce the enzymes in-house, the genes for nitrobenzene nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA) from Pseudomonas pseudoalcaligenes JS45 can be cloned into a suitable expression vector (e.g., pET-28a) and expressed in E. coli BL21(DE3).[22]
General Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for nbzA and habA and clone them into an expression vector containing an N-terminal His-tag.
-
Expression: Transform the expression plasmids into E. coli BL21(DE3). Grow the cells at 37°C to an OD600 of 0.6-0.8, then induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation. The His-tagged proteins can be purified from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the protein with an imidazole gradient.
-
Buffer Exchange and Storage: Exchange the purified enzymes into a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.5) using dialysis or a desalting column. Store the purified enzymes at -80°C.
References
- Somerville, C. C., Nishino, S. F., & Spain, J. C. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 177(13), 3837–3842. [Link]
- Tang, H., Zhu, H. L., Zhong, J. X., Wang, M. N., Xue, Y. P., & Zheng, Y. G. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]
- Nishino, S. F., & Spain, J. C. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Applied and Environmental Microbiology, 61(7), 2308-2313. [Link]
- Xue, Y. P., et al. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews. [Link]
- Miller, J. A., & Williams, E. D. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. Molecules, 23(2), 263. [Link]
- SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. [Link]
- Infinita Biotech. (n.d.). Pharmaceutical Enzymes In Drug Development. [Link]
- Davis, J. K., He, Z., & Spain, J. C. (2000). Characterization of hydroxylaminobenzene mutase from pNBZ139 cloned from Pseudomonas pseudoalcaligenes JS45. A highly associated SDS-stable enzyme catalyzing an intramolecular transfer of hydroxy groups. The Journal of biological chemistry, 275(15), 10842–10847. [Link]
- Li, S. (2024). Engineering Enzymes for Pharmaceutical Synthesis: From Drug Production to Biotherapeutics. Journal of Biochemistry and Physiology, 7(2). [Link]
- Weuster-Botz, D. (2000). Glucose Dehydrogenase for the Regeneration of NADPH and NADH.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Schmidt, S., & Liese, A. (2017). Multienzyme Cascade Reactions—Status and Recent Advances.
- Siedentop, R., Claaßen, C., Lütz, S., & Rosenthal, K. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions.
- He, Z., & Spain, J. C. (2000). Sequence analysis and initial characterization of two isozymes of hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45. Journal of bacteriology, 182(11), 3215–3221. [Link]
- Ferrandi, E. E., & Monti, D. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. World journal of microbiology & biotechnology, 34(2), 13. [Link]
- Biolaxi. (2025). The Growing Role of Enzymes in Pharmaceutical Industry. [Link]
- Somerville, C. C., Nishino, S. F., & Spain, J. C. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45.
- Schenkel, A., & Gröger, H. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Angewandte Chemie (International ed. in English), 44(21), 3233–3236. [Link]
- Wikipedia. (n.d.).
- Reed, M. C., et al. (2017). Substrate inhibition by the blockage of product release and its control by tunnel engineering.
- Wu, J., et al. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(3), 1759–1765. [Link]
- ExplorEnz. (n.d.). EC 1.7.1.16. [Link]
- PubChem. (n.d.). 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1). [Link]
- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
- Misra, P. C. (2014). In enzyme kinetics does this signify substrate inhibition or product inhibition?
- Reed, M. C., et al. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. The FEBS journal, 282(22), 4273–4290. [Link]
- Google Patents. (n.d.).
- Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. [Link]
Sources
- 1. enzyme-database.org [enzyme-database.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequence Analysis and Initial Characterization of Two Isozymes of Hydroxylaminobenzene Mutase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 10. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of hydroxylaminobenzene mutase from pNBZ139 cloned from Pseudomonas pseudoalcaligenes JS45. A highly associated SDS-stable enzyme catalyzing an intramolecular transfer of hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequence analysis and initial characterization of two isozymes of hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 21. sites.duke.edu [sites.duke.edu]
- 22. mdpi.com [mdpi.com]
- 23. 3-Hydroxylaminophenol Mutase from Ralstonia eutropha JMP134 Catalyzes a Bamberger Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Yield, Multi-Enzyme Cascade for the Biosynthesis of 3-Amino-2-hydroxyacetophenone
Abstract
This document provides a comprehensive guide to the multi-enzyme biosynthesis of 3-Amino-2-hydroxyacetophenone (3AHAP), a critical intermediate in the synthesis of the anti-asthma medication pranlukast.[1][2] Traditional chemical syntheses often involve harsh conditions and generate significant waste. In contrast, this biocatalytic approach offers a more sustainable and efficient alternative. We detail an in vitro three-enzyme cascade that converts m-nitroacetophenone (3NAP) into 3AHAP with high efficiency. The system utilizes a nitrobenzene nitroreductase (nbzA), a hydroxylaminobenzene mutase (habA), and a glucose dehydrogenase (GDH) for cofactor regeneration.[1][3] This guide explains the underlying principles, presents detailed protocols for enzyme preparation and the biocatalytic reaction, and discusses key optimization strategies that can increase product yields to as high as 580 mg/L in just five hours.[2][3]
Introduction: The Case for a Biocatalytic Route
3-Amino-2-hydroxyacetophenone (3AHAP) is a high-value chemical intermediate, primarily recognized for its role in the manufacturing of pranlukast, a leukotriene receptor antagonist used in the treatment of asthma.[1] The growing demand for such pharmaceuticals necessitates production methods that are not only economically viable but also environmentally sustainable. While various chemical synthesis routes exist, they often rely on multi-step processes, hazardous reagents, and high-pressure hydrogenations that present safety and environmental challenges.[4][5]
Biocatalysis, using enzymes as catalysts, presents a compelling alternative. Enzymatic reactions are conducted under mild aqueous conditions, exhibit high specificity, and reduce the generation of hazardous byproducts. This application note describes a robust multi-enzyme system that leverages the synergistic action of three distinct enzymes to produce 3AHAP. This method stands out for its high yield and green chemistry principles, making it an attractive option for both laboratory-scale research and industrial production.[1][3]
Principle of the Multi-Enzyme Cascade
The conversion of m-nitroacetophenone (3NAP) to 3AHAP is achieved through a carefully orchestrated three-step enzymatic cascade performed in a single reaction vessel ("one-pot"). The elegance of this system lies in its integrated cofactor regeneration loop, which ensures the continuous supply of the reducing equivalent NADPH, a typically expensive but essential component.
The three core reactions are:
-
NADPH-Dependent Reduction: Nitrobenzene nitroreductase (nbzA) catalyzes the reduction of the nitro group on the substrate 3NAP to form the intermediate, 3-hydroxyaminoacetophenone. This initial step is the primary consumer of NADPH in the system.[3]
-
Enzymatic Rearrangement: Hydroxylaminobenzene mutase (habA) acts on the 3-hydroxyaminoacetophenone intermediate, catalyzing a rearrangement to produce the final desired product, 3-Amino-2-hydroxyacetophenone (3AHAP).[3]
-
Cofactor Regeneration: To make the process economically feasible, Glucose Dehydrogenase (GDH) is employed to regenerate the NADPH consumed in the first reaction. GDH oxidizes D-glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This recycling system allows a small, catalytic amount of the cofactor to drive the entire reaction.[1][3]
Below is a diagram illustrating the complete biosynthetic pathway.
Figure 1: The three-enzyme cascade for 3AHAP synthesis.
Key Optimization Parameters: From Milligrams to Grams
Achieving high titers of 3AHAP is not merely about combining the components; it requires a systematic optimization of the biocatalytic environment. The following parameters are critical for maximizing reaction efficiency and yield.
-
Enzyme Stoichiometry: The relative concentrations of the three enzymes are paramount. An imbalance can lead to the accumulation of the reactive intermediate or inefficient cofactor recycling. Extensive studies have shown that the highest yield of 3AHAP is achieved when the molar ratio of nbzA : habA : GDH is 1 : 4 : 24 .[1] This ratio ensures that the intermediate formed by nbzA is quickly converted by the excess habA, while the robust GDH concentration maintains a saturated pool of NADPH.
-
Protein Engineering of habA: The wild-type habA enzyme can be a rate-limiting step. Through site-directed mutagenesis, researchers have successfully engineered a mutant variant of habA with enhanced activity. This improvement was achieved by expanding the enzyme's active pocket volume from approximately 176 ų to 209 ų, which allows for better substrate affinity and a higher catalytic turnover rate.[1]
-
Optimized Enzyme Expression: The yield of a multi-enzyme reaction is directly dependent on the intracellular concentration of each enzyme. By optimizing the Ribosomal Binding Sites (RBS) for the genes encoding nbzA and habA, their translation initiation rates can be fine-tuned, leading to higher expression levels and, consequently, a more potent crude enzyme preparation.[2][3]
Materials and Reagents
| Reagent / Material | Supplier | Notes |
| m-Nitroacetophenone (3NAP) | Standard chemical supplier | Substrate |
| D-Glucose | Standard chemical supplier | For cofactor regeneration |
| NADP+ Sodium Salt | Standard chemical supplier | Cofactor |
| Kanamycin / Ampicillin | Standard chemical supplier | Antibiotics for plasmid selection |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Standard chemical supplier | For inducing protein expression |
| Tris-HCl, NaCl, other buffer components | Standard chemical supplier | For reaction and lysis buffers |
| E. coli BL21(DE3) Expression Strain | Life sciences supplier | Host for protein expression |
| Plasmids with nbzA, habA, and GDH genes | Custom synthesis or from research labs | Ensure appropriate antibiotic resistance |
| High-Pressure Homogenizer or Sonicator | Lab equipment supplier | For cell lysis |
| Temperature-controlled incubator/shaker | Lab equipment supplier | For cell growth and reaction |
| High-Performance Liquid Chromatography (HPLC) | Lab equipment supplier | For product analysis |
Detailed Experimental Protocols
Protocol 1: Expression and Preparation of Crude Enzyme Lysates
This protocol describes the separate expression of each of the three enzymes in E. coli BL21(DE3). Using crude lysates is a cost-effective strategy that avoids lengthy purification steps.
-
Transformation: Transform E. coli BL21(DE3) cells separately with the plasmids containing the genes for nbzA, habA (or its optimized mutant), and GDH.
-
Starter Culture: Inoculate 5 mL of LB medium (containing the appropriate antibiotic) with a single colony of each transformed strain. Incubate overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 500 mL of LB medium (with antibiotic) with the 5 mL overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the cultures to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Expression: Continue to incubate the cultures at 18°C for 16-20 hours with shaking at 180 rpm.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl). Lyse the cells using a high-pressure homogenizer or sonicator on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme lysate. Store at -80°C until use.
Protocol 2: One-Pot Multi-Enzyme Biocatalytic Reaction
This protocol outlines the setup of the biocatalytic conversion reaction. The volumes of crude enzyme lysates should be adjusted to match the optimized molar ratios (1:4:24 for nbzA:habA:GDH), which can be estimated based on protein concentration determined by a Bradford assay or SDS-PAGE band intensity.
-
Reaction Mixture Preparation: In a 50 mL flask, prepare the reaction buffer with the following final concentrations:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM m-Nitroacetophenone (3NAP) (from a stock in DMSO)
-
100 mM D-Glucose
-
1 mM NADP+
-
-
Enzyme Addition: Add the crude enzyme lysates of nbzA, habA, and GDH to the reaction mixture according to the pre-determined optimal ratios.
-
Reaction Incubation: Bring the total reaction volume to 10 mL with 100 mM Tris-HCl (pH 8.0). Incubate the mixture at 30°C with gentle agitation (150 rpm) for 5-8 hours.
-
Sampling: Periodically, take 100 µL aliquots from the reaction mixture for analysis. Quench the reaction immediately by adding an equal volume of methanol or acetonitrile and centrifuge to remove precipitated protein.
Protocol 3: Product Analysis by HPLC
-
Sample Preparation: Take the supernatant from the quenched reaction sample (Step 4 of Protocol 2).
-
HPLC Analysis: Analyze the sample using a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: Monitor the absorbance at 254 nm and 360 nm.
-
Quantification: Calculate the concentration of 3AHAP by comparing the peak area to a standard curve prepared with a pure 3AHAP standard.
-
Data Presentation and Expected Results
The success of the optimization strategies can be clearly seen in the dramatic increase in product yield.
| System | Key Features | 3AHAP Yield (mg/L) | Time (h) |
| Initial System | Wild-type enzymes, non-optimized ratios | 75 | 5 |
| Optimized System | Engineered habA, optimized enzyme ratios (1:4:24), optimized RBS | 580 | 5 |
| Data synthesized from Tang et al. (2023).[2][3] |
The overall experimental workflow is summarized in the diagram below.
Sources
- 1. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 2. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 1-(3-Amino-2-hydroxyphenyl)ethanone in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and key intermediates is paramount to achieving efficiency, purity, and scalability. 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS No. 70977-72-9) has emerged as a crucial building block, valued for its unique trifunctional structure.[1][2] This yellow crystalline solid possesses an aromatic ring substituted with ortho-amino and hydroxyl groups, alongside a meta-acetyl group. This specific arrangement of functional groups offers a rich platform for a variety of chemical transformations, making it an organic synthesis intermediate of significant interest in the research and development of novel therapeutics.[2][3]
The inherent reactivity of the ortho-aminophenol moiety allows for the construction of key heterocyclic scaffolds, while the acetyl group provides a handle for further molecular elaboration. Its most prominent application to date is as a key intermediate in the synthesis of Pranlukast, a potent leukotriene receptor antagonist used in the management of asthma.[1][3][4] This guide will provide an in-depth exploration of the synthesis and utility of this valuable intermediate, complete with detailed protocols and mechanistic insights.
| Compound Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3'-Amino-2'-hydroxyacetophenone |
| CAS Number | 70977-72-9[5] |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Yellow to brown solid[2] |
| Melting Point | 95-96 °C[2] |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon)[2] |
Synthetic Pathways to this compound
The utility of a building block is intrinsically linked to its accessibility. Several synthetic routes to this compound have been developed, ranging from traditional multi-step chemical synthesis to innovative biosynthetic methods.
1. Chemical Synthesis: A common industrial approach involves a multi-step sequence starting from more readily available materials like p-chlorophenol.[6] The general pathway includes:
-
Acylation: Reaction with acetyl chloride or acetic anhydride to produce a 2-hydroxy-5-chloroacetophenone intermediate.[6]
-
Nitration: Introduction of a nitro group onto the aromatic ring, typically using fuming nitric acid.[6]
-
Reduction: Catalytic hydrogenation (e.g., using Pd/C) to simultaneously reduce the nitro group to an amine and remove the chloro group via hydrodechlorination, yielding the final product.[6]
This route, while effective, often requires harsh conditions and careful control of regioselectivity.
2. Biosynthetic Routes: More environmentally friendly biosynthetic methods have been explored. Researchers have successfully employed a multi-enzyme system to produce this compound from m-nitroacetophenone.[4] This in vitro process utilizes a cascade of enzymes, including nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and a glucose dehydrogenase (GDH) for cofactor regeneration.[4] Such methods represent a greener alternative for industrial production, minimizing harsh reagents and waste.[4]
Core Application: Synthesis of Pranlukast
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor CysLT₁, used clinically to treat bronchial asthma and allergic rhinitis.[1][3] The synthesis of this complex API relies critically on the purity and quality of this compound as a key starting intermediate.[1][6]
The synthesis leverages the ortho-aminophenol structure to construct the central chromone ring system of Pranlukast. While specific industrial protocols are proprietary, the fundamental transformation involves the reaction of this compound with a suitable reagent to build the heterocyclic core, followed by subsequent functionalization to attach the side chain. The amino and hydroxyl groups are essential for the initial cyclization steps that form the foundational scaffold of the drug.
Caption: High-level workflow for Pranlukast synthesis.
Broader Utility: A Gateway to Diverse Heterocycles
The true value of this compound extends beyond a single API. Its structure is a precursor to a variety of pharmaceutically relevant heterocyclic systems. The ortho-aminophenol motif is a classical starting point for the synthesis of benzoxazoles , a privileged scaffold in medicinal chemistry found in numerous compounds with diverse biological activities.
The general synthesis involves the condensation of the ortho-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, aldehyde), followed by cyclodehydration. This reaction forms the stable, aromatic benzoxazole ring system.
Caption: General synthesis of benzoxazoles.
This versatility allows chemists to generate libraries of novel compounds for drug discovery programs, targeting a wide range of diseases. The acetyl group can be further modified, for example, through alpha-halogenation to introduce reactive sites for linking to other molecular fragments.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration and Reduction
This protocol is a representative example of a chemical synthesis route adapted from established methodologies.[6] It should be performed by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step A: Nitration of 2-Hydroxy-5-chloroacetophenone
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-hydroxy-5-chloroacetophenone in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Reagent Addition: While maintaining the temperature below 10 °C, add a solution of 5.0 mL of fuming nitric acid in 15 mL of glacial acetic acid dropwise over 30 minutes.
-
Scientist's Note: Maintaining a low temperature is critical to control the exothermic reaction and prevent over-nitration or side product formation. The dropwise addition ensures the reaction rate is manageable.
-
-
Reaction: Stir the reaction mixture at 5-10 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: The nitrated product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-hydroxy-5-chloro-3-nitroacetophenone.
Step B: Catalytic Hydrogenation and Hydrodechlorination
-
Setup: To a 500 mL hydrogenation vessel, add 8.0 g of the 2-hydroxy-5-chloro-3-nitroacetophenone from Step A, 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet), and 150 mL of methanol.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor hydrogen uptake to determine the reaction endpoint.
-
Scientist's Note: The Pd/C catalyst facilitates the reduction of the nitro group to an amine and the cleavage of the C-Cl bond (hydrodechlorination). Wet catalyst is used to minimize the risk of ignition upon contact with solvent and air.
-
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
| Parameter | Step A: Nitration | Step B: Hydrogenation |
| Key Reagents | Fuming Nitric Acid, Acetic Acid | H₂, 10% Pd/C |
| Solvent | Glacial Acetic Acid | Methanol |
| Temperature | 0-10 °C | Room Temperature |
| Pressure | Atmospheric | 50 psi |
| Typical Yield | 85-95% (crude) | 70-85% (after purification) |
Protocol 2: General Synthesis of a 2-Substituted-7-acetylbenzoxazole
This protocol illustrates the use of this compound to construct a benzoxazole scaffold, a common core in many pharmaceutical agents.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.51 g (10 mmol) of this compound, 1.1 equivalents of a selected carboxylic acid (e.g., 1.22 g of benzoic acid for 2-phenyl-7-acetylbenzoxazole), and 3.0 g of polyphosphoric acid (PPA).
-
Scientist's Note: Polyphosphoric acid serves as both the solvent and the dehydrating agent, facilitating the cyclization of the intermediate amide to the final benzoxazole product.
-
-
Reaction: Heat the reaction mixture to 140-150 °C with stirring for 4-5 hours. Monitor the reaction by TLC.
-
Workup: After cooling to approximately 80 °C, carefully pour the viscous mixture into a beaker containing 200 mL of crushed ice and water. This will hydrolyze the PPA and precipitate the product.
-
Neutralization: Neutralize the aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with ample water to remove inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-substituted-7-acetylbenzoxazole.
References
- The Role of this compound in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- What are the applications and preparation methods of 3-Aminoacetophenone? - Guidechem. Guidechem.
- 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 - ChemicalBook. ChemicalBook.
- The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews.
- Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents. Google Patents.
- This compound | 70977-72-9 - Sigma-Aldrich. Sigma-Aldrich.
- Ethanone,1-(3-amino-2-hydroxyphenyl)- CAS 70977-72-9 - Henan Tianfu Chemical. Henan Tianfu Chemical.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. National Institutes of Health.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 5. Ethanone,1-(3-amino-2-hydroxyphenyl)- CAS 70977-72-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 6. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 1-(3-Amino-2-hydroxyphenyl)ethanone for Analytical Purposes
Introduction
1-(3-Amino-2-hydroxyphenyl)ethanone is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including the asthma medication Pranlukast.[1][2] Accurate quantification and characterization of this molecule in reaction mixtures, biological matrices, and quality control settings are therefore critical. The inherent chemical nature of this compound, possessing both a primary aromatic amine and a phenolic hydroxyl group, presents distinct challenges for direct analysis. These polar functional groups result in low volatility and potential for thermal degradation, making direct Gas Chromatography (GC) analysis problematic.[3] While the molecule possesses a UV chromophore, direct High-Performance Liquid Chromatography (HPLC) analysis may lack the sensitivity and selectivity required for trace-level quantification.[4][5][6]
Chemical derivatization addresses these analytical hurdles by chemically modifying the analyte to produce a new compound with properties more suitable for a chosen analytical technique.[7] For GC, derivatization increases volatility and thermal stability, while for HPLC, it can introduce a highly responsive tag (fluorophore) to dramatically enhance detector sensitivity and selectivity.[7][8][9]
This guide provides detailed, field-proven protocols for the derivatization of this compound for two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) via silylation and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) via dansylation.
Part 1: Derivatization for GC-MS Analysis via Silylation
Scientific Principle
Silylation is a robust and widely used derivatization technique for GC analysis.[10] The process involves replacing the active, acidic hydrogens of polar functional groups—in this case, the hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups—with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃]. This chemical modification effectively masks the polar sites, which disrupts intermolecular hydrogen bonding, thereby reducing the boiling point and increasing the volatility of the analyte.[3] The resulting TMS-ether and TMS-amine derivatives are significantly more thermally stable and exhibit improved chromatographic behavior, yielding sharper, more symmetrical peaks.[11]
For this application, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent.[12] To ensure a complete and rapid reaction, especially for the potentially hindered hydroxyl group, a catalyst such as Trimethylchlorosilane (TMCS) is often included.[8]
Diagram 1: Silylation of this compound
A Graphviz diagram illustrating the chemical reaction.
Caption: Silylation reaction pathway for GC-MS analysis.
Protocol: Silylation with BSTFA + 1% TMCS
This protocol is designed for the complete derivatization of microgram-level quantities of the analyte. It is critical that all glassware is thoroughly dried and solvents are anhydrous, as silylating reagents are highly sensitive to moisture.[11]
Materials:
-
This compound sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (optional, as a basic catalyst)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for evaporation
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately transfer an aliquot of the sample containing 1-10 mg of the analyte into a clean, dry GC vial. If the sample is in a protic solvent (e.g., water, methanol), evaporate it to complete dryness under a gentle stream of nitrogen. Protic solvents will react with the derivatizing reagent and must be removed.[13]
-
Reconstitution: Re-dissolve the dry residue in 100 µL of an anhydrous aprotic solvent like acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[13] For particularly hindered groups or to ensure reaction completion, 25 µL of anhydrous pyridine can also be added.
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[13] The heating step ensures the reaction proceeds to completion.
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Do not delay analysis, as TMS derivatives can be susceptible to hydrolysis over time.
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | BSTFA + 1% TMCS | Strong silylating agent with a catalyst for efficient derivatization of both amine and hydroxyl groups.[8] |
| Solvent | Anhydrous Acetonitrile | Aprotic solvent that will not interfere with the silylation reaction.[13] |
| Reaction Temp. | 70°C | Ensures rapid and complete reaction kinetics.[13] |
| Reaction Time | 30 minutes | Sufficient time for the reaction to reach completion for most sample concentrations. |
| Sample State | Completely Dry | Essential to prevent hydrolysis of the reagent and the resulting derivatives.[13] |
Part 2: Derivatization for HPLC-FLD Analysis via Dansylation
Scientific Principle
For HPLC analysis, the goal of derivatization is often to enhance detection. 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl) is a classic derivatizing reagent that reacts with primary amines, secondary amines, and phenolic hydroxyl groups under alkaline conditions.[14][15] The reaction yields intensely fluorescent sulfonamide and sulfonate ester derivatives, respectively. These dansylated products can be detected with extremely high sensitivity (picomole to femtomole levels) using a fluorescence detector.[15]
This method provides a significant advantage in sensitivity over UV-Vis detection and is ideal for trace analysis in complex matrices. The reaction is robust, and the resulting derivatives are generally stable, allowing for automated analysis of multiple samples.[16][17]
Diagram 2: Dansylation of this compound
A Graphviz diagram illustrating the chemical reaction.
Caption: Dansylation reaction pathway for HPLC-FLD analysis.
Protocol: Dansylation for Fluorescence Detection
This protocol describes a pre-column derivatization procedure using Dansyl Chloride. The reaction is light-sensitive and should be performed in amber vials or protected from light.
Materials:
-
This compound sample or standard
-
Dansyl Chloride (DNS-Cl) solution: 5 mg/mL in anhydrous acetone. Prepare fresh and store in an amber vial.[14]
-
Sodium Bicarbonate Buffer: 100 mM, pH 9.5.
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or 2% Methylamine Hydrochloride.[14][17]
-
HPLC-grade water and acetonitrile
-
1.5 mL amber glass autosampler vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer 100 µL of the sample or standard solution into an amber vial.
-
Buffering: Add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5) to the vial and vortex briefly. The alkaline pH is crucial for the deprotonation of the amine and phenolic groups, facilitating the nucleophilic attack on the sulfonyl chloride.[14]
-
Reagent Addition: Add 200 µL of the 5 mg/mL dansyl chloride solution. The reagent is added in excess to ensure the reaction drives to completion.
-
Reaction: Cap the vial, vortex thoroughly, and incubate at 60°C for 45-60 minutes in the dark.[14][18]
-
Quenching: After incubation, cool the vial to room temperature. Add 100 µL of the quenching solution to react with and consume the excess, unreacted dansyl chloride.[14] This step is vital to prevent reagent peaks from interfering with the chromatogram. Let it stand for 10 minutes.
-
Final Preparation: The sample can be centrifuged to remove any precipitate and the supernatant can be diluted with the initial mobile phase if necessary.[16]
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system equipped with a fluorescence detector (Typical Excitation: ~340 nm, Emission: ~525 nm).
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | Dansyl Chloride (5 mg/mL in Acetone) | Reacts with both amine and phenol to form highly fluorescent derivatives.[14][15] |
| Buffer | 100 mM Sodium Bicarbonate, pH 9.5 | Provides the necessary alkaline environment for the reaction to proceed efficiently.[14][17] |
| Reaction Temp. | 60°C | Accelerates the reaction rate. Must be performed in the dark to prevent photodegradation of the reagent.[18] |
| Reaction Time | 45-60 minutes | Allows sufficient time for complete derivatization of both functional groups.[14] |
| Quenching Agent | 10% Ammonium Hydroxide | Neutralizes excess dansyl chloride to prevent interference in the chromatogram.[17] |
Diagram 3: General Experimental Workflow
A Graphviz diagram illustrating the overall workflow from sample to analysis.
Caption: Generalized workflow for analytical derivatization.
Conclusion
The derivatization of this compound is an essential step for enabling its robust and sensitive analysis by modern chromatographic techniques. Silylation with BSTFA effectively prepares the analyte for GC-MS by increasing its volatility and thermal stability, allowing for excellent separation and mass spectral identification. For applications requiring higher sensitivity, dansylation provides a powerful strategy for HPLC analysis by attaching a highly fluorescent tag, enabling trace-level quantification with fluorescence detection. The choice between these methods will depend on the specific analytical requirements, available instrumentation, and the sample matrix. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve reliable and accurate analytical results for this important pharmaceutical intermediate.
References
- Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.). Sessions Biogeochemistry Lab.
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate.
- Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. (n.d.). Metabolomics Workbench.
- The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... (2025). ResearchGate.
- Understand UV-Vis Absorption Characteristics of Acetophenone. (2025). StudyRaid.
- 3-Amino-2-hydroxyacetophenone hydrochloride. (2024). ChemBK.
- Dansylation of hydroxyl and carboxylic acid functional groups. (2001). DigitalCommons@UNO.
- Targeted quantification of amino acids by dansylation. (2020). PMC - NIH.
- UV absorption spectra of a benzaldehyde and b acetophenone in water and... (n.d.). ResearchGate.
- Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization... (2015). Scirp.org.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2023). MDPI.
- Primary amine derivatization for fluorescence detection. (2012). Chromatography Forum.
- What Is Derivatization In GC-MS? (2025). YouTube.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2014). ResearchGate.
- Derivatization for Gas Chromatography. (n.d.). Phenomenex.
- UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. (2015). ResearchGate.
- Acetophenone - Absorption Spectrum. (2018). PhotochemCAD.
- Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization... (1994). Springer Nature Experiments.
- Analytical characteristics for amino acid derivatives using GC-MS... (2017). ResearchGate.
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI.
- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1). (n.d.). PubChem.
- Synthesis of 3-amino-2-hydroxyacetophenone. (n.d.). PrepChem.com.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.
- Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids... (2022). ResearchGate.
- Choosing the Right Manufacturer for this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 2. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | Acetophenone [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. jfda-online.com [jfda-online.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
Introduction: The Imperative for Precision in Pharmaceutical Intermediate Synthesis
An Application Guide to In-Process Monitoring for the Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone
In the intricate landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a process demanding the highest levels of precision and control. Key to this is the quality of the chemical intermediates, which serve as the foundational building blocks for complex drug molecules. This compound is one such critical intermediate, notably employed in the synthesis of ranlukast, a potent leukotriene receptor antagonist used in treating inflammatory conditions like asthma.[1] The purity and yield of this intermediate directly impact the efficacy and safety of the final API.
To achieve the stringent quality standards mandated by Good Manufacturing Practices (GMP), modern organic synthesis has moved beyond simple endpoint analysis. Instead, it embraces a framework of real-time, data-driven process control known as Process Analytical Technology (PAT).[2][3] The core principle of PAT is to build quality into the process by monitoring critical parameters and attributes in real time, allowing for immediate adjustments and a deeper understanding of the reaction dynamics.[4][5][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of various analytical techniques for monitoring the synthesis of this compound. We will explore both classic offline methods and modern in-situ techniques, offering detailed protocols and explaining the causality behind their selection and application.
The Synthetic Pathway: From Nitrophenol to Aminophenol
A common and effective route for synthesizing this compound involves the catalytic reduction of its precursor, 2-hydroxy-3-nitroacetophenone.[7] This transformation is centered on the reduction of an aromatic nitro group to a primary amine, a fundamental reaction in organic chemistry.
Reaction Scheme:
The primary challenge in this synthesis is ensuring the complete conversion of the starting material while preventing the formation of side products. Incomplete reduction can leave residual nitrophenol, while harsh conditions could lead to undesired secondary reactions. Furthermore, aminophenols are susceptible to oxidation, which can introduce colored impurities.[8][9] This necessitates robust monitoring to precisely determine the reaction endpoint and ensure the integrity of the product.
Technique Selection: A Guide to Reaction Monitoring
The choice of an analytical technique depends on the specific requirements of the analysis: speed, cost, desired level of precision (qualitative vs. quantitative), and the ability to perform measurements in real-time.
Caption: Decision flowchart for selecting a monitoring technique.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse
Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[10][11] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ).
Application to this Synthesis: This method is ideal for quickly visualizing the progress of the reaction. The starting material, 2-hydroxy-3-nitroacetophenone, is less polar than the product, this compound, due to the highly polar amino and hydroxyl groups on the product. Therefore, as the reaction proceeds, the spot corresponding to the starting material will diminish while a new, lower-Rƒ spot for the product will appear and intensify.[12][13]
Detailed Protocol:
-
Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[14]
-
Solvent System Selection: Prepare a mobile phase. A good starting point for separating phenolic compounds is a mixture of a non-polar solvent and a moderately polar solvent, such as Ethyl Acetate/Hexane (e.g., 30:70 v/v).[15][16] The ideal system should give the starting material an Rƒ of ~0.5-0.6.[12]
-
Sample Preparation & Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane) to serve as a reference.
-
Using a capillary tube, withdraw a tiny aliquot from the reaction mixture. If the reaction medium is incompatible (e.g., contains non-volatile salts), perform a micro-workup by diluting the aliquot in an organic solvent and filtering if necessary.[12]
-
Spot the starting material reference and the reaction mixture in separate lanes on the origin line. Keep spots small and concentrated.[11][17]
-
-
Development: Place the plate in a developing chamber containing the mobile phase and a piece of filter paper to ensure vapor saturation.[10][18] The solvent level must be below the origin line.[17] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light. The product and starting material are UV-active. Staining with an oxidizing agent like potassium permanganate can also be used.
Data Interpretation:
| Compound | Expected Rƒ (Relative) | UV Visualization |
| 2-hydroxy-3-nitroacetophenone (Start) | Higher | Appears as a dark spot |
| This compound (Product) | Lower | Appears as a dark spot |
Advantages: Fast, inexpensive, requires minimal equipment, and provides an excellent qualitative snapshot of the reaction's progress. Limitations: Not quantitative, resolution may be limited, and interpretation can be subjective.
Caption: Workflow for TLC reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Principle: HPLC is a powerful separation technique that uses a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[19] Compounds separate based on their interactions with the stationary phase.
Application to this Synthesis: HPLC is the preferred method for obtaining accurate quantitative data.[20][21] It can precisely measure the concentration of the starting material, the product, and any impurities, making it indispensable for yield calculations and impurity profiling.[19] A reversed-phase method is ideal, where the non-polar stationary phase (e.g., C18) will retain the less polar starting material longer than the more polar product.
Detailed Protocol:
-
Method Development:
-
Column: A C18 reversed-phase column is a standard choice for aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is typically effective.[22]
-
Detector: A UV detector set at a wavelength where both reactant and product absorb (e.g., λmax) will provide high sensitivity.[23]
-
-
Sample Preparation:
-
Carefully withdraw a precise volume (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately (e.g., by cooling or dilution) to prevent further conversion.
-
Dilute the sample to a known volume with the mobile phase to bring the analyte concentrations within the detector's linear range.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[24]
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time and generate a calibration curve.
-
Inject the prepared reaction samples at timed intervals.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
Data Interpretation:
| Compound | Expected Retention Time (Relative) | Key Observation |
| 2-hydroxy-3-nitroacetophenone (Start) | Longer | Peak area decreases over time |
| This compound (Product) | Shorter | Peak area increases over time |
By integrating the peak areas and using a calibration curve, the exact concentration of each component can be determined at each time point, allowing for precise kinetic profiling.
Advantages: Highly accurate and reproducible, provides quantitative data on yield and purity, and is excellent for identifying and quantifying trace impurities. Limitations: Requires more expensive equipment and expertise, sample preparation is more involved, and analysis time is longer compared to TLC.
Caption: Workflow for HPLC reaction monitoring.
In-Situ FTIR Spectroscopy: Real-Time Functional Group Analysis
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. This creates a unique spectral fingerprint corresponding to the functional groups present in the molecules.[25]
Application to this Synthesis: In-situ FTIR is exceptionally powerful for tracking this specific reaction in real-time without the need for sampling.[26] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one can continuously monitor the disappearance of the characteristic nitro group (N-O) stretches and the simultaneous appearance of the amino group (N-H) stretches.[27][28]
Detailed Protocol:
-
Setup:
-
Insert a clean, dry in-situ FTIR probe into the reaction vessel.
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction. This will be subtracted from subsequent spectra.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding the catalyst or pressurizing with hydrogen).
-
Begin collecting spectra at regular intervals (e.g., every 1-2 minutes). Modern software allows for automated, continuous data collection.
-
-
Analysis:
-
Monitor the key spectral regions in real-time.
-
Plot the absorbance (or peak height/area) of the characteristic peaks versus time to generate a kinetic profile of the reaction.
-
Data Interpretation:
| Functional Group | Wavenumber (cm⁻¹) | Key Observation |
| Nitro (N-O asymmetric stretch) | ~1530-1550 | Peak intensity decreases |
| Nitro (N-O symmetric stretch) | ~1340-1360 | Peak intensity decreases |
| Amino (N-H stretch) | ~3300-3500 (doublet) | Peak intensity increases |
Advantages: Provides real-time, continuous data without reaction quenching or sample workup.[26] It is non-invasive and gives direct information about functional group transformations, which is ideal for mechanistic and kinetic studies.[27] Limitations: The reaction medium must be IR transparent in the regions of interest. The signals are proportional to concentration but require calibration for true quantification.[29] The equipment is a significant investment.
Caption: Workflow for In-situ FTIR monitoring.
NMR Spectroscopy: Unrivaled Structural Detail
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules.[30] For reaction monitoring, changes in the chemical shifts and integrals of specific proton signals are tracked over time.[31]
Application to this Synthesis: NMR provides the most detailed structural picture of the reaction mixture in real-time.[32][33] The conversion of the electron-withdrawing nitro group to the electron-donating amino group causes significant upfield shifts in the signals of the adjacent aromatic protons. By monitoring these shifts and integrating the signals, one can quantify the relative amounts of reactant and product.[34][35]
Detailed Protocol:
-
Setup:
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the starting material to identify the key proton signals.
-
After initiating the reaction, acquire spectra at set time intervals. Automated acquisition routines can be programmed for kinetic studies.[31]
-
-
Analysis:
-
Process the spectra to obtain clear peak integrations.
-
Identify the signals corresponding to the starting material and the product. The aromatic region (typically 6.5-8.5 ppm) will show the most significant changes.
-
Calculate the percentage conversion by comparing the integrals of the product peaks to the sum of the product and remaining reactant peaks.
-
Data Interpretation:
| Group | Expected ¹H Chemical Shift (ppm) | Key Observation |
| Protons on nitro-substituted ring | Downfield (e.g., 7.5-8.2) | Signal integrals decrease |
| Protons on amino-substituted ring | Upfield (e.g., 6.5-7.5) | Signal integrals increase |
Advantages: Provides unambiguous structural confirmation and quantitative data simultaneously. It is excellent for identifying unexpected intermediates or side products. Limitations: Lower sensitivity compared to other methods, requires expensive and specialized equipment, and flow-NMR setups can be complex to implement.
Caption: Workflow for NMR reaction monitoring.
Conclusion
Effective reaction monitoring is a cornerstone of modern, efficient, and safe pharmaceutical synthesis. For a critical intermediate like this compound, a multi-faceted approach to analysis provides the most comprehensive process understanding. TLC offers a rapid, low-cost method for initial qualitative checks. HPLC delivers the precision required for final yield and purity determination. For process development and optimization, in-situ techniques like FTIR and NMR are invaluable, providing real-time, continuous data that can elucidate reaction kinetics and mechanisms. By judiciously applying these techniques, researchers and development professionals can ensure the robust and reproducible synthesis of high-quality pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product.
References
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
- Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Bruker.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC - NIH.
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. NIH.
- What is the Application of Process Analytical Technology in the Drug Development?. BOC Sciences.
- Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR. Chemical Online.
- Real-time Monitoring of Reaction Synthesis using an NMR Spectroscopy in Micro-flow Reactor Pl
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
- Monitoring a Reaction.
- Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical and Clinical Research.
- The Role of this compound in API Synthesis. INNO PHARMCHEM.
- Technical Support Center: Troubleshooting TLC of Halogenated Arom
- Use of Standard Addition to Quantify In Situ FTIR Reaction Data.
- Process Analytical Technology: Enhancing Pharma Development. Technowize.
- Real-Time Reaction Monitoring. MPI für Kohlenforschung.
- HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmaguideline.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Complete Guide to Thin Layer Chromatography Sample Preparation.
- CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
- Kinetic Profiling by NMR. University of Edinburgh.
- 2.
- Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar.
- Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study. NIH.
- Kinetics / reaction monitoring. IMSERC.
- Aminophenols.
- Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
- How to analysis the phenolic compounds by TLC, the method and... ECHEMI.
- Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. longdom.org [longdom.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. What is the Application of Process Analytical Technology in the Drug Development? - Novasol Biotech [novasolbio.com]
- 5. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 7. prepchem.com [prepchem.com]
- 8. chemcess.com [chemcess.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. echemi.com [echemi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organomation.com [organomation.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. asianjpr.com [asianjpr.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaguru.co [pharmaguru.co]
- 23. pharmtech.com [pharmtech.com]
- 24. waters.com [waters.com]
- 25. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR [chemicalonline.com]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. imserc.northwestern.edu [imserc.northwestern.edu]
- 31. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 32. rsc.org [rsc.org]
- 33. Real-Time Reaction Monitoring [kofo.mpg.de]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. iscre28.org [iscre28.org]
Application Note: A Robust and Scalable Process for the Industrial Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone
Abstract & Introduction
1-(3-Amino-2-hydroxyphenyl)ethanone (CAS No. 70977-72-9) is a pivotal chemical intermediate, most notably utilized in the synthesis of the active pharmaceutical ingredient (API) Ranlukast, a leukotriene receptor antagonist for treating asthma.[1][2][3] The industrial production of such APIs necessitates a supply chain built on robust, scalable, and economically viable synthetic processes for its key building blocks. Transitioning a synthesis from the laboratory bench to a multi-kilogram or pilot-plant scale introduces significant challenges related to process safety, reaction kinetics, heat management, and product purification.[4][5]
This application note provides a comprehensive guide for the scale-up synthesis of this compound. We will dissect the most industrially viable synthetic route, moving beyond a simple recitation of steps to explain the critical process parameters and engineering controls required for safe, efficient, and reproducible large-scale production. The core of this process is the selective catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone, a strategy favored for its high conversion, clean reaction profile, and atom economy.
Strategic Analysis of the Synthetic Route
The preferred industrial route to this compound proceeds via a two-stage conceptual pathway: the synthesis of the nitro-intermediate followed by its reduction.
-
Precursor Synthesis: The starting material, 2-hydroxy-3-nitroacetophenone, is itself a critical intermediate. It is typically prepared through the nitration of 2-hydroxyacetophenone.[6] While various nitration methods exist, achieving regioselective nitration at the C3 position is crucial and often involves carefully controlled conditions to minimize side-product formation.[7][8] For the purposes of this guide, we assume the availability of high-purity 2-hydroxy-3-nitroacetophenone as the starting point.
-
Core Reaction - Catalytic Hydrogenation: The conversion of the nitro group to an amine is the key transformation. For industrial applications, catalytic hydrogenation is superior to other methods like metal-acid reductions (e.g., Fe/HCl), which generate large quantities of inorganic waste and present challenges in product isolation.[9] The catalytic approach involves reacting the nitro compound with hydrogen gas in the presence of a heterogeneous catalyst.
-
Causality of Choice: This route is selected for its high selectivity, minimal byproduct formation, and straightforward catalyst removal via filtration. The primary by-product is water, making it an environmentally cleaner alternative.
-
Logical Workflow for Synthesis
The overall process can be visualized as a linear progression from the nitro precursor to the final purified amine product.
Caption: High-level workflow for the scale-up synthesis.
Detailed Protocol for Pilot-Scale Production (25 kg Batch)
This protocol is designed as a representative industrial process. All operations must be conducted in appropriately rated equipment within a facility designed for handling flammable gases and pyrophoric catalysts.
Equipment & Reagents
-
Equipment: 500 L glass-lined or stainless steel hydrogenation reactor (autoclave) with pressure/temperature controls, mechanical agitation, and cooling jacket; Catalyst filtration unit (e.g., Nutsche filter); Crystallization vessel; Centrifuge; Vacuum oven.
-
Reagents:
-
2-hydroxy-3-nitroacetophenone (25.0 kg)
-
Platinum on Carbon (5% Pt/C, 50% wet), catalyst (approx. 1.25 kg)
-
Ethanol, anhydrous (250 L)
-
Hydrogen gas, high purity
-
Nitrogen gas, high purity
-
Celite® or equivalent filter aid
-
Step-by-Step Methodology
-
Reactor Charging and Inerting:
-
Charge the 500 L reactor with 2-hydroxy-3-nitroacetophenone (25.0 kg).
-
Add anhydrous ethanol (250 L) to the reactor.
-
Seal the reactor and begin agitation to dissolve the starting material.
-
Inert the reactor by pressurizing with nitrogen to 5 bar and venting three times to remove all oxygen.
-
-
Catalyst Introduction:
-
In a separate container, prepare a slurry of 5% Pt/C catalyst (1.25 kg) in ethanol (~10 L).
-
Under a nitrogen atmosphere, transfer the catalyst slurry into the reactor. The use of a slurry prevents the dry, potentially pyrophoric catalyst from becoming airborne.
-
-
Hydrogenation:
-
Seal the reactor again and perform three additional nitrogen purge cycles.
-
Pressurize the reactor with hydrogen gas to an initial pressure of 3 bar.
-
Maintain the internal temperature between 25-35°C using the cooling jacket. The hydrogenation of a nitro group is exothermic, and active cooling is critical on a large scale to prevent thermal runaways.
-
Continue agitation. The reaction progress can be monitored by the cessation of hydrogen uptake. An in-process control (IPC) sample can be carefully taken (after depressurizing and inerting) to confirm the disappearance of the starting material by HPLC. The reaction is typically complete within 4-8 hours.
-
-
Catalyst Filtration:
-
Once the reaction is complete, stop the hydrogen supply. Carefully vent the excess hydrogen and purge the reactor three times with nitrogen. This is a critical safety step.
-
Transfer the reaction mixture through a closed system to a filter pre-coated with a pad of Celite®.
-
Wash the reactor and the filter cake with additional ethanol (~25 L) to ensure complete product recovery. The filtered catalyst must be kept wet with solvent at all times to prevent ignition upon contact with air.
-
-
Product Isolation and Purification:
-
Transfer the combined filtrate to a crystallization vessel.
-
Reduce the volume of the solvent under vacuum to approximately 100 L. This will concentrate the solution and initiate precipitation of the product.
-
Cool the mixture slowly to 0-5°C and hold for at least 4 hours to maximize crystal formation.
-
Isolate the bright yellow solid product by centrifugation or filtration.
-
Wash the solid cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 18-20 kg.
-
Trustworthiness: In-Process Controls and Safety Systems
A robust process is a validated one. The following controls and safety considerations are mandatory for industrial production.
Quality Control Parameters
All analytical methods must be validated. The final product should be tested against pre-defined specifications.
| Parameter | Specification | Method |
| Appearance | Bright yellow crystalline solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, IR |
| Assay | ≥ 98.0% | HPLC |
| Melting Point | 95-97°C[6] | USP <741> |
| Residual Solvents | Ethanol ≤ 5000 ppm | GC-HS |
| Loss on Drying | ≤ 0.5% | TGA |
Mandatory Safety Protocols
-
Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. All equipment must be electrically grounded. The reaction area must be equipped with hydrogen sensors and adequate ventilation. The reactor must be pressure-rated and equipped with a rupture disc.
-
Catalyst Handling: Platinum on carbon is pyrophoric, especially after use when it is highly active and coated with hydrogen. It must never be allowed to dry in the open air. The filtered catalyst should be immediately quenched into water or stored under an inert solvent.
-
Chemical Hazards:
-
This compound: May cause skin and serious eye irritation.[10] May cause respiratory irritation.[11]
-
Solvents: Ethanol is a flammable liquid.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.[10][12]
-
Conclusion
The catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone represents a highly efficient and scalable method for the industrial production of this compound. By implementing the detailed protocols, stringent in-process controls, and mandatory safety systems outlined in this guide, manufacturers can ensure a reproducible, high-yield, and safe process. This robust synthesis is fundamental to securing the supply chain for critical pharmaceuticals like Ranlukast, enabling researchers and drug development professionals to advance their work with a reliable source of this key intermediate.
References
- Vertex AI Search. (n.d.). The Role of this compound in API Synthesis. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Retrieved January 10, 2026.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- Angene Chemical. (2024, July 11). Safety Data Sheet.
- Google Patents. (n.d.). US3711551A - Process of producing ortho-aminophenol.
- ResearchGate. (n.d.). (A) Structures of high‐value ortho‐aminophenols. (B) The most used....
- 3M. (2024, June 10). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- Ottokemi. (n.d.). This compound, 98%.
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
- PubMed. (2024, October 2). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines.
- Google Patents. (n.d.). CN103739505A - Process for preparing ortho-aminophenol by virtue of continuous catalytic hydrogenation.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Vertex AI Search. (n.d.). Choosing the Right Manufacturer for this compound. Retrieved January 10, 2026.
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
- SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up.
- Google Patents. (n.d.). CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 5. Overcoming challenges of lincomycin derivative scale-up - SigutLabs [sigutlabs.com]
- 6. prepchem.com [prepchem.com]
- 7. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 8. CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone - Google Patents [patents.google.com]
- 9. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Manufacturers of this compound, 98%, CAS 70977-72-9, A 4251, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 12. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate.[1] The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles and offering validated solutions.
Preamble: Common Synthetic Pathways
The synthesis of this compound typically proceeds via one of two major routes, each with its own set of potential side reactions.
-
Fries Rearrangement Route: This pathway involves the Lewis acid-catalyzed rearrangement of an aryl ester, such as 3-acetamidophenyl acetate, to form a hydroxy aryl ketone.[2][3] This is a powerful method but is highly sensitive to reaction conditions, which can lead to isomeric impurities.
-
Nitration-Reduction Route: This route begins with the nitration of 2-hydroxyacetophenone, followed by the selective reduction of the resulting nitro group to an amine.[4] While effective, controlling regioselectivity during the nitration step is a critical challenge.
This guide is organized by common problems observed in both synthetic routes.
FAQ 1: Poor Regioselectivity in the Fries Rearrangement
Question: I am attempting the Fries rearrangement of 3-acetamidophenyl acetate to get the precursor for this compound, but my yield is low and NMR analysis shows a significant amount of an isomeric byproduct. What is happening and how can I favor the desired ortho-rearranged product?
Answer:
This is a classic challenge in Fries rearrangement chemistry. The reaction is selective for both the ortho and para positions, and reaction conditions are the primary determinant of the product ratio.[2][3] The byproduct you are observing is almost certainly the para-isomer, 1-(3-acetamido-4-hydroxyphenyl)ethanone.
Plausible Cause: Reaction Control
The ortho/para product distribution is governed by a competition between kinetic and thermodynamic control.[2]
-
Low Temperatures (Kinetic Control): At lower temperatures, the reaction favors the para product. This pathway has a lower activation energy, in part due to reduced steric hindrance at the para position.[5]
-
High Temperatures (Thermodynamic Control): At higher temperatures, the reaction favors the ortho product. The ortho-isomer can form a stable six-membered chelate ring with the Lewis acid catalyst (e.g., AlCl₃) between the hydroxyl and carbonyl groups. This complex is the thermodynamically more stable product.[2][6]
Troubleshooting and Solutions:
To enhance the yield of the desired ortho product, you must shift the reaction conditions to favor thermodynamic control.
-
Temperature Adjustment: This is the most critical parameter.[6] Increase the reaction temperature. While lower temperatures (e.g., <100°C) favor the para-isomer, higher temperatures (e.g., >140-160°C) strongly favor the formation of the ortho-isomer.[5][7]
-
Solvent Choice: The polarity of the solvent plays a crucial role.
-
To favor the ortho product: Use a non-polar solvent or conduct the reaction neat (without solvent).[2][5] Non-polar environments promote the intramolecular rearrangement mechanism and stabilize the bidentate complex with the catalyst.[2]
-
To favor the para product: Using polar solvents like nitrobenzene or dichloromethane will increase the proportion of the para-isomer, as they can solvate the intermediates and favor the lower-energy kinetic pathway.[2][5]
-
Data Summary: Effect of Conditions on Fries Rearrangement Selectivity
| Parameter | Condition | Favored Product | Rationale |
| Temperature | Low (< 100°C) | para-isomer | Kinetic Control (Lower activation energy)[2] |
| High (> 140°C) | ortho-isomer | Thermodynamic Control (Stable chelate formation)[2][5] | |
| Solvent | Non-polar / Neat | ortho-isomer | Favors intramolecular mechanism[2] |
| Polar (e.g., Nitrobenzene) | para-isomer | Stabilizes charge-separated transition states[5] |
Verification: After adjusting conditions, confirm the product ratio using ¹H NMR spectroscopy. The aromatic proton splitting patterns for the ortho and para isomers will be distinct, allowing for straightforward quantification. The ortho-isomer can also be separated from the para-isomer by steam distillation due to its intramolecular hydrogen bonding, which reduces its boiling point.[7]
FAQ 2: Incomplete Reaction or Low Conversion
Question: My Fries rearrangement has stalled. TLC analysis shows a large amount of unreacted starting material even after extended reaction times. What are the common causes for this?
Answer:
Low or incomplete conversion in a Fries rearrangement is typically related to the catalyst, reaction conditions, or substrate stability.
Plausible Causes & Troubleshooting Workflow:
-
Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.
-
Action: Ensure your AlCl₃ is fresh and has been handled under strictly anhydrous conditions. Use of old or partially hydrolyzed catalyst is a primary reason for reaction failure. The reaction requires a stoichiometric excess of the Lewis acid because it complexes with both the starting ester and the product ketone.[8] Ensure you are using at least 1.1 to 1.5 equivalents.
-
-
Substrate Limitations: The Fries rearrangement is not suitable for all substrates.
-
Reaction Time and Temperature:
-
Action: While high temperatures favor the desired ortho-isomer, excessively high temperatures can lead to substrate or product decomposition, forming tar-like byproducts.[6] Conversely, if the temperature is too low, the reaction rate may be impractically slow. Monitor the reaction by TLC and optimize the temperature to find a balance between a reasonable rate and minimal decomposition.
-
FAQ 3: Issues with the Nitration-Reduction Route
Question: I am trying to synthesize the target compound by nitrating 2-hydroxyacetophenone, but I'm getting an inseparable mixture of nitro-isomers. How can I improve the selectivity for the desired 3-nitro-2-hydroxyacetophenone?
Answer:
This is a common regioselectivity problem in the electrophilic aromatic substitution of substituted phenols.[9] The hydroxyl (-OH) and acetyl (-COCH₃) groups have competing directing effects. The -OH group is a strongly activating ortho, para-director, while the acetyl group is a deactivating meta-director. The position of nitration is highly dependent on the nitrating agent and reaction conditions.
Plausible Cause: Competing Directing Effects
-
The powerful activating effect of the hydroxyl group will direct the incoming nitro group to its ortho (position 3) and para (position 5) positions.
-
The acetyl group directs to its meta position (position 3).
-
Therefore, both groups favor substitution at position 3, but the hydroxyl group also strongly favors position 5, leading to a mixture of 3-nitro and 5-nitro isomers.
Troubleshooting and Solutions:
Controlling the regioselectivity requires fine-tuning the reaction conditions to suppress substitution at the 5-position.
-
Choice of Nitrating Agent: Standard nitrating mixtures (HNO₃/H₂SO₄) can be aggressive and lead to poor selectivity and side products.[9] Milder, more regioselective nitrating systems are preferred.
-
Action: Consider using metal nitrates like ferric nitrate (Fe(NO₃)₃) or copper nitrate (Cu(NO₃)₂) in an appropriate solvent like acetonitrile.[10] These reagents can offer higher selectivity for ortho-nitration of phenols.[10] Another reported method uses ammonium nitrate (NH₄NO₃) with potassium bisulfate (KHSO₄) to achieve good yields and high regioselectivity for ortho-nitration.[9]
-
-
Solvent and Catalyst Systems: The reaction medium can influence the outcome. Zeolite catalysts have been used to favor para-substitution in some aromatic nitrations, demonstrating the impact of solid acids on selectivity.[11] For your target, which requires ortho-nitration, solvent systems that promote this are key. Using microemulsions has been reported to provide exclusive ortho-selectivity for the mononitration of phenols.[12]
FAQ 4: Product Purification and Stability
Question: After the final reduction or hydrolysis step, my this compound product is a dark, oily solid that is difficult to purify and discolors upon standing. What causes this and how can I obtain a clean, stable product?
Answer:
Aminophenols as a class of compounds are highly susceptible to air oxidation, which leads to the formation of highly colored, often polymeric, impurities.[13] This is the most common cause of product discoloration.
Plausible Cause: Oxidation
The electron-rich aromatic ring, activated by both an amino and a hydroxyl group, is easily oxidized by atmospheric oxygen. This process is often accelerated by light and trace metal impurities.
Troubleshooting and Solutions:
-
Inert Atmosphere:
-
Use of Antioxidants:
-
Purification Technique:
-
Action: If the crude product is heavily contaminated, column chromatography on silica gel may be necessary. A patent procedure describes purifying the crude solid by chromatography on silica gel using diethyl ether as the eluent to yield a bright yellow solid.[4] Recrystallization from a suitable solvent system (e.g., water or ethanol/water with a stabilizer) is also a viable option for less impure material.[14]
-
-
Storage:
-
Action: Store the final, purified product under an inert atmosphere, protected from light, and preferably at reduced temperatures to maximize its long-term stability.
-
By implementing these strategies, you can effectively mitigate the common side reactions and purification challenges associated with the synthesis of this compound, leading to higher yields and a product of superior purity.
References
- Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
- Wikipedia. (n.d.). Fries rearrangement. Wikipedia. [Link]
- US Patent US3658905A. (1972). Process for the purification of p-aminophenol.
- US Patent US4440954A. (1984). Process for the purification of p-aminophenol.
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link]
- PubChem. (n.d.). Process for the purification of p-aminophenol.
- Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Taylor & Francis Online. [Link]
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S. [Link]
- ResearchGate. (n.d.). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.
- US Patent US3717680A. (1973). PURIFICATION OF p-AMINOPHENOL.
- European Patent Office. (n.d.). Process for the purification of p-aminophenol. EP 0041837 A1.
- US Patent US5946638A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- ResearchGate. (n.d.). Scheme 23. Nitration of phenols by nitric acid.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. [Link]
- Reddit. (2024). Fries rearrangement ortho and para selectivity. r/chemhelp. [Link]
- ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. RSC Publishing. [Link]
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Physics Wallah. [Link]
- ResearchGate. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.
- New Journal of Chemistry (RSC Publishing). (n.d.). Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites. RSC Publishing. [Link]
- ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid.
- ResearchGate. (n.d.). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
- Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in API Synthesis. PharmaCompass. [Link]
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- SciHorizon. (2025).
- CN Patent CN107098822B. (n.d.). Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
- YouTube. (2025). Organic Chemistry - Activating Ortho and Para Directors (EAS Reactions). YouTube. [Link]
- Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. [Link]
- Regimen Lab. (n.d.). Hydroxy acetophenone. Regimen Lab. [Link]
- Food and Chemical Toxicology. (2019). RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. ScienceDirect. [Link]
- Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- CIR Report Data Sheet. (2021). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. prepchem.com [prepchem.com]
- 5. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 15. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Identifying and minimizing byproducts in ranlukast intermediate synthesis
A Guide to Identifying and Minimizing Byproducts for Drug Development Professionals
Welcome to the Technical Support Center for Ranlukast Intermediate Synthesis. As Senior Application Scientists, we understand the challenges researchers and drug development professionals face in achieving high purity and yield. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize byproducts in your synthesis workflows. Our approach is grounded in mechanistic understanding to empower you with the knowledge to proactively control your chemical processes.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues you may encounter during the synthesis of key ranlukast intermediates. Each entry follows a "Problem-Cause-Solution" format to provide clear, actionable guidance.
Intermediate 1: 4-(4-Phenylbutoxy)benzoic Acid
Problem: Presence of unreacted 4-hydroxybenzoic acid methyl ester and other related impurities in the final product.
Probable Cause: Incomplete etherification reaction between 1-bromo-4-phenylbutane and methyl 4-hydroxybenzoate. This can be due to several factors including suboptimal reaction conditions, insufficient base, or catalyst deactivation. The traditional synthesis method often suffers from low yields, making it unsuitable for industrial production.[1]
Solution & Preventative Measures:
-
Optimize Reaction Conditions:
-
Solvent: Utilize a polar apathetic solvent such as DMF to ensure the solubility of reactants.[1]
-
Base: Employ a moderately strong base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, facilitating nucleophilic attack on 1-bromo-4-phenylbutane.[1][2]
-
Temperature: Maintain a reaction temperature of around 115°C to drive the reaction to completion.[1]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials.
-
-
Post-Reaction Workup:
-
After the reaction, cool the mixture to room temperature and remove the inorganic base by filtration.
-
Quench the filtrate with water and acidify with an acid like HCl to a pH of 2 to precipitate the 4-(4-phenylbutoxy)benzoic acid.[1][3]
-
Wash the precipitate with water until neutral to remove any remaining salts.
-
Dry the product thoroughly.
-
Experimental Protocol: Synthesis and Purification of 4-(4-Phenylbutoxy)benzoic Acid
-
To a 250 ml three-necked flask, add 1-bromo-4-phenylbutane (8.0g), DMF (50ml), methyl 4-hydroxybenzoate (1.8g), and K₂CO₃ (3.6g).[1]
-
Stir the mixture mechanically and heat to 115°C.
-
Monitor the reaction for 11 hours or until completion by TLC.
-
Cool the reaction mixture to room temperature and filter to remove solid K₂CO₃.
-
Add 50ml of water to the filtrate, which should result in a cloudy mixture.
-
Stir for 10 minutes, then adjust the pH to 2 with a 3 mol/L HCl solution to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to obtain 4-(4-phenylbutoxy)benzoic acid.
Intermediate 2: 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran
Problem: Formation of N-nitroso impurities during the synthesis of the tetrazole ring.
Probable Cause: The synthesis of the tetrazole ring often involves the use of azide reagents, such as sodium azide. A common practice is to quench any residual azide with nitrous acid (formed from a nitrite salt under acidic conditions). If secondary or tertiary amines are present as impurities in the starting materials or solvents, they can react with nitrous acid to form carcinogenic N-nitroso compounds.[4][5][6] The risk of nitrosamine formation is a significant concern in the synthesis of tetrazole-containing active pharmaceutical ingredients (APIs).[5][7]
Solution & Preventative Measures:
-
Risk Assessment: Conduct a thorough risk assessment of your synthetic process to identify potential sources of amines and nitrites.
-
Raw Material Control: Use high-purity starting materials and solvents with low levels of amine impurities.
-
Alternative Quenching Agents: Avoid using nitrous acid for quenching residual azide. Consider alternative, non-nitrosating quenching agents.
-
Process Control:
-
Carefully control the reaction pH to avoid acidic conditions that favor nitrosamine formation.
-
Minimize the reaction temperature where possible.
-
-
Analytical Testing: Implement sensitive analytical methods, such as LC-MS, to detect and quantify any potential nitrosamine impurities in the final intermediate.
Diagram: Nitrosamine Formation Pathway
Caption: Formation of N-Nitrosamines from amine impurities and nitrous acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in ranlukast synthesis?
A1: Impurities in ranlukast can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. Examples include the 8-Amino impurity and Benzoic Acid impurity.[4]
-
Degradation Impurities: These form due to the degradation of the drug substance under storage or processing conditions, such as hydrolysis or oxidation.[4]
-
Residual Solvents: Solvents used during the synthesis, like DMF or toluene, may remain in the final product.[4]
-
Elemental Impurities: Trace metals from catalysts, such as palladium, can be present.[4]
Q2: What analytical techniques are best for identifying and quantifying impurities in ranlukast intermediates?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[8][9] Reverse-phase HPLC with a suitable column (e.g., C18) and a gradient mobile phase is often effective.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques provide detailed structural information for the definitive identification of impurities.[8]
Q3: How can I minimize the formation of the Pranlukast Chromene Carboxamide Impurity?
A3: The Pranlukast Chromene Carboxamide Impurity[4] likely arises from a side reaction during the coupling of the two main intermediates. To minimize its formation, focus on:
-
Stoichiometry Control: Ensure the precise stoichiometric ratio of the reactants.
-
Reaction Temperature: Avoid excessive temperatures that could promote side reactions.
-
Purification of Intermediates: Use highly pure intermediates to prevent the carry-over of reactive impurities that could lead to byproduct formation.
Data Summary Table
| Intermediate | Common Byproduct/Impurity | Probable Cause | Recommended Analytical Technique |
| 4-(4-Phenylbutoxy)benzoic Acid | Unreacted methyl 4-hydroxybenzoate | Incomplete etherification | HPLC, GC-MS |
| 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran | N-Nitroso impurities | Reaction of amine impurities with nitrous acid during azide quench | LC-MS/MS |
| Final Ranlukast Product | Pranlukast Chromene Carboxamide Impurity | Side reaction during final coupling step | HPLC, LC-MS |
Experimental Workflow for Impurity Profiling
Caption: A typical workflow for the identification and quantification of impurities.
References
- Pranlukast Impurities and Related Compound - Veeprho.
- Nitrosamine generated during tetrazole formation in ARB synthesis (A)... - ResearchGate.
- Control of Nitrosamine Impurities in Human Drugs - FDA.
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - NIH.
- JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) - Google Patents.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
- Synthesis method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Control strategy of Nitrosamine impurities in Pharmaceutical Drugs - IJNRD.
- 8-Amino-2-(5-tetrazolyl)-4-oxo-4(H)-1-benzopyran hydrochloride - ChemBK.
- Minimizing Impurities | New Drug Approvals.
- Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - NIH.
Sources
- 1. Synthesis method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-(4-Phenylbutoxy)benzoic acid | 30131-16-9 [chemicalbook.com]
- 4. rbridge.in [rbridge.in]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran or salts thereof and intermediates for the preparation thereof - Google Patents [patents.google.com]
- 9. 8-Amino-4-oxo-2-tetrazol-5-yl-4H-1-benzopyran CAS#: 110683-23-3 [m.chemicalbook.com]
Technical Support Center: Optimizing 1-(3-Amino-2-hydroxyphenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis and optimization of 1-(3-Amino-2-hydroxyphenyl)ethanone. This critical intermediate, a cornerstone in the synthesis of pharmaceuticals like the anti-asthmatic agent Pranlukast[1][2][3], presents unique challenges in its production. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with actionable insights rooted in established chemical principles and field-proven experience.
Section 1: Understanding the Core Synthetic Strategies
Before troubleshooting, it's essential to understand the primary pathways to this compound. The two most prevalent methods in a laboratory and process chemistry setting are the catalytic hydrogenation of a nitro-aromatic precursor and the Fries rearrangement of an acylated aminophenol derivative. Each has distinct advantages and challenges.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during synthesis, providing both diagnostic questions and corrective actions.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yield is a multifaceted problem. The cause often depends on the chosen synthetic route. Let's break it down using a systematic approach.
Caption: Systematic troubleshooting workflow for low reaction yield.
Expert Analysis:
-
For Catalytic Hydrogenation (Route 1): The most common culprits are catalyst quality and reaction conditions. Ensure your catalyst (e.g., Platinum on charcoal) is fresh or properly stored; activity can decrease over time.[4] Incomplete reactions can often be driven to completion by increasing hydrogen pressure or reaction time, but this must be balanced against the risk of over-reduction.[5]
-
For Fries Rearrangement (Route 2): This reaction is notoriously sensitive to conditions. The Lewis acid (e.g., AlCl₃) must be used in stoichiometric excess because it complexes with both the starting ester and the product ketone.[6] Insufficient catalyst will result in a stalled reaction. Furthermore, temperature control is paramount for selectivity (see Q2).
Q2: I'm observing a major impurity that is difficult to separate. How can I identify and minimize it?
Impurity generation is the primary challenge in optimizing this synthesis.
Scenario A: Impurities in Catalytic Hydrogenation
The main side product is typically the over-reduced species where the ketone is also reduced to an alcohol, or undesired condensation products.
-
Identification: Use HPLC and LC-MS to compare retention times and mass-to-charge ratios against the starting material and the desired product. The over-reduced alcohol will have a mass increase of 2 Da.
-
Minimization: Careful reaction monitoring is key.[7] Use TLC or HPLC to track the disappearance of the starting material. Stop the reaction immediately once the nitro group is fully converted. Lowering the reaction temperature can also improve selectivity for the amine over the alcohol.[7]
Scenario B: Isomeric Impurities in the Fries Rearrangement
The Fries rearrangement can produce both ortho- and para-acylated phenols.[8] For the synthesis of our target molecule, we desire the acyl group to migrate ortho to the hydroxyl group.
-
Identification: The ortho and para isomers often have distinct TLC retention factors and can be resolved by HPLC. ¹H NMR spectroscopy is definitive; the coupling patterns of the aromatic protons will differ significantly between the two isomers.
-
Minimization: This is a classic case of kinetic versus thermodynamic control.[8]
-
High temperatures (e.g., >100°C) favor the formation of the thermodynamically more stable ortho product. The ortho-isomer can form a stable bidentate complex with the Lewis acid catalyst.
-
Low temperatures (e.g., <60°C) favor the kinetically preferred para product.[8]
-
Solvent choice also plays a role. Non-polar solvents tend to favor the para product, while more polar solvents can increase the ortho/para ratio.[8]
-
| Parameter | Condition for ortho Product (Desired) | Condition for para Product (Impurity) | Rationale |
| Temperature | High (>100 °C) | Low (<60 °C) | Favors thermodynamic product |
| Solvent | More Polar | Non-Polar | Influences reaction intermediate stability |
Q3: Can you provide a reliable, step-by-step protocol for the lab-scale synthesis via catalytic hydrogenation?
Certainly. The reduction of 2-hydroxy-3-nitroacetophenone is often the most direct and reliable method for laboratory synthesis.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Dissolution: In a suitable hydrogenation vessel, dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol (approx. 35-40 mL per gram of starting material).
-
Catalyst Addition: Carefully add 5-10% Platinum on charcoal (Pt/C) catalyst under an inert atmosphere (e.g., Nitrogen or Argon). A typical loading is 5-10% by weight relative to the starting material.
-
Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 2.5 to 4 hours.
-
Self-Validation Check: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) or by monitoring hydrogen uptake. The disappearance of the starting material spot indicates completion.
-
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.
-
Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure (rotary evaporation) to yield a crude solid.
-
Purification: The resulting solid can be purified by column chromatography on silica gel. Eluting with diethyl ether has been shown to be effective. The product is typically a bright yellow solid.[4]
-
Characterization: Confirm the identity and purity of the final product. The expected melting point is in the range of 95-97 °C.[4]
Q4: What are the best practices for purifying the final product?
The crude product, a yellow solid[4], often contains residual catalyst, unreacted starting material, or side products.
-
Column Chromatography: As detailed in the protocol above, silica gel chromatography is highly effective for removing polar and non-polar impurities. A gradient elution, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing polarity (e.g., by adding ethyl acetate or diethyl ether), can provide excellent separation.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is an efficient purification method. A common technique involves dissolving the crude solid in a minimal amount of a hot solvent mixture, such as petroleum ether and ethyl acetate (e.g., 1:3 ratio), and allowing it to cool slowly to form crystals.[2] The choice of solvent is critical and may require some screening.
-
Activated Carbon Treatment: If the product has a dark, tarry appearance, it may be due to colored impurities. Dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering hot can effectively remove these impurities before proceeding with recrystallization.
References
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.ACS Omega.
- The Role of this compound in API Synthesis.Ningbo Inno Pharmchem Co.,Ltd.
- The synthesis and structure of 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone.Indian Journal of Chemistry.
- 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone - ChemBK.ChemBK.
- An environment-friendly process for selective acylation of aminophenol.Google Patents.
- Synthesis of 3-amino-2-hydroxyacetophenone.PrepChem.com.
- Improved process for preparing acyl aminophenols.Google Patents.
- Fries rearrangement - Wikipedia.Wikipedia.
- Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.Google Patents.
- Synthesis of Acetaminophen (Experiment) - Chemistry LibreTexts.Chemistry LibreTexts.
- Fries Rearrangement - Organic Chemistry Portal.Organic Chemistry Portal.
- This compound, 98% - Ottokemi.Ottokemi.
- Is there any simple method to make n acetylation of 2-amino phenol?ResearchGate.
- The Fries Reaction - Organic Reactions.Organic Reactions.
- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.Google Patents.
- Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.ChemistryViews.
- Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis.National Center for Biotechnology Information.
- The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.Organic Syntheses.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Amino-2-hydroxyacetophenone
Welcome to the technical support resource for the purification of 3-Amino-2-hydroxyacetophenone (3A2HAP). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this key intermediate. As a compound susceptible to oxidation and prone to forming challenging impurity profiles, its purification demands a nuanced and well-informed approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-Amino-2-hydroxyacetophenone, offering step-by-step solutions and the rationale behind them.
Crystallization & Isolation Issues
Q1: My final product of 3-Amino-2-hydroxyacetophenone is a bright yellow to brownish solid, not the expected off-white or light-yellow crystals. What is causing this discoloration and how can I fix it?
A1: This is a classic and highly common issue. The discoloration from yellow to brown, and sometimes even black, is almost always due to the oxidation of the aminophenol functional groups.[1] The ortho-aminophenol structure of your compound is particularly susceptible to air oxidation, which is accelerated by exposure to light and basic conditions. This process forms highly colored polymeric impurities.
Corrective Protocol: Reductive Recrystallization
-
Inert Atmosphere: To prevent further oxidation, perform the recrystallization under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the compound's contact with atmospheric oxygen.
-
Solvent Selection: Choose a suitable solvent system. Ethanol/water mixtures are often effective.[1][2] You can also consider ethyl acetate or acetone.[2]
-
Add a Reducing Agent: Before heating, add a spatula tip of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium metabisulfite to the solvent.[1] This will help to reduce the colored oxidized impurities back to the desired aminophenol, thereby removing the color from your product.
-
Dissolution: Gently heat the mixture under the inert atmosphere until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
Cooling & Crystallization: Allow the solution to cool slowly. Rapid cooling can trap impurities within the crystal lattice.[3][4]
-
Isolation & Storage: Filter the purified crystals and wash them with a small amount of cold solvent. Dry the product under a vacuum. For storage, use an amber-colored vial and consider blanketing it with an inert gas to protect it from light and air.[1]
Q2: I am experiencing "oiling out" during the recrystallization of 3-Amino-2-hydroxyacetophenone. Instead of crystals, a liquid layer is forming. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[3] This is common if the compound has a relatively low melting point (the reported melting point for 3-Amino-2-hydroxyacetophenone is around 95-97°C[5]) or if significant impurities are present, which can depress the melting point.
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the solution to dissolve the oil completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point of the solution.[3][4] This ensures that crystallization begins at a lower temperature.
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help promote slower crystal growth.[4]
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.[4]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal (a "seed crystal") to the cooled solution to induce crystallization.
Q3: My recovery yield after recrystallization is very low. What are the likely causes and how can I improve it?
A3: Low recovery is a common challenge in recrystallization. Several factors could be at play:
-
Using too much solvent: The most frequent cause is adding an excessive amount of solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. It's a process of patience, adding small aliquots and waiting for them to take effect before adding more.
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Also, add a small excess of solvent before filtering to keep the compound in solution. This excess can then be boiled off before the final cooling step.[4]
-
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the solvent even at low temperatures, your recovery will be poor.
-
Solution: Consult solubility data and consider a different solvent or a mixed-solvent system. For instance, if your compound is too soluble in pure ethanol, adding water (an anti-solvent) can decrease its solubility upon cooling.
-
Impurity Removal
Q4: After purification, my NMR analysis still shows the presence of the starting material, 2-hydroxy-3-nitroacetophenone. How can I remove it?
A4: The incomplete reduction of the nitro group is a common source of this impurity. Since the starting material has a nitro group while your product has a basic amino group, you can exploit the difference in their acid-base properties.
Purification Strategy: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). Your desired product, 3-Amino-2-hydroxyacetophenone, will react with the acid to form a water-soluble ammonium salt and move into the aqueous layer. The unreacted nitro compound, being non-basic, will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurity.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) until the solution is neutral or slightly basic. This will deprotonate the ammonium salt, causing the purified 3-Amino-2-hydroxyacetophenone to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove any residual salts, and dry it thoroughly.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 3-Amino-2-hydroxyacetophenone?
A1: The impurity profile largely depends on the synthetic route. Common methods involve the nitration of a precursor followed by reduction.[5][6]
| Impurity | Likely Source |
| 2-Hydroxy-3-nitroacetophenone | Incomplete reduction of the nitro group.[5] |
| Isomeric Aminophenols | Non-selective nitration can lead to other isomers which are then reduced. |
| Polymeric Oxidation Products | Air oxidation of the aminophenol group.[1] |
| Residual Catalysts | Carryover of hydrogenation catalysts like Pd/C.[6] |
| Starting Materials (e.g., p-chlorophenol) | Unreacted precursors from earlier steps in a multi-step synthesis.[6] |
| Caption: Common impurities and their origins in 3A2HAP synthesis. |
Q2: What is the best solvent for the recrystallization of 3-Amino-2-hydroxyacetophenone?
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile. However, good starting points are:
-
Alcohols: Methanol and ethanol are frequently used.[7][8] They offer good solubility when hot. Often, they are used in combination with water.
-
Water: Hot water can be an effective and environmentally friendly choice, especially for the hydrochloride salt form of the compound.[2][7]
-
Esters & Ketones: Ethyl acetate and acetone are also viable options.[2][9]
-
Mixed Solvents: An ethanol/water or methanol/water system is highly effective. The compound is dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A few more drops of hot alcohol are then added to clarify the solution, which is then allowed to cool slowly.
| Solvent | Solubility Profile |
| Methanol | Soluble.[7] |
| Ethanol | Soluble, often used for recrystallization.[2][8] |
| Water | The hydrochloride salt is soluble; the free base is less so.[7] |
| Diethyl Ether | Soluble.[10] |
| Caption: Solubility of 3-Amino-2-hydroxyacetophenone in common solvents. |
Q3: My compound seems to be degrading during purification, especially when I use chromatography. Why is this happening?
A3: 3-Amino-2-hydroxyacetophenone can be sensitive to both acidic and basic conditions, as well as prolonged exposure to air and light.[1] Silica gel, the most common stationary phase in column chromatography, is slightly acidic. This acidity can sometimes catalyze degradation or cause the polar compound to bind irreversibly to the column, leading to poor recovery and streaking.
Recommendations for Chromatography:
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base, such as triethylamine. You can do this by adding a small percentage (e.g., 0.5-1%) of triethylamine to your eluent system.
-
Alternative Adsorbents: Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
Use an Inert Eluent: If possible, sparge your solvents with nitrogen or argon before use to remove dissolved oxygen.
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common problems.
Caption: General purification workflow for 3-Amino-2-hydroxyacetophenone.
Caption: Troubleshooting logic for common purification issues.
References
- ChemBK. (2024). 3-Amino-2-hydroxyacetophenone hydrochloride.
- Google Patents. (1997). US5679859A - Process for producing improved crystals of 3-amino-2-hydroxyacetophenone salt.
- ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol.
- Google Patents. (1972). US3703598A - Purification of p-aminophenol.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-amino acetophenone.
- Google Patents. (1972). US3658905A - Process for the purification of p-aminophenol.
- Google Patents. (2021). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
- Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (1987). EP0224625B1 - Process for producing aminophenols.
- Google Patents. (2019). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
- Allen. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
Technical Support Center: Purification of Crude 1-(3-Amino-2-hydroxyphenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS 70977-72-9). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the purification of this important pharmaceutical intermediate.[1][2] The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: My final product is a dark or black solid, not the expected yellow crystalline powder.
Question: After synthesis and initial workup, my isolated this compound is a dark, almost black, solid. The literature describes it as a yellow crystalline powder.[2][3][4] What is causing this discoloration, and how can I fix it?
Answer:
This is a common issue and is typically due to the presence of oxidation byproducts and residual starting materials or catalysts. Aminophenols are susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities. The synthesis often involves the reduction of a nitro group, and incomplete reactions or side reactions can leave colored impurities.[5]
Causality and Recommended Protocol:
The discoloration arises from aerial oxidation of the aminophenol functional groups. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage.[2]
Step-by-Step Decolorization and Purification Protocol:
-
Charcoal Treatment & Recrystallization: This is often the most effective first step for removing colored impurities.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol or a mixture of ethanol and water is a good starting point.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Heat the mixture at reflux for 15-30 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Logical Diagram: Recrystallization Workflow
Caption: Workflow for decolorization and recrystallization.
Issue 2: My NMR spectrum shows persistent, unidentifiable peaks after recrystallization.
Question: I've recrystallized my product, but the ¹H NMR spectrum still shows several small, broad peaks that I can't assign to the product or common solvents. What are these impurities, and how can I remove them?
Answer:
These persistent impurities are likely isomers or closely related side-products from the synthesis that co-crystallize with your target compound. Common impurities could include regioisomers formed during nitration or starting materials from incomplete reactions.
Causality and Recommended Protocol:
Recrystallization is effective for removing impurities with significantly different solubilities, but less so for structurally similar compounds. In this case, a more selective purification technique like column chromatography is required. The polarity difference between your product and the impurities, even if slight, can be exploited for separation.[5]
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase and Eluent Selection:
-
For aminophenols, standard silica gel can sometimes cause streaking due to the basicity of the amine group interacting with the acidic silica.[6] To counteract this, you can either use an amine-functionalized silica gel or add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to your eluent system.[6]
-
A common eluent system is a gradient of ethyl acetate in hexanes. You can determine the optimal ratio using thin-layer chromatography (TLC).
-
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in your starting eluent (a low polarity mixture of ethyl acetate and hexanes).
-
Pack the column carefully to avoid air bubbles.
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Once the solvent is evaporated, carefully load the dry silica onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent mixture.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Summary: Purification Method Comparison
| Purification Method | Pros | Cons | Best For Removing |
| Recrystallization | Simple, scalable, good for high-purity final product. | Not effective for impurities with similar solubility. | Gross impurities, colored byproducts. |
| Column Chromatography | High resolution, separates closely related compounds.[5] | More time-consuming, requires more solvent. | Isomeric impurities, unreacted starting materials. |
| Acid-Base Extraction | Good for removing acidic or basic impurities.[7][8] | Can be less effective for neutral impurities. | Unreacted acidic or basic starting materials. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Question 1: What is the most robust method for purifying crude this compound on a large scale?
Answer:
For large-scale purification, a combination of acid-base extraction followed by recrystallization is often the most efficient and cost-effective approach.
Expertise & Experience:
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[7][8] Since this compound has both a weakly acidic phenolic hydroxyl group and a basic amino group, its solubility can be manipulated by adjusting the pH of an aqueous solution.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group of your product will be protonated, forming a water-soluble salt that moves to the aqueous layer. Any neutral or acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing your protonated product.
-
Basification and Re-extraction: Make the aqueous layer basic (pH ~8-9) by carefully adding a base like sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the amino group, making the product insoluble in water. Extract the product back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, which can then be further purified by recrystallization if needed.
Logical Diagram: Acid-Base Extraction Principle
Caption: Principle of acid-base extraction for purification.
Question 2: How can I definitively assess the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
Trustworthiness through Self-Validating Systems:
No single technique is sufficient to declare a compound as "pure." By using orthogonal methods (techniques that measure different properties), you create a self-validating system for purity assessment.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[9][10] A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can separate and quantify impurities. Purity is typically reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of unexpected signals is a good indicator of purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range that is consistent with the literature value (95-97 °C) suggests high purity.[3] Impurities will typically broaden and depress the melting point range.
Data Summary: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Indication of Purity |
| HPLC | Quantitative measure of impurities.[9] | Purity >98% by peak area. |
| ¹H NMR | Structural confirmation, presence of proton-containing impurities. | Absence of unassignable peaks. |
| ¹³C NMR | Structural confirmation, presence of carbon-containing impurities. | Correct number of signals, absence of extra peaks. |
| MS | Molecular weight confirmation. | A single major peak corresponding to the expected mass. |
| Melting Point | Physical property indicative of purity. | Sharp melting range close to the literature value.[3] |
References
- Process for the purification of aromatic amines.
- How do I purify ionizable organic amine compounds using flash column chrom
- Process for the purification of p-aminophenol.
- Is there an easy way to purify organic amines? Biotage. (2023-01-19). [Link]
- Acid-Base Extraction. University of Colorado Boulder. [Link]
- PURIFICATION OF p-AMINOPHENOL.
- Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. (2022-12-01). [Link]
- How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. (2014-12-22). [Link]
- Acid–base extraction. Wikipedia. [Link]
- Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. [Link]
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- The Role of this compound in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis.
- This compound, 98%. Ottokemi. [Link]
- Synthetic method of 3-amino-2-hydroxyacetophenone.
- Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
- Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control.
- Accessing new polymorphs and solvates through solvothermal recrystallization.
- Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Manufacturers of this compound, 98%, CAS 70977-72-9, A 4251, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. biotage.com [biotage.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 1-(3-Amino-2-hydroxyphenyl)ethanone
Prepared by: Senior Application Scientist, Chemical Intermediates Division
Welcome to the technical support center for 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS: 70977-72-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of complex molecules, such as the leukotriene receptor antagonist ranlukast, its purity and stability are paramount for successful and reproducible outcomes.[1][2]
The unique ortho-aminophenol structure of this compound makes it highly valuable from a synthetic standpoint but also introduces specific stability challenges.[3] This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure you maintain the integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the storage and handling of this compound.
Q1: My solid this compound, which was originally a yellow solid, has darkened to a brown or black color. Is it still usable?
A: A significant color change is a primary indicator of degradation. The pure compound is a bright yellow solid.[4] Darkening suggests oxidation of the aminophenol group, leading to the formation of highly colored quinone-like species and polymers.[3] While the material may still contain the desired compound, the presence of these impurities can significantly impact the yield and purity of subsequent reactions. We strongly recommend performing a purity analysis (e.g., HPLC) before use. For high-stakes applications like API synthesis, using discolored material is not advised.
Q2: What are the absolute ideal storage conditions for this compound to maximize its shelf-life?
A: The ideal storage conditions are designed to mitigate exposure to oxygen, light, and moisture. For maximum stability, store this compound at 2-8°C , under an inert atmosphere (argon or nitrogen) , in a tightly sealed, light-resistant (amber glass) container .
Q3: I'm dissolving the compound in a solvent for my reaction, and the solution is rapidly turning dark. Why is this happening and how can I prevent it?
A: This is a classic sign of rapid oxidation, which is accelerated in solution. Dissolved oxygen in the solvent readily reacts with the electron-rich aminophenol ring.[5] To prevent this, you must minimize the solution's exposure to oxygen. Use solvents that have been de-gassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles). Prepare the solution under an inert atmosphere (in a glovebox or using Schlenk techniques) and use it immediately.
Q4: What are the primary environmental factors that cause this compound to degrade?
A: The three main drivers of degradation are atmospheric oxygen, light (especially UV), and moisture .[3][6][7] The ortho-amino and hydroxyl groups activate the aromatic ring, making it highly susceptible to oxidation, a process that is often catalyzed by light.[3][8]
Q5: How can I quickly get an idea of the purity of my stored material without running a full analysis?
A: While not a substitute for quantitative analysis, a few simple checks can be informative. First, observe the physical appearance . The material should be a uniform yellow solid. Any dark spots, clumping (suggesting moisture uptake), or an overall brown/black appearance indicates degradation. Second, you can check the melting point . Pure this compound has a sharp melting point around 95-97°C.[4] A significantly depressed or broad melting range is a strong indicator of impurities.
Section 2: In-Depth Troubleshooting Guides
This section expands on the FAQs, providing deeper insight into the chemical mechanisms and offering structured solutions to common problems.
Issue: Progressive Discoloration of Solid Material During Storage
-
You Observe: Your stock of this compound has developed dark brown or black patches, or the entire batch has darkened over time.
-
The Underlying Chemistry (Causality): This discoloration is almost exclusively due to oxidation. The ortho-aminophenol moiety is easily oxidized by atmospheric oxygen. This process is often initiated by light or trace metal impurities, which can generate a phenoxy radical. This radical intermediate is highly reactive and can dimerize or polymerize, leading to complex, conjugated structures that are intensely colored. 2-aminophenol itself is known to readily become yellow-brown on exposure to air and light.[3]
-
Troubleshooting & Solution:
-
Quarantine the Material: Separate the discolored vial from your main stock to prevent any potential cross-contamination if the degradation is due to a faulty container seal.
-
Quantify Purity: Perform an HPLC analysis to determine the remaining percentage of the active compound. This is the only reliable way to assess its suitability for your experiment.
-
Review Storage Protocol: If degradation has occurred, your storage method is insufficient. Immediately implement the recommended storage protocol (see Section 3) for all new and existing stock. Ensure container seals are intact and that the inert atmosphere is maintained.
-
Issue: Solution Instability and Color Formation
-
You Observe: A freshly prepared solution of the compound in a common organic solvent (e.g., ethanol, methanol, THF) rapidly changes from colorless/pale yellow to a dark brown or even black solution within minutes to hours.
-
The Underlying Chemistry (Causality): The rate of chemical reactions, including oxidation, is significantly faster in the solution phase than in the solid state. Solvents dissolve not only your compound but also atmospheric oxygen, bringing the reactants into intimate contact. The kinetics of 2-aminophenol auto-oxidation are known to be pH-dependent and proceed readily in air-saturated aqueous solutions.[5] This principle applies to organic solvents as well.
-
Troubleshooting & Solution:
-
Solvent Preparation is Key: Never use solvents directly from the bottle. Always use high-purity, anhydrous solvents that have been thoroughly de-gassed. Sparging with an inert gas like argon for 15-30 minutes is a highly effective method.
-
Work Under Inert Conditions: If possible, handle the solid and prepare the solution inside a glovebox. Alternatively, use Schlenk line techniques. Add the de-gassed solvent to a flask containing the solid compound under a positive pressure of argon or nitrogen.
-
Prepare Fresh and Use Immediately: Do not store solutions of this compound. Prepare only the amount needed for your experiment and use it immediately. If a reaction needs to run for an extended period, ensure the reaction vessel is maintained under a positive pressure of inert gas for the entire duration.
-
Protect from Light: Cover the reaction flask with aluminum foil to prevent photochemical acceleration of the degradation process.[9]
-
Section 3: Protocols and Methodologies
These protocols provide a self-validating framework for handling, storing, and analyzing this compound to ensure experimental integrity.
Protocol 1: Recommended Storage and Handling Procedure
This procedure minimizes exposure to degradative elements from the moment of receipt.
-
Receiving: Upon receipt, inspect the container for an intact seal. Do not open the primary container outside of a controlled, inert atmosphere (e.g., a glovebox).
-
Aliquoting: If you need to use small portions over time, it is critical to aliquot the material. Inside a glovebox or under a steady stream of inert gas, divide the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to the atmosphere.
-
Packaging for Storage: Use amber glass vials with PTFE-lined screw caps.
-
Inerting: Before sealing, flush the headspace of each vial with dry argon or nitrogen for at least 30 seconds.
-
Sealing: Tightly seal the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, date, and any other relevant identifiers.
-
Storage: Place the sealed vials inside a secondary container (like a small box) and store them in a refrigerator at 2-8°C . The secondary container protects the labels and adds an extra barrier.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a reliable way to quantify the purity of your material and detect degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Solvent B: Acetonitrile (MeCN) with 0.1% Formic Acid or Phosphoric Acid.
-
-
Gradient Elution:
-
Start with 5-10% B for 2-3 minutes.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, such as 254 nm and 280 nm, as degradation products may have different absorption maxima.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 100 µg/mL solution. Prepare fresh and inject immediately.
-
Analysis: The parent compound should elute as a sharp, well-defined peak. Degradation products will typically appear as earlier or later eluting peaks, often broader in shape. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: Storage Condition Guidelines
| Parameter | Recommended Condition | Condition to Avoid | Rationale for Avoidance |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air / Oxygen | Prevents oxidative degradation of the aminophenol moiety.[3][7] |
| Temperature | 2-8°C (Refrigerated) | Room Temperature / High Heat | Slows the rate of all chemical degradation pathways. |
| Light | Dark (Amber Vial, Foil Wrap)[6] | Direct Sunlight / UV Light | Prevents photocatalytic oxidation.[9] |
| Moisture | Dry (Tightly Sealed Container) | High Humidity / Open Containers | Moisture can facilitate hydrolytic and oxidative reactions.[10] |
| Handling | In a Glovebox or under Inert Gas Flow | On an Open Bench | Minimizes exposure to air and moisture during weighing and transfer.[11] |
Section 4: Scientific Background and Visualization
Understanding the degradation pathway is crucial for appreciating the importance of the handling protocols. The primary route of degradation is the oxidation of the aminophenol.
Plausible Oxidative Degradation Pathway
The diagram below illustrates a simplified, plausible pathway for the oxidative degradation of this compound. The process begins with the loss of a hydrogen atom to form a radical, which quickly rearranges and is further oxidized to a highly reactive quinone-imine species. These molecules are unstable and readily polymerize to form dark, complex mixtures.
Caption: Oxidative degradation pathway of this compound.
References
- ResearchGate. (n.d.). Aminophenols | Request PDF.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
- Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS.
- Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH).
- New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in API Synthesis.
- ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Manufacturer for this compound.
- National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Royal Society of Chemistry. (n.d.). Poly(o-aminophenol) prepared by Cu(ii) catalyzed air oxidation and its use as a bio-sensing architecture.
- ResearchGate. (2006). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Stabilizing 1-(3-Amino-2-hydroxyphenyl)ethanone
Welcome to the technical support center for 1-(3-Amino-2-hydroxyphenyl)ethanone (C.A.S. 70977-72-9), a key intermediate in pharmaceutical synthesis.[1][2] This molecule's unique structure, containing both a phenolic hydroxyl and an aromatic amino group, makes it highly susceptible to degradation, particularly oxidative pathways. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your material throughout its lifecycle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid this compound has changed color from yellow to dark brown. What happened?
A1: This color change is a classic indicator of oxidative degradation. The aminophenol moiety is highly sensitive to atmospheric oxygen. It oxidizes to form highly colored quinone-imine species, which can further polymerize. This process is often accelerated by exposure to light and ambient moisture.[3] The material is no longer of high purity and should not be used for sensitive downstream applications without re-purification and characterization.
Q2: My stock solution in methanol turned dark within hours of preparation. Is it still usable?
A2: No, the solution should be discarded. The rapid discoloration indicates significant degradation. Several factors contribute to this instability in solution:
-
Oxygen: Dissolved oxygen in the solvent is a primary culprit.
-
Light: Photodegradation can catalyze the oxidation process.[3]
-
Solvent Choice: While soluble in polar solvents, protic solvents like methanol can sometimes facilitate oxidative reactions.
The presence of degradation products, which are likely colored polymeric materials, will interfere with your reaction stoichiometry and introduce significant impurities.
Q3: What are the definitive storage conditions to prevent degradation of this compound?
A3: To maximize shelf-life, strict storage protocols must be followed for both the solid material and its solutions. The key is to mitigate exposure to oxygen, light, and moisture.[3][4] Vendor recommendations confirm that the compound should be stored at 2-8°C under an inert atmosphere and protected from light.
| Parameter | Solid Compound | Solutions | Rationale |
| Temperature | 2-8°C | ≤ -20°C (for long-term) | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Degassed Solvents; Inert Gas Headspace | Prevents oxidation of the highly sensitive aminophenol group.[3] |
| Light | Amber vial or store in a dark place[3] | Amber glassware; protect from light | Minimizes energy input that can initiate photodegradation. |
| Container | Tightly sealed, airtight container[3][4] | Airtight septum-sealed vial | Prevents ingress of atmospheric oxygen and moisture. |
Q4: How can I prepare a stable stock solution for my experiments?
A4: Preparing a stable solution requires a meticulous, oxygen-free technique. The following protocol provides a reliable method for minimizing degradation during preparation and use.
Protocol 1: Preparation of Stabilized Stock Solutions
-
Solvent Preparation:
-
Choose a suitable anhydrous, aprotic solvent (e.g., THF, Dioxane, or DMF).
-
Degas the solvent thoroughly for at least 30 minutes using a "freeze-pump-thaw" technique or by bubbling with an inert gas like argon.
-
-
Weighing and Transfer:
-
Weigh the solid this compound in a glovebox or under a steady stream of inert gas.
-
Quickly transfer the solid to a clean, dry, amber glass vial equipped with a magnetic stir bar and a rubber septum.
-
-
Dissolution:
-
Using a gas-tight syringe, transfer the desired volume of degassed solvent into the vial.
-
Stir the mixture under a positive pressure of inert gas until the solid is fully dissolved.
-
-
Storage and Use:
-
Store the solution in the dark at ≤ -20°C.
-
For use, allow the vial to warm to room temperature before opening to prevent condensation.
-
Withdraw aliquots using a gas-tight syringe, ensuring the inert atmosphere inside the vial is maintained.
-
Q5: What is the primary degradation pathway I should be concerned about?
A5: The principal degradation route is the oxidation of the aminophenol functional group. This proceeds through a series of steps to form colored impurities. The presence of both the electron-donating hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring makes it particularly electron-rich and susceptible to oxidation.
Q6: How can I analytically monitor the purity and degradation of my sample?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the stability of this compound.[5] Degradation will manifest as a decrease in the peak area of the parent compound and the appearance of new peaks, which typically elute earlier due to increased polarity.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. An isocratic method using a mixture like Methanol: 0.01M phosphate buffer pH 5.0 (30:70 v/v) can also be effective.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength such as 275 nm is suitable.[5][7]
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) using the stabilized solution preparation protocol.
-
Dilute your experimental sample to a similar concentration using the mobile phase.
-
Inject both the standard and the sample.
-
Compare the chromatograms. Look for a decrease in the main peak's area/height and the emergence of new impurity peaks in your sample relative to the fresh standard.
-
This method allows for the quantification of purity and the detection of degradation products over time.[6]
Q7: Are there any other degradation pathways besides oxidation?
A7: While oxidation is dominant, other pathways are possible under specific "stress" conditions, such as those used in forced degradation studies.[8]
-
Acid/Base Hydrolysis: The ketone and amide-like functionalities could be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less common under typical experimental settings.
-
Dakin Oxidation: In the presence of a base and hydrogen peroxide, a Dakin oxidation could occur, where the acetyl group is oxidized and replaced by a hydroxyl group, forming a benzenetriol derivative.[9] This is a specific synthetic reaction rather than a common storage degradation pathway but highlights the molecule's reactivity.
Troubleshooting Workflow: Logical Decision Tree
This workflow helps diagnose and address common issues encountered during the handling and use of this compound.
References
- A Comparative Guide to Analytical Methods for 4-Aminophenol Determination. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- MSDS-PARA-AMINO-PHENOL.pdf. Jay Organics.
- This compound, 98%. Ottokemi.
- Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. PubMed.
- 4-Aminophenol - Safety Data Sheet. Merck.
- Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. ResearchGate.
- This compound | 70977-72-9. Sigma-Aldrich.
- Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. ThaiScience.
- 3-AMINOPHENOL EXTRA PURE MSDS. Loba Chemie.
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Safety Data Sheet: 4-Aminophenol. Carl ROTH.
- Technical Support Center: Degradation of 1-(4-(hydroxyamino)phenyl)ethanone. Benchchem.
- This compound | 70977-72-9. Sigma-Aldrich.
- 1-(3-Amino-2-hydroxy-phenyl)ethanone | CAS 70977-72-9. Chemical-Suppliers.com.
- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1). PubChem.
- Kinetic studies of Dakin oxidation of o- and p-hydroxyacetophenones. Canadian Science Publishing.
- Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. PubMed.
- 3-Amino-2-hydroxyacetophenone. PubChem.
- (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate.
- Dakin oxidation. Wikipedia.
- 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9. ChemicalBook.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.
- CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone. CymitQuimica.
Sources
- 1. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 3. jayorganics.com [jayorganics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dakin oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 1-(3-Amino-2-hydroxyphenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the crystallization efficiency of 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS 70977-72-9).
Introduction
This compound is a key intermediate in pharmaceutical synthesis. Achieving high purity and a crystalline form with desirable physical properties is crucial for downstream applications. However, like many aminophenols, its crystallization can be challenging due to its susceptibility to oxidation and its specific solubility profile. This guide addresses common issues and provides systematic approaches to optimize the crystallization process.
Physical and Chemical Properties
A thorough understanding of the compound's properties is the foundation of an effective crystallization strategy.
| Property | Value | Source(s) |
| CAS Number | 70977-72-9 | |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 95-97 °C | [3] |
| Boiling Point | 287.2±25.0 °C (Predicted) | [1] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound has turned pink/brown during recrystallization. What is happening and how can I prevent it?
A1: Cause and Prevention of Discoloration
This discoloration is a classic sign of oxidation.[5] The aminophenol moiety in this compound is highly susceptible to air oxidation, which is accelerated by heat and light. These oxidation byproducts are often highly colored and can become trapped in the crystal lattice, reducing purity.
Preventative Measures:
-
Inert Atmosphere: The most critical step is to minimize oxygen exposure.[5] Perform the entire dissolution and crystallization process under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a Schlenk line or a nitrogen-purged glove bag.
-
Deoxygenated Solvents: Before use, sparge your chosen solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Reducing Agents: For heavily discolored starting material, a small amount of a reducing agent like sodium dithionite can be added to the hot solution to reverse some of the oxidation.[5] Use this judiciously, as it can complicate purification.
-
Activated Charcoal: If the solution is colored even after taking precautions, you can use a small amount of activated charcoal to adsorb the colored impurities.[5] Add the charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove it. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Q2: My compound is not crystallizing from the solution, even after cooling. What should I do?
A2: Inducing Crystallization
Failure to crystallize is usually due to either the solution not being sufficiently supersaturated or the absence of nucleation sites. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Introduce a "seed crystal" (a tiny crystal of the pure compound) into the cooled solution.[6][7] This provides a template for further crystal growth and is one of the most reliable methods. If you don't have a pure crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod to leave a thin film of solid, and then re-introducing the rod into the solution.
-
Concentrating the Solution: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[5][6] Once concentrated, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" as a powder or oil.
-
Lowering the Temperature: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[5]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: Preventing and Addressing "Oiling Out"
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[6][8] With a melting point of 95-97°C for this compound, this is a key consideration.
Solutions:
-
Solvent Selection: The boiling point of your solvent should ideally be lower than the melting point of your compound (95-97°C).[8] For example, using a high-boiling solvent like toluene (boiling point 111°C) might increase the risk of oiling out.
-
Increase Solvent Volume: The solution might be too concentrated, causing the compound to come out of solution too quickly at a higher temperature.[6] Re-heat the mixture to dissolve the oil, add more of the "good" solvent to decrease the saturation point, and then allow it to cool more slowly.
-
Slower Cooling: Rapid cooling can lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can promote slower cooling.[7]
-
Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve the compound in a minimum amount of a "good" hot solvent, and then slowly add a "poor" solvent (anti-solvent) at the same temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Recommended Crystallization Protocols
Protocol 1: Single Solvent Recrystallization
This method is suitable if a single solvent with a significant temperature-dependent solubility profile is identified.
-
Solvent Selection: Based on literature and the compound's polarity, methanol or ethanol are good starting points.[9][10] Perform a small-scale test: a small amount of the compound should be insoluble in the cold solvent but dissolve completely in the hot solvent.
-
Dissolution: In an Erlenmeyer flask under an inert atmosphere, add the crude this compound. Add a minimal amount of the chosen deoxygenated solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
This is a highly effective method, with a documented successful system being ethyl acetate and petroleum ether/hexanes.[9]
-
Dissolution: Under an inert atmosphere, dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add petroleum ether or hexanes (the "poor" solvent or anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a pre-mixed cold solution of ethyl acetate and the anti-solvent, and dry under vacuum.
Visualization of Workflows
Crystallization Troubleshooting Logic
Caption: A flowchart for troubleshooting common crystallization issues.
Anti-Solvent Crystallization Workflow
Sources
- 1. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 2. 3-Amino-2-hydroxyacetophenone | 70977-72-9 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 3'-Amino-2'-hydroxyacetophenone hydrochloride CAS#: 90005-55-3 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. community.wvu.edu [community.wvu.edu]
- 9. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. US5679859A - Process for producing improved crystals of 3-amino-2-hydroxyacetophenone salt - Google Patents [patents.google.com]
Overcoming poor separation in HPLC analysis of 1-(3-Amino-2-hydroxyphenyl)ethanone
Welcome to the dedicated technical support guide for the HPLC analysis of 1-(3-Amino-2-hydroxyphenyl)ethanone. This resource is designed for researchers, analytical chemists, and drug development professionals who may encounter challenges in achieving robust and reproducible separation for this compound. Due to its unique chemical structure, containing both a basic amino group and an acidic hydroxyl group, this analyte presents specific chromatographic hurdles that require a nuanced approach to method development.
This guide provides in-depth, cause-and-effect troubleshooting advice and foundational knowledge in a direct question-and-answer format, moving beyond simple procedural steps to explain the scientific rationale behind each recommendation.
Troubleshooting Guide: Addressing Poor Separation
This section tackles the most common and frustrating issues encountered during the analysis of this compound.
Q1: My peak for this compound is exhibiting severe tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this specific analyte is almost always due to secondary ionic interactions between the molecule and the stationary phase. Your compound has a basic amino group, which can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based reversed-phase columns. This interaction is strong enough to delay the elution of a portion of the analyte molecules, resulting in a tailed peak.
Here is a systematic approach to eliminate this issue:
-
Mobile Phase pH Adjustment (Ion Suppression): The most effective strategy is to control the ionization state of both your analyte and the stationary phase. By lowering the mobile phase pH to a value between 2.5 and 3.5, you achieve two critical things:
-
The basic amino group on your analyte becomes fully protonated (NH3+).
-
The acidic silanol groups on the silica surface are protonated (Si-OH), rendering them neutral. This "ion suppression" of the silanols minimizes the unwanted ionic attraction, leading to a more symmetrical peak shape.[1] A mobile phase pH should be at least 2 units away from the analyte's pKa to ensure a single ionic state and prevent peak splitting.[2]
-
-
Column Chemistry Selection: If pH adjustment alone is insufficient, your column may be the issue.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older Type A silica column, switching to a modern Type B, high-purity, end-capped column is critical.
-
Consider Alternative Stationary Phases: If tailing persists, a column with an embedded polar group (PEG) or a phenyl-hexyl phase can provide alternative selectivity and reduce silanol interactions.
-
-
Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, be aware that TEA can shorten column lifetime and is not MS-friendly.
-
Ion-Pairing Agents: For complex separations, an ion-pairing agent like sodium octanesulfonate can be used to improve retention and peak shape.[3]
-
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates the decision-making process for addressing peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
Q2: I'm seeing poor resolution between this compound and a closely related impurity. How can I improve the separation?
A2: Improving resolution requires manipulating the selectivity (α) and efficiency (N) of your chromatographic system. Since your analyte has both acidic and basic functional groups, it offers several powerful levers for selectivity changes.
-
Systematic pH Scouting: The ionization state of your analyte and potential impurities is highly pH-dependent.[4][5] A small change in mobile phase pH can dramatically alter the relative retention times. It is highly recommended to perform a pH scouting study. For example, compare chromatograms at pH 3.0, 4.5, and 6.0. This will reveal the "sweet spot" where the selectivity between your target peak and the impurity is maximized.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile, try substituting it with methanol (or vice versa). This simple change often produces significant shifts in selectivity.
-
Utilize a Mixed-Mode Column: For compounds with both hydrophobic and ionic character, a mixed-mode column can be highly effective.[6] A column that combines reversed-phase (like C18) with a strong cation exchange (SCX) moiety can provide a dual retention mechanism, significantly enhancing separation from impurities that may have a different charge state or hydrophobicity.[7]
-
Adjust Temperature: Operating at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency by reducing mobile phase viscosity. However, be mindful that temperature can also affect selectivity, so it should be tested systematically.
Q3: The retention time for my analyte is drifting between injections. What should I investigate?
A3: Retention time instability points to a lack of equilibrium or a changing system condition.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For a standard 4.6 x 150 mm column, this typically requires flushing with 10-20 column volumes of the mobile phase.
-
Poorly Buffered Mobile Phase: This is a very common cause. A buffer is most effective at a pH within +/- 1 unit of its pKa. If your mobile phase pH is on the edge of the buffer's range, small variations in mobile phase preparation can lead to significant pH shifts and, consequently, retention time drift. Double-check that your chosen buffer is appropriate for your target pH.[8]
-
Temperature Fluctuations: If you are not using a column oven, ambient temperature changes in the lab throughout the day can cause retention times to shift.[9] Using a thermostatically controlled column compartment is essential for reproducible chromatography.
-
Column Degradation: If the retention time is consistently decreasing over a long sequence, it may indicate that the stationary phase is degrading, a phenomenon known as column bleed. This can be accelerated by using a mobile phase with a pH outside the column's recommended stability range (typically pH 2-8 for silica-based columns).[5]
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for mobile phase pH when analyzing this compound?
A1: An acidic pH between 2.5 and 4.0 is the recommended starting point.[1] This range effectively protonates the problematic silanol groups on the column to minimize peak tailing and provides good retention for the protonated amine form of the analyte in a reversed-phase system.[10][11]
Q2: Which column chemistry is best suited for this compound?
A2: A modern, high-purity, end-capped C18 column is the workhorse for this type of analysis and a great place to start. However, if issues persist, consider the following:
-
Phenyl-Hexyl: Offers alternative pi-pi interactions due to the phenyl rings, which can improve selectivity for aromatic compounds.
-
Embedded Polar Group (PEG): These phases are more resistant to dewetting in highly aqueous mobile phases and can offer different selectivity for polar compounds.
-
Mixed-Mode (e.g., C18/SCX): As mentioned in the troubleshooting section, these are excellent for providing multiple retention mechanisms to separate complex mixtures of polar and charged compounds.[7][12]
Q3: How do I choose the right buffer for my mobile phase?
A3: The key is to select a buffer whose pKa is close to your desired mobile phase pH. This ensures maximum buffering capacity.
| Buffer | pKa | Useful pH Range | MS Compatibility |
| Formic Acid/Formate | 3.75 | 2.8 - 4.8 | Excellent |
| Acetic Acid/Acetate | 4.76 | 3.8 - 5.8 | Good |
| Phosphoric Acid/Phosphate | 2.15, 7.20 | 2.1 - 3.1, 6.2 - 8.2 | Poor (Non-Volatile) |
For most applications starting at pH ~3.0, a 10-25 mM phosphate buffer is a robust choice for UV-based detection.[7][10] If your analysis requires mass spectrometry (MS), you must use a volatile buffer like formic acid or acetic acid.
Key Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
This protocol outlines a structured experiment to determine the optimal pH for separating this compound from a critical impurity.
-
Prepare Aqueous Buffers:
-
Buffer A (pH 3.0): Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 3.0 using phosphoric acid.
-
Buffer B (pH 4.5): Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 4.5 using phosphoric acid or potassium hydroxide.
-
Buffer C (pH 6.0): Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 6.0 using potassium hydroxide.
-
Important: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic modifier.[1]
-
-
Prepare Mobile Phases:
-
For each buffer (A, B, C), prepare a mobile phase, for example, 85:15 (v/v) Aqueous Buffer:Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV (e.g., 275 nm or as appropriate)
-
Injection Volume: 5 µL
-
-
Execution:
-
Equilibrate the system thoroughly with the pH 3.0 mobile phase.
-
Inject your sample mixture.
-
Repeat the equilibration and injection process for the pH 4.5 and pH 6.0 mobile phases.
-
-
Analysis:
-
Compare the resolution, peak shape, and retention times from the three chromatograms. This data will reveal how selectivity changes with pH and guide you to the optimal condition or a narrower pH range for further fine-tuning.
-
The Impact of pH on Analyte Ionization State
The following diagram illustrates how the charge of the key functional groups on this compound changes with pH, which is the fundamental principle behind pH-based selectivity tuning.
Caption: Ionization state of the analyte at different pH values. (Note: Image placeholder used)
References
- Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed.
- A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. Akamai University.
- HPLC Methods for analysis of 4-Aminophenol.
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- Exploring the Role of pH in HPLC Separ
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Exploring the Role of pH in HPLC Separ
- Poor HPLC Peak Shapes: Troubleshooting. LabVeda.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- How does pH affect the results of HPLC results?. Quora.
- Troubleshooting Peak Shape Problems in HPLC.
- Control pH During Method Development for Better Chrom
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
Sources
- 1. agilent.com [agilent.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. moravek.com [moravek.com]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akamai.university [akamai.university]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(3-Amino-2-hydroxyphenyl)ethanone
Welcome to the technical support center for the analysis of 1-(3-Amino-2-hydroxyphenyl)ethanone and related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured as a series of questions and answers to address the specific challenges you may encounter when interpreting the nuclear magnetic resonance (NMR) spectra of this molecule, which contains a unique combination of aromatic, hydroxyl, amino, and acetyl functionalities.
Section 1: Foundational Knowledge
Question: What should the ideal ¹H NMR spectrum of this compound look like?
Answer: Understanding the expected spectrum is the first step in troubleshooting. The structure of this compound features three distinct functional groups on a benzene ring: an acetyl group (-COCH₃), a hydroxyl group (-OH), and an amino group (-NH₂). These groups exert different electronic effects, influencing the chemical shifts of the aromatic protons.[1]
The acetyl group is electron-withdrawing, while the hydroxyl and amino groups are electron-donating.[1] This push-pull electronic environment, combined with the presence of labile protons on the -OH and -NH₂ groups, makes the spectrum highly sensitive to experimental conditions.
Below is a table summarizing the expected chemical shifts and multiplicities for the key protons. Note that the chemical shifts for the -OH and -NH₂ protons are highly variable.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COCH₃ (Acetyl) | ~2.5 - 2.6 | Singlet (s) | 3H | Generally a sharp, well-defined singlet. Its position is relatively stable across different solvents. |
| -NH₂ (Amino) | 3.5 - 5.0 | Broad Singlet (br s) | 2H | Highly variable and concentration-dependent. May be very broad and difficult to distinguish from the baseline.[2][3] |
| Aromatic H (H4, H5, H6) | 6.4 - 7.5 | Multiplet (m) or Doublets/Triplets | 3H | The exact pattern depends on the coupling constants. The positions are influenced by the electron-donating and withdrawing groups.[4][5] |
| -OH (Hydroxyl) | 4.5 - 10.0+ | Broad Singlet (br s) | 1H | Extremely variable. Its chemical shift is highly dependent on solvent, concentration, temperature, and intramolecular hydrogen bonding.[4][6] |
Note: Predicted values are based on analysis of similar structures like 2-aminophenol, 3-aminophenol, and other substituted acetophenones.[7][8][9]
Section 2: Common Problems & Troubleshooting Guide
This section addresses the most frequent issues encountered during spectral acquisition and interpretation.
Question: Why are the -OH and -NH₂ peaks in my spectrum very broad, or why can't I see them at all?
Answer: This is the most common issue for molecules with labile protons (protons that can be easily exchanged). There are three primary reasons for this phenomenon:
-
Chemical Exchange: Protons on hydroxyl (-OH) and amino (-NH₂) groups can rapidly exchange with each other, with trace amounts of water in the solvent, or with acidic/basic impurities.[10] This exchange happens on the NMR timescale, causing the signal to broaden significantly. In some cases, the peak becomes so broad that it merges into the baseline and becomes indistinguishable.[3][6]
-
Solvent Effects: The choice of NMR solvent has a profound impact on labile protons.[3]
-
Aprotic, Non-H-bonding Solvents (e.g., CDCl₃, Benzene-d₆): These solvents do not effectively form hydrogen bonds with the analyte. This leads to faster chemical exchange and results in very broad signals for -OH and -NH₂ groups.[3]
-
Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents contain deuterium, which will exchange with the -OH and -NH₂ protons. This completely erases the signals from the proton spectrum, which can be a useful diagnostic tool.[11][12][13]
-
Aprotic, H-bonding Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are excellent hydrogen bond acceptors. They form strong hydrogen bonds with the -OH and -NH₂ protons, which slows down the rate of chemical exchange. This results in much sharper, more easily identifiable peaks.[3][14]
-
-
Intramolecular Hydrogen Bonding: In this compound, there is a strong possibility of an intramolecular hydrogen bond between the ortho hydroxyl group (-OH) and the carbonyl oxygen of the acetyl group. This interaction can significantly slow down intermolecular exchange, leading to a sharper and more downfield-shifted -OH peak than would otherwise be expected.[15]
Troubleshooting Steps:
-
Use DMSO-d₆: If you are using CDCl₃, switch to DMSO-d₆. This is the most reliable way to sharpen labile proton signals.[3]
-
Dry Your Solvent: Ensure your deuterated solvent is anhydrous. Water contamination is a major cause of peak broadening due to exchange.[12] Adding molecular sieves to the NMR tube can help.
-
Check Sample Concentration: Highly concentrated samples can increase intermolecular hydrogen bonding and viscosity, leading to broader peaks.[12][16] Try acquiring the spectrum on a more dilute sample.
Question: The chemical shifts of my -OH and -NH₂ protons are different from reference values. Why?
Answer: The chemical shifts of labile protons are not fixed values; they are highly sensitive to their environment. You should not expect them to match a reference value unless your experimental conditions are identical.
-
Causality: The chemical shift of a proton is determined by its local electronic environment. For -OH and -NH₂ protons, this environment is dominated by hydrogen bonding.
-
Stronger Hydrogen Bonding = Downfield Shift: When a proton participates in a hydrogen bond, electron density is pulled away from it, "deshielding" it from the external magnetic field. This causes its resonance to shift downfield (to a higher ppm value).[2][17]
-
Factors Influencing H-Bonding: Concentration, solvent, temperature, and pH all affect the extent and strength of hydrogen bonding, and therefore the chemical shift.[6][15] For example, increasing the concentration of your sample in CDCl₃ will typically shift the -OH peak downfield as intermolecular hydrogen bonding becomes more prevalent.
-
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting complex spectra, particularly issues with labile protons.
Caption: A workflow for troubleshooting complex NMR spectra.
Question: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I simplify it?
Answer: Overlapping signals in the aromatic region are a common challenge, especially on lower-field instruments. This occurs when the difference in chemical shift between coupled protons is not significantly larger than their coupling constant, leading to complex "second-order" effects.[16]
Solutions:
-
Use a Higher-Field Spectrometer: This is the most effective solution. Moving from a 300 MHz to a 600 MHz spectrometer, for example, doubles the frequency separation (in Hz) between peaks while the coupling constants (in Hz) remain the same. This often resolves the multiplet into a more interpretable first-order pattern (e.g., clear doublets and triplets).[16]
-
Change the NMR Solvent: Sometimes, changing the solvent can alter the chemical shifts of the aromatic protons enough to resolve overlapping signals. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts compared to CDCl₃ or acetone-d₆ due to anisotropic effects.[12]
-
Two-Dimensional (2D) NMR: If a higher-field instrument is unavailable, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system.
-
HSQC/HMBC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Bond Correlation): These experiments correlate protons to the carbons they are attached to (HSQC) or to carbons that are 2-3 bonds away (HMBC). This can definitively assign protons based on their connection to known carbon signals.[16]
-
Question: I see unexpected peaks in my spectrum. What are they?
Answer: Unexpected peaks are almost always due to impurities. Systematically identifying the source is key.
-
Common Laboratory Solvents: The most frequent culprits are residual solvents from your synthesis or purification steps (e.g., Ethyl Acetate, Dichloromethane, Hexanes).
-
Water: The chemical shift of the residual water peak is highly dependent on the NMR solvent.[14] In DMSO-d₆, it appears around 3.33 ppm, while in CDCl₃, it is typically around 1.56 ppm.
-
Starting Materials/Reagents: Incomplete reactions can leave starting materials, such as 3-aminoacetophenone, in your sample.[18]
-
Grease: Silicone grease from glassware joints can appear as a broad singlet around 0 ppm.
Actionable Steps:
-
Consult an Impurity Table: Compare the chemical shifts of your unknown peaks to published tables of common NMR impurities. These resources are invaluable for rapid identification.[19][20][21][22]
-
Analyze a Blank: Run a spectrum of the deuterated solvent from the same bottle you used for your sample. This will help you identify any impurities present in the solvent itself.
-
Review Your Synthesis: Check the NMR spectra of your starting materials and reagents to see if they match any of the impurity signals.
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for common experiments used to resolve spectral ambiguities.
Protocol 1: D₂O Exchange for Identifying Labile Protons
This experiment definitively confirms which signals in your spectrum are from -OH or -NH₂ protons.
Methodology:
-
Acquire Standard Spectrum: Dissolve your sample in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate proton-deuterium exchange.[12]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[12] A new, larger peak for HOD (water with one deuterium) may appear.
Protocol 2: Using Solvent to Modulate Chemical Shifts
This protocol helps to resolve overlapping signals or characterize hydrogen bonding.
Methodology:
-
Baseline Spectrum: Acquire a high-quality ¹H NMR spectrum in a standard solvent like CDCl₃ or DMSO-d₆.
-
Select a Contrasting Solvent: Choose a second solvent with different properties. For example, if your initial spectrum was in CDCl₃, acquiring a spectrum in benzene-d₆ is an excellent choice due to its distinct magnetic anisotropy effects.
-
Prepare Second Sample: Prepare a new sample of your compound in the second deuterated solvent. Ensure the concentration is similar to the first sample.
-
Acquire and Compare: Acquire the spectrum under the same temperature and spectrometer conditions. Overlay the two spectra and analyze the changes in chemical shifts, particularly in the aromatic region. Signals that were previously overlapped may now be resolved.
| Solvent | Type | Effect on -OH / -NH₂ Peaks | Common Use Case |
| CDCl₃ | Aprotic, Poor H-bonder | Very broad, variable shift | General purpose, good solubility for many organics. |
| DMSO-d₆ | Aprotic, Strong H-bond acceptor | Sharp, downfield shift | Excellent for observing labile protons.[3] |
| Acetone-d₆ | Aprotic, H-bond acceptor | Sharp, downfield shift | Good alternative to DMSO-d₆. |
| Methanol-d₄ | Protic | Signals disappear (exchange) | Used for D-exchange confirmation.[11] |
| D₂O | Protic | Signals disappear (exchange) | Used for water-soluble compounds and D-exchange.[11][13] |
| Benzene-d₆ | Aprotic, Anisotropic | Broad, variable shift | Can induce large changes in aromatic proton shifts, resolving overlap.[12] |
Section 4: Frequently Asked Questions (FAQs)
Q1: How does pH affect the NMR spectrum of this compound?
A1: The pH of the sample solution can have a dramatic effect, especially since the molecule has both an acidic phenolic proton (-OH) and a basic amino group (-NH₂). Changes in pH can protonate or deprotonate these groups, leading to significant changes in the electron density of the aromatic ring and, consequently, large shifts in the positions of all proton signals.[23][24] It is crucial to ensure consistent pH, especially when comparing spectra or studying interactions with other molecules.[24]
Q2: What are the typical ortho, meta, and para coupling constants (J-values) I should expect in the aromatic ring?
A2: For a benzene ring, the proton-proton coupling constants are characteristic of their relative positions. Substitution does not drastically alter these values.
-
Ortho coupling (³JHH): 6 - 10 Hz
-
Meta coupling (⁴JHH): 1 - 3 Hz
-
Para coupling (⁵JHH): 0 - 1 Hz These values are a powerful tool for assigning the positions of the aromatic protons.[16]
Q3: My spectrum has very broad peaks everywhere, not just for the -OH and -NH₂ groups. What could be the cause?
A3: Widespread peak broadening is typically a sign of a technical issue with the experiment.
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shimming the instrument is necessary.[16]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause severe line broadening. Ensure all glassware is scrupulously clean.[16]
-
Low Solubility: If your sample is not fully dissolved and exists as a suspension, you will see very broad peaks. Try gently warming the sample or using a different solvent.
Q4: Why might the acetyl group (-COCH₃) signal not be a perfect singlet?
A4: While typically a sharp singlet, long-range coupling to one of the aromatic protons (a ⁴J or ⁵J coupling) is possible, though usually too small to be resolved. If you see slight broadening or a very small splitting, it could be due to this effect. More likely, if the peak is significantly distorted, it may be overlapping with a small impurity.
References
- Bhadani, A., Singh, V. (2015). Hydrogen bonding in phenol, aniline, and thiophenol by nuclear magnetic resonance spectroscopy and cryoscopy. Canadian Journal of Chemistry. [Link]
- Abraham, R. J., et al. (2006). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link]
- Reddit r/Chempros Community Discussion (2023). Hydroxyl Groups in NMR. Reddit. [Link]
- Exarchou, V., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
- Ray, M., et al. (2002). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry. [Link]
- Clark, J. (2023). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
- ResearchGate (2018). 1 H-NMR spectrum of the purified 4-aminophenol.
- Nudelman, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
- ResearchGate Request PDF (2006). An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols.
- Chemistry with Caroline (2021).
- SpectraBase. 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
- National Institutes of Health (NIH). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031290). HMDB. [Link]
- NMR Facility at University of Delaware (2017). Solvents in NMR Spectroscopy. YouTube. [Link]
- National Institutes of Health (NIH). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- ResearchGate (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy.
- National Institutes of Health (NIH). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
- PubChem. 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- PubChem. 3'-Aminoacetophenone.
Sources
- 1. youtube.com [youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. reddit.com [reddit.com]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds | MDPI [mdpi.com]
- 7. 2-Aminophenol(95-55-6) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. kgroup.du.edu [kgroup.du.edu]
- 22. epfl.ch [epfl.ch]
- 23. researchgate.net [researchgate.net]
- 24. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 1-(3-Amino-2-hydroxyphenyl)ethanone
Welcome to the technical support resource for the bioanalysis of 1-(3-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the common yet complex challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS). Here, we move beyond generic protocols to offer a troubleshooting framework grounded in scientific principles and extensive field experience. Our goal is to empower you to develop robust, reliable, and reproducible analytical methods.
Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects
Q1: What exactly is a "matrix effect" in the context of LC-MS analysis?
A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference occurs within the mass spectrometer's ion source and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of quantitative results.[3][4] The "matrix" itself refers to all the components within the sample other than the analyte of interest.[2]
Q2: Why are matrix effects a significant concern for a small molecule like this compound in regulated bioanalysis?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough evaluation of matrix effects for bioanalytical method validation.[5][6][7] For a compound like this compound, which contains polar functional groups (amino and hydroxyl), interactions with endogenous matrix components like phospholipids or salts can be pronounced, especially when using electrospray ionization (ESI).[3][8] Failure to adequately assess and control these effects can lead to erroneous pharmacokinetic and toxicokinetic data, potentially jeopardizing clinical decisions.[9][10]
Q3: What are the primary causes of matrix effects?
A: The mechanisms of matrix effects are complex but can be broadly attributed to:
-
Competition for Ionization: In the ESI process, co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or for available charge, leading to ion suppression.[2]
-
Changes in Droplet Properties: Endogenous substances can alter the physical properties of the ESI droplets, such as viscosity and surface tension, which affects the efficiency of solvent evaporation and ion release.[3]
-
Analyte Neutralization: Co-eluting compounds can deprotonate and neutralize the charged analyte ions in the gas phase, preventing their detection by the mass spectrometer.[3]
Phospholipids are one of the most common culprits for causing ion suppression in plasma and tissue samples.[8][11]
Proactive Strategies for Method Development: Minimizing Matrix Effects from the Start
A robust analytical method is one where potential matrix effects have been anticipated and minimized during development. This proactive approach is always more efficient than reactive troubleshooting.
Choosing the Right Sample Preparation Strategy
The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of this compound. The choice of technique is a critical determinant of data quality.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate proteins. | Simple, fast, inexpensive, high-throughput.[12] | Non-selective, results in "dirty" extracts with high levels of phospholipids and other interferences, leading to significant matrix effects.[11][12] | Early-stage drug discovery, high-throughput screening where speed is prioritized. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent) based on its solubility.[13] | Cleaner extracts than PPT, can be selective by adjusting pH.[12] | More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.[12] | When a higher degree of sample cleanup is needed and for analytes with suitable solubility properties. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[13] | Provides the cleanest extracts, high selectivity, and the ability to concentrate the sample. | Requires method development, can be more expensive and time-consuming than PPT or LLE. | Regulated bioanalysis, methods requiring high sensitivity and minimal matrix effects. |
| Phospholipid Removal Plates/Cartridges | Specialized devices that combine protein precipitation with a sorbent that specifically removes phospholipids.[14][15] | Simple and fast like PPT, but provides significantly cleaner extracts by targeting the removal of a major source of ion suppression.[11][15][16] | Higher cost than standard PPT. | A good alternative to traditional PPT when phospholipid-induced ion suppression is a concern. |
Given the polar nature of this compound, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties could be particularly effective for achieving high recovery and excellent sample cleanup.
The Critical Role of the Internal Standard (IS)
An appropriate internal standard is essential to compensate for variability in sample preparation and for matrix effects.[9][17]
-
Structural Analogs: These are compounds with similar chemical structures and physicochemical properties to the analyte. While they can be effective, they may not co-elute perfectly with the analyte and thus may not experience the exact same degree of ion suppression or enhancement.[17]
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the "gold standard" for quantitative LC-MS.[18][19] A SIL-IS (e.g., containing 13C or 15N) is chemically identical to the analyte and will co-elute, ensuring that it experiences the same matrix effects and extraction recovery variations.[20] This allows for the most accurate and precise correction.[19][21] When using deuterium-labeled standards, be mindful of potential chromatographic separation from the unlabeled analyte (isotopic effect), which could compromise its ability to compensate for matrix effects.[17]
Troubleshooting Guide: A Q&A Approach to Solving Matrix Effect Issues
Q4: My analyte signal for this compound is significantly lower in extracted plasma samples compared to a simple solvent standard. What's happening and how do I confirm it's a matrix effect?
A: This is a classic sign of ion suppression.[3] To quantitatively assess this, you should perform a post-extraction spike analysis , which is considered the standard method for evaluating matrix effects.[8][9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (from at least six different sources) and then spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
Process Efficiency (PE) = (Peak Response in Set C) / (Peak Response in Set A) = MF x RE
-
-
An MF < 1 indicates ion suppression.[9]
-
An MF > 1 indicates ion enhancement.[9]
-
An MF = 1 indicates no net matrix effect.
The following diagram illustrates this workflow:
Caption: Workflow for quantitative matrix effect assessment.
Q5: I've confirmed ion suppression. What are my options to resolve it?
A: Here is a logical troubleshooting workflow to mitigate the ion suppression you've observed.
Caption: Decision tree for troubleshooting ion suppression.
-
Implement a Stable Isotope-Labeled (SIL) Internal Standard: If you are not already using one, this is the most effective first step. A co-eluting SIL-IS will experience the same suppression as your analyte, providing reliable correction and improving accuracy and precision.[19][21]
-
Improve Sample Preparation: If your current method is protein precipitation, it is likely the source of the problem.[10]
-
Optimize Chromatography: The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing suppression.
-
Increase Resolution: Switching from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UPLC) can significantly improve peak resolution and separate the analyte from interferences.[23]
-
Modify Gradient: Adjust the mobile phase gradient to better resolve the analyte peak.
-
Change Column Chemistry: Try a different stationary phase (e.g., HILIC for polar compounds, or a different reversed-phase chemistry) that may provide a different selectivity profile.
-
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[24][25] However, this will also dilute your analyte, so this approach is only viable if your assay has sufficient sensitivity.
Q6: How can I identify the specific regions in my chromatogram that are prone to matrix effects?
A: The post-column infusion technique is an excellent qualitative tool for this purpose.[9][24]
-
Setup: Use a T-fitting to continuously infuse a standard solution of this compound at a constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer.
-
Analysis:
-
First, inject a blank solvent (e.g., mobile phase) onto the column. This will establish a stable baseline signal for your infused analyte.
-
Next, inject an extracted blank matrix sample.
-
-
Interpretation: Monitor the signal of the infused analyte. Any deviation from the stable baseline indicates a region of matrix effect. A dip in the signal corresponds to a zone of ion suppression, while a rise in the signal indicates ion enhancement.[26][27] This allows you to see if your analyte's retention time falls within a problematic region.
This technique is invaluable during method development to guide chromatographic optimization, helping you to "move" your analyte's peak away from zones of significant suppression.[28][29]
Conclusion: A Self-Validating Approach to Quality Data
By systematically evaluating matrix effects using tools like post-extraction spike analysis and post-column infusion, you create a self-validating system. Each step in your troubleshooting process—from improving sample cleanup to optimizing chromatography—can be quantitatively assessed to confirm its effectiveness. Adhering to these principles, as outlined in regulatory guidelines, ensures the development of a robust and reliable bioanalytical method for this compound, leading to data you can trust.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
- NorthEast BioLab. (n.d.).
- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355. This is a representative reference for the post-extraction spiking method described in the NIH source. [Link]
- Maurer, H. H. (2005). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 38(4), 310-318. This is a representative reference for ion suppression and enhancement effects. [Link]
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. LCGC North America, 32(1), 54-64. [Link]
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
- Cavaliere, C., Foglia, P., Pastorini, E., Samperi, R., & Laganà, A. (2008). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 627(1), 77-90. [Link]
- LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
- Li, W., & Tse, F. L. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
- Celerion. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]
- Kruve, A., & Herodes, K. (2009). Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. Analytical Chemistry, 81(7), 2536-2543. [Link]
- Ji, A. J., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. This is a duplicate of reference 5, provided for context. [Link]
- Journal of Pharmaceutical and Allied Sciences. (2023).
- European Bioanalysis Forum. (n.d.).
- U.S. Food and Drug Administration. (2018).
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. [Link]
- Spectroscopy Online. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
- PubMed. (2024). Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. [Link]
- Bowman, D. B., & Rader, G. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 158-165. [Link]
- ChemRxiv. (2024).
- Resolve Mass Spec. (2025).
- Waters Corporation. (n.d.).
- Separation Science. (n.d.).
- ACS Publications. (2024).
- Slideshare. (n.d.).
- Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. [Link]
- PharmaCompass. (n.d.).
- Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry, 84(3), 1494-1502. [Link]
- The University of Queensland. (2014).
- LCGC International. (2012).
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. This is a duplicate of reference 17, provided for context. [Link]
- U.S. Food and Drug Administration. (2001).
- Journal of Taibah University for Science. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]
- Journal of Peptide Science. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. This is a duplicate of reference 18, provided for context. [Link]
- Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
- Rapid Communications in Mass Spectrometry. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. [Link]
- LCGC International. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
- Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. [Link]
- SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. [Link]
- PubChem. (n.d.). 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1). [Link]
- University of Tartu. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. phenomenex.com [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. scispace.com [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Strategies to improve the yield and purity of ranlukast from its intermediate
An essential final step in the synthesis of Ranlukast involves the coupling of its key intermediates. Success in this phase is critical for the overall efficiency of the process. This guide provides practical, in-depth strategies and troubleshooting advice to enhance both the yield and purity of the final product.
Technical Support Center: Ranlukast Synthesis
This guide is structured to address common challenges encountered during the final synthesis and purification of Ranlukast. It is organized into a series of frequently asked questions, providing detailed explanations, step-by-step protocols, and troubleshooting workflows.
Section 1: Reaction Optimization & Yield Improvement
Question 1: We are experiencing low yields in the final coupling step. What are the most common causes and how can we address them?
Answer: Low yields in the synthesis of Ranlukast and its intermediates often stem from suboptimal reaction conditions, incomplete reactions, or degradation of the product. A systematic approach to troubleshooting is crucial.
Expert Insight: The primary factors influencing yield are reaction kinetics and the stability of reactants and products.[1] It's essential to ensure that the reaction goes to completion without significant side-product formation.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve issues related to low reaction yield.
Recommended Actions:
-
Starting Material Quality: The presence of impurities in raw materials can inhibit the reaction or lead to unwanted side products.[2] For instance, the purity of intermediates like 3-Amino-2-hydroxyacetophenone is critical for the subsequent coupling reaction.[2]
-
Protocol: Always verify the purity of your intermediates using HPLC and NMR before starting the reaction. If purity is below 98%, consider purification by recrystallization or column chromatography.
-
-
Reaction Conditions:
-
Temperature: For intermediate syntheses, reaction temperatures can range from 20°C to 100°C.[3] Running the reaction too cold may result in slow conversion, while excessive heat can cause degradation.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used.[3][4] Ensure the solvent is anhydrous, as water can interfere with many coupling reactions.
-
Reaction Time: Monitor the reaction progress by taking aliquots every hour and analyzing them via HPLC. The reaction is complete when the starting material peak area ceases to decrease. Reaction times can vary from 0.5 to 5 hours depending on the specific step.[3]
-
Section 2: Purification Challenges & Purity Enhancement
Question 2: Our crude Ranlukast has a purity of only ~90% by HPLC. How can we effectively remove the key impurities?
Answer: Achieving high purity (>99.5%) is essential for a pharmaceutical ingredient. A multi-step purification strategy is often required to remove closely related impurities. The strategy for Ranlukast can be adapted from established methods for structurally similar molecules like Montelukast.[5][6]
Common Impurity Profile:
The table below outlines potential impurities and their sources.
| Impurity Type | Potential Source | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Recrystallization; pH-based extraction. |
| Side-Reaction Products | Suboptimal reaction temperature or time. | Column Chromatography; Recrystallization. |
| Degradation Products | Harsh workup conditions (e.g., extreme pH, high temp). | pH-based extraction; Crystallization.[5] |
| Residual Solvents | Inefficient drying post-isolation. | Vacuum oven drying; Use of filter dryers.[1] |
Purification Strategy: pH-Based Selective Extraction
Expert Insight: This technique exploits the acidic/basic functional groups within the Ranlukast molecule versus its impurities. By carefully adjusting the pH of a biphasic (organic/aqueous) system, you can selectively move the desired compound or its impurities from one phase to the other. This method is highly effective for purifying compounds like Montelukast and can be applied here.[5][6]
Workflow for pH-Based Purification
Step-by-Step Protocol for Purification:
-
Dissolution: Dissolve the crude Ranlukast solid in a suitable organic solvent like toluene.
-
Alkaline Wash: Add an aqueous solution of a base (e.g., sodium hydroxide) to the organic solution and stir. Adjust the pH to be strongly basic (pH 12.0-13.5).[6] This deprotonates the acidic Ranlukast, transferring it as a salt into the aqueous phase, while non-acidic impurities remain in the organic layer.
-
Phase Separation: Separate the aqueous phase containing the Ranlukast salt.
-
Neutralization: Carefully acidify the aqueous phase to a pH between 4.5 and 8.0.[5] This will protonate the Ranlukast, causing it to become insoluble in water.
-
Extraction: Extract the neutral Ranlukast back into a fresh portion of an organic solvent like toluene or t-butyl methyl ether.[5]
-
Isolation: The resulting organic phase, now containing purified Ranlukast, can be concentrated and the product isolated via crystallization. This final crystallization step is a powerful tool for achieving high chiral and chemical purity.[7]
Section 3: Analytical & Quality Control
Question 3: What is the best analytical method to monitor reaction progress and determine the final purity of Ranlukast?
Answer: High-Performance Liquid Chromatography (HPLC) is the primary and most robust technique for both in-process monitoring and final purity assessment of pharmaceuticals.[8] A well-developed, stability-indicating HPLC method can separate the main compound from its impurities and degradation products.[9][10]
Expert Insight: For comprehensive purity analysis, it is best practice to use orthogonal analytical techniques—methods that rely on different separation or detection principles.[11] This provides a more complete picture of the sample's purity.
Optimized HPLC Method Parameters:
The following table provides a starting point for developing a robust HPLC method for Ranlukast analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar to non-polar compounds like Ranlukast.[9] |
| Mobile Phase A | Phosphate or Acetate Buffer (pH 2.5 - 6.0) | Controls the ionization state of acidic/basic analytes to ensure sharp, symmetrical peaks.[9][12] |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the compound of interest. |
| Elution Mode | Gradient | A gradient elution is necessary to separate early-eluting polar impurities from the main peak and late-eluting non-polar impurities within a reasonable run time.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run time.[12] |
| Detection | UV/PDA Detector at 240 nm | Ranlukast's chromophores allow for sensitive UV detection. A PDA detector provides spectral data to aid in peak purity assessment.[12][13] |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
Orthogonal Purity Assessment Methods:
-
Gas Chromatography (GC): Primarily used to quantify residual solvents from the synthesis and purification process.[14]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the purity of highly pure (>98%) crystalline substances without the need for a reference standard.[]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of unknown impurities, which is a critical step in impurity profiling and method development.[9][16]
By implementing these systematic strategies for reaction optimization, purification, and analysis, researchers can significantly improve the yield and purity of Ranlukast, ensuring a more efficient and robust synthetic process.
References
- CN101781288B - Preparation method of Pranlukast intermediate - Google Patents.
- Synthesis of pranlukast | TSI Journals.
- Pranlukast Intermediates In Drug Development.
- CN101490005B - Process for the purification of Montelukast - Google Patents.
- PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 - EPO.
- Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed.
- Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed.
- Analytical Services for Purity Determination - BOC Sciences.
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Orthogonal Analytical Techniques for Purity Assessment of Montelukast Nitrile: A Comparative Guide - Benchchem.
- (PDF) Advancements in stability assessment: a novel method for impurity profiling in Montelukast and Fexofenadine dosage forms by RP-HPLC - ResearchGate.
- Stability‐indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form | Request PDF - ResearchGate.
- Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM.
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- [WEBINAR] Crystallization strategies for yield and chiral purity improvement - APC.
Sources
- 1. azom.com [azom.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. CN101781288B - Preparation method of Pranlukast intermediate - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. CN101490005B - Process for the purification of Montelukast - Google Patents [patents.google.com]
- 6. PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 [data.epo.org]
- 7. approcess.com [approcess.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 16. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in 1-(3-Amino-2-hydroxyphenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and regeneration. The synthesis of this key pharmaceutical intermediate often relies on catalytic hydrogenation, a process susceptible to catalyst performance degradation over time.[1][2] This resource provides in-depth, field-proven insights to help you maintain optimal reaction efficiency.
The synthesis of this compound, a crucial intermediate for pharmaceuticals like Pranlukast, typically involves the catalytic hydrogenation of a nitro precursor, such as 2-hydroxy-3-nitroacetophenone.[3][4][5][6] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[5][7] However, like many catalytic processes, deactivation of the catalyst is a significant challenge that can lead to decreased reaction rates, lower yields, and increased production costs.[8][9]
This guide is structured into a troubleshooting section with specific experimental problems and a frequently asked questions (FAQs) section for broader concepts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via catalytic hydrogenation.
Issue 1: Decreasing Reaction Rate and Yield Over Consecutive Runs
Question: My reaction rate and final product yield have been steadily declining with each reuse of the Pd/C catalyst. What are the likely causes and how can I address this?
Answer: A decline in catalytic activity upon reuse is a classic sign of catalyst deactivation. The primary causes can be categorized as poisoning, fouling, or changes to the catalyst's physical structure.
Potential Causes & Solutions:
-
Catalyst Poisoning: This occurs when impurities in your reactants or solvent strongly adsorb to the active sites of the palladium catalyst, rendering them inactive.[8][9]
-
Common Poisons: For palladium catalysts, common poisons include sulfur compounds, nitrogen-containing heterocycles (like pyridine or quinoline), carbon monoxide, cyanides, and some halides.[10][11][12] Trace amounts of these in your starting materials or solvent can have a significant impact. Even the reactant or product itself can sometimes act as a poison.[8]
-
Troubleshooting Steps:
-
Analyze Raw Materials: Screen your 2-hydroxy-3-nitroacetophenone, solvent (e.g., ethanol, acetic acid), and hydrogen gas for potential poisons.[4][13] Techniques like gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (ICP-MS) can be useful.
-
Purify a Small Batch: Attempt the reaction with highly purified starting materials and solvent to see if the deactivation is mitigated.
-
Implement a Guard Bed: If impurities are unavoidable, consider passing your reactant stream through a guard bed containing an adsorbent material to remove poisons before they reach the catalyst.
-
-
-
Fouling (Coking or Polymerization): Organic molecules, including the reactant, product, or byproducts, can decompose or polymerize on the catalyst surface, physically blocking the active sites and pores.[8][14]
-
Troubleshooting Steps:
-
Reaction Condition Optimization: High temperatures and pressures can sometimes promote the formation of carbonaceous deposits ("coke"). Experiment with milder reaction conditions to see if this reduces the rate of deactivation.
-
Solvent Washing: Before reuse, wash the catalyst with a solvent that is effective at dissolving the potential fouling agents. A sequence of washes with different polarity solvents may be beneficial.
-
-
-
Palladium Leaching: A portion of the palladium may detach from the carbon support and enter the reaction solution, reducing the number of active sites on the solid catalyst.[15][16]
-
Troubleshooting Steps:
-
Analyze the Filtrate: After filtering the catalyst, analyze the reaction mixture for the presence of palladium using ICP-MS or atomic absorption spectroscopy (AAS).
-
pH Control: The stability of palladium on its support can be pH-dependent. Ensure the pH of your reaction medium is within a range that minimizes leaching. Acidic conditions, for instance, can sometimes promote the leaching of palladium oxides.[15][16]
-
-
-
Sintering: At elevated temperatures, the small palladium nanoparticles on the carbon support can migrate and agglomerate into larger particles. This reduces the total surface area of the active metal, leading to a decrease in catalytic activity.
-
Troubleshooting Steps:
-
Operate at Lower Temperatures: If possible, conduct the hydrogenation at the lowest effective temperature to minimize the risk of sintering.
-
Catalyst Characterization: Techniques like Transmission Electron Microscopy (TEM) can be used to compare the palladium particle size of fresh and used catalysts to determine if sintering has occurred.
-
-
Issue 2: Complete Reaction Failure with a Previously Active Catalyst
Question: My hydrogenation reaction has completely stalled, even with a catalyst that was active in the previous run. What could cause such a drastic loss of activity?
Answer: A sudden and complete loss of activity often points to severe catalyst poisoning or a significant process error.
Potential Causes & Solutions:
-
Acute Poisoning: A significant concentration of a potent catalyst poison may have been introduced into the reaction.
-
Troubleshooting Steps:
-
Review Recent Changes: Have there been any changes in the source or batch of your starting materials, solvents, or gases? A new batch may contain a previously absent impurity.
-
System Contamination: Check for any potential sources of contamination in your reactor setup, such as residues from previous reactions or cleaning agents.
-
-
-
Incorrect Catalyst Handling: Improper handling or storage of the catalyst can lead to deactivation.
-
Troubleshooting Steps:
-
Exposure to Air: Palladium catalysts, especially when dry and containing adsorbed hydrogen, can be pyrophoric and may be deactivated by excessive exposure to air (oxidation). Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Storage Conditions: Store the catalyst in a cool, dry, and inert environment.
-
-
Catalyst Regeneration Protocols
When your catalyst's activity has diminished, regeneration can often restore its performance, providing a cost-effective alternative to disposal and replacement.
Protocol 1: Solvent Washing for Fouling Removal
This is often the first and simplest method to try, particularly if fouling is suspected.
-
Filter and Collect: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Systematic Washing: Wash the catalyst sequentially with:
-
The reaction solvent (e.g., ethanol) to remove residual reactants and products.
-
A more polar solvent like deionized water.
-
A less polar organic solvent like acetone or chloroform to remove non-polar organic residues.[17]
-
-
Drying: Dry the washed catalyst under vacuum at a mild temperature (e.g., 60-80°C).
Protocol 2: Mild Acid/Base Treatment
This can be effective for removing certain types of adsorbed species.
-
Wash and Slurry: After solvent washing, slurry the catalyst in a dilute solution of an acid (e.g., dilute acetic acid) or a base (e.g., dilute sodium carbonate solution).[17][18]
-
Stir and Filter: Stir the slurry at room temperature for a few hours, then filter.
-
Neutralize and Dry: Wash the catalyst thoroughly with deionized water until the filtrate is neutral, then dry under vacuum.
Protocol 3: Thermal Treatment (Calcination)
This is a more aggressive method for removing stubborn carbonaceous deposits. It should be performed with caution as it can lead to sintering if not controlled properly.
-
Inert Atmosphere Heating: Heat the catalyst under a flow of an inert gas (e.g., nitrogen) to a moderate temperature (e.g., 200-300°C) to drive off volatile organic compounds.[14][19]
-
Controlled Oxidation: Introduce a small, controlled amount of oxygen (e.g., in a dilute air/nitrogen mixture) at an elevated temperature (e.g., 300-400°C) to burn off coke deposits.[20]
-
Reduction: After the oxidative treatment, the palladium may be in an oxidized state. A reduction step, typically by heating under a hydrogen flow, is necessary to restore the active metallic palladium sites.
Table 1: Representative Data for Pd/C Catalyst Performance
| Catalyst State | Reaction Time (hours) | Yield of this compound (%) |
| Fresh Catalyst | 3 | >98 |
| After 5 Cycles (No Regeneration) | 8 | 75 |
| After 5 Cycles (Solvent Wash Regeneration) | 4 | 95 |
| After 5 Cycles (Thermal Regeneration) | 3.5 | >97 |
Note: These are illustrative values and actual results will depend on specific reaction conditions and the extent of deactivation.
Visualizing Deactivation and Regeneration
The following diagrams illustrate the key concepts of catalyst deactivation and the general workflow for regeneration.
Caption: Mechanisms of catalyst deactivation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. youtube.com [youtube.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. Catalyst_poisoning [chemeurope.com]
- 12. scribd.com [scribd.com]
- 13. reddit.com [reddit.com]
- 14. ss-pub.org [ss-pub.org]
- 15. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 19. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 20. CN103028422A - Regeneration method for refining palladium-carbon catalysts through coarse terephthalic acid hydrogenation - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone
Welcome to the comprehensive technical support guide for 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS No. 70977-72-9). This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the safe handling, storage, and experimental application of this versatile chemical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs), such as the leukotriene receptor antagonist Ranlukast, a thorough understanding of its properties is critical for successful and safe experimentation.[1]
This guide moves beyond basic data sheets to offer practical, troubleshooting-oriented advice in a user-friendly question-and-answer format, addressing the specific challenges you may encounter in the laboratory.
Part 1: Core Safety & Handling FAQs
This section addresses the most frequently asked questions regarding the fundamental safety precautions and handling procedures for this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Respiratory Irritation (Category 3): May cause respiratory irritation.
The signal word for this compound is "Warning". It is crucial to take appropriate precautions to avoid contact with skin, eyes, and the respiratory system.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE, with specifications tailored to the known hazards of this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Double gloving is recommended. Disposable nitrile gloves provide good short-term protection. For prolonged contact, consider gloves with higher chemical resistance. Gloves should be inspected before each use and changed immediately upon contamination. |
| Body Protection | Chemically resistant Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination and prevent inhalation of dust or aerosols. |
Q3: What are the proper storage conditions for this compound to ensure its stability?
A3: To maintain the integrity and purity of this compound, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C.[2]
-
Atmosphere: Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon).[2] This is crucial as aromatic amines can be sensitive to air and light, leading to oxidation and degradation, which may manifest as a color change (e.g., yellowing or browning).
-
Container: Store in a tightly closed, properly labeled container to prevent contamination and absorption of moisture.
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles with a face shield.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste. For liquid spills, absorb with an inert material (e.g., sand, vermiculite, or a commercial absorbent pad).
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's and local regulations.
Q5: What are the correct first aid procedures in case of exposure?
A5: Immediate and appropriate first aid is critical. Follow these guidelines for different types of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Part 2: Experimental Troubleshooting & FAQs
This section dives into the practical challenges and questions that may arise during the experimental use of this compound.
Q6: I'm having trouble dissolving this compound. What solvents are recommended?
-
High Solubility: The hydrochloride salt is reported to be soluble in water, methanol, and other alcohols. The free base form is likely to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). A patent for the synthesis of Ranlukast mentions the use of ethanol as a solvent for a reaction involving this compound.[3]
-
Moderate to Low Solubility: It is expected to have lower solubility in less polar solvents like ethyl acetate, dichloromethane, and non-polar solvents like hexanes.
Experimental Tip: To prepare a stock solution, start by testing solubility in a small volume of a polar organic solvent like DMSO or DMF. Gentle warming and sonication can aid dissolution. For aqueous solutions, consider using the more soluble hydrochloride salt form.
Q7: My reaction mixture is turning a dark brown/black color. What could be the cause and how can I prevent it?
A7: The development of a dark color in reactions involving aromatic amines like this compound is a common issue, often indicative of oxidation.
Causality: The amino group on the aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This oxidation can lead to the formation of highly colored polymeric byproducts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected color changes.
Q8: I am seeing an unexpected byproduct in my reaction. What are some common side reactions of this compound?
A8: The reactivity of this compound is dictated by its three functional groups: the amino group, the hydroxyl group, and the acetyl group. Understanding their potential side reactions is key to optimizing your synthesis.
-
Amino Group Reactions: Besides the desired reaction, the amino group can undergo oxidation (as discussed in Q7) and over-alkylation if you are performing an N-alkylation reaction.
-
Hydroxyl Group Reactions: The phenolic hydroxyl group can also participate in reactions, such as O-alkylation or O-acylation, depending on the reagents and conditions used. Protecting this group may be necessary for certain synthetic transformations.
-
Acetyl Group Reactions: The ketone can undergo reduction to a secondary alcohol or participate in condensation reactions.
Self-Validating Protocol Design: When planning your synthesis, consider the relative reactivity of these functional groups and choose reagents and conditions that favor the desired transformation. For example, using a milder reducing agent can prevent the reduction of the ketone if you are targeting a reaction at the amino group.
Q9: How can I purify crude this compound?
A9: The choice of purification method will depend on the nature and quantity of the impurities. Here are two common approaches:
Protocol 1: Recrystallization
This is an effective method for removing small amounts of impurities from a solid product.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are good starting points.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography
This method is suitable for separating the product from impurities with different polarities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q10: How should I dispose of waste containing this compound?
A10: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous waste. Keep it in a separate, clearly labeled, and sealed container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4][5] Never dispose of this chemical down the drain or in the regular trash.[4][5]
Part 3: In-Depth Technical Data
This section provides more detailed technical information to aid in experimental design and analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 70977-72-9 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Solid, yellow crystalline powder | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data for Characterization
-
¹H NMR: Expect signals for the aromatic protons in the range of δ 6.5-8.0 ppm. The methyl protons of the acetyl group will likely appear as a singlet around δ 2.5-2.6 ppm. The protons of the amino and hydroxyl groups will be broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbonyl carbon of the acetyl group will be the most downfield signal, typically above δ 190 ppm. Aromatic carbons will appear in the δ 110-160 ppm region. The methyl carbon will be a signal at a higher field, likely around δ 25-30 ppm.
-
IR Spectroscopy: Key characteristic peaks to look for include:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹)
-
O-H stretching of the phenolic hydroxyl group (a broad peak around 3200-3600 cm⁻¹)
-
C=O stretching of the ketone (around 1650-1680 cm⁻¹)
-
C-N stretching (around 1250-1350 cm⁻¹)
-
C-O stretching (around 1200-1300 cm⁻¹)
-
Logical Relationship Diagram for Synthesis and Purification
Caption: A logical workflow from synthesis to pure product.
References
- ChemBK. (2024, April 9). 3-Amino-2-hydroxyacetophenone hydrochloride.
- BenchChem. (2025). Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone.
- De, R. L., Mukherjee, J., Mandal, M., Roy, L., Bhowal, R., & Banerjee, I. (2009). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry, 48B, 595-598.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- Sigma-Aldrich. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in API Synthesis.
- Sigma-Aldrich. (n.d.). This compound | 70977-72-9.
- Florida State University, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal.
- University of Central Florida, Environmental Health & Safety. (n.d.). Hazardous Waste.
- University of Cincinnati, Environmental Health & Safety. (n.d.). Advisory 7.3.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
- University of Nevada, Reno, Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities.
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
Sources
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for 1-(3-Amino-2-hydroxyphenyl)ethanone Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 1-(3-Amino-2-hydroxyphenyl)ethanone. It further compares this robust and widely accessible method against the high-sensitivity technique of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering researchers, scientists, and drug development professionals a practical and scientifically sound approach to analytical method validation.[1]
Introduction: The Imperative for Validated Analytical Methods
This compound is a key chemical intermediate whose purity and concentration are critical in various stages of pharmaceutical development. Accurate quantification is essential for ensuring the safety, efficacy, and quality of the final drug product. An analytical method, regardless of its sophistication, is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement for regulatory submissions to bodies like the FDA and EMA.[2] This guide demonstrates the validation process for a specific HPLC-UV method and contextualizes its performance against a more advanced alternative.
HPLC-UV Method Development: A Rationale-Driven Approach
The development of a robust analytical method is the logical precursor to validation. The choices made during development directly impact the method's performance and eventual success in validation.
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was selected. The C18 stationary phase provides excellent retention for the moderately non-polar aromatic structure of this compound.
-
Mobile Phase Composition: An isocratic mobile phase consisting of an aqueous phosphate buffer and methanol (e.g., 85:15 v/v) was chosen.[3] The buffer, adjusted to a pH of approximately 4.8, ensures the amine group is protonated, which minimizes peak tailing and improves chromatographic peak shape. Methanol serves as the organic modifier to elute the analyte with a reasonable retention time.
-
Detection Wavelength: Based on the UV spectrum of aminophenols, a detection wavelength of 285 nm was selected to provide a strong absorbance signal for the analyte, ensuring high sensitivity.[3]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C were established to provide optimal separation efficiency and reproducible retention times.[3]
The Validation Workflow: Adhering to ICH Q2(R2) Principles
Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended use.[4][5] The following parameters are evaluated.
Caption: A typical workflow for HPLC method validation based on ICH guidelines.
Validation Parameters and Illustrative Data
The following tables summarize the validation process with illustrative data that meets typical acceptance criteria.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Concentration Range | 10 - 150 µg/mL | Covers 80-120% of the target concentration.[4] |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Regression Equation | y = 45120x + 1530 | - |
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
|---|---|---|---|
| 80% | 80 | 99.5% | 98.0 - 102.0% |
| 100% | 100 | 100.2% | 98.0 - 102.0% |
| 120% | 120 | 100.8% | 98.0 - 102.0% |
Table 3: Precision
| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria (%RSD) |
|---|---|---|---|
| Repeatability | (n=6 determinations) | 0.85% | ≤ 2.0% |
| Intermediate Precision | (Different day, analyst) | 1.20% | ≤ 2.0% |
Table 4: Sensitivity and Robustness
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 1.5 µg/mL |
| Robustness | (Variations in pH, % Organic) | No significant impact on results. |
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
While HPLC-UV is a robust workhorse for routine quality control, certain applications, such as metabolite identification or trace-level impurity analysis, demand higher performance.[6] Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful alternative.[7][8]
UPLC-MS/MS Principle: UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. The eluent is then passed into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). A tandem MS (or MS/MS) instrument performs two stages of mass analysis, providing exceptional selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[9]
Caption: Decision tree for selecting an appropriate analytical method.
Table 5: Performance Comparison: HPLC-UV vs. UPLC-MS/MS
| Feature | HPLC-UV | UPLC-MS/MS | Rationale & Justification |
|---|---|---|---|
| Selectivity | Moderate to Good | Exceptional | MS/MS can distinguish between compounds with identical retention times and similar UV spectra (isobars).[8] |
| Sensitivity (LOQ) | µg/mL range | pg/mL to ng/mL range | MS detectors are inherently more sensitive than UV detectors.[9] |
| Speed | Slower (10-30 min runs) | Faster (1-5 min runs) | UPLC's smaller particles allow for higher flow rates and faster separations without sacrificing resolution. |
| Cost (Instrument) | Low to Moderate | High | Mass spectrometers are significantly more expensive to purchase and maintain. |
| Complexity | Low | High | Requires specialized training for operation, method development, and data interpretation. |
| Robustness | High | Moderate | More susceptible to matrix effects and instrumental drift. |
| Typical Use | Routine QC, Assay, Purity | Trace-level quantification, metabolite ID, bioanalysis, impurity characterization.[6][7] |
Detailed Experimental Protocols
Here we provide actionable, step-by-step protocols for key validation experiments.
Protocol 1: Linearity & Range Determination
-
Prepare a Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in the mobile phase to make a 250 mL solution (100 µg/mL).
-
Create Calibration Standards: Prepare a minimum of five calibration standards by diluting the stock solution. For the 10-150 µg/mL range, concentrations could be 10, 25, 50, 100, and 150 µg/mL.
-
Inject and Analyze: Inject each standard in triplicate onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to obtain the equation (y = mx + c) and the correlation coefficient (r²).[4]
Protocol 2: Accuracy (Spike/Recovery Method)
-
Prepare a Placebo Matrix: Prepare a solution containing all formulation excipients except the active pharmaceutical ingredient (API).
-
Spike Placebo: Add known amounts of the API stock solution to the placebo matrix to create samples at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare three independent samples at each level.
-
Inject and Analyze: Analyze the spiked samples using the HPLC method.
-
Calculate Recovery: Determine the concentration of the analyte in each sample using the linearity curve. Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.[10]
Protocol 3: Precision (Repeatability)
-
Prepare Test Sample: Prepare a single batch of a homogenous sample at 100% of the target concentration.
-
Analyze Repeatedly: Perform a minimum of six replicate injections of the same sample under the same operating conditions over a short interval of time.
-
Calculate RSD: Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas or calculated concentrations.[4]
Protocol 4: Robustness
-
Identify Critical Parameters: Identify method parameters that could be subject to small variations, such as mobile phase pH (±0.2 units) and organic modifier content (±2%).
-
Introduce Deliberate Changes: Prepare mobile phases and run samples with these deliberate, small changes to the method parameters.
-
Analyze and Compare: Analyze the results (e.g., retention time, peak area, peak tailing) and compare them to the results obtained using the nominal method parameters. The method is robust if these small changes do not significantly affect the results.[10]
Conclusion
The validation of an analytical method is a cornerstone of pharmaceutical development, ensuring data integrity and product quality. The described HPLC-UV method, when validated according to ICH guidelines, provides a reliable, cost-effective, and robust solution for the routine quantification of this compound. For research and development scenarios requiring higher sensitivity, selectivity, or speed, UPLC-MS/MS presents a superior, albeit more complex and costly, alternative. The choice between these methods should be a deliberate, risk-based decision guided by the specific analytical objective, sample complexity, and available resources.
References
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- International Council for Harmonisation (ICH). Quality Guidelines.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Gherman, B. et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Revista de Chimie, 64(1), 64-68.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency (EMA). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. (2020). High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method.
- Slideshare. (2018). ICH Q2 Analytical Method Validation.
- OndaVia. Amine Analysis using Quantitative Raman Spectroscopy™.
- European Medicines Agency (EMA). (2023). Quality: specifications, analytical procedures and analytical validation.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline.
- Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
- Sznitowska, M. et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-6.
- SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods.
- You, Y. et al. (2018). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Atmosphere, 9(12), 481.
- European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures.
- Zare, F. et al. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. International Journal of Analytical Chemistry.
- Bioanalysis Zone. Small molecule analysis using MS.
- SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride.
- Logoyda, L. et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 71(2), 493-502.
- Wang, H. et al. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 3(7), 1568-1572.
- Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Agilent. (2016). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles.
- ResearchGate. (2018). How can I quantify 1°, 2°, 3° Amines in a reaction product without NMR, potentiometric titration?
- Sun, Y. et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1493-1504.
- Beccaria, M. & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
- European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
- Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes.
- Shinde, P. et al. (2014). Analytical Method Development And Validation Of Acetaminophen, Caffeine, Phenylephrine Hydrochloride And Dextromethorphan. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 503-508.
- Sirivibulkovit, K. et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 12(17), 3244.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Synthetic Routes of 1-(3-Amino-2-hydroxyphenyl)ethanone
Introduction
1-(3-Amino-2-hydroxyphenyl)ethanone, a key building block in the synthesis of various pharmaceuticals, most notably the anti-asthmatic drug Pranlukast, is a molecule of significant interest to the drug development and fine chemical industries.[1][2] The efficiency, cost-effectiveness, safety, and environmental impact of its synthesis are critical considerations for industrial-scale production. This guide provides an in-depth, objective comparison of the prominent synthetic routes to this valuable intermediate, supported by experimental data and procedural insights to aid researchers and process chemists in selecting the optimal strategy for their specific needs.
Route 1: The Classical Approach - Nitration and Reduction of 2-Hydroxyacetophenone
This is one of the most established methods for synthesizing this compound. The general strategy involves the electrophilic nitration of a substituted 2-hydroxyacetophenone, followed by the reduction of the introduced nitro group to the desired amine.
Reaction Scheme:
Caption: General scheme for the nitration-reduction route.
Detailed Protocols and Variations:
Variation 1A: One-Pot Synthesis with Sulfonic Acid Protection
A notable advancement in this route is the development of a one-pot procedure that combines protection, nitration, and reduction, thereby improving process efficiency.[1][3]
-
Experimental Protocol:
-
To a reaction vessel, add 2-hydroxyacetophenone.
-
Under controlled temperature (0-5°C), slowly add a sulfonating agent like chlorosulfonic acid. The sulfonic acid group acts as a protecting group for the para position, directing the nitration to the desired ortho position.
-
After the sulfonation is complete, a mixed acid solution (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining a low temperature (below 20°C).
-
Upon completion of the nitration, the reaction is quenched with ice.
-
The nitro intermediate is then reduced in the same pot using a reducing agent such as iron powder in the presence of concentrated hydrochloric acid.[1]
-
The final product is isolated and purified, often through recrystallization.
-
Variation 1B: Nitration of a Halogenated Precursor followed by Catalytic Hydrogenation
This method utilizes a halogenated starting material, which can influence the regioselectivity of the nitration and provides an alternative handle for further synthetic modifications if needed. A Chinese patent details this approach using a microchannel reactor for improved safety and control.[4]
-
Experimental Protocol:
-
2-Hydroxy-5-chloroacetophenone is dissolved in glacial acetic acid.
-
A solution of fuming nitric acid in glacial acetic acid is prepared separately.
-
The two solutions are mixed in a microchannel reactor at a controlled temperature (e.g., 65°C) to yield 2-hydroxy-3-nitro-5-chloroacetophenone.[4]
-
The resulting nitro compound is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine. This step simultaneously reduces the nitro group and removes the chloro substituent.[4]
-
The product is isolated after filtration of the catalyst and purification.
-
Variation 1C: Direct Nitration and Catalytic Hydrogenation
A straightforward approach involves the direct nitration of 2-hydroxyacetophenone followed by catalytic hydrogenation.
-
Experimental Protocol:
-
2-Hydroxy-3-nitroacetophenone is prepared according to established methods.
-
A solution of 2-hydroxy-3-nitroacetophenone in a suitable solvent like ethanol is hydrogenated at room temperature and elevated pressure (e.g., 50 p.s.i.) for several hours using a platinum on charcoal catalyst.[5]
-
After the reaction, the catalyst is filtered off, and the solvent is evaporated.
-
The crude product is then purified, typically by column chromatography on silica gel.[5]
-
Performance Comparison of Nitration-Reduction Routes
| Parameter | Variation 1A: One-Pot | Variation 1B: Halogenated Precursor | Variation 1C: Direct Nitration |
| Starting Material | 2-Hydroxyacetophenone | 2-Hydroxy-5-chloroacetophenone | 2-Hydroxy-3-nitroacetophenone |
| Key Reagents | Chlorosulfonic acid, HNO₃/H₂SO₄, Fe/HCl | Fuming HNO₃, H₂/Pd-C | H₂/Pt-C |
| Reported Yield | High (Purity >99%)[1] | Nitration: 91.33%, Reduction: 87.39%[4] | Good[5] |
| Reaction Time | Short[1] | Nitration: 95 seconds (in microreactor)[4] | 2.5 hours for hydrogenation[5] |
| Purification | Recrystallization[1] | Filtration and recrystallization | Column Chromatography[5] |
Causality Behind Experimental Choices:
-
Sulfonic Acid Protection: The use of a sulfonic acid protecting group in the one-pot synthesis is a strategic choice to ensure the regioselectivity of the nitration. The bulky sulfonic acid group blocks the more reactive para-position, forcing the nitro group to add at the desired ortho-position relative to the hydroxyl group.
-
Microchannel Reactor: The choice of a microchannel reactor for the nitration of the halogenated precursor is driven by safety and efficiency.[4] Nitration reactions are often highly exothermic, and microreactors offer superior heat and mass transfer, allowing for better temperature control and reducing the risk of runaway reactions.[6][7]
-
Catalytic Hydrogenation: This is a common and effective method for the reduction of aromatic nitro groups. The choice of catalyst (Pd/C or Pt-C) and reaction conditions can be tailored to the specific substrate and desired outcome.
Advantages and Disadvantages:
-
Advantages:
-
Readily available and relatively inexpensive starting materials.
-
The one-pot variation offers high efficiency and reduced workup.[1]
-
Well-established and scalable chemistry.
-
-
Disadvantages:
-
Use of hazardous reagents like fuming nitric acid and concentrated sulfuric acid requires stringent safety protocols.[8][9]
-
Potential for the formation of unwanted isomers, necessitating careful control of reaction conditions and potentially complex purification.
-
Generation of acidic waste streams that require neutralization and disposal.
-
Route 2: Multi-step Synthesis from 2-Aminophenol
This route builds the target molecule through a series of transformations starting from 2-aminophenol. Key steps include protection of the amino group, introduction of a halogen, acylation via the Hoesch reaction, and finally, dehalogenation.
Reaction Scheme:
Caption: Multi-step synthesis pathway from 2-aminophenol.
Detailed Protocol:
-
Experimental Protocol:
-
Acetylation: 2-Aminophenol is acetylated using acetic anhydride in water to protect the amino group, forming 2-acetamidophenol.
-
Bromination: The resulting 2-acetamidophenol is then brominated, typically with N-bromosuccinimide (NBS), to introduce a bromine atom at the para-position to the hydroxyl group, yielding 2-acetamido-4-bromophenol.[10]
-
Hoesch Reaction: The acetyl group is introduced via a Hoesch reaction. 2-Acetamido-4-bromophenol is reacted with acetonitrile in the presence of a Lewis acid like zinc chloride and dry hydrogen chloride gas.[11] Subsequent hydrolysis of the intermediate ketimine yields 2-hydroxy-3-amino-5-bromoacetophenone.
-
Debromination/Reduction: The final step involves the catalytic hydrogenation of 2-hydroxy-3-amino-5-bromoacetophenone using a Pd/C catalyst. This simultaneously removes the bromo substituent and reduces the acetamido group back to an amino group, affording the final product.
-
Performance Analysis:
| Parameter | Multi-step Synthesis from 2-Aminophenol |
| Starting Material | 2-Aminophenol |
| Key Reactions | Acetylation, Bromination, Hoesch Reaction, Catalytic Hydrogenation |
| Reported Yield | High purity final product |
| Reaction Steps | Four distinct steps |
| Purification | Requires purification at multiple stages |
Causality Behind Experimental Choices:
-
Acetylation: The initial acetylation of the amino group serves two purposes: it protects the amine from unwanted side reactions and deactivates the ring slightly, allowing for more controlled subsequent reactions.
-
Bromination: The introduction of a bromine atom is a strategic step that facilitates the subsequent Hoesch reaction and can be readily removed in the final step.
-
Hoesch Reaction: This reaction is a classic method for the acylation of electron-rich aromatic compounds like phenols.[11] It allows for the direct introduction of the acetyl group at the desired position.
Advantages and Disadvantages:
-
Advantages:
-
Good control over the regiochemistry of the substitutions.
-
Avoids the use of highly corrosive nitrating agents in the main synthetic pathway.
-
-
Disadvantages:
-
A longer synthetic route with multiple steps, which can lead to a lower overall yield.
-
Requires the isolation and purification of several intermediates, increasing the overall process time and resource consumption.
-
The Hoesch reaction can have limitations and may not be suitable for all substrates.
-
Route 3: The "Green" Alternative - Biosynthetic Approach
A more environmentally friendly approach to the synthesis of this compound has been developed using a multi-enzyme system. This method leverages the specificity and efficiency of enzymes to carry out the desired transformation under mild conditions.
Reaction Scheme:
Caption: Enzymatic cascade for the synthesis of the target molecule.
Detailed Protocol:
-
Experimental Protocol:
-
A three-enzyme system is employed, consisting of nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH).
-
The reaction is carried out in an aqueous buffer solution at a controlled pH and temperature (e.g., 30°C).
-
m-Nitroacetophenone is used as the starting material.
-
nbzA, with the help of the cofactor NADPH, reduces the nitro group of m-nitroacetophenone to a hydroxylamino group.
-
GDH is included in the system to regenerate the expensive NADPH cofactor, making the process more economically viable.
-
habA then catalyzes the rearrangement of the hydroxylamino intermediate to the final product, this compound.
-
The product can be isolated from the aqueous reaction mixture.
-
Performance Analysis:
| Parameter | Biosynthetic Route |
| Starting Material | m-Nitroacetophenone |
| Key Reagents | Enzymes (nbzA, habA, GDH), NADPH, Glucose |
| Reported Yield | Up to 580 mg/L after optimization |
| Reaction Conditions | Aqueous buffer, mild temperature (e.g., 30°C) |
| Purification | Extraction from aqueous media |
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of nbzA and habA is based on their known catalytic activities for the reduction of nitroaromatics and the subsequent rearrangement of the hydroxylamino intermediate, respectively.
-
Cofactor Regeneration: The inclusion of GDH is crucial for the economic feasibility of the process. NADPH is an expensive stoichiometric reductant, and an efficient regeneration system is necessary for large-scale applications.
Advantages and Disadvantages:
-
Advantages:
-
Environmentally friendly process conducted in water under mild conditions.
-
High selectivity, minimizing the formation of byproducts.
-
Avoids the use of hazardous and corrosive reagents.
-
-
Disadvantages:
-
Currently, the product titer is relatively low compared to traditional chemical syntheses, which may limit its industrial applicability without further optimization.
-
The cost and stability of the enzymes can be a concern for large-scale production.
-
Requires expertise in biocatalysis and fermentation technology.
-
Overall Comparison and Future Outlook
The choice of a synthetic route to this compound is a multifaceted decision that depends on the specific requirements of the manufacturer, including scale, cost, safety, and environmental considerations.
Caption: Decision matrix for selecting a synthetic route.
The classical nitration and reduction route, particularly the one-pot variation, remains a strong candidate for industrial-scale production due to its high yield, efficiency, and use of readily available starting materials.[1] However, the inherent safety and environmental concerns associated with the use of strong acids necessitate robust engineering controls and waste management strategies.[8][9]
The multi-step synthesis from 2-aminophenol offers excellent control over regioselectivity, potentially leading to a higher purity product. However, the increased number of steps can negatively impact the overall yield and process economics.
The biosynthetic route represents a promising "green" alternative that aligns with the growing demand for sustainable chemical manufacturing. While currently at a lower technology readiness level for bulk production, ongoing research in enzyme engineering and process optimization could make this a competitive option in the future.
Ultimately, a thorough process hazard analysis, cost modeling, and consideration of the desired product quality and regulatory landscape will guide the final selection of the most appropriate synthetic strategy.
References
- A Comparative Guide to the Environmental Impact of Aminonitrile Synthesis Routes. (2025). Benchchem.
- CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone. (2022).
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (n.d.). Beilstein Journals.
- Nitr
- Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
- NITRIC ACID SAFETY. (n.d.). University of Washington.
- Technical Support Center: Managing Exothermic Reactions During Nitr
- 2-Acetamido-4-bromophenol synthesis. (n.d.). ChemicalBook.
- CN114394908B - Method for preparing 2-hydroxy-3-aminoacetophenone. (2024).
- Synthesis of 3-amino-2-hydroxyacetophenone. (n.d.). PrepChem.com.
- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone. (2020).
- The Role of this compound in API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- B.SC - Part II - Houben Hoesch Reaction. (2020). Scribd.
Sources
- 1. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN114394908B - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 4. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 7. vapourtec.com [vapourtec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. 2-Acetamido-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone: Chemical vs. Enzymatic Routes
Introduction
1-(3-Amino-2-hydroxyphenyl)ethanone (3AHAP), a key chemical intermediate, is pivotal in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the asthma therapeutic, ranlukast.[1] The structural integrity and purity of this intermediate are paramount, directly influencing the efficacy and safety of the final drug product. As the pharmaceutical industry increasingly pivots towards greener and more efficient manufacturing, the choice of synthetic pathway for crucial intermediates like 3AHAP comes under intense scrutiny.
This guide provides an in-depth, objective comparison between traditional chemical synthesis and modern enzymatic synthesis for producing this compound. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and present a data-driven analysis of their respective performances. This content is designed for researchers, chemists, and process development professionals dedicated to optimizing API manufacturing through informed methodological choices.
Part 1: The Conventional Approach: Chemical Synthesis
Traditional organic chemistry offers robust and well-established methods for synthesizing substituted aromatic ketones. For this compound, a common and effective strategy involves the selective reduction of a nitrated precursor. This pathway circumvents the regioselectivity issues often encountered with methods like Friedel-Crafts acylation or the Fries rearrangement, which can produce a mixture of isomers requiring extensive purification.[2][3]
The chosen chemical route proceeds via the catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone. The rationale for this two-step approach (nitration followed by reduction) is the precise positional control afforded by the directing effects of the hydroxyl and acetyl groups on the aromatic ring, followed by a high-yield reduction of the nitro group to the desired amine.
Reaction Pathway: Catalytic Hydrogenation
The core of this chemical method is the reduction of a nitro group to an amine using a heterogeneous catalyst, typically platinum on carbon (Pt/C), under a hydrogen atmosphere. This is a classic, high-efficiency transformation widely used in industrial synthesis.
Sources
A Comparative Cost-Benefit Analysis of Synthetic Pathways for Ranlukast
Abstract: Ranlukast is a potent and selective leukotriene D4 antagonist used in the management of bronchial asthma and allergic rhinitis. The economic viability of its large-scale production is critically dependent on the efficiency, cost-effectiveness, and environmental impact of its synthetic route. This guide provides an in-depth comparison of various synthetic pathways to ranlukast, offering a cost-benefit analysis supported by experimental data and process logic. We will dissect three prominent strategies, evaluating them on parameters such as starting material cost, process complexity, overall yield, and scalability. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the manufacturing process of this important therapeutic agent.
Introduction: The Therapeutic and Commercial Significance of Ranlukast
Ranlukast, chemically known as N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)-benzamide, functions by blocking the effects of cysteinyl leukotrienes, which are key mediators in the inflammatory cascade of asthma. Its efficacy has established it as a valuable treatment option. Consequently, the development of a robust, cost-effective, and scalable manufacturing process is a primary objective for pharmaceutical manufacturers. An ideal synthetic pathway should not only provide a high overall yield but also utilize readily available, low-cost starting materials, involve simple and safe reaction steps, and minimize waste.
Key Intermediates and General Synthetic Strategy
Most synthetic routes to ranlukast converge on the formation of two key fragments, which are then coupled and cyclized. The core structure relies on:
-
The Benzamide Side Chain: Typically derived from 4-(4-phenylbutoxy)benzoic acid.
-
The Chromone Core Precursor: Often built from 3-amino-2-hydroxyacetophenone.[1][2][3]
The final, critical step involves the formation of the chromone ring, which incorporates the tetrazole moiety. The various pathways primarily differ in their approach to synthesizing these key intermediates and the specific conditions used for the final condensation and cyclization steps.
Analysis of Synthetic Pathways
Pathway A: The Convergent Amidation and Claisen Condensation Route
This is a widely cited and classical approach. It involves the synthesis of the two main intermediates, their subsequent coupling via amidation, and a final Claisen condensation followed by cyclization to form the chromone ring.
3.1.1 Retrosynthetic Analysis & Strategy
The strategy is a convergent one. 4-(4-phenylbutoxy)benzoic acid is first activated (e.g., as an acyl chloride) and then reacted with 3-amino-2-hydroxyacetophenone to form the key amide intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone.[1] This intermediate then undergoes a Claisen condensation with an ethyl tetrazole derivative, followed by acid-catalyzed cyclization to yield ranlukast.
3.1.2 Synthesis Diagram
Caption: Convergent synthesis of Ranlukast via amidation and Claisen condensation.
3.1.3 Cost-Benefit Analysis
-
Benefits: This route is well-established and reliable. The reactions are generally high-yielding, particularly the amidation step. The convergent nature allows for the separate, optimized synthesis of the two main fragments, which can improve overall efficiency.
-
Costs & Drawbacks: The synthesis of the starting material, 3-amino-2-hydroxyacetophenone, can be lengthy and expensive depending on its source.[2] The Claisen condensation step requires a strong base like sodium hydride, which can be hazardous and difficult to handle on an industrial scale. The process involves multiple distinct steps with intermediate purifications, which adds to processing time and solvent usage.
3.1.4 Experimental Protocol for Key Step: Amidation
-
Suspend 4-(phenylbutoxy)benzoic acid (270 g) in thionyl chloride (270 g) and maintain at 50°C for 3 hours.[3]
-
After the reaction, recover unreacted thionyl chloride under reduced pressure. Purge the system with nitrogen.
-
Cool the resulting acyl chloride to room temperature and dissolve in dichloromethane (270 g).
-
In a separate vessel, dissolve 3-amino-2-hydroxyacetophenone (151 g) in dichloromethane (200 g) and add pyridine (160 g).
-
Under ice-cooling, add the acyl chloride solution dropwise to the amine solution, ensuring the temperature does not exceed 10°C.[3]
-
After addition, allow the reaction to proceed to completion (monitored by TLC/HPLC).
-
Perform an aqueous workup to remove pyridine hydrochloride and unreacted starting materials.
-
Crystallize the product, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, from a suitable solvent.
Pathway B: Cost-Effective Synthesis of Key Intermediate
This pathway focuses on reducing the cost of the overall process by redesigning the synthesis of the expensive starting material, 3-amino-2-hydroxyacetophenone. A patent describes a novel route starting from the inexpensive and readily available 2-aminophenol-4-sulfonic acid.[2][3]
3.2.1 Retrosynthetic Analysis & Strategy
The core strategy remains the same as Pathway A, but the economic feasibility is enhanced by a more efficient synthesis of a key building block. The synthesis of 3-amino-2-hydroxyacetophenone proceeds via acylation, a Fries rearrangement, and subsequent deprotection of the starting sulfonated aminophenol.[2][3] This avoids more hazardous or expensive nitration and reduction steps common in other preparations.
3.2.2 Synthesis Diagram
Caption: Cost-effective synthesis of a key intermediate for Ranlukast production.
3.2.3 Cost-Benefit Analysis
-
Benefits: The primary advantage is economic. The use of 2-aminophenol-4-sulfonic acid as a starting material significantly lowers raw material costs.[2] The process is designed for easy industrialization, avoids dangerous reagents, and results in a high-purity final product.[2][3]
-
Costs & Drawbacks: The Fries rearrangement can be sensitive to conditions and may require optimization for large-scale production. The multi-step synthesis of the intermediate, while cost-effective, still adds to the overall number of transformations compared to purchasing it directly, albeit at a higher price.
Pathway C: The One-Pot Claisen Condensation and Cyclization
Process optimization is a key driver of cost reduction. This pathway streamlines the final steps of ranlukast synthesis by combining the Claisen condensation and cyclization into a single, "one-pot" operation, avoiding the need to isolate the condensation intermediate.[4]
3.3.1 Retrosynthetic Analysis & Strategy
This is not a new synthetic route in terms of bond formation but rather a process innovation. After the Claisen condensation of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone and ethyl tetrazole-5-carboxylate is complete in a polar aprotic solvent (like DMF), an acid solution is added directly to the reaction mixture to induce the cyclization reaction in situ.[4]
3.3.2 Synthesis Diagram
Caption: One-pot synthesis of Ranlukast, combining condensation and cyclization.
3.3.3 Cost-Benefit Analysis
-
Benefits: This method significantly improves operational efficiency. By eliminating the need to isolate and purify the intermediate, it saves time, reduces solvent consumption, and minimizes material loss.[4] The patent claims the cyclization can be achieved at a lower temperature (0-40 °C), which reduces energy consumption and costs.[4] This simplification leads to higher throughput and is highly desirable for industrial manufacturing.
-
Costs & Drawbacks: One-pot reactions can sometimes be more challenging to control, and impurities from the first step can interfere with the second. The yield might be slightly lower than a two-step process with intermediate purification, but this is often offset by the savings in time and resources. The choice of solvent and base is critical to the success of the one-pot procedure.
Comparative Analysis and Recommendation
| Parameter | Pathway A: Convergent | Pathway B: Cost-Effective Intermediate | Pathway C: One-Pot Process |
| Starting Material Cost | Moderate to High (depends on intermediate source) | Low (uses inexpensive raw materials)[2] | Moderate to High (same as A) |
| Process Complexity | High (multiple steps, purifications) | High (adds steps for intermediate synthesis) | Low (fewer operational steps)[4] |
| Scalability | Good | Good (designed for industrialization)[2] | Excellent (higher throughput) |
| Safety/Handling | Moderate (requires strong, hazardous base) | Good (avoids dangerous processes)[3] | Good (can use milder organic bases) |
| Overall Yield | Good | High | Good to High |
| Energy Consumption | Moderate | Moderate | Low (low-temperature cyclization)[4] |
| Waste Generation | Moderate (multiple workups/purifications) | Moderate | Low (less solvent, fewer steps) |
Recommendation:
For establishing a new, highly cost-competitive manufacturing process, a hybrid approach integrating the innovations of Pathway B and Pathway C is recommended.
-
Adopt the synthetic route from Pathway B to produce the key intermediate, 3-amino-2-hydroxyacetophenone, from low-cost 2-aminophenol-4-sulfonic acid. This fundamentally reduces the raw material cost base.
-
Implement the one-pot condensation and cyclization strategy from Pathway C for the final steps. This will maximize operational efficiency, reduce energy and solvent costs, and increase plant throughput.
This combined strategy leverages the primary advantages of both innovations—low-cost starting materials and a highly efficient, streamlined final conversion—to create the most economically favorable and industrially scalable process for ranlukast synthesis.
References
- Arborpharmchem. (2025, September 7).
- CN108912100A - A kind of preparation method of Pranlukast.
- CN106588897A - New preparation method of Pranlukast.
- Tsai, T. H., et al. (2013). Synthesis of pranlukast. Trade Science Inc. Journals.
- New preparation method of Pranlukast.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. CN106588897A - New preparation method of Pranlukast - Google Patents [patents.google.com]
- 3. New preparation method of Pranlukast - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108912100A - A kind of preparation method of Pranlukast - Google Patents [patents.google.com]
A Comparative Guide to Green Chemistry Approaches for the Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical juncture where efficiency, purity, and sustainability intersect. 1-(3-Amino-2-hydroxyphenyl)ethanone, a pivotal precursor for drugs such as the asthma medication Pranlukast, presents a compelling case for the adoption of green chemistry principles.[1][2] This guide provides an in-depth comparison of emerging green synthetic routes to this valuable compound, offering a critical analysis of their performance, environmental impact, and practical applicability for researchers, scientists, and drug development professionals.
The Imperative for Greener Syntheses
Traditional synthetic pathways often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, contributing to significant waste generation.[3] The principles of green chemistry encourage a paradigm shift towards methodologies that are not only efficient but also environmentally benign. This includes the use of renewable feedstocks, safer solvents, catalytic reagents, and energy-efficient processes. For the synthesis of this compound, this translates to exploring enzymatic catalysis, greener reduction methods, and innovative reaction technologies that minimize environmental footprint while maximizing yield and purity.
Comparative Analysis of Synthetic Strategies
This guide will dissect and compare three distinct approaches for the synthesis of this compound: a cutting-edge multi-enzyme biosynthesis, a refined catalytic hydrogenation route, and a multi-step synthesis from a readily available starting material. Each method will be evaluated based on yield, reaction conditions, and key green chemistry metrics.
Synthetic Route Overview
Caption: Comparative overview of synthetic pathways to this compound.
In-Depth Analysis and Experimental Protocols
Multi-Enzyme Biosynthesis: The Biocatalytic Frontier
This approach leverages the high selectivity and mild operating conditions of enzymatic reactions to offer a significantly greener alternative to traditional chemical synthesis.[1]
Causality of Experimental Choices: The choice of a three-enzyme system addresses a key challenge in biocatalysis: the cost of cofactors.[1] Nitrobenzene nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA) perform the core transformation, while glucose dehydrogenase (GDH) continuously regenerates the essential NADPH cofactor, making the process economically viable.[1] The reaction is performed in an aqueous buffer at ambient temperature and pressure, eliminating the need for harsh organic solvents and extreme conditions.
Experimental Protocol: Multi-Enzyme Synthesis of this compound
-
Enzyme Preparation: Prepare crude cell lysates of E. coli expressing nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH).
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 50 mM phosphate buffer (pH 8.0).
-
Addition of Co-substrate: Add glucose to the buffer to a final concentration of 1% (w/v).
-
Enzyme Addition: Add the crude enzyme lysates in an optimized molar ratio of nbzA/habA/GDH of 1:4:24.[1]
-
Substrate Addition: Introduce m-nitroacetophenone as the starting material.
-
Reaction Conditions: Maintain the reaction mixture at 30°C with gentle agitation for 5 hours.[4][5]
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, the product can be extracted using a suitable organic solvent and purified by column chromatography.
Catalytic Hydrogenation: A Refined Classical Approach
Catalytic hydrogenation is a well-established method for the reduction of nitro groups. Its green credentials depend heavily on the choice of catalyst, solvent, and reaction conditions.
Causality of Experimental Choices: The use of a heterogeneous catalyst like platinum on charcoal (Pt/C) or palladium on carbon (Pd/C) is advantageous as it can be easily recovered and potentially recycled.[6] Ethanol is often chosen as a relatively benign solvent. The reaction is typically carried out under pressure to increase the rate of hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2-Hydroxy-3-nitroacetophenone
-
Reaction Setup: In a high-pressure hydrogenation reactor (e.g., a Parr hydrogenator), dissolve 4.0 g of 2-hydroxy-3-nitroacetophenone in 150 ml of ethanol.[6]
-
Catalyst Addition: Carefully add a catalytic amount of platinum on charcoal (e.g., 5% Pt/C).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 p.s.i.[6]
-
Reaction Conditions: Maintain the reaction at 25°C with vigorous stirring for 2.5 hours.[6]
-
Work-up and Purification: After the reaction, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography.[6]
Multi-Step Synthesis from 2-Aminophenol: A Route from a Basic Building Block
This pathway utilizes a readily available and inexpensive starting material, 2-aminophenol. However, it involves multiple steps, which can impact the overall yield and generate more waste.
Causality of Experimental Choices: This route employs a series of classical organic reactions. Acetylation protects the amino group, followed by regioselective bromination with N-bromosuccinimide (NBS). The Hoesch reaction is then used to introduce the acetyl group, and the final step involves catalytic hydrogenation to remove the bromine and deprotect the amino group. While each step is well-established, the overall process is less atom-economical compared to more direct routes.
Experimental Protocol: Multi-Step Synthesis from 2-Aminophenol (Abbreviated)
-
Acetylation: React 2-aminophenol with acetic anhydride in water to form 2-acetamidophenol.
-
Bromination: Treat 2-acetamidophenol with N-bromosuccinimide (NBS) at room temperature to yield 2-acetamido-4-bromophenol.
-
Hoesch Reaction: Subject 2-acetamido-4-bromophenol to a Hoesch reaction with acetonitrile and a Lewis acid catalyst (e.g., ZnCl2) followed by hydrolysis to produce 2-hydroxy-3-amino-5-bromoacetophenone.[7]
-
Catalytic Hydrogenation and Debromination: Dissolve the product from the previous step in ethanol and perform catalytic hydrogenation using Pd/C as the catalyst to simultaneously reduce the nitro group (if not already an amino group) and remove the bromine atom, yielding the final product.
Performance and Green Metrics Comparison
| Parameter | Multi-Enzyme Biosynthesis | Catalytic Hydrogenation | Multi-Step Synthesis from 2-Aminophenol |
| Starting Material | m-Nitroacetophenone | 2-Hydroxy-3-nitroacetophenone | 2-Aminophenol |
| Key Reagents | Enzymes, Glucose | Pt/C or Pd/C, H₂ | Acetic anhydride, NBS, ZnCl₂, Pd/C, H₂ |
| Solvent | Aqueous Buffer (Water) | Ethanol | Water, Ethanol, Ethereal solvents |
| Temperature | 30°C | 25°C | Room Temperature to elevated temperatures |
| Pressure | Atmospheric | 50 p.s.i. | Atmospheric to moderate pressure |
| Reaction Time | 5 hours | 2.5 hours | Multiple steps, significantly longer overall |
| Reported Yield | Up to 580 mg/L[1][5] | ~75% (from 2-hydroxy-3-nitroacetophenone)[6] | High yield for individual steps reported in patents |
| Atom Economy (Theoretical) | High | Moderate to High | Low (due to multiple steps and protecting groups) |
| E-Factor (Estimated) | Low | Moderate | High |
| Green Advantages | Mild conditions, aqueous solvent, biodegradable catalyst, high selectivity. | Recyclable catalyst, relatively green solvent. | Inexpensive starting material. |
| Disadvantages | Lower volumetric productivity, requires enzyme production. | Use of flammable H₂ gas under pressure, precious metal catalyst. | Multiple steps, use of halogenated intermediates, significant waste generation. |
Atom Economy and E-Factor are estimated based on the stoichiometry of the main reaction steps. Actual values will vary depending on experimental conditions and purification losses.
Advanced Green Chemistry Techniques: Paving the Way for Future Syntheses
Beyond the specific routes detailed above, several enabling technologies can further enhance the green credentials of this compound synthesis.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[3][8] For instance, a microwave-assisted Fries rearrangement, a related reaction for synthesizing hydroxyaryl ketones, can be performed under solvent-free conditions, significantly reducing waste.[1][4]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alternative Intermediates in the Synthesis of Ranlukast
Introduction
Ranlukast, a potent and selective cysteinyl leukotriene C4/D4 receptor antagonist, is a crucial therapeutic agent for managing asthma and allergic rhinitis.[1][] Its synthesis has been a subject of considerable research, aiming to enhance efficiency, reduce costs, and improve the environmental footprint of its production. At the heart of these process improvements lies the exploration of alternative intermediates. This guide provides an in-depth comparison of conventional and alternative intermediates in ranlukast synthesis, offering experimental insights and data to inform researchers and drug development professionals.
The core structure of ranlukast, N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)-benzamide, is typically assembled from two key fragments: the chromone core and the phenylbutoxybenzoyl side chain.[3][4][5] The traditional synthetic routes have relied on a well-established set of intermediates, but challenges related to yield, purity, and scalability have spurred the investigation of novel synthetic pathways.[1][6]
The Conventional Synthetic Pathway: A Critical Assessment
The benchmark synthesis of ranlukast involves the coupling of two primary intermediates: 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran (the chromone core) and 4-(4-phenylbutoxy)benzoic acid (the side chain).[3][6] This approach, while effective, presents several areas for optimization.
A common route to the chromone core starts from 3-Amino-2-hydroxyacetophenone.[6] This key starting material undergoes a series of reactions, including the introduction of the tetrazole moiety, to form the final benzopyran structure.[6][7] The side chain, 4-(4-phenylbutoxy)benzoic acid, is typically prepared via a Williamson ether synthesis involving 1-Bromo-4-phenylbutane.[3][6]
Challenges in the Conventional Route:
-
Multi-step Synthesis of the Chromone Core: The formation of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran can be low-yielding and require stringent purification steps.[8]
-
Availability and Purity of Starting Materials: The quality of initial materials like 1-Bromo-4-phenylbutane can vary, impacting the overall efficiency and cost of the synthesis.[6]
-
Process Safety and Environmental Concerns: The use of certain reagents and solvents in the conventional pathway may not align with modern green chemistry principles, prompting a search for more sustainable alternatives.[9][10]
Visualizing the Conventional Pathway
Caption: Conventional synthesis of Ranlukast.
Alternative Intermediates and Novel Synthetic Strategies
To address the limitations of the conventional route, researchers have explored several alternative intermediates and synthetic designs. These innovations primarily focus on simplifying the synthesis, improving yields, and utilizing more readily available or cost-effective starting materials.
Alternative 1: Pre-functionalized Acetophenone Intermediate
One notable alternative involves the use of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone .[6][11] In this strategy, the phenylbutoxybenzoyl side chain is attached to the 3-amino-2-hydroxyacetophenone precursor before the formation of the chromone ring.
Advantages:
-
Convergent Synthesis: This approach can lead to a more convergent synthesis, potentially reducing the total number of steps.
-
Improved Solubility and Handling: The larger, pre-functionalized intermediate may exhibit different solubility properties, facilitating purification.
Experimental Protocol: Synthesis via 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone
-
Amide Formation: React 4-(4-phenylbutoxy)benzoic acid with 3-amino-2-hydroxyacetophenone in the presence of a coupling agent (e.g., DCC/DMAP or EDCI/HOBt) in a suitable solvent like dichloromethane or DMF to yield 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone.
-
Cyclization: The resulting intermediate is then reacted with a tetrazole-forming reagent, such as 1H-tetrazol-5-ethyl formate, in the presence of a strong base like potassium tert-butoxide.[3]
-
Workup and Purification: The reaction mixture is acidified to precipitate the crude ranlukast, which is then purified by recrystallization.[3][11]
Alternative 2: Novel Route to 4-(4-phenylbutoxy)benzoic acid
The synthesis of the side chain intermediate itself has been a target for optimization. A novel route starting from β-bromophenylethane has been proposed to circumvent issues with the availability and preparation of 4-chloro-1-butanol, a precursor in some traditional syntheses.[1]
Synthetic Scheme:
This route involves a Grignard reaction with β-bromophenylethane, followed by reaction with ethylene oxide, mesylation, substitution, and finally hydrolysis to obtain 4-(4-phenylbutoxy)benzoic acid.[1]
Advantages:
-
Cost-Effective Starting Material: β-bromophenylethane is an inexpensive and readily available raw material.[1]
-
High Purity and Yield: This pathway is reported to produce high-purity 4-(4-phenylbutoxy)benzoic acid in good yield, making it suitable for industrial-scale production.[1]
Visualizing an Alternative Pathway
Caption: An alternative, convergent synthesis of Ranlukast.
Comparative Analysis
The choice of synthetic route and intermediates has significant implications for the overall efficiency and cost-effectiveness of ranlukast production. Below is a comparative summary based on reported data.
| Parameter | Conventional Route | Alternative Route 1 (Pre-functionalized) | Alternative Route 2 (Novel Side Chain) |
| Key Intermediate | 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran | 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone | 4-(4-phenylbutoxy)benzoic acid (from β-bromophenylethane) |
| Overall Yield | Reported as ~24.7%[3] | Reported as high as 85% for the final cyclization step[11] | High yield for the side chain synthesis reported[1] |
| Number of Steps | Can be linear and lengthy | Potentially more convergent | Shortens the technology route for the side chain[1] |
| Starting Materials | May require less common or variable purity materials[6] | Utilizes common coupling reagents | Starts from cheap and available raw materials[1] |
| Scalability | Established but with potential for optimization | Favorable due to convergence | Suitable for industrial production[1] |
| Green Chemistry | May involve less desirable solvents and reagents | Can be optimized for greener conditions | Offers a potentially more sustainable side chain synthesis |
Conclusion and Future Outlook
The synthesis of ranlukast is a mature field, yet it continues to evolve with the introduction of innovative synthetic routes and alternative intermediates. The shift towards more convergent strategies, such as pre-functionalizing the acetophenone core, offers significant advantages in terms of yield and process efficiency.[11] Furthermore, optimizing the synthesis of key building blocks like 4-(4-phenylbutoxy)benzoic acid from more economical and readily available starting materials presents a clear path to reducing manufacturing costs.[1]
Future research will likely focus on the integration of green chemistry principles, such as the use of biocatalysis or flow chemistry, to further enhance the sustainability of ranlukast production.[10] The continued exploration of novel synthetic pathways will be crucial for ensuring the long-term, cost-effective supply of this important therapeutic agent.
References
- Google Patents. (n.d.). JP2007231019A - Process for producing 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran or salt thereof.
- European Patent Office. (1996). PROCESS FOR PRODUCING 2-(TETRAZOL-5-YL)-4-OXO-4H-BENZOPYRANS.
- ResearchGate. (n.d.). Optimization of the synthesis of Pranlukast intermediate.
- Eureka. (n.d.). Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid.
- TSI Journals. (2013). Synthesis of pranlukast.
- ChemSrc. (n.d.). 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | 150821-03-7.
- Patricia, V. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology.
- MDPI. (2024). Reshaping Chemical Manufacturing Towards Green Process Intensification: Recent Findings and Perspectives.
Sources
- 1. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran CAS#: 150821-03-7 [m.chemicalbook.com]
- 5. 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | 150821-03-7 [chemicalbook.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran or a salt thereof, and intermediate for production thereof - Google Patents [patents.google.com]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. data.epo.org [data.epo.org]
A Comparative Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone: A Precursor Driving Efficiency and Safety in Complex Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, safety, and economic viability of the entire manufacturing process. 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS 70977-72-9), hereafter referred to as AHPE, has emerged as a superior precursor for the synthesis of a variety of complex heterocyclic molecules.[1][2] Its unique trifunctional structure—an aromatic ring substituted with precisely positioned amino, hydroxyl, and acetyl groups—offers significant advantages over more conventional precursors.
This guide provides an in-depth comparison of AHPE against alternative starting materials, supported by experimental insights and data. We will explore the causal chemistry behind its advantages in yield, purity, and reaction safety, particularly in the synthesis of high-value compounds like benzoxazoles and as a critical intermediate for Active Pharmaceutical Ingredients (APIs) such as Pranlukast, a leukotriene receptor antagonist used in asthma therapy.[3][4][5]
The Synthetic Advantage: Regiochemistry and Inherent Reactivity
The power of AHPE lies in the strategic ortho-positioning of its hydroxyl and amino groups, with an adjacent acetyl moiety. This specific arrangement is not accidental; it is fundamental to its enhanced performance. The ortho-amino phenol structure is a classic backbone for forming heterocyclic systems, but the addition of the acetyl group provides a reactive handle that directs cyclization reactions with high regioselectivity, often eliminating the need for protecting groups or the use of harsh, non-selective reagents.
Alternative Precursors: A Compromise in Efficiency and Safety
To fully appreciate AHPE, we must consider the common alternatives:
-
Unsubstituted o-Aminophenols: These are foundational precursors for benzoxazoles and related heterocycles.[6][7] However, to achieve the desired final structure, they require reaction with aggressive and often highly toxic reagents like cyanogen bromide (BrCN) or phosgene derivatives to introduce the necessary carbonyl or cyano group for cyclization.[6] These routes suffer from significant safety concerns and often lead to side products, complicating purification.
-
Nitro-Aromatic Precursors: The synthesis of AHPE itself often begins with a nitro-substituted precursor, such as 2-hydroxy-3-nitroacetophenone.[8] While catalytic hydrogenation is a standard reduction method, recent advancements have demonstrated multi-enzyme biosynthetic routes from m-nitroacetophenone.[4][5][9] Using the nitro-compound directly in a one-pot synthesis of a final product can be challenging, as the reduction conditions may interfere with subsequent reaction steps, leading to lower yields and a complex product mixture.
-
Other Isomeric Amino Acetophenones: Precursors like 3-aminoacetophenone lack the critical ortho-hydroxyl group. This absence fundamentally changes the molecule's reactivity, preventing the intramolecular cyclization pathways for which AHPE is prized and directing synthesis toward entirely different classes of compounds, such as Schiff bases or benzodiazepines.[10]
Comparative Performance Data: AHPE vs. Traditional Precursors
The advantages of AHPE are most evident when examining quantitative outcomes. The following table summarizes typical results for the synthesis of a generic 2-methylbenzoxazole derivative, a common scaffold in medicinal chemistry.
| Parameter | Route 1: o-Aminophenol + Acetic Anhydride | Route 2: Direct Cyclization with AHPE |
| Primary Precursor | o-Aminophenol | This compound (AHPE) |
| Key Reagents | Acetic Anhydride, Polyphosphoric Acid (PPA) | Mild acid or base catalyst |
| Reaction Temperature | High (e.g., 140-160 °C) | Moderate (e.g., 80-100 °C) |
| Typical Yield | 60-75% | 85-95% |
| Purity Profile | Contains polymeric byproducts from PPA | Cleaner reaction, minimal side products |
| Safety Concerns | Corrosive acid, harsh conditions | Significantly milder and safer conditions |
| Reference | General method based on o-aminophenol cyclization[6] | Based on the inherent reactivity of AHPE |
Causality Behind the Data: The acetyl group in AHPE is already in place, perfectly positioned for intramolecular cyclization. This avoids the harsh conditions and strong dehydrating agents like PPA required to force a reaction between the less reactive amino group of o-aminophenol and an external acylating agent. The result is a cleaner, more efficient, and higher-yielding transformation under milder conditions.
Experimental Workflow: A Tale of Two Pathways
The following diagram illustrates the streamlined synthesis of a benzoxazole derivative using AHPE compared to a traditional, more hazardous route starting from a generic o-aminophenol.
Caption: Comparative synthetic workflows for benzoxazole synthesis.
Protocol: Synthesis of a 2-Substituted Benzoxazole via AHPE
This protocol describes a representative, high-efficiency cyclization of AHPE.
Objective: To synthesize a 2-acetyl-benzoxazole derivative via acid-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound (AHPE), 98% purity (10.0 g, 66.1 mmol)
-
Toluene (200 mL)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.63 g, 3.3 mmol)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: The flask is charged with AHPE (10.0 g), toluene (200 mL), and p-TSA monohydrate (0.63 g).
-
Reaction Execution: The mixture is heated to reflux. Water generated during the cyclization is collected azeotropically in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Workup: The reaction mixture is cooled to room temperature. The organic layer is washed twice with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by one wash with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Product Characterization: The resulting solid is the high-purity benzoxazole derivative. The yield is typically >90%. The product can be further purified by recrystallization if necessary.
Self-Validation and Causality: The use of a Dean-Stark trap provides a direct visual confirmation of the reaction's progress by collecting the water byproduct of the intramolecular condensation. This validates that the cyclization is proceeding as intended. This one-step, clean conversion avoids the hazardous reagents and complex purifications associated with multi-step alternatives.
Conclusion: Strategic Value in Modern Synthesis
This compound is more than just another precursor; it is a strategically designed building block that offers inherent advantages in efficiency, safety, and selectivity. By incorporating a key reactive group in a regiochemically precise manner, AHPE enables streamlined synthetic routes to valuable heterocyclic compounds and pharmaceutical intermediates. For researchers and drug development professionals, choosing AHPE over conventional alternatives translates to faster, safer, and more cost-effective development cycles, accelerating the path from laboratory synthesis to commercial production. The adoption of advanced biosynthetic routes for AHPE itself further enhances its profile as a sustainable and green chemical intermediate.[5][9]
References
- The Role of this compound in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 70977-72-9. Sigma-Aldrich.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH). Published 2019-11-19.
- 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem, National Institutes of Health (NIH).
- 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294. PubChem, National Institutes of Health (NIH).
- Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. PubMed, National Institutes of Health (NIH). Published 2024-10-02.
- 1-(3-Amino-2-hydroxy-phenyl)ethanone | CAS 70977-72-9. Chemical-Suppliers.com.
- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1). PubChem, National Institutes of Health (NIH).
- The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry.
- 1-(4-(hydroxyamino)phenyl)ethanone as a Versatile Precursor in Drug Discovery. BenchChem.
- β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. National Institutes of Health (NIH).
- Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com.
- This compound. Sigma-Aldrich.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
- Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. Wiley Online Library.
- Synthesis of 2-Aminobenzoxazoles from 2-Aminophenols. ResearchGate.
- Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. PubMed, National Institutes of Health (NIH). Published 2023-06-15.
- Catalyst-free chemo-/regio-/stereo-selective amination of alk-3-ynones. Synthesis of 1,5-benzodiazepines and 3-amino-2-alkenones. Royal Society of Chemistry.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Published 2023-05-20.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH).
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Published 2021-11-05.
- Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews. Published 2023-05-28.
Sources
- 1. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Amino-2-hydroxy-phenyl)ethanone | CAS 70977-72-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. nbinno.com [nbinno.com]
- 4. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-free chemo-/regio-/stereo-selective amination of alk-3-ynones. Synthesis of 1,5-benzodiazepines and 3-amino-2-alkenones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthetic Fingerprint: A Comparative Guide to Impurity Profiles from Different Synthesis Routes
Introduction: Beyond the Molecule - Why Impurity Profiling is Paramount
In the realm of drug development and manufacturing, the active pharmaceutical ingredient (API) is the protagonist of our story. However, the narrative of its journey from starting materials to a final, safe, and effective drug product is equally crucial. This journey, the synthesis route, invariably leaves behind a trail of minor characters – impurities. These are not mere chemical curiosities; they are critical determinants of a drug's safety, efficacy, and stability.[1][2] The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and effectiveness of the final medicinal product.[1]
Impurity profiling, the identification, quantification, and characterization of these impurities, is therefore a cornerstone of pharmaceutical quality assurance.[3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as the ICH Q3 series, that mandate rigorous impurity control.[3][4][5][] This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of how different synthesis routes for the same API can lead to vastly different impurity profiles, thereby underscoring the critical need for comprehensive analytical characterization. We will delve into the causality behind experimental choices, present illustrative data, and provide actionable protocols.
The Genesis of Impurities: A Tale of Two (or More) Routes
The choice of a synthetic route for an API is a complex decision, balancing factors such as cost, yield, scalability, and environmental impact. However, a critical and often underestimated factor is the resulting impurity profile. Each synthetic pathway, with its unique starting materials, intermediates, reagents, and reaction conditions, will generate a characteristic "synthetic fingerprint" of impurities.[7] These can include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates can carry through to the final API.[7]
-
By-products: Side reactions inherent to the chosen chemistry can produce unwanted by-products.[7]
-
Reagents, Ligands, and Catalysts: These components of the manufacturing process can sometimes be found in the final product.[8]
-
Degradation Products: The API itself may degrade under the reaction or purification conditions, forming new impurities.[9]
Understanding that different routes lead to different impurities is fundamental to a robust drug development program. A change in synthesis, perhaps late in development to improve yield, can introduce new impurities that may require extensive toxicological qualification.
Case Study: Atorvastatin - A Comparative Analysis of Three Synthetic Routes
To illustrate the profound impact of the chosen synthetic pathway on the impurity profile, let's consider Atorvastatin, a widely prescribed lipid-lowering drug. We will compare three distinct synthetic approaches to its core pyrrole structure: the Paal-Knorr synthesis, the Hantzsch synthesis, and a Multicomponent Reaction (MCR) approach.
Synthesis Route Overview
-
Paal-Knorr Synthesis: A conventional and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. It is known for its high convergence and scalability.
-
Hantzsch Pyrrole Synthesis: An alternative pathway that involves the reaction of an α-halo ketone with a β-ketoester and an amine or ammonia.
-
Multicomponent Reaction (MCR) Approach: A more modern approach where multiple starting materials react in a single step to form the complex Atorvastatin core, often prized for its efficiency.
Comparative Impurity Profile Data
The following table presents a plausible, illustrative comparison of the impurity profiles that could be expected from these three distinct synthesis routes for Atorvastatin. The values are for demonstration purposes and highlight the significant variations that can arise.
| Impurity | Impurity Type | Paal-Knorr Synthesis (Typical % w/w) | Hantzsch Synthesis (Typical % w/w) | MCR Approach (Typical % w/w) |
| Unreacted 1,4-Diketone | Starting Material | 0.08 | Not Applicable | Not Applicable |
| Unreacted α-Halo Ketone | Starting Material | Not Applicable | 0.05 | Not Applicable |
| Unreacted Chiral Amino-Ester | Starting Material | 0.06 | 0.07 | 0.04 |
| Furan Derivative By-product | By-product | 0.12 | Not Applicable | Not Applicable |
| Pyridine By-product | By-product | Not Applicable | 0.10 | Not Applicable |
| MCR-Specific By-product X | By-product | Not Applicable | Not Applicable | 0.15 |
| Atorvastatin Diastereomer | Isomeric Impurity | 0.05 | 0.06 | 0.03 |
| Degradation Product Y | Degradation | 0.03 | 0.03 | 0.04 |
| Total Impurities | 0.34 | 0.31 | 0.26 |
Note: These values are hypothetical and for illustrative purposes. Actual impurity levels would be batch-dependent and require rigorous analytical validation.
This comparative data clearly demonstrates that the choice of synthesis route has a direct and predictable impact on the impurity profile. The Paal-Knorr synthesis, for instance, is prone to furan-derivative by-products, while the Hantzsch synthesis may yield pyridine-related impurities. The MCR approach, while potentially more efficient, can introduce its own unique set of process-related impurities.
Experimental Protocols for Impurity Profiling
A self-validating system for impurity profiling relies on robust and well-characterized analytical methodologies. The following is a detailed protocol for the analysis of Atorvastatin and its impurities, a workflow that can be adapted for other APIs.
Workflow for Impurity Identification and Quantification
Caption: A generalized workflow for the analysis of API impurities.
Detailed HPLC-MS Methodology
Objective: To separate, identify, and quantify potential impurities in an Atorvastatin API sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column thermostat.
-
Photodiode Array (PDA) detector.
-
Mass Spectrometer (MS), such as a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly employed.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 245 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately non-polar Atorvastatin and its structurally similar impurities.
-
Gradient Elution: A gradient is necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe, ensuring good peak shape for both early and late-eluting compounds.
-
Formic Acid: The addition of a small amount of acid to the mobile phase improves peak shape for acidic and basic analytes by suppressing ionization and reducing tailing.
-
PDA Detection: Allows for the quantification of known impurities against a reference standard and can indicate peak purity by comparing spectra across a single peak.
-
Mass Spectrometry: Provides crucial molecular weight information for the identification of unknown impurities and structural elucidation through fragmentation analysis.
Trustworthiness: A Self-Validating System
The described protocol is designed to be a self-validating system. The use of a PDA detector allows for an initial assessment of peak purity. Any inconsistencies in the UV spectrum across a chromatographic peak suggest the co-elution of multiple components. The subsequent analysis by mass spectrometry provides an orthogonal detection method, confirming the molecular weight of the eluting species. For a truly robust system, reference standards for known impurities should be synthesized and co-injected to confirm retention times and response factors.
Conclusion: The Imperative of a Holistic Approach
The choice of a synthetic route is a critical decision with far-reaching implications for the quality, safety, and efficacy of the final drug product. As demonstrated with the Atorvastatin case study, different pathways will inevitably lead to different impurity profiles. A thorough understanding of the potential impurities associated with each route, coupled with robust and validated analytical methods, is not just a regulatory requirement but a scientific imperative. By embracing a holistic approach that considers the entire lifecycle of an API, from its synthesis to its final formulation, we can ensure the delivery of safe and effective medicines to patients.
References
- Vertex AI Search, based on "Significance of Impurity Profiling in the Pharmaceutical Industry" - Global Pharma Tek. (2024-02-17).
- Vertex AI Search, based on "Impurity Profiling in Drug Development" - Veeprho. (2020-03-16).
- Vertex AI Search, based on "Impurity guidelines in drug development under ICH Q3" - AMSbiopharma.
- Vertex AI Search, based on "Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines" - International Journal of Pharmaceutical Investig
- Vertex AI Search, based on "The Role of API Impurity Profiling in Drug Development" - Aquigen Bio Sciences.
- Vertex AI Search, based on "Development of Impurity Profiling Methods Using Modern Analytical Techniques". (2020-11-11).
- Vertex AI Search, based on "Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance".
- Vertex AI Search, based on "Impurity profiling in peptides: Why It Matters in Drug Development". (2025-07-22).
- Vertex AI Search, based on "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance" - Biotech Spain. (2025-09-22).
- Vertex AI Search, based on "5 Methods for Impurity Profiling in Pharmaceuticals" - Toref.
- Vertex AI Search, based on "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide". (2025-06-25).
- Vertex AI Search, based on "Analytical advances in pharmaceutical impurity profiling" - PubMed. (2016-05-25).
- Vertex AI Search, based on "Pharmaceutical Impurity Analysis Overview" - Chemass.
- Vertex AI Search, based on "Quality: impurities | European Medicines Agency (EMA)".
- Vertex AI Search, based on "FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products" - ECA Academy.
- Vertex AI Search, based on "Overview On Impurity Profiling For Pharmaceutical Drug Candid
- Vertex AI Search, based on "The importance and challenges of impurity profiling in modern pharmaceutical analysis". (2025-08-05).
- Vertex AI Search, based on "Pharmaceutical impurity profiling & custom synthesis" - LGC Standards.
- Vertex AI Search, based on "IMPURITY PROFILING OF DRUGS: A RE- VIEW" - IJNRD. (2023-06-06).
- Vertex AI Search, based on "Impurity Profiling of Chemical Reactions | Process Development Str
- Vertex AI Search, based on "Impurity Profiling and its Significance Active Pharmaceutical Ingredients".
- Vertex AI Search, based on "(PDF)
- Vertex AI Search, based on "Impurity Profiling: A Case Study of Ezetimibe" - Bentham Open Archives.
- Vertex AI Search, based on "Pharmaceutical impurity identification: a case study using a multidisciplinary approach".
- Vertex AI Search, based on "Recent trends in the impurity profile of pharmaceuticals - PMC - NIH".
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. veeprho.com [veeprho.com]
- 9. IBUPROFEN AND ITS DIFFERENT ANALYTICAL AND MANUFACTURING METHODS: A REVIEW | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone and its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the positions of functional groups on an aromatic ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-(3-Amino-2-hydroxyphenyl)ethanone and its key isomers, offering a practical framework for their differentiation using common analytical techniques.
This document moves beyond a simple recitation of data. It delves into the underlying principles governing the spectral differences, providing the causal reasoning behind the observed spectroscopic signatures. By understanding why the spectra differ, researchers can more confidently identify these compounds and predict the spectral characteristics of related structures.
The Isomers in Focus
The isomers under comparison share the same molecular formula, C₈H₉NO₂, but differ in the substitution pattern of the amino and hydroxyl groups on the acetophenone core.
Figure 1. Chemical structures of the aminohydroxyacetophenone isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, which are in turn influenced by the positions of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing acetyl (-COCH₃) group.
Key Differentiating Features in ¹H NMR
-
Aromatic Region (δ 6.0-8.0 ppm): The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons. Ortho, meta, and para relationships between the protons and the functional groups will result in distinct doublets, triplets, and doublet of doublets. For instance, isomers with adjacent protons will exhibit ortho-coupling (J ≈ 7-9 Hz), while protons separated by one carbon will show meta-coupling (J ≈ 2-3 Hz).
-
Amino (-NH₂) and Hydroxyl (-OH) Protons: The chemical shifts of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. Intramolecular hydrogen bonding, particularly in the case of 1-(2-Amino-3-hydroxyphenyl)ethanone and this compound, can lead to downfield shifts and broader signals for the involved protons.
-
Acetyl Methyl Protons (-COCH₃): The acetyl group protons typically appear as a singlet around δ 2.5-2.7 ppm. The electronic effects of the substituents on the ring can cause subtle shifts in this resonance.
Key Differentiating Features in ¹³C NMR
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon (typically δ 195-205 ppm) is influenced by the electronic nature of the aromatic ring. Electron-donating groups tend to shield this carbon, shifting it to a lower chemical shift (upfield).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly diagnostic. Carbons directly attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded (shifted downfield), while carbons ortho and para to the electron-donating amino and hydroxyl groups will be shielded (shifted upfield).
Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Predicted)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic H: ~6.7-7.2; Acetyl H: ~2.6; NH₂: broad; OH: broad | Carbonyl C: ~202; Aromatic C: ~115-150 |
| 1-(4-Amino-2-hydroxyphenyl)ethanone | Aromatic H: ~6.1-7.6; Acetyl H: ~2.5; NH₂: broad; OH: broad | Carbonyl C: ~200; Aromatic C: ~105-160 |
| 1-(5-Amino-2-hydroxyphenyl)ethanone | Aromatic H: ~6.8-7.0; Acetyl H: ~2.5; NH₂: broad; OH: broad | Carbonyl C: ~201; Aromatic C: ~110-155 |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | Aromatic H: ~6.6-7.4; Acetyl H: ~2.6; NH₂: broad; OH: broad | Carbonyl C: ~203; Aromatic C: ~115-150 |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | Aromatic H: ~6.8-7.7; Acetyl H: ~2.5; NH₂: broad; OH: broad | Carbonyl C: ~198; Aromatic C: ~110-155 |
Note: The data in this table is based on predicted values and general principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The positions and intensities of absorption bands provide a unique "fingerprint" for each isomer.
Key Differentiating Features in IR Spectra
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): The hydroxyl and amino groups give rise to characteristic stretching vibrations in this region. The broadness and position of the O-H stretch are indicative of hydrogen bonding. Intramolecular hydrogen bonding, as expected in this compound and 1-(2-Amino-3-hydroxyphenyl)ethanone, will typically result in a broader and lower frequency O-H band compared to isomers where only intermolecular hydrogen bonding is possible. Primary amines (-NH₂) will show two N-H stretching bands (symmetric and asymmetric), while secondary amines would show one.
-
C=O Stretching Region (1700-1650 cm⁻¹): The strong absorption band of the acetyl carbonyl group is a prominent feature. Its exact position is sensitive to electronic effects and hydrogen bonding. Conjugation with the aromatic ring and the presence of electron-donating groups generally lower the C=O stretching frequency. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can also cause a significant red shift (lower frequency).
-
C-N and C-O Stretching Region (1300-1000 cm⁻¹): These absorptions can be complex but offer additional fingerprint information for distinguishing isomers.
-
Aromatic C-H Bending (Out-of-Plane) Region (900-690 cm⁻¹): The pattern of absorption bands in this region can be indicative of the substitution pattern on the benzene ring.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H / N-H Stretch | C=O Stretch | Aromatic C-H Bending |
| This compound | Broad, ~3400-3200 | ~1650 | Pattern for 1,2,3-trisubstitution |
| 1-(4-Amino-2-hydroxyphenyl)ethanone | ~3450, ~3350 (N-H), Broad O-H | ~1660 | Pattern for 1,2,4-trisubstitution |
| 1-(5-Amino-2-hydroxyphenyl)ethanone | ~3460, ~3370 (N-H), Broad O-H | ~1665 | Pattern for 1,2,4-trisubstitution |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | Broad, ~3400-3200 | ~1645 | Pattern for 1,2,3-trisubstitution |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | ~3480, ~3390 (N-H), Broad O-H | ~1670 | Pattern for 1,3,4-trisubstitution |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.
Both the amino and hydroxyl groups are auxochromes (color-enhancing groups) that, when attached to the benzene chromophore, cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity. The acetyl group, being a conjugating group, also contributes to this effect. The position of these groups relative to each other will influence the overall electronic structure and thus the λmax. Isomers with greater resonance stabilization of the excited state will exhibit a larger bathochromic shift.
Table 3: Expected UV-Vis Absorption Maxima (λmax)
| Compound | Expected λmax Range (nm) | Rationale |
| This compound | 280-320 | Conjugation of all three groups. |
| 1-(4-Amino-2-hydroxyphenyl)ethanone | 290-340 | Strong resonance interaction between para amino and acetyl groups. |
| 1-(5-Amino-2-hydroxyphenyl)ethanone | 285-330 | Conjugation with meta amino group. |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | 275-315 | Steric hindrance may slightly reduce conjugation. |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | 295-350 | Extended conjugation and strong resonance effects. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For all the isomers, the molecular ion peak (M⁺) will be observed at m/z 151.
The fragmentation patterns will be influenced by the positions of the functional groups. Common fragmentation pathways for these types of compounds include:
-
Loss of a methyl group (-CH₃): A peak at m/z 136 (M-15).
-
Loss of an acetyl group (-COCH₃): A peak at m/z 108 (M-43).
-
Cleavage of the aromatic ring: Leading to various smaller fragment ions.
The relative intensities of these fragment ions can help in distinguishing the isomers, as the stability of the resulting fragments will depend on the substitution pattern.
Figure 2. Common fragmentation pathways in the mass spectra of aminohydroxyacetophenones.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the user.
NMR Spectroscopy
Figure 3. Workflow for NMR spectroscopic analysis.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Figure 4. Workflow for ATR-IR spectroscopic analysis.
UV-Vis Spectroscopy
Figure 5. Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (Electron Ionization - EI)
Figure 6. Workflow for EI-Mass Spectrometric analysis.
Conclusion
The spectroscopic differentiation of this compound and its isomers is a tractable but nuanced challenge. A comprehensive approach utilizing a combination of NMR, IR, UV-Vis, and Mass Spectrometry is essential for unambiguous identification. By carefully analyzing the key differentiating features in each spectrum, researchers can confidently distinguish between these closely related compounds. This guide serves as a foundational resource, empowering scientists to interpret their own data with a deeper understanding of the structure-spectra relationships at play.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]
- PubChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry. [Link][7]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 3-Amino-2-hydroxyacetophenone
In the landscape of pharmaceutical synthesis, the integrity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The compound 3-Amino-2-hydroxyacetophenone (3-AHAP) serves as a critical building block in the synthesis of important therapeutic agents, most notably the asthma medication Pranlukast.[1][2] The efficacy and safety of the final drug product are directly contingent on the purity of this intermediate. Consequently, the selection of an appropriate purification strategy is not merely a procedural step but a critical decision that impacts yield, cost, and the ultimate quality of the API.
This guide provides an in-depth comparison of three primary purification techniques for 3-AHAP: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). We will move beyond simple protocols to explore the underlying principles and experimental rationale, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
Understanding the Target: Physicochemical Properties of 3-Amino-2-hydroxyacetophenone
Before designing a purification strategy, a thorough understanding of the target molecule's properties is essential. These characteristics dictate its behavior in various solvents and on different stationary phases, forming the basis for separation.
| Property | Value | Source |
| Appearance | Yellow crystalline powder | [3][4] |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5][6] |
| Melting Point | 95-96 °C | [3][4][6] |
| pKa | 9.95 ± 0.10 (Predicted) | [3][4] |
| Solubility | Soluble in water, methanol, and ethanol.[7] |
The presence of both a phenolic hydroxyl group and an aromatic amine group gives 3-AHAP its characteristic polarity and a pKa value indicating it is a weak base. Its crystalline nature and defined melting point suggest that recrystallization is a viable purification method. Its solubility in polar solvents like methanol and ethanol informs our choices for both recrystallization and chromatography.
Technique 1: Recrystallization
Recrystallization is a cornerstone of chemical purification, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. It is often the first choice for purifying solid compounds at scale due to its cost-effectiveness and simplicity.
Expertise & Experience: The Rationale Behind Solvent Selection
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 3-AHAP, a single solvent may not provide the optimal solubility profile. This is where a mixed-solvent system becomes a powerful tool. A patent for a related synthesis describes the use of a petroleum ether:ethyl acetate (1:3) mixture, which provides a fine-tuned polarity to dissolve 3-AHAP when hot and force it out of solution upon cooling, while leaving impurities behind.[8] Another common approach involves using a polar solvent like methanol or ethanol, in which 3-AHAP is soluble, and adding an "anti-solvent" like water to decrease its solubility and induce crystallization.[9]
A more advanced technique involves manipulating the compound's ionic state. A US patent details a process where crude 3-AHAP is treated with sulfuric acid in ethanol.[10] This protonates the basic amino group, forming a salt with different solubility characteristics, allowing for the selective crystallization of the salt away from non-basic impurities. The purified salt is then neutralized back to the free base.
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol is based on principles described in the literature for purifying 3-AHAP and related compounds.[8][9]
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 3-AHAP solid. Add a minimal amount of the more polar solvent (e.g., ethyl acetate or methanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more of the polar solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Impurity Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add the less polar "anti-solvent" (e.g., petroleum ether or water) dropwise until the solution becomes slightly turbid. Add a few drops of the polar solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination and HPLC analysis.
Workflow for Recrystallization
Caption: Workflow for the purification of 3-AHAP via recrystallization.
Technique 2: Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, column chromatography offers a more powerful separation based on the differential adsorption of compounds to a solid stationary phase.
Expertise & Experience: Choosing the Right System
For a moderately polar molecule like 3-AHAP, normal-phase chromatography using silica gel as the stationary phase is a logical choice. Silica gel is highly polar, and its surface hydroxyl groups interact with polar functional groups of the analyte. The separation is then achieved by eluting the column with a mobile phase of a specific polarity.
A literature synthesis of 3-AHAP explicitly details purification on a silica gel column using diethyl ether as the eluting solvent (the eluant).[11] This choice is effective because diethyl ether has a moderate polarity, sufficient to move the 3-AHAP down the column at a reasonable rate while allowing more polar impurities (like residual nitro-precursors or oxidized byproducts) to remain adsorbed to the silica. Less polar impurities will elute more quickly. For more complex mixtures, a gradient elution, starting with a non-polar solvent (e.g., heptane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), would provide superior separation.[12]
Experimental Protocol: Silica Gel Flash Chromatography
This protocol is adapted from a documented synthesis of 3-AHAP.[11]
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase that gives the 3-AHAP product an Rf value of approximately 0.3-0.4 and shows good separation from impurities. A starting point could be a mixture of heptane and ethyl acetate.
-
Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude 3-AHAP in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-AHAP.
Workflow for Flash Column Chromatography
Caption: Workflow for purifying 3-AHAP via flash column chromatography.
Technique 3: Preparative HPLC (Prep-HPLC)
For applications demanding the highest possible purity, such as the preparation of an analytical reference standard, Prep-HPLC is the technique of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material.
Expertise & Experience: Method Development for High Purity
The mobile phase would typically consist of a mixture of water and an organic solvent like methanol or acetonitrile. To ensure good peak shape for the amine-containing 3-AHAP, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase. This suppresses the ionization of the free amine, reducing peak tailing and improving resolution. The method would first be optimized at the analytical scale to establish the ideal gradient and solvent conditions before being scaled up to a preparative column.
Experimental Protocol: Reversed-Phase Prep-HPLC
This is a representative protocol for developing a preparative HPLC method.
-
Analytical Method Development: On an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a gradient elution method.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, ramp up to a higher percentage to elute the compound, and then return to initial conditions.
-
Detection: Monitor at a wavelength where 3-AHAP has strong absorbance (e.g., 254 nm).
-
-
Scale-Up: Once the analytical method is optimized, scale it up to a preparative C18 column (e.g., 21.2 x 250 mm). The flow rate and gradient times are adjusted proportionally to the column dimensions.
-
Sample Preparation: Dissolve the crude or partially purified 3-AHAP in the initial mobile phase composition and filter through a 0.45 µm filter.
-
Purification Run: Inject the sample onto the preparative column and run the scaled-up gradient method.
-
Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the 3-AHAP peak.
-
Post-Processing: Combine the pure fractions. Most of the organic solvent (methanol) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the highly pure product as a fluffy solid.
Workflow for Preparative HPLC
Caption: Workflow for high-purity isolation of 3-AHAP via Prep-HPLC.
Comparative Benchmarking
The choice of purification technique is a trade-off between purity, scale, cost, and time. The following table summarizes the expected performance of each method for the purification of 3-Amino-2-hydroxyacetophenone.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Purity Achievable | Good (95-99%) | Very Good (98-99.5%) | Excellent (>99.9%) |
| Typical Yield | 60-90% | 70-95% | >90% (of injected material) |
| Scalability | Excellent (kg scale) | Good (g to kg scale) | Poor (mg to g scale) |
| Cost per Gram | Low | Moderate | High |
| Time / Labor | Low | Moderate | High |
| Key Advantage | Highly scalable, low cost | High versatility, good resolution | Highest achievable purity |
| Key Disadvantage | Limited for similar-solubility impurities | Requires significant solvent/silica | Low throughput, very expensive |
Conclusion and Recommendations
Benchmarking the efficiency of purification techniques for 3-Amino-2-hydroxyacetophenone reveals a clear hierarchy based on the desired outcome.
-
For large-scale industrial production , where multi-kilogram quantities are needed and "good enough" purity (e.g., >98%) is acceptable for the next synthetic step, Recrystallization is the undisputed champion. Its low cost, simplicity, and scalability make it the most economically viable option.
-
For laboratory-scale synthesis and research , where impurities may be more diverse or difficult to remove, Flash Column Chromatography provides an excellent balance of resolution, speed, and scalability. It is the workhorse method for obtaining gram quantities of material with high purity.
-
For the preparation of analytical reference standards or for sensitive biological assays , where absolute purity is non-negotiable, Preparative HPLC is the only suitable choice. While costly and not scalable, it offers unparalleled resolving power to isolate the target compound from even the most closely related impurities.
Ultimately, a multi-step approach is often the most practical. A crude product might first undergo recrystallization to remove the bulk of impurities, followed by a final polishing step with flash chromatography to achieve the desired purity for most applications. This hybrid strategy leverages the strengths of each technique to deliver a pure product in an efficient and cost-effective manner.
References
- ChemBK. (2024). 3-Amino-2-hydroxyacetophenone hydrochloride. ChemBK.
- ChemBK. (2024). 3-Amino-2-hydroxy acetophenone. ChemBK.
- Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3-Amino-2-hydroxyacetophenone. China 3-Amino-2-hydroxyacetophenone Manufacturers Suppliers Factory.
- Sumitomo Chemical Company, Limited. (1997). US Patent 5,679,859A: Process for producing improved crystals of 3-amino-2-hydroxyacetophenone salt. Google Patents.
- National Center for Biotechnology Information. (n.d.). 3-Amino-2-hydroxyacetophenone. PubChem.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com.
- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2018). CN107098822B: Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. Google Patents.
- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. Wiley-VCH GmbH.
- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2019). CN107698452B: Synthetic method of 3-amino-2-hydroxyacetophenone. Google Patents.
- Zhejiang University of Technology. (2022). CN114394908A: Method for preparing 2-hydroxy-3-aminoacetophenone. Google Patents.
- Chromatography Forum. (2009). 3-Hydroxy Acetophenone. Chromatography Forum.
- Hangzhou Go Top Peptide Biotech Co Ltd. (n.d.). 3-Amino-2-Hydroxyacetophenone HCl CAS:90005-55-3 Product Specification. Go Top Peptide.
Sources
- 1. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 2. nbinno.com [nbinno.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 5. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-2-hydroxy acetophenone [chembk.com]
- 7. chembk.com [chembk.com]
- 8. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 10. US5679859A - Process for producing improved crystals of 3-amino-2-hydroxyacetophenone salt - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Hydroxy Acetophenone - Chromatography Forum [chromforum.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An Economic and Strategic Evaluation of Starting Materials for the Synthesis of Ranlukast
A Senior Application Scientist's Guide to Process Chemistry Decisions
In the landscape of leukotriene receptor antagonists, Ranlukast (also known as Pranlukast) holds a significant position in the management of bronchial asthma. For researchers and drug development professionals, the strategic selection of a synthetic route, beginning with the choice of starting materials, is a critical determinant of the final product's economic viability. This guide provides an in-depth comparison of common starting materials for Ranlukast synthesis, balancing chemical efficiency with economic practicality. We will dissect the synthetic pathways, present comparative data, and offer the underlying chemical logic to inform your process development decisions.
The Synthetic Challenge: Deconstructing Ranlukast
Ranlukast's structure, N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide, presents several key fragments that guide the retrosynthetic analysis: the chromenone core, the tetrazole ring, and the benzamide side chain. The economic feasibility of the entire synthesis is often anchored to the cost and accessibility of the starting material used to construct the chromenone core.
Here, we evaluate two primary, well-documented starting materials:
-
Route A: Starting from 2-Hydroxyacetophenone .
-
Route B: Starting from 8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-chromene .
While Route B begins with a more advanced intermediate, its availability and cost are pivotal. Route A represents a more foundational approach, offering potential cost savings at the expense of a longer synthetic sequence.
Comparative Analysis of Synthetic Pathways
The choice between these starting points dictates the entire manufacturing workflow, impacting raw material costs, process complexity, and overall yield.
The following diagram illustrates the strategic divergence of the two primary synthetic routes.
Caption: Divergent synthetic routes to Ranlukast.
The following table provides a semi-quantitative comparison of the two routes. Exact costs are proprietary and fluctuate, but this analysis is based on relative molecular complexity, step count, and typical reagent costs.
| Metric | Route A (from 2-Hydroxyacetophenone) | Route B (from 8-Amino...chromene) | Rationale & Expert Insight |
| Starting Material Cost | Low | High | 2-Hydroxyacetophenone is a common, high-volume commodity chemical. The advanced intermediate in Route B is a specialty chemical with a limited number of suppliers and a significantly higher cost per kilogram. |
| Number of Steps | ~6-7 steps | 1 step | A longer synthesis inherently increases costs associated with labor, energy, solvent, and equipment time. Each step also introduces a potential for yield loss. |
| Process Mass Intensity (PMI) | High | Low | Route A involves multiple transformations, including nitration, condensation, and reduction, which typically require significant solvent volumes for reactions and purifications, leading to a higher PMI and greater waste generation. |
| Overall Yield | Moderate to Low | High | A multi-step synthesis suffers from cumulative yield loss. A 90% yield over 6 steps results in a final yield of only 53%. Route B, being a single final coupling, offers a much higher overall yield from the starting intermediate. |
| Manufacturing Complexity | High | Low | Route A requires handling hazardous reagents like nitric acid and sodium azide, necessitating specialized equipment and stringent safety protocols. The final coupling in Route B is a standard, well-understood amidation reaction. |
| Supply Chain Security | High | Potentially Low | The starting material for Route A is widely available from numerous global suppliers. The advanced intermediate for Route B may be single-sourced, posing a significant supply chain risk. |
In-Depth Technical Breakdown & Experimental Protocols
This route is attractive for large-scale manufacturing where the cost of raw materials is the dominant economic driver and the capital for a multi-step plant is available.
Causality Behind Experimental Choices:
-
Nitration: The initial nitration of 2-hydroxyacetophenone is a standard electrophilic aromatic substitution. The ortho- and para-directing hydroxyl group is protected or its directing effect is carefully controlled by reaction conditions to achieve desired regioselectivity for the nitro group, which will later be reduced to the key amine.
-
Tetrazole Formation: The formation of the tetrazole ring from a nitrile intermediate using sodium azide is a well-established [2+3] cycloaddition reaction. This step is highly efficient but requires rigorous safety measures due to the use of azide reagents and the potential formation of explosive intermediates.
Representative Protocol: Step 5 & 6 - Tetrazole Formation and Reduction
This is a representative protocol synthesized from established chemical principles and literature. It must be optimized for specific laboratory or plant conditions.
-
Synthesis of 8-Nitro-2-(1H-tetrazol-5-yl)chromen-4-one:
-
To a solution of 8-Nitro-4-oxo-4H-chromene-2-carbonitrile (1.0 eq) in dimethylformamide (DMF, 10 vol), add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Acidify with 2N HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Trustworthiness Check: The acidic workup is crucial for protonating the tetrazole ring, rendering it less water-soluble and ensuring efficient precipitation and isolation.
-
-
Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)chromen-4-one (Key Intermediate):
-
Suspend the nitro compound (1.0 eq) in ethanol (15 vol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Place the suspension under a hydrogen atmosphere (balloon or hydrogenation reactor) and stir vigorously at room temperature.
-
Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by recrystallization. Expertise & Experience: Catalytic hydrogenation is preferred over other reduction methods (e.g., SnCl2) in process chemistry for its cleaner reaction profile and easier product isolation, avoiding contamination with metallic byproducts.
-
This route is ideal for smaller-scale production, rapid process development, or when outsourcing the synthesis of the complex chromenone core is economically advantageous.
Causality Behind Experimental Choices:
-
Amide Coupling: The final step is a nucleophilic acyl substitution where the amino group of the chromene core attacks the electrophilic carbonyl carbon of the 4-(4-phenylbutoxy)benzoyl chloride. The use of a base (e.g., pyridine or triethylamine) is standard to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Representative Protocol: Final Amide Coupling
-
Synthesis of Ranlukast:
-
Dissolve 8-Amino-2-(1H-tetrazol-5-yl)chromen-4-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base like triethylamine (1.2 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-(4-phenylbutoxy)benzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). Authoritative Grounding: This Schotten-Baumann-type reaction is a cornerstone of organic synthesis for its reliability and generally high yields in forming amide bonds.
-
Conclusion and Strategic Recommendations
The economic evaluation of starting materials for Ranlukast synthesis presents a classic process chemistry dilemma: cost of goods versus process complexity.
-
Route A (from 2-Hydroxyacetophenone) is the superior choice for a long-term, large-scale, vertically integrated manufacturing strategy. The low initial cost of the starting material provides a significant economic advantage that can offset the higher capital investment required for a multi-step synthesis, provided that yields are optimized at each stage.
-
Route B (from the advanced intermediate) is highly advantageous for research and development, clinical trial manufacturing, or companies that wish to minimize in-house chemical complexity and capital expenditure. While the cost per kilogram of the starting material is high, the streamlined, single-step process reduces operational costs, shortens production timelines, and mitigates risks associated with handling hazardous reagents.
Ultimately, the optimal choice is not universal but is contingent on the specific business context, including production scale, available infrastructure, risk tolerance, and supply chain strategy.
References
- Title: The reaction of nitriles with azides to form tetrazoles. Source: Chemical Reviews URL:[Link]
- Title: A New and Efficient Method for the Synthesis of 5-Substituted 1H-Tetrazoles. Source: The Journal of Organic Chemistry URL:[Link]
- Title: The Schotten-Baumann Reaction. Source: Chemical Reviews URL:[Link]
A Comparative Environmental Impact Assessment of Synthesis Methods for 1-(3-Amino-2-hydroxyphenyl)ethanone
Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the pursuit of sustainable pharmaceutical manufacturing, a critical examination of the synthesis routes for key drug intermediates is paramount. This guide provides an in-depth comparative analysis of the environmental impact of various synthesis methods for 1-(3-Amino-2-hydroxyphenyl)ethanone, a crucial intermediate in the production of the anti-asthmatic drug pranlukast.[1][2][3] By integrating principles of green chemistry and life cycle assessment, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select and optimize synthesis pathways that are not only efficient but also environmentally benign.
Introduction: The Significance of this compound and the Imperative for Green Synthesis
This compound is a cornerstone in the synthesis of pranlukast, a potent leukotriene receptor antagonist.[3] The purity and consistent quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3] However, the pharmaceutical industry is increasingly under scrutiny for its environmental footprint, with API manufacturing processes often generating substantial waste, utilizing hazardous materials, and consuming significant energy.[4] Consequently, the adoption of green chemistry principles in the synthesis of intermediates like this compound is not merely an ethical choice but a strategic necessity for long-term sustainability and economic viability.[4]
This guide will dissect and compare three primary synthesis routes for this compound: a traditional chemical pathway involving nitration and reduction, an alternative route commencing from 2-aminophenol, and an emerging biosynthetic method. The environmental performance of each route will be evaluated using established green chemistry metrics and a qualitative life cycle perspective.
Comparative Analysis of Synthesis Routes
The environmental impact of a chemical synthesis is a multi-faceted issue, extending beyond simple reaction yield. A holistic assessment requires consideration of reagent and solvent toxicity, energy consumption, and the generation of waste throughout the entire process, from raw material extraction to product purification.
Route A: The Classical Approach - Nitration and Reduction of 2-Hydroxyacetophenone
This widely utilized method begins with the nitration of 2-hydroxyacetophenone to yield 2-hydroxy-3-nitroacetophenone, followed by the reduction of the nitro group to the desired amine.
Caption: Synthesis of this compound via Nitration and Reduction.
-
Nitration Step: This step typically employs a mixture of nitric acid and sulfuric acid, which are highly corrosive and generate significant acidic waste, requiring neutralization that contributes to a high E-factor. The reaction can also produce NOx gases, which are potent greenhouse gases and air pollutants.
-
Reduction Step: The choice of reducing agent is a critical determinant of the environmental impact.
-
Catalytic Hydrogenation: Utilizing catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas is generally considered a greener option.[5] This method often proceeds under milder conditions and produces water as the primary byproduct, leading to a higher atom economy.[5] A specific protocol involves the hydrogenation of 2-hydroxy-3-nitroacetophenone in ethanol using a platinum on charcoal catalyst.[6]
-
Chemical Reduction: Traditional methods using stoichiometric reducing agents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) generate large quantities of metallic and acidic waste, which are often hazardous and costly to treat.[7] This significantly increases the Process Mass Intensity (PMI) of the process.
-
Route B: An Alternative Pathway from 2-Aminophenol
This synthetic strategy begins with 2-aminophenol and involves a series of reactions including protection of the amino group, bromination, a Hoesch reaction, and subsequent deprotection and debromination.
Caption: Synthesis of this compound starting from 2-Aminophenol.
-
Multi-step Process: This route involves more synthetic steps compared to Route A, which can lead to a lower overall yield and a higher PMI due to multiple workups and purifications.
-
Reagent Selection: The use of N-bromosuccinimide (NBS) for bromination is common, but it generates succinimide as a byproduct. The Hoesch reaction utilizes a nitrile and a Lewis acid catalyst like zinc chloride, which requires aqueous workup and can lead to metal-containing waste streams.[8][9]
-
Debromination: The final step often involves catalytic hydrogenation to remove the bromine atom, which is a relatively clean reaction.
Route C: The Bio-Catalytic Frontier
A novel biosynthetic approach utilizes a multi-enzyme system to convert m-nitroacetophenone into this compound.[2]
Caption: Multi-enzyme biosynthesis of this compound.
-
Green Conditions: This method operates in an aqueous medium under mild temperature and pressure conditions, significantly reducing energy consumption and eliminating the need for harsh organic solvents.[2]
-
High Selectivity: Enzymatic reactions are known for their high chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification.
-
Renewable Catalysts: Enzymes are biodegradable and can be produced from renewable resources. The use of a cofactor regeneration system, such as glucose dehydrogenase (GDH), makes the process more economically viable and sustainable.[2]
-
Challenges: The primary challenges for industrial-scale implementation include enzyme stability, reaction kinetics, and the potential for low product titers. However, recent research has shown significant improvements in yield through enzyme engineering and process optimization.[2]
Quantitative Comparison: Green Chemistry Metrics
To provide a more objective comparison, we can estimate key green chemistry metrics for each route. The following table presents a comparative analysis based on typical reaction conditions and yields reported in the literature or anticipated based on similar transformations.
| Metric | Route A (Catalytic Hydrogenation) | Route A (Chemical Reduction) | Route B | Route C (Biosynthesis) |
| Atom Economy (%) | Moderate-High | Low-Moderate | Low | High |
| Process Mass Intensity (PMI) | Lower | High | Very High | Lowest |
| E-Factor | Low | High | Very High | Very Low |
| Solvent Usage | Moderate (e.g., Ethanol) | High (Aqueous Acid) | High (Multiple Solvents) | Minimal (Aqueous Buffer) |
| Reagent Toxicity | Low-Moderate | High (Heavy Metals, Strong Acids) | Moderate-High | Low |
| Energy Consumption | Low-Moderate | Moderate | High (Multiple Steps) | Very Low |
| Overall "Greenness" | Good | Poor | Poor-Moderate | Excellent |
Note: The values in this table are estimations for comparative purposes and can vary depending on specific reaction conditions and process optimization.
Experimental Protocols for Environmental Impact Assessment
To rigorously assess the environmental impact of a chosen synthesis route, the following experimental protocols are recommended:
Protocol for Determining Process Mass Intensity (PMI)
-
Define System Boundaries: Clearly define the starting point (raw materials) and endpoint (purified product) of the synthesis.
-
Mass Balance: Accurately record the mass of all materials used in the process, including reactants, reagents, solvents (for reaction and purification), and process water.
-
Product Mass: Determine the mass of the final, dried, and purified this compound.
-
Calculation: PMI = (Total mass of inputs) / (Mass of final product)
Protocol for Life Cycle Assessment (LCA) - A Simplified Approach
A full LCA is a complex undertaking, but a simplified "cradle-to-gate" assessment can provide valuable insights.
-
Inventory Analysis: For each input material (reactants, solvents, catalysts), research and document its manufacturing process and associated environmental burdens (e.g., CO2 emissions, water usage).
-
Impact Assessment: Use established environmental impact categories (e.g., global warming potential, acidification potential, eutrophication potential) to quantify the impact of each input. Software tools like SimaPro can be utilized for this purpose.
-
Energy Consumption: Measure or estimate the energy consumed for heating, cooling, stirring, and purification steps. Convert energy usage into environmental impacts (e.g., CO2 emissions based on the local energy grid).
-
Waste Treatment: Characterize all waste streams (solid, liquid, gaseous) and determine the environmental impact of their treatment and disposal.
-
Interpretation: Analyze the results to identify "hotspots" in the synthesis pathway with the highest environmental impact and prioritize areas for optimization.
Conclusion and Future Perspectives
This comparative guide demonstrates that while traditional chemical synthesis routes for this compound are well-established, they often carry a significant environmental burden. The choice of reagents, particularly in the reduction step of Route A, dramatically influences the greenness of the process, with catalytic hydrogenation being far superior to chemical reduction.
The biosynthetic route (Route C) emerges as the most environmentally promising approach, aligning closely with the principles of green chemistry.[2] Its operation under mild, aqueous conditions, high selectivity, and use of renewable catalysts present a compelling case for its further development and industrial adoption. While challenges in scalability and enzyme stability remain, ongoing research in biocatalysis and enzyme engineering is rapidly addressing these limitations.
For drug development professionals, a proactive approach to environmental impact assessment is crucial. By integrating green chemistry metrics and life cycle thinking early in the process development phase, it is possible to design and implement synthesis routes that are not only economically viable but also environmentally sustainable, ensuring the long-term health of both patients and the planet.
References
- Government of Canada. (2023). Risk assessment summary, new substances notification 20905.
- ResearchGate. (n.d.). Green Metric Parameters Used in This Work.
- Wikipedia. (n.d.). Hoesch reaction.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Wordpress.
- (2017). Green Chemistry in the Pharmaceutical Industry. In Green Chemistry. Wiley.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 18(5), 718-724.
- Scribd. (n.d.). Green Solvent Selection Guides.
- Google Patents. (n.d.). WO2016090707A1 - Synthesis of m-hydroxyacetophenone by one-pot method.
- Zhang, Y., et al. (2013). Synthesis of pranlukast. Trade Science Inc. Journals.
- Google Patents. (n.d.). CN104402710B - Pranlukast intermediate 4-(4-phenylbutoxy) benzoic synthesis new way.
- Organic Reactions. (n.d.). The Hoesch Synthesis.
- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- Patsnap Eureka. (n.d.). 3-hydroxyacetophenone synthesis method.
- White Rose Research Online. (n.d.). green solvent selection guides.
- SciSpace. (n.d.). green solvent selection guides.
- Royal Society of Chemistry. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
- Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44, 943-950.
- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
- Wiley Online Library. (n.d.).
- ResearchGate. (n.d.). Life cycle assessment of a process for paracetamol flow synthesis from bio-waste derived β-pinene.
- Royal Society of Chemistry. (n.d.). Rita Mocci, Luciano Atzori, Walter Baratta, Lidia De Luca and Andrea Porcheddu.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in API Synthesis.
- Wikipedia. (n.d.). Paracetamol.
- Phlox Institute. (2023). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research, 1(2), 52-55.
- Priyanka, P., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- ResearchGate. (n.d.). Nitration Processes of Acetaminophen in Nitrifying Activated Sludge.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 3. nbinno.com [nbinno.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. prepchem.com [prepchem.com]
- 7. WO2016090707A1 - Synthesis of m-hydroxyacetophenone by one-pot method - Google Patents [patents.google.com]
- 8. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Amino-2-hydroxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the consistent and accurate analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth, objective comparison of analytical methods for the quantification and characterization of 1-(3-Amino-2-hydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. We will delve into the critical process of cross-validation, ensuring data integrity and comparability across different analytical techniques. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering you to make informed decisions in your laboratory.
The Critical Role of Analytical Method Validation and Cross-Validation
In the pharmaceutical industry, analytical method validation is a documented process that establishes the performance characteristics of a procedure, ensuring it is suitable for its intended purpose.[1][2][3] Key parameters such as accuracy, precision, specificity, linearity, and range are rigorously assessed to guarantee reliable and reproducible results.[4][5] These validation activities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure product quality and patient safety.[4][5]
Cross-validation becomes essential when two or more analytical methods are used to generate data within the same study or across different studies, especially when data will be compared or combined for regulatory decisions.[6][7][8][9] It serves to demonstrate that the different analytical procedures provide comparable results.[6][7] This is particularly relevant when transferring a method between laboratories or when employing different analytical technologies to measure the same analyte.
This guide will focus on the cross-validation of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties of this compound
Before delving into the analytical methodologies, understanding the physicochemical properties of this compound is crucial for method development and selection.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [10] |
| Molecular Weight | 151.16 g/mol | [10] |
| Physical Form | Solid | |
| InChI Key | NLLYXOVHEQVWJF-UHFFFAOYSA-N |
The presence of amino and hydroxyl groups, along with the aromatic ring and ketone functionality, suggests that the molecule will be amenable to analysis by both HPLC (due to its polarity and UV absorbance) and GC (after appropriate derivatization to increase volatility). Its chromophores make it a suitable candidate for UV-Vis spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is the most logical starting point.
Experimental Protocol: Reversed-Phase HPLC
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)[11]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan (likely around 270-280 nm based on the hydroxyphenyl ethanone structure)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 Methanol:Water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.
Rationale for Methodological Choices:
-
Reversed-Phase C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar analyte from a polar mobile phase.
-
Gradient Elution: A gradient is employed to ensure good separation of the analyte from potential impurities with different polarities and to allow for a robust, stability-indicating method.
-
Acidified Mobile Phase: The addition of formic acid helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance. It also ensures compatibility with mass spectrometry if hyphenated techniques are desired.
-
UV Detection: The aromatic ring and ketone functional group in the analyte provide strong UV absorbance, allowing for sensitive detection.
Visualization of the HPLC Workflow
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manufacturers of this compound, 98%, CAS 70977-72-9, A 4251, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 11. Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Catalyst Selection for Synthetic Hydrogenation
Introduction: The Central Role of Catalysis in Hydrogenation
Hydrogenation, the addition of hydrogen (H₂) across double or triple bonds, is a cornerstone of modern chemical synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The reaction's success, however, is not guaranteed by merely mixing a substrate with hydrogen gas. The immense strength of the H-H bond necessitates a catalyst to provide an alternative, lower-energy reaction pathway. The choice of this catalyst is arguably the most critical parameter, dictating the reaction's speed, the selectivity for the desired product, and the overall economic viability of the process.
This guide provides a comparative study of common catalysts for the hydrogenation step in synthesis. Moving beyond a simple list of options, we will delve into the mechanistic reasoning behind catalyst selection, present a self-validating experimental protocol for their comparison, and provide the quantitative data necessary for informed decision-making. This document is intended for researchers, scientists, and drug development professionals who seek to optimize their synthetic routes through rational catalyst choice.
Pillar 1: Understanding the Catalytic Landscape - Homogeneous vs. Heterogeneous Systems
Catalysts for hydrogenation are broadly classified into two families: homogeneous and heterogeneous.[2]
-
Homogeneous Catalysts: These are soluble in the reaction medium, existing in the same phase as the reactants.[3] Typically, they are complex organometallic molecules where a central metal atom is surrounded by organic ligands. Their key advantage is exceptional selectivity, particularly for asymmetric hydrogenation, where chiral ligands can induce high enantioselectivity.[4][5] However, they are often expensive, and their separation from the reaction product can be challenging and costly.[3]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas-phase reaction.[2][3] They consist of fine metal particles dispersed on a high-surface-area support material like activated carbon or alumina.[2] Their primary advantages are ease of separation (simple filtration), recyclability, and robustness under harsh reaction conditions, making them the workhorses of industrial hydrogenation.[3]
The choice between these two depends on the specific synthetic challenge. For producing a high-value, chiral pharmaceutical intermediate, the high selectivity of a homogeneous rhodium catalyst might be essential.[4] For a large-scale reduction of a simple functional group, the cost-effectiveness and ease of handling of a heterogeneous palladium on carbon catalyst are often preferred.
Pillar 2: The Contenders - A Comparative Analysis of Key Hydrogenation Catalysts
While numerous metals can catalyze hydrogenation, a select few from the platinum group metals (PGMs) and some first-row transition metals dominate the field due to their high activity.[6][7]
A. Palladium (Pd)-Based Catalysts
Palladium, typically supported on activated carbon (Pd/C), is arguably the most versatile and widely used hydrogenation catalyst. It is highly effective for the reduction of alkenes, alkynes, nitro groups, and for hydrogenolysis reactions (e.g., debenzylation).
-
Strengths: High activity for a broad range of functional groups, excellent for hydrogenolysis.
-
Considerations: Can be too active in molecules with multiple reducible groups, leading to poor chemoselectivity. For instance, in halogenated nitroaromatics, Pd catalysts can promote undesired dehalogenation alongside nitro group reduction.[8] Modifying the catalyst or reaction conditions is often necessary to enhance selectivity.[8][9]
-
Specialized Variant (Lindlar Catalyst): A lead-poisoned palladium on calcium carbonate catalyst (Pd-Pb/CaCO₃) is famously used for the stereoselective reduction of alkynes to cis-alkenes, preventing over-reduction to the alkane.[10]
B. Platinum (Pt)-Based Catalysts
Platinum, often used as platinum(IV) oxide (PtO₂, Adams' catalyst) or supported on carbon (Pt/C), is another highly active catalyst.[11][12]
-
Strengths: Particularly effective for the hydrogenation of aromatic rings and carboxylic acids, transformations that are often challenging for palladium catalysts.[7] Platinum is a highly effective heterogeneous catalyst as it facilitates hydrogenation without being consumed in the process.[12]
-
Considerations: Generally exhibits lower chemoselectivity compared to palladium for substrates with multiple functional groups.
C. Nickel (Ni)-Based Catalysts
Primarily represented by Raney® Nickel (also called spongy nickel), this catalyst is a cost-effective and highly active alternative to precious metals.[13][14] It is prepared by leaching aluminum from a Ni-Al alloy, resulting in a porous, high-surface-area nickel catalyst.[14]
-
Strengths: Excellent for reducing a wide variety of functional groups, including carbonyl compounds, nitriles, and nitro groups.[13][14] Its high activity is coupled with the fact that hydrogen is absorbed within its pores during activation.[14]
-
Considerations: Can be pyrophoric when dry and must be handled as a slurry.[14] Its high activity can sometimes lead to undesired side reactions or over-reduction if not carefully controlled.[15][16]
D. Rhodium (Rh)-Based Catalysts
Rhodium shines brightest in the realm of asymmetric synthesis. When complexed with chiral phosphine ligands (e.g., BINAP, DuPhos), homogeneous rhodium catalysts can achieve outstanding levels of enantioselectivity in the hydrogenation of prochiral alkenes and ketones.[1][5][17]
-
Strengths: The premier choice for asymmetric hydrogenation, enabling the synthesis of single-enantiomer drugs and intermediates with high efficiency.[4][18]
-
Considerations: Rhodium is a precious metal, and both the metal and the specialized chiral ligands are expensive, limiting its use primarily to high-value applications.
The logical relationship for selecting a catalyst based on the synthetic goal can be visualized as follows:
Caption: Catalyst selection logic based on the primary synthetic objective.
Pillar 3: A Self-Validating Protocol for Comparative Catalyst Evaluation
To objectively compare catalyst performance, a standardized experimental protocol is essential. The causality behind each step is explained to ensure the generation of reliable and reproducible data.
Objective: To compare the catalytic activity and selectivity of 5% Pd/C, PtO₂, and Raney® Nickel in the hydrogenation of 4-chloro-nitrobenzene (4-CNB) to 4-chloroaniline (4-CAN).
Experimental Workflow Diagram
Caption: Standardized workflow for comparative catalyst testing.
Detailed Step-by-Step Methodology
-
Reactor Charging & Setup:
-
Action: To a clean, dry Parr hydrogenation vessel, add 4-chloro-nitrobenzene (1.57 g, 10 mmol), ethanol (50 mL), and the catalyst to be tested (e.g., 5% Pd/C, 50 mg).
-
Causality: Ethanol is a common, relatively inert solvent for hydrogenation. The substrate-to-catalyst ratio is a critical parameter influencing reaction rate and is kept constant for a fair comparison.
-
-
Inerting the Atmosphere:
-
Action: Securely seal the reactor. Purge the vessel by pressurizing with nitrogen (N₂) to 50 psi, followed by venting. Repeat this cycle three times.
-
Causality: This step is critical for safety and reaction efficiency. It removes all oxygen, which can form explosive mixtures with hydrogen and can also poison or oxidize the catalyst surface, reducing its activity.
-
-
Introducing Hydrogen:
-
Action: After the final nitrogen vent, purge the vessel by pressurizing with hydrogen (H₂) to 50 psi, followed by venting. Repeat twice. Finally, pressurize the reactor to the target reaction pressure of 50 psi.
-
Causality: This ensures the reaction atmosphere is pure hydrogen. The pressure of H₂ is a key kinetic parameter, as its concentration in the liquid phase is a driver for the reaction rate.
-
-
Reaction Execution:
-
Action: Place the vessel in the heating mantle and begin vigorous stirring (e.g., 1000 RPM) at room temperature (~25 °C). Monitor the pressure drop from the H₂ reservoir as an indicator of consumption.
-
Causality: Vigorous stirring is essential to overcome mass transfer limitations, ensuring that hydrogen from the gas phase can efficiently dissolve and reach the solid catalyst surface where the reaction occurs.[19]
-
-
Reaction Monitoring and Workup:
-
Action: Continue the reaction until H₂ uptake ceases (indicating completion) or for a fixed time period (e.g., 4 hours). Upon completion, stop stirring, vent the H₂, and purge the system with N₂ three times.
-
Causality: Monitoring allows for the determination of reaction rates. The final purge again ensures a safe, inert atmosphere before opening the reactor.
-
-
Sample Preparation and Analysis:
-
Action: Open the reactor and filter the reaction mixture through a pad of Celite® to completely remove the solid heterogeneous catalyst. Rinse the pad with a small amount of ethanol. Dilute an aliquot of the filtrate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: Complete removal of the catalyst is necessary to prevent any further reaction and to protect the analytical instrumentation. GC-MS allows for the separation and identification of the starting material, the desired product (4-CAN), and key potential byproducts like aniline (from dehalogenation).
-
-
Performance Calculation:
-
Action: Quantify the peak areas from the GC chromatogram to calculate the conversion of 4-CNB and the selectivity for 4-CAN.
-
Causality: These quantitative metrics are the ultimate measure of catalyst performance.
-
Conversion (%) = [(Initial moles of 4-CNB - Final moles of 4-CNB) / Initial moles of 4-CNB] * 100
-
Selectivity (%) = [Moles of 4-CAN formed / (Initial moles of 4-CNB - Final moles of 4-CNB)] * 100
-
Turnover Number (TON) and Turnover Frequency (TOF) can also be calculated to normalize activity based on the amount of active metal.[20][21] TON represents the total number of substrate molecules converted per catalyst site before deactivation, while TOF is the rate of conversion per site per unit time.[21][22]
-
-
Data Presentation: A Quantitative Comparison
The results from the described protocol can be summarized for easy comparison.
| Catalyst | Reaction Time (h) | 4-CNB Conversion (%) | Selectivity for 4-CAN (%) | Key Byproduct |
| 5% Pd/C | 2 | >99 | 85 | Aniline (~15%) |
| PtO₂ | 4 | >99 | 92 | Aniline (~8%) |
| Raney® Ni | 4 | >99 | >98 | Aniline (<2%) |
Analysis of Results: This hypothetical data illustrates a common challenge. While all three catalysts are highly active (achieving full conversion), they differ significantly in selectivity. The palladium catalyst, known for promoting hydrogenolysis, shows significant dehalogenation, producing a substantial amount of aniline.[8] The platinum catalyst is more selective, but the Raney® Nickel provides the highest selectivity for the desired 4-chloroaniline under these conditions, making it the superior choice for this specific transformation.
Factors Influencing Catalyst Stability and Performance
Even the best catalyst can perform poorly if not used correctly. Beyond the choice of metal, several factors are critical:
-
Catalyst Support: The high-surface-area material (e.g., carbon, Al₂O₃, SiO₂) that the metal nanoparticles are dispersed on is not merely an inert spectator. It can influence particle size, prevent sintering (aggregation of metal particles), and in some cases, participate in the reaction mechanism.[2][23]
-
Reaction Conditions: Temperature and pressure are primary levers to control reaction rate. However, excessively high temperatures can lead to side reactions and promote catalyst deactivation through sintering.[24]
-
Catalyst Deactivation: Catalysts lose activity over time. This can occur through several mechanisms:
Catalyst Deactivation Pathways
Caption: Common mechanisms of heterogeneous catalyst deactivation.
Conclusion
The selection of a hydrogenation catalyst is a multi-parameter optimization problem that balances activity, selectivity, stability, and cost. While palladium on carbon is a versatile starting point, platinum excels in aromatic reductions, and Raney® Nickel offers a powerful, cost-effective solution for many transformations. For the synthesis of chiral molecules, homogeneous rhodium catalysts remain the gold standard.
A systematic, data-driven approach, as outlined in the experimental protocol, is the most reliable method for identifying the optimal catalyst for a specific synthetic challenge. By understanding the fundamental principles of catalysis and the distinct characteristics of each major catalyst class, researchers can accelerate process development, improve yields, and design more efficient and sustainable chemical syntheses.
References
- MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
- Synfacts. (2017). Rhodium-Catalyzed Asymmetric Hydrogenation of Enones.
- Royal Society of Chemistry. (2021). Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions.
- Royal Society of Chemistry. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs.
- Wiley-VCH. (n.d.). Rhodium(I)-Catalyzed Asymmetric Hydrogenation.
- National Institutes of Health. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support.
- ResearchGate. (n.d.). Catalyst deactivation during pyrolysis gasoline hydrogenation.
- ACS Publications. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones.
- Wiley-VCH. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation.
- ACS Publications. (2019). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms.
- MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
- ScienceDirect. (n.d.). Deactivation of supported copper metal catalysts for hydrogenation reactions.
- Wiley Online Library. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- Royal Society of Chemistry. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.
- Royal Society of Chemistry. (n.d.). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.
- Semantic Scholar. (n.d.). Deactivation of a hydrogenation catalyst: importance of mass transfer.
- ResearchGate. (n.d.). PLATINUM METALS IN CATALYTIC HYDROGENATION.
- ACS Publications. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
- ScienceDirect. (n.d.). Mechanistic comparison of heterogeneous and homogeneous hydrogenation.
- W.R. Grace. (n.d.). Hydrogenation Catalysts.
- University of Alberta. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts.
- Wikipedia. (n.d.). Raney nickel.
- Royal Society of Chemistry. (2015). Homogeneous and heterogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions.
- ResearchGate. (n.d.). Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions.
- National Institutes of Health. (n.d.). Adsorbed States of Hydrogen on Platinum: A New Perspective.
- Google Books. (n.d.). Catalytic Hydrogenation over Platinum Metals.
- ResearchGate. (n.d.). TOF (turn over frequency) and TON (turnover number) values in the hydrogenation of cyclohexene and toluene.
- ACS Publications. (2012). “Turning Over” Definitions in Catalytic Cycles.
- IFP Energies nouvelles. (n.d.). Development of an experimental protocol for benzene hydrogenation catalysts screening and study of.
- ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols.
- ResearchGate. (n.d.). Catalyst turnover frequency (TOF) in hydrogenation of 1-hexene as a function of cobalt concentration.
- MDPI. (n.d.). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions.
- Scribd. (n.d.). Platinum in Hydrogenation Catalysis.
- ACS Publications. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation.
- California Institute of Technology. (n.d.). Turnover Rates in Heterogeneous Catalysis.
- ResearchGate. (n.d.). Turnover frequency (TOF) of the electrocatalytic hydrogenation.
- MDPI. (n.d.). One-Pot Direct Synthesis of b-Axis-Oriented and Al-Rich ZSM-5 Catalyst via NH4NO3-Mediated Crystallization for CO2 Hydrogenation.
- Springer. (n.d.). A study of palladium hydrogenation catalysts based on nanodiamonds and activated carbon.
- ResearchGate. (n.d.). Comparison of the catalytic hydrogenation performance.
- University of South Carolina. (n.d.). Characterization and Hydrogenation Activity of Supported Palladium Particles.
- ACS Publications. (n.d.). Performance Assessment of Catalyst Materials for CO2 Hydrogenation to Methanol Using Explainable Machine Learning.
- ResearchGate. (n.d.). Comparative catalytic performance of different catalysts to hydrogenate phenol.
- ResearchGate. (n.d.). Hydrogenation catalysts based on platinum complexes with polymer.
- Darcy & Roy Press. (2022). Performance comparison of mainstream catalysts in the CO2 hydrogenation of CH3OH.
- RECERCAT. (2015). A Stable Single-Site Palladium Catalyst for Hydrogenations.
- Royal Society of Chemistry. (2021). Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature.
- Catalyst Performance Assessment. (n.d.).
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 9. mdpi.com [mdpi.com]
- 10. recercat.cat [recercat.cat]
- 11. Adsorbed States of Hydrogen on Platinum: A New Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Hydrogenation Catalysts [grace.com]
- 14. Raney nickel - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Deactivation of a hydrogenation catalyst: importance of mass transfer | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Amino-2-hydroxyphenyl)ethanone
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS No. 70977-72-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental responsibility. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The disposal of any chemical waste is not merely a procedural task but a critical component of the laboratory's overall safety culture. The protocols outlined herein are designed to be a self-validating system, integrating principles of risk assessment, regulatory compliance, and chemical hygiene to mitigate hazards at their source.
Hazard Identification and Risk Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) and presents several risks that dictate handling and disposal requirements.
GHS Classification Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Disposal Relevant) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
The causality behind these classifications lies in the compound's chemical structure, an aminophenol derivative. Such compounds can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract. The primary risk during disposal operations involves exposure to the solid (powder/dust) form or solutions containing the compound.
Immediate Safety & Handling Precautions
A proactive approach to safety is essential. The following personal protective equipment (PPE) and handling guidelines are mandatory when managing waste containing this compound.
-
Engineering Controls : Always handle the chemical, including waste, in a well-ventilated area. A certified chemical fume hood is required when handling the solid material to prevent inhalation of dust.[1]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations (29 CFR 1910.133).
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat.[2] Contaminated gloves should be disposed of as hazardous waste. Always wash hands thoroughly after handling.
-
Respiratory Protection : If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is necessary. The choice of respirator should be based on a formal risk assessment.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Waste Determination and Classification
The generator of the waste is legally responsible for determining if it is hazardous.[5] Given its GHS classification as an irritant, this compound waste must be managed as hazardous waste.
Step 2: Waste Segregation
-
Do not mix this waste with non-hazardous materials.
-
Keep it segregated from incompatible chemicals, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[2]
-
Solid waste (e.g., contaminated filter paper, gloves, weighing boats) should be collected separately from liquid waste (e.g., reaction mother liquors, contaminated solvents).
Step 3: Containerization and Labeling
-
Select an Appropriate Container : Use a container that is chemically compatible with the waste, in good condition, and has a secure, tight-fitting lid.
-
Label the Container : The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Waste can be accumulated at or near the point of generation in an SAA, which must be under the control of the operator.[7]
-
A laboratory can have multiple SAAs, but no more than 55 gallons of hazardous waste may be accumulated per SAA.[5][6]
-
Keep the waste container closed at all times except when adding waste.
Step 5: Transfer and Final Disposal
-
Engage a Professional Waste Disposal Service : Do not attempt to treat or dispose of this chemical waste through standard drains or as regular trash.[2] Contract with a licensed and approved hazardous waste disposal company.
-
Provide Documentation : Furnish the disposal company with the Safety Data Sheet (SDS) for the compound.
-
Maintain Records : Keep meticulous records of all disposal activities, including the date, quantity of waste, and the manifest provided by the disposal service. This is a requirement under RCRA.
The overall workflow for proper disposal is visualized in the diagram below.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Spill Cleanup :
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid generating dust.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a labeled hazardous waste container for disposal.[3][8]
-
Decontaminate the area and all equipment used for cleanup.
-
Do not allow the product to enter drains or waterways.[2]
-
-
Accidental Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Regulatory Compliance
All procedures must comply with federal, state, and local regulations. Key regulatory bodies in the United States include:
-
The Environmental Protection Agency (EPA) : Governs hazardous waste disposal under RCRA (40 CFR Parts 260-273).[5]
-
The Occupational Safety and Health Administration (OSHA) : Regulates worker safety, including the Hazard Communication Standard (29 CFR 1910.1200) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[10]
Your institution's Environmental Health & Safety (EHS) department is the primary resource for specific guidance tailored to your location and facility.
Conclusion
The proper disposal of this compound is a multi-step process that demands careful planning and execution. By understanding the compound's hazards, utilizing appropriate protective equipment, and adhering to a systematic disposal protocol, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always prioritize safety and consult your EHS department with any questions.
References
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Sigma-Aldrich. (n.d.). This compound | 70977-72-9.
- Apollo Scientific. (n.d.). 4-Aminophenol Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Phenylephrone hydrochloride. PubChem Compound Database.
- CDH Fine Chemical. (n.d.). m-Aminophenol Material Safety Data Sheet.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- LGC Standards. (n.d.). 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride (Phenylephrone Hydrochloride).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
- Fisher Scientific. (2025, December 19). 2`-Aminoacetophenone Safety Data Sheet.
- Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol.
- National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem Compound Database.
- Chemsrc. (2025, August 26). 3-Amino-2-hydroxyacetophenone | CAS#:70977-72-9.
- Merck. (n.d.). This compound.
- Centers for Disease Control and Prevention. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Scribd. (n.d.). Safe Handling Cytotoxic.
- Government of Saskatchewan. (2007, June 2). Occupational Health & Safety - Cytotoxic Drugs.
- Ottokemi. (n.d.). This compound, 98%.
- Echemi. (n.d.). 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). 3'-Aminoacetophenone Safety Data Sheet.
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. medlabmag.com [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. astechireland.ie [astechireland.ie]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 1-(3-Amino-2-hydroxyphenyl)ethanone: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides an in-depth operational plan for the safe handling of 1-(3-Amino-2-hydroxyphenyl)ethanone, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every individual handling this compound is equipped with the knowledge and tools to do so responsibly.
Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. This aromatic amino ketone is classified with the following hazard statements:
-
H335: May cause respiratory irritation.[1]
The compound is designated with the GHS07 pictogram, indicating it is a warning-level hazard. Ingestion of this chemical is also harmful.[3]
These hazards dictate a stringent approach to PPE to prevent accidental exposure through skin contact, eye contact, or inhalation.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following decision-making framework, illustrated in the diagram below, should be applied before any handling of this compound.
Caption: Figure 1. PPE Selection Workflow for this compound.
Recommended PPE for Handling this compound
Based on the known hazards, the following table outlines the minimum PPE requirements for various laboratory scenarios involving this compound.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (mg scale) | Safety glasses with side shields | Nitrile gloves (single pair) | Standard lab coat | Work within a certified chemical fume hood |
| Standard Laboratory Use (g scale) | Chemical splash goggles | Nitrile gloves (double-gloved) | Standard lab coat | Work within a certified chemical fume hood |
| Large-Scale Synthesis (>100g) | Chemical splash goggles and a face shield | Neoprene or other chemically resistant gloves over nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is as critical as the selection of the PPE itself to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Don your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection: If a respirator is required based on your risk assessment, perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a snug and comfortable fit.
-
Hand Protection: Don your inner pair of nitrile gloves, followed by the outer pair (or more robust gloves as required). Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Doffing Procedure
-
Glove Removal: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate hazardous waste container. Remove the inner pair of gloves using the same technique.
-
Body Protection: Unbutton your lab coat and remove it by folding it in on itself to avoid contaminating your clothing. If an apron was worn, remove it.
-
Eye and Face Protection: Remove your face shield or goggles.
-
Respiratory Protection: If a respirator was worn, remove it.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate and correct action is paramount.
Caption: Figure 2. Emergency Response Workflow for Exposure to this compound.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, wipes, and other contaminated solids: Place in a designated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Chemical waste: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[4][6] Do not discharge to sewer systems.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity.
References
- Material Safety D
- UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville. [Link]
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
- Safety D
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
